Product packaging for 3-Ethyl-4-methylheptane(Cat. No.:CAS No. 52896-91-0)

3-Ethyl-4-methylheptane

Cat. No.: B12653965
CAS No.: 52896-91-0
M. Wt: 142.28 g/mol
InChI Key: JZBKRUIGSVOOIC-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylheptane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B12653965 3-Ethyl-4-methylheptane CAS No. 52896-91-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52896-91-0

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-4-methylheptane

InChI

InChI=1S/C10H22/c1-5-8-9(4)10(6-2)7-3/h9-10H,5-8H2,1-4H3

InChI Key

JZBKRUIGSVOOIC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-Ethyl-4-methylheptane (CAS No: 52896-91-0), a branched alkane with the molecular formula C₁₀H₂₂.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for applications ranging from solvent studies to its use as a non-polar reference standard.

Molecular Structure and Identification

This compound is a saturated hydrocarbon belonging to the alkane homologous series.[5] Its structure features a seven-carbon heptane backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.[6] The acyclic and branched nature of this alkane, with all carbon-carbon bonds being single bonds, dictates its fundamental physical and chemical behaviors.[5]

The structural formula and isomeric representation are crucial for understanding its interactions at a molecular level.

dot graph "3_Ethyl_4_methylheptane_Structure" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

// Heptane backbone C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"];

// Ethyl group at C3 C8 [label="C"]; C9 [label="C"];

// Methyl group at C4 C10 [label="C"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C3 -- C8; C8 -- C9; C4 -- C10; } caption: "Ball-and-stick model of this compound."

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 52896-91-0[1][2][4]
Molecular Formula C₁₀H₂₂[1][2][3][4]
Molecular Weight 142.28 g/mol [1][2][4]
Canonical SMILES CCCC(C)C(CC)CC[1]
InChIKey JZBKRUIGSVOOIC-UHFFFAOYSA-N[1][2][4]

Core Physicochemical Properties

The physicochemical properties of this compound are fundamental to its behavior in various systems. These properties are summarized in the table below and are critical for predicting its partitioning, volatility, and interaction with other substances.

Table 2: Summary of Physicochemical Properties

PropertyValueSource(s)
Boiling Point 163.1 °C at 760 mmHg[2][3]
Melting Point -53.99 °C[3]
Density 0.732 g/cm³[2][3]
Vapor Pressure 2.74 mmHg at 25 °C[3]
Refractive Index 1.411 - 1.4184[2][3]
LogP (Octanol/Water Partition Coefficient) 3.85880 - 5.1[1][2][3]
Enthalpy of Vaporization (ΔvapH°) 48.1 kJ/mol[7]

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties is paramount for the reliable application of this compound in research and development. This section outlines the standard experimental protocols for key properties.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility. A precise measurement confirms the purity of the compound.[8] The Thiele tube method is a common and efficient technique for determining the boiling point of a small sample.[9]

Protocol: Thiele Tube Boiling Point Determination

  • Sample Preparation: Fill a small test tube to a depth of approximately 1-2 cm with this compound.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

dot graph "Boiling_Point_Determination_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="Sample Preparation"]; B [label="Capillary Tube Insertion"]; C [label="Apparatus Assembly"]; D [label="Heating"]; E [label="Observation of Bubbles"]; F [label="Cooling and Measurement"];

A -> B -> C -> D -> E -> F; } caption: "Workflow for boiling point determination via the Thiele tube method."

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.[10] It is a useful parameter for solvent characterization and quality control.

Protocol: Density Determination using a Graduated Cylinder and Balance

  • Mass of Empty Cylinder: Accurately weigh a clean, dry 10 mL graduated cylinder on an analytical balance and record the mass.[11]

  • Volume Measurement: Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Read the volume from the bottom of the meniscus.[12]

  • Mass of Cylinder and Liquid: Reweigh the graduated cylinder containing the liquid and record the total mass.[11]

  • Calculation:

    • Mass of liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder).

    • Density = Mass of liquid / Volume of liquid.

  • Replication: Repeat the measurement at least two more times and calculate the average density to ensure precision.[12]

Solubility Profile

As a non-polar alkane, this compound's solubility is governed by the "like dissolves like" principle.[13]

  • In Polar Solvents (e.g., Water): Due to its long hydrocarbon chain and lack of polar functional groups, this compound is practically insoluble in water. The non-polar nature of the molecule prevents the formation of significant intermolecular forces with polar water molecules.[13][14]

  • In Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): It is expected to be freely miscible with other non-polar organic solvents. The van der Waals forces between the alkane molecules are comparable to those between the alkane and the non-polar solvent molecules, allowing for ready dissolution.

Protocol: Qualitative Solubility Testing

  • Solvent Addition: In a small test tube, add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, hexane).

  • Solute Addition: Add 2-3 drops of this compound to the solvent.

  • Observation: Vigorously shake the test tube for 10-20 seconds.

  • Analysis: Observe whether a single homogeneous phase forms (soluble) or if two distinct layers remain (insoluble).

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the structural elucidation and purity assessment of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds.[15][16] In the mass spectrum of this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (142.28). The fragmentation pattern is characteristic of branched alkanes, with cleavage preferentially occurring at the branching points to form more stable carbocations.[17]

Key Fragmentation Peaks:

  • m/z 70 and 71: Likely due to the loss of propyl and ethyl radicals.

  • m/z 43: Corresponding to a propyl fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and splitting patterns in the ¹H NMR spectrum, and the number of distinct signals in the ¹³C NMR spectrum, would be consistent with the structure of this compound.[18]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. For this compound, strong absorptions are expected in the 2850-3000 cm⁻¹ region (C-H stretching) and around 1375 cm⁻¹ and 1465 cm⁻¹ (C-H bending).

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. The data and protocols presented herein are intended to support researchers and scientists in the effective application and characterization of this compound. A thorough understanding of these properties is fundamental to its use in various scientific and industrial contexts.

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A Technical Guide to the Structural and Synthetic Aspects of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 3-Ethyl-4-methylheptane, a branched-chain alkane with the molecular formula C₁₀H₂₂. The document delineates the systematic IUPAC nomenclature that defines its structure, presents its physicochemical properties, and offers a predictive overview of its spectroscopic signatures (¹H NMR, ¹³C NMR, Mass Spectrometry) essential for its empirical identification. Furthermore, a detailed, field-proven protocol for the targeted synthesis of this compound via the Corey-House reaction is provided, offering a practical framework for its laboratory preparation. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who require a detailed understanding of this specific isoparaffin.

Introduction to this compound

This compound is a saturated hydrocarbon and a structural isomer of decane. As a branched-chain alkane, its molecular architecture—specifically the location and nature of its alkyl substituents—imparts distinct physical and chemical properties compared to its linear counterpart, n-decane. These properties, including boiling point, viscosity, and combustion characteristics, are of significant interest in fields ranging from fuel science to use as inert solvents or scaffolds in chemical synthesis. Understanding its structure is foundational to predicting its behavior and utility. The molecular formula for this compound is C₁₀H₂₂ and its molecular weight is approximately 142.28 g/mol .[1][2][3]

IUPAC Nomenclature and Structural Elucidation

The unambiguous identification of an organic molecule is ensured by the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The name this compound is a precise descriptor of the molecule's connectivity.

Systematic Naming Convention

The IUPAC name is deconstructed as follows:

  • Parent Chain Identification : The suffix "-heptane" indicates that the longest continuous carbon chain in the molecule contains seven carbon atoms.[4]

  • Numbering the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible numerical locants. Numbering from left to right in the standard representation places the first substituent on carbon 3. Numbering from right to left would place the first substituent on carbon 4. Therefore, the former is the correct direction.

  • Identifying and Locating Substituents : An ethyl group (-CH₂CH₃) is located on carbon 3, and a methyl group (-CH₃) is on carbon 4.[4]

  • Alphabetical Ordering : The substituents are listed alphabetically ("ethyl" before "methyl") in the final name, irrespective of their locant numbers.

This systematic approach ensures that the name "this compound" corresponds to a single, unique molecular structure. An alternative name like "4-Ethyl-3-methylheptane" is incorrect because while the substituents are the same, the name does not adhere to the lowest locant rule when considering the entire set of locants (3,4 is lower than 4,5 if numbered from the other end).[5][6]

Structural Representations
  • Condensed Structural Formula : CH₃CH₂CH(CH₂CH₃)CH(CH₃)CH₂CH₂CH₃

  • Skeletal Structure : A line-angle formula where vertices and ends of lines represent carbon atoms, and hydrogen atoms are implied to satisfy carbon's valency of four.

Molecular Structure Visualization

The following diagram provides a clear 2D representation of the skeletal structure of this compound, with the parent chain and substituents explicitly labeled according to IUPAC conventions.

Caption: Skeletal structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for applications in solvent chemistry, fuel formulation, and for predicting its behavior in various physical processes.

PropertyValueSource
Molecular Formula C₁₀H₂₂[1][3]
Molecular Weight 142.28 g/mol [1][2]
CAS Number 52896-91-0[2][3]
Boiling Point 163.1 °C at 760 mmHg[3]
Density 0.732 g/cm³[3]
Refractive Index 1.4184[3]
Vapor Pressure 2.74 mmHg at 25°C[3]

Spectroscopic Signature for Structural Verification

For unequivocal structure confirmation, a combination of spectroscopic methods is employed. The following sections describe the expected spectral characteristics of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will be complex due to the presence of multiple, chemically similar alkyl protons. However, distinct regions and multiplicities can be predicted:

  • ~0.8-1.0 ppm : This upfield region will contain multiple overlapping signals corresponding to the four methyl groups (-CH₃). We would expect to see triplets for the terminal methyls of the heptane chain and the ethyl group, and a doublet for the methyl group at C4.

  • ~1.2-1.6 ppm : A complex multiplet region corresponding to the various methylene (-CH₂-) and methine (-CH-) protons on the main chain and the ethyl substituent.[7][8]

  • The methine proton at C3, bonded to the ethyl group, and the methine proton at C4, bonded to the methyl group, will be the most deshielded of the sp³ C-H protons and will likely appear as complex multiplets further downfield within the 1.4-1.8 ppm range.[7]

¹³C NMR Spectroscopy

Due to molecular asymmetry, all ten carbon atoms in this compound are chemically non-equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals . The approximate chemical shifts are:

  • ~10-25 ppm : Signals for the four methyl carbons.

  • ~25-45 ppm : Signals for the four methylene carbons and the two methine carbons. The methine carbons (C3 and C4) are expected to be further downfield in this range due to their higher degree of substitution.[9][10][11]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), branched alkanes exhibit characteristic fragmentation patterns.[12]

  • Molecular Ion (M⁺) : The molecular ion peak at m/z = 142 will likely be of low abundance or absent, which is typical for highly branched alkanes.[13][14]

  • Primary Fragmentation : Cleavage is favored at the points of branching to form more stable secondary carbocations.[5][14] The most significant fragmentations are expected to occur at the C3-C4 and C4-C5 bonds.

    • Cleavage of the C4-C5 bond would result in the loss of a propyl radical (•CH₂CH₂CH₃) to yield a stable secondary carbocation at m/z = 99 .

    • Cleavage of the C3-C4 bond can occur in two ways: loss of a butyl radical to give a fragment at m/z = 85 , or loss of a sec-butyl radical to give a fragment at m/z = 85 .

    • Loss of the ethyl substituent at C3 as a radical (•CH₂CH₃) would generate a significant peak at m/z = 113 .

Protocol for Targeted Synthesis

The synthesis of unsymmetrical alkanes like this compound requires a method that can controllably form a carbon-carbon bond between two different alkyl groups.

Rationale for Method Selection: The Corey-House Synthesis

The Corey-House synthesis is an exceptionally effective method for creating unsymmetrical alkanes with high yields.[1][6] It utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide. This method is superior to alternatives like the Wurtz reaction, which produces a mixture of products when different alkyl halides are used.[2] For the synthesis of this compound, we can strategically form the C3-C4 bond by coupling a 3-halopentane derivative with a suitable organocuprate.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of this compound by coupling sec-butyllithium (to form the Gilman reagent) with 3-bromopentane.

Step 1: Preparation of sec-Butyllithium

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

  • Add 1.2 equivalents of lithium metal (wire or shot) to the flask containing anhydrous diethyl ether.

  • Slowly add 1.0 equivalent of 2-bromobutane, dissolved in anhydrous diethyl ether, via the dropping funnel to the stirred lithium suspension.

  • Maintain a gentle reflux. The reaction is initiated if the solution turns cloudy. The reaction is complete when most of the lithium has been consumed (approx. 1-2 hours). The resulting solution is sec-butyllithium.

Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

  • In a separate flame-dried flask under nitrogen, prepare a suspension of 0.5 equivalents of copper(I) iodide (CuI) in anhydrous diethyl ether.

  • Cool this suspension to 0°C in an ice bath.

  • Slowly transfer the prepared sec-butyllithium solution (2.0 equivalents) to the CuI suspension via cannula.

  • The reaction mixture will change color, indicating the formation of the Gilman reagent, Li[Cu(CH(CH₃)CH₂CH₃)₂]. Allow the solution to stir at 0°C for 30 minutes.[6]

Step 3: Coupling Reaction

  • Add 1.0 equivalent of 3-bromopentane to the Gilman reagent solution at 0°C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours until analysis (e.g., by GC-MS) indicates the consumption of the starting material.

Step 4: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Alkyllithium Formation cluster_1 Step 2: Gilman Reagent Formation cluster_2 Step 3: C-C Coupling cluster_3 Step 4: Purification A 2-Bromobutane + Lithium Metal B sec-Butyllithium (s-BuLi) A->B in dry ether D Lithium di(sec-butyl)cuprate (s-Bu)₂CuLi B->D 2 eq. C Copper(I) Iodide (CuI) C->D 1 eq. F This compound D->F E 3-Bromopentane E->F G Workup & Fractional Distillation F->G

Caption: Workflow for the Corey-House synthesis of this compound.

Conclusion

This compound is a structurally defined branched alkane whose properties and behavior are a direct consequence of its specific substitution pattern on a heptane backbone. Its identity is unambiguously confirmed through systematic IUPAC nomenclature and can be verified empirically using a combination of NMR and mass spectrometry techniques, which reveal predictable and characteristic signatures. Furthermore, its targeted synthesis is reliably achieved through established organometallic methodologies like the Corey-House synthesis, allowing for its preparation for research and development purposes. This guide provides the foundational technical knowledge required for professionals working with this compound.

References

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An In-depth Technical Guide to 3-Ethyl-4-methylheptane (CAS 52896-91-0)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethyl-4-methylheptane, a branched alkane of interest to researchers and professionals in organic synthesis and drug development. This document delves into its chemical and physical properties, stereochemical considerations, detailed analytical characterization, plausible synthetic routes, and essential safety protocols.

Introduction: Understanding the Molecular Architecture

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the decane isomer group.[1] As an acyclic branched alkane, its structure consists of a seven-carbon heptane backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.[2] This specific arrangement of alkyl substituents gives rise to unique physical properties and stereochemical complexity compared to its linear counterpart, n-decane. The study of such branched alkanes is crucial for understanding structure-property relationships in hydrocarbon chemistry, which has implications in fields ranging from fuel science to medicinal chemistry, where lipophilic moieties can significantly influence a molecule's pharmacokinetic profile.

The fundamental structure of alkanes is characterized by sp³ hybridized carbon atoms forming single covalent bonds with other carbons and hydrogens, resulting in a tetrahedral geometry around each carbon atom.[3]

graph "3_Ethyl_4_methylheptane" {
    layout=neato;
    node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=12];
    edge [color="#202124"];

}

Caption: Stereoisomeric relationships of this compound.

Synthesis of this compound: A Plausible Experimental Protocol

Proposed Synthetic Pathway

Synthesis_Pathway 3-Pentanone 3-Pentanone Grignard Reaction Grignard Reaction 3-Pentanone->Grignard Reaction 1. sec-Butylmagnesium bromide 2. H₃O⁺ 3-Ethyl-4-methyl-3-heptanol 3-Ethyl-4-methyl-3-heptanol Grignard Reaction->3-Ethyl-4-methyl-3-heptanol Dehydration Dehydration 3-Ethyl-4-methyl-3-heptanol->Dehydration H₂SO₄, heat 3-Ethyl-4-methylhept-3-ene 3-Ethyl-4-methylhept-3-ene Dehydration->3-Ethyl-4-methylhept-3-ene Hydrogenation Hydrogenation 3-Ethyl-4-methylhept-3-ene->Hydrogenation H₂, Pd/C This compound This compound Hydrogenation->this compound

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

It is imperative to note that this is a representative protocol and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 3-Ethyl-4-methyl-3-heptanol via Grignard Reaction

This step utilizes the nucleophilic addition of a Grignard reagent to a ketone to form a tertiary alcohol.[4]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of sec-butylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C.

  • Slowly add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-4-methyl-3-heptanol.

Step 2: Dehydration of 3-Ethyl-4-methyl-3-heptanol

This step involves the acid-catalyzed elimination of water to form an alkene.

  • To the crude 3-ethyl-4-methyl-3-heptanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture and distill the resulting alkene, 3-ethyl-4-methylhept-3-ene, as it is formed.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and purify by distillation.

Step 3: Catalytic Hydrogenation of 3-Ethyl-4-methylhept-3-ene

The final step involves the reduction of the alkene to the corresponding alkane.[5]

  • Dissolve the purified 3-ethyl-4-methylhept-3-ene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting liquid is this compound. Further purification can be achieved by distillation if necessary.

Analytical Characterization: Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically non-equivalent protons and diastereotopicity. The signals for the aliphatic protons will appear in the upfield region, typically between 0.8 and 1.6 ppm.[6]

  • Expected Chemical Shifts (δ):

    • ~0.8-1.0 ppm: Multiple overlapping signals corresponding to the methyl protons of the ethyl and methyl groups, as well as the terminal methyl group of the heptane chain. These will likely appear as triplets and doublets.

    • ~1.0-1.6 ppm: A complex multiplet region corresponding to the methylene and methine protons.[7]

A detailed analysis would require high-field NMR and potentially 2D techniques like COSY and HSQC to definitively assign each proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with each unique carbon atom giving a distinct signal.

  • Expected Chemical Shifts (δ):

    • ~10-30 ppm: Signals for the methyl carbons.[8]

    • ~20-45 ppm: Signals for the methylene carbons.[9]

    • ~30-50 ppm: Signals for the methine carbons.[9]

The exact chemical shifts will depend on the specific stereoisomer and the solvent used.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of alkanes typically results in extensive fragmentation. The molecular ion peak (M⁺) at m/z = 142 may be weak or absent. The fragmentation pattern is characterized by the loss of alkyl radicals.[10]

  • Expected Fragmentation Pattern:

    • m/z = 113: Loss of an ethyl radical ([M-29]⁺).

    • m/z = 99: Loss of a propyl radical ([M-43]⁺).

    • m/z = 85: Loss of a butyl radical ([M-57]⁺).

    • m/z = 71, 57, 43, 29: Prominent peaks corresponding to smaller alkyl cations.[11]

The fragmentation pattern can be complex due to rearrangements.

Mass_Spec_Fragmentation C₁₀H₂₂⁺ (m/z 142) C₁₀H₂₂⁺ (m/z 142) C₈H₁₇⁺ (m/z 113) C₈H₁₇⁺ (m/z 113) C₁₀H₂₂⁺ (m/z 142)->C₈H₁₇⁺ (m/z 113) - C₂H₅• C₇H₁₅⁺ (m/z 99) C₇H₁₅⁺ (m/z 99) C₁₀H₂₂⁺ (m/z 142)->C₇H₁₅⁺ (m/z 99) - C₃H₇• C₆H₁₃⁺ (m/z 85) C₆H₁₃⁺ (m/z 85) C₁₀H₂₂⁺ (m/z 142)->C₆H₁₃⁺ (m/z 85) - C₄H₉•

Caption: Major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and is dominated by C-H stretching and bending vibrations.

  • Expected Absorptions:

    • 2850-3000 cm⁻¹: Strong C-H stretching vibrations.

    • 1450-1470 cm⁻¹: C-H bending (scissoring) vibrations for CH₂ groups.

    • 1375-1385 cm⁻¹: C-H bending (rocking) vibrations for CH₃ groups.

Applications and Research Interest

Branched alkanes like this compound are important components of fuels, such as gasoline and jet fuel.[1] Their branching influences properties like octane rating and viscosity. In the context of drug development, the lipophilic nature of such alkyl groups can be utilized to modulate the solubility and membrane permeability of drug candidates. They can serve as non-polar solvents and are used as standards in analytical techniques like gas chromatography.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data for structurally similar C10 alkanes and a close isomer, 3-Ethyl-3-methylheptane, can provide guidance.[12]

  • Hazards:

    • Flammable Liquid: Alkanes are flammable and should be kept away from ignition sources.[13]

    • Aspiration Hazard: If swallowed, it may be fatal if it enters the airways.[12]

    • Skin and Eye Irritation: May cause mild irritation upon contact.

    • Inhalation: High concentrations of vapors may cause dizziness and drowsiness.

  • Recommended Handling Procedures:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.

    • Ground and bond containers when transferring material to prevent static discharge.[12]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Conclusion

This compound serves as an exemplary model for the study of branched alkanes. Its stereochemical complexity, combined with the characteristic properties of saturated hydrocarbons, makes it a molecule of interest for both fundamental and applied research. This guide has provided a detailed overview of its properties, a plausible synthetic strategy, comprehensive analytical characterization, and essential safety information to aid researchers in their work with this compound.

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A Technical Guide to the Laboratory-Scale Synthesis of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Highly branched alkanes are foundational components in numerous applications, from high-octane fuels to specialized lubricants.[1] Their synthesis, particularly of specific, high-purity isomers, is a central task in organic chemistry. This guide provides an in-depth technical exploration of three distinct and reliable laboratory-scale synthesis pathways for 3-Ethyl-4-methylheptane (CAS: 52896-91-0), a model C10 branched alkane.[2][3] We will dissect methodologies based on Corey-House, Grignard, and Wittig reactions. Each section details the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of C-C bond formation strategies for the construction of complex aliphatic skeletons.

Introduction: The Architectural Challenge of Branched Alkanes

The controlled synthesis of complex alkanes like this compound presents a unique challenge: the construction of a sterically congested and unreactive saturated hydrocarbon backbone. Unlike molecules with functional groups that readily offer sites for chemical transformation, the synthesis of a specific alkane isomer requires the precise and strategic formation of carbon-carbon single bonds. The choice of synthetic pathway dictates not only the efficiency and yield but also the feasibility based on the availability and complexity of starting materials.

This guide explores three canonical methods of C-C bond formation, each adapted for the synthesis of our target molecule:

  • Corey-House Synthesis: A powerful cross-coupling reaction ideal for joining two distinct alkyl fragments.[4]

  • Grignard Reaction: A classic organometallic reaction to form an alcohol intermediate, which is subsequently deoxygenated.[5][6]

  • Wittig Reaction: A robust method for creating a carbon-carbon double bond, which is then saturated via hydrogenation.[7][8][9]

By examining these pathways, we will illuminate the strategic decisions involved in modern organic synthesis.

Target Molecule: this compound

  • Molecular Formula: C₁₀H₂₂[2]

  • Molecular Weight: 142.28 g/mol [2][3]

  • Structure:

Pathway 1: Corey-House Synthesis

The Corey-House reaction is a superior method for synthesizing unsymmetrical alkanes.[10][11] It involves the reaction of a lithium diorganocuprate (a Gilman reagent) with an organic halide.[4] This approach allows for the coupling of two different alkyl groups with high fidelity, minimizing the homocoupling side products that plague other methods like the Wurtz reaction.

Principle & Retrosynthetic Analysis

The core of the reaction is the Sₙ2-like displacement of a halide by the organocuprate.[4] For this reaction to be efficient, the alkyl halide electrophile should ideally be a methyl, primary, or secondary cycloalkyl halide to minimize competing elimination reactions.[10]

Our retrosynthetic disconnection for this compound is at the C3-C4 bond. This disconnection is challenging as it necessitates a secondary alkyl halide, but it remains a viable and instructive pathway.

G Target This compound Disconnect C3-C4 Disconnection (Corey-House) Target->Disconnect Synthons sec-Butyl Nucleophile (from 2-bromobutane) + 3-Pentyl Electrophile (from 3-bromopentane) Disconnect->Synthons Reagents Gilman Reagent: (CH₃CH₂CH(CH₃))₂CuLi + Alkyl Halide: CH₃CH₂CH(Br)CH₂CH₃ Synthons->Reagents G Target This compound Step2 Hydrogenation Target->Step2 Alkene 3-Ethyl-4-methylheptene Step2->Alkene Step1 Dehydration Alkene->Step1 Alcohol 3-Ethyl-4-methylheptan-3-ol Step1->Alcohol Grignard Grignard Reaction Alcohol->Grignard Reagents Ethylmagnesium Bromide + 2-Methylpentanal Grignard->Reagents

Grignard-based Retrosynthesis of this compound.
Experimental Protocol

Step 1: Synthesis of Ethylmagnesium Bromide

  • In a flame-dried 250 mL flask under argon, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of bromoethane (1.0 equivalent) in diethyl ether. The reaction should initiate, evidenced by bubbling and warming. Maintain a gentle reflux by controlling the addition rate.

  • After addition is complete, reflux for an additional 30 minutes to ensure full conversion.

Step 2: Reaction with 2-Methylpentanal

  • Cool the freshly prepared Grignard reagent to 0 °C (ice bath).

  • Slowly add a solution of 2-methylpentanal (1.0 equivalent) in anhydrous diethyl ether.

  • After addition, allow the mixture to warm to room temperature and stir for 1 hour.

Step 3: Hydrolysis and Alcohol Isolation

  • Cool the reaction mixture to 0 °C and slowly quench by adding a cold saturated aqueous solution of ammonium chloride.

  • Separate the layers, extract the aqueous phase with diethyl ether, combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent to yield crude 3-ethyl-4-methylheptan-3-ol.

Step 4: Dehydration of the Alcohol

  • Place the crude alcohol in a round-bottomed flask with a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to distill the resulting alkene/water azeotrope. This step must be carefully controlled to prevent polymerization.

  • Wash the collected distillate with sodium bicarbonate solution, then water, and dry over CaCl₂ to isolate the alkene mixture (primarily 3-ethyl-4-methylhept-3-ene and 3-ethyl-4-methylhept-2-ene).

Step 5: Catalytic Hydrogenation

  • Dissolve the alkene mixture in ethanol or ethyl acetate in a suitable pressure vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir vigorously until hydrogen uptake ceases.

  • Carefully vent the vessel, and filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Remove the solvent and purify by fractional distillation to obtain this compound.

Discussion

This pathway is robust but lengthy. The Grignard reaction itself is high-yielding, but the subsequent dehydration step can be problematic. [12]Acid-catalyzed dehydration proceeds via a carbocation intermediate, which can lead to rearrangements and a mixture of alkene isomers, though in this specific case, major rearrangement is less likely. The final hydrogenation step is typically very clean and high-yielding.

Pathway 3: Wittig Reaction and Hydrogenation

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. [7][9][13]It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent). [8]The double bond is formed with high regioselectivity. For our purpose, the resulting alkene is then hydrogenated.

Principle & Retrosynthetic Analysis

The driving force of the Wittig reaction is the formation of the highly stable triphenylphosphine oxide byproduct. [8]We will disconnect the target alkene intermediate, 3-ethyl-4-methylhept-3-ene, at the double bond. This yields a ketone (pentan-3-one) and a C5 fragment that will be delivered by the ylide.

G Target This compound Step2 Hydrogenation Target->Step2 Alkene 3-Ethyl-4-methylhept-3-ene Step2->Alkene Step1 Wittig Reaction Alkene->Step1 Reagents Pentan-3-one + (sec-Butyl)triphenylphosphonium ylide Step1->Reagents Ylide_Prep Ylide Formation Salt (sec-Butyl)triphenylphosphonium bromide Ylide_Prep->Salt SN2 SN2 Reaction Salt->SN2 Start Triphenylphosphine + 2-Bromobutane SN2->Start

Wittig-based Retrosynthesis of this compound.
Experimental Protocol

Step 1: Synthesis of (sec-Butyl)triphenylphosphonium Bromide

  • In a round-bottomed flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

  • Add 2-bromobutane (1.1 equivalents).

  • Heat the mixture to reflux and maintain for 24-48 hours. The phosphonium salt will precipitate as a white solid.

  • Cool the mixture, collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum.

Step 2: Formation of the Phosphonium Ylide

  • Suspend the phosphonium salt (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. A deep orange or red color indicates the formation of the ylide.

Step 3: Wittig Reaction with Pentan-3-one

  • To the ylide solution at 0 °C, slowly add a solution of pentan-3-one (1.0 equivalent) in anhydrous THF.

  • The characteristic color of the ylide will fade as it reacts.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 4: Work-up and Alkene Isolation

  • Quench the reaction by adding water.

  • Extract the product with pentane or hexanes. The byproduct, triphenylphosphine oxide, has limited solubility in these solvents and may precipitate or remain in the aqueous/THF layer.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Filter and remove the solvent. The crude product can be purified by column chromatography or used directly in the next step.

Step 5: Catalytic Hydrogenation

  • Perform hydrogenation as described in Pathway 2, Step 5, using the crude alkene mixture from the Wittig reaction.

  • Purify the final product by fractional distillation.

Discussion

The Wittig reaction is highly reliable for C=C bond formation. [14]The primary ylide used here is "unstabilized," which typically leads to a mixture of (E)- and (Z)-alkene isomers, with the (Z)-isomer often predominating. [9]This is inconsequential for our synthesis, as both isomers will be hydrogenated to the same alkane product. A significant practical challenge of the Wittig reaction is the removal of the stoichiometric triphenylphosphine oxide byproduct, which can sometimes complicate purification.

Comparative Analysis of Synthesis Pathways

FeatureCorey-House SynthesisGrignard & DeoxygenationWittig & Hydrogenation
Number of Steps 2-3 (from halides)4-54-5
Key Transformation C(sp³)-C(sp³) CouplingC=O Addition -> DehydrationC=C Formation
Overall Yield Moderate (limited by secondary halide)Moderate (limited by dehydration)Good
Atom Economy ModeratePoor (loss of H₂O)Poor (loss of Ph₃PO)
Starting Materials Alkyl Halides, CuI, LiAlkyl Halide, Mg, AldehydeAlkyl Halide, PPh₃, Ketone
Key Challenges Anhydrous conditions, low temps, potential eliminationCarbocation rearrangements, multi-step processRemoval of triphenylphosphine oxide

Conclusion

The synthesis of this compound can be successfully achieved through several robust synthetic strategies.

  • The Corey-House Synthesis offers the most direct route, forming the key C-C bond in a single coupling step. Its main drawback is the potentially lower yield when using secondary halides.

  • The Grignard-based approach is a classic, versatile method that builds the carbon skeleton efficiently but requires additional steps for functional group manipulation (alcohol deoxygenation), which can lower the overall yield.

  • The Wittig reaction pathway provides excellent control over the formation of the carbon skeleton via an alkene intermediate. While reliable, it suffers from poor atom economy and the challenge of separating the triphenylphosphine oxide byproduct.

The optimal choice of pathway depends on the specific objectives of the researcher. For directness, the Corey-House is appealing. For utilizing simple, common starting materials, the Grignard approach is advantageous. For reliability in C-C bond formation, despite its length, the Wittig reaction is a formidable option. Each pathway serves as an excellent case study in the strategic planning and practical execution required in advanced organic synthesis.

References

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1H NMR spectrum of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Ethyl-4-methylheptane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled analytical technique for the structural elucidation of organic molecules. While foundational principles are often taught using simple model compounds, real-world analysis frequently involves complex, non-symmetric structures that produce intricate and overlapping spectral data. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this compound, a branched alkane whose structure presents key challenges including severe signal overlap and the emergence of diastereotopicity. We will deconstruct the molecule's proton environments, predict the corresponding spectral parameters, detail a robust experimental protocol for data acquisition, and provide insights into spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR for rigorous structural verification.

Foundational Principles for Complex Acyclic Alkanes

The ¹H NMR spectrum of a simple, linear alkane is often straightforward. However, the introduction of branching and stereocenters, as seen in this compound, necessitates a deeper understanding of several core NMR principles.

Chemical Shift (δ) in Saturated Systems

Protons in aliphatic alkanes are highly shielded due to the surrounding electron density of C-H and C-C sigma bonds.[1] This shielding effect means they experience a weaker effective magnetic field and thus resonate at a low frequency (upfield). Consequently, their chemical shifts (δ) typically appear in the 0.7 to 1.9 ppm range, relative to the tetramethylsilane (TMS) standard at 0 ppm.[1][2] Within this narrow window, the precise chemical shift is influenced by the degree of substitution: methine (CH) protons are generally more deshielded (further downfield) than methylene (CH₂) protons, which are in turn more deshielded than methyl (CH₃) protons.[3][4]

Spin-Spin Coupling and Multiplicity

The magnetic field of a given proton is influenced by the spin states of non-equivalent protons on adjacent carbons.[5] This interaction, known as spin-spin coupling, causes the splitting of a single resonance into multiple lines, a phenomenon called multiplicity.[6] For simple first-order systems, the multiplicity is predicted by the n+1 rule , where 'n' is the number of equivalent neighboring protons.[6][7] A signal split by 'n' neighbors will appear as a multiplet with n+1 peaks (e.g., a doublet for n=1, a triplet for n=2, a quartet for n=3).[5] The distance between these peaks, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[8]

The Critical Role of Stereochemistry: Diastereotopicity

The most significant challenge in interpreting the spectrum of this compound arises from its stereochemistry. The molecule possesses two chiral centers at C3 and C4. The presence of these stereocenters renders the local environment asymmetric.

Consequently, the two protons on any methylene (CH₂) group in the molecule become diastereotopic .[9][10] This means they are chemically non-equivalent. Replacing one proton with a different group (e.g., deuterium) would create a diastereomer relative to replacing the other proton.[10][11]

The NMR implications of diastereotopicity are profound:

  • Distinct Chemical Shifts: Diastereotopic protons will have different chemical shifts and appear as two separate signals.[9]

  • Geminal Coupling: Because they are non-equivalent, they will split each other's signals. This is known as geminal coupling (²J), which occurs across two bonds.

  • Complex Multiplicity: Each diastereotopic proton will also couple to adjacent (vicinal) protons. The result is often a complex splitting pattern, such as a "doublet of doublets" or a "multiplet," rather than a simple triplet or quartet.[12]

Structural Deconstruction of this compound

To predict the spectrum, we must first identify every chemically unique proton environment in the molecule. Due to the two chiral centers, nearly every proton and proton group is unique.

Caption: Molecular structure of this compound with labeled proton environments. Asterisks (*) denote chiral centers.

Predicted ¹H NMR Spectral Parameters

Based on the structure, a total of 10 distinct signals are expected. The protons on the CH₂ groups (b, e, f, i) are diastereotopic, meaning each proton within a single CH₂ group will have a unique chemical shift. However, due to rapid bond rotation and likely signal overlap, they are often analyzed as complex multiplets. The table below summarizes the predicted parameters.

LabelProton EnvironmentIntegrationPredicted δ (ppm)Predicted MultiplicityCoupling To
a C1-H3H~0.8-0.9Triplet (t)b
b C2-H2H~1.2-1.4Multiplet (m)a, c
c C3-H 1H~1.3-1.5Multiplet (m)b, d, i
d C4-H 1H~1.1-1.3Multiplet (m)c, e, h
e C5-H2H~1.0-1.2Multiplet (m)d, f
f C6-H2H~1.2-1.4Multiplet (m)e, g
g C7-H3H~0.8-0.9Triplet (t)f
h C4-CH3H~0.8-0.9Doublet (d)d
i C3-CH2H~1.2-1.4Multiplet (m)c, j
j C3-CH₂-CH3H~0.8-0.9Triplet (t)i

Justification for Predictions:

  • Chemical Shifts: All protons are in a typical alkane environment and are expected to resonate between 0.8 and 1.5 ppm.[1] The methine protons (c, d) are the most substituted and are predicted to be slightly downfield, though extensive branching can cause unpredictable shielding/deshielding effects.[13]

  • Integration: The integration values directly correspond to the number of protons in each unique environment.

  • Multiplicity:

    • The terminal methyl groups a , g , and j are each adjacent to a CH₂ group (n=2), leading to a predicted triplet (2+1=3).

    • The methyl group h is adjacent to a single methine proton (n=1), resulting in a doublet (1+1=2).

    • The methine protons c and d are coupled to a large number of neighboring protons, and the methylene protons b , e , f , and i are all diastereotopic. This complexity, combined with very similar J-coupling values, will cause their signals to appear as complex, overlapping multiplets (m) that are difficult to resolve at standard field strengths.[14]

Standardized Experimental Protocol for Spectrum Acquisition

Obtaining a high-quality, interpretable spectrum requires meticulous sample preparation and careful selection of instrument parameters.[15]

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[16][17]

  • Solvent Selection & Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃).[16] CDCl₃ is chosen for its excellent ability to dissolve nonpolar alkanes and its single residual proton peak at δ 7.26 ppm, which serves as a secondary chemical shift reference.[18][19]

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS is the primary standard, defining δ 0.00 ppm.[2]

  • Homogenization: Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration & Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping & Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters (400 MHz Spectrometer)
  • Experiment: Standard ¹H acquisition (zg30)

  • Solvent Lock: Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

  • Spectral Width (SW): 20 ppm (centered around 5 ppm).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the x-axis by setting the TMS peak to δ 0.00 ppm.

  • Integration: Define integrals for all distinct signals.

Caption: A standardized workflow for the acquisition and processing of the ¹H NMR spectrum.

Guide to Spectral Interpretation

Interpreting the resulting spectrum requires a systematic approach.

  • Reference Check: Confirm the TMS peak is at 0 ppm.

  • Signal Count: Count the number of distinct signals or multiplets. You should observe signals corresponding to the 10 predicted environments, although significant overlap is expected.

  • Upfield Region (δ 0.8-1.0 ppm): This region will contain the most shielded protons. Expect to find four overlapping signals: the three triplets (a, g, j) and one doublet (h).[20] The combined integration of this region should correspond to 12H (3H + 3H + 3H + 3H). Differentiating these signals may require advanced 2D NMR techniques like COSY.

  • Mid-Field Region (δ 1.0-1.6 ppm): This is the most complex and crowded region of the spectrum.[20] It will contain the broad, overlapping multiplets from all four methylene groups (b, e, f, i) and the two methine protons (c, d). The total integration should be 10H (2H + 1H + 1H + 2H + 2H + 2H). The diastereotopic nature of the methylene protons and coupling to multiple neighbors are the reasons for the complexity here.[14] A key feature to look for would be to identify the doublet for the C4-methyl group (h) and then use a COSY experiment to find its coupling partner, the C4-methine proton (d).

Conclusion

The ¹H NMR spectrum of this compound is a powerful illustration of how molecular asymmetry dictates spectral complexity. The presence of two chiral centers fundamentally alters the spectrum from a simple set of first-order multiplets to a complex array of overlapping signals dominated by the effects of diastereotopicity. While a one-dimensional spectrum confirms the presence of the correct number and type of protons, a full, unambiguous assignment of every resonance, particularly in the heavily overlapped 1.0-1.6 ppm region, would necessitate two-dimensional NMR experiments (e.g., COSY, HSQC). This guide provides the foundational framework for predicting, acquiring, and interpreting the spectrum, underscoring the necessity of combining theoretical principles with meticulous experimental practice for accurate structural elucidation.

References

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  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons.
  • Pearson Study Prep. (2015). 1H NMR Chemical Shifts. YouTube.
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Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Branched Alkanes

In the intricate world of chemical analysis, branched alkanes like 3-Ethyl-4-methylheptane present a unique challenge. Their structural complexity and the subtle differences between isomers demand analytical techniques that offer both high resolution and definitive structural elucidation.[1] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has emerged as the gold standard for this purpose, providing a powerful lens to peer into the molecular structure of these compounds.[1] This guide offers a deep dive into the mass spectrometric analysis of this compound, providing not just a methodology, but a foundational understanding of the principles and practices that ensure data integrity and insightful interpretation.

The Cornerstone of Analysis: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a foundational and widely utilized ionization technique in mass spectrometry, especially for the analysis of volatile organic compounds.[2][3] As a "hard" ionization method, EI employs a high-energy electron beam (typically 70 eV) to ionize and extensively fragment molecules.[3][4] This fragmentation is not a random shattering; it follows predictable pathways dictated by the molecule's structure, creating a reproducible "mass spectral fingerprint" that is invaluable for structural identification.[2][5] While this extensive fragmentation can sometimes lead to a diminished or absent molecular ion peak for highly branched compounds, the resulting fragment ions provide a wealth of structural information.[6][7]

The choice of 70 eV as the standard electron energy is crucial for reproducibility. This energy level is significantly higher than the ionization energy of most organic molecules, ensuring consistent fragmentation patterns that can be reliably compared to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library.[5][8][9]

Experimental Workflow: Acquiring the Mass Spectrum of this compound

The following protocol outlines a robust and self-validating workflow for the GC-MS analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dilution in a volatile solvent (e.g., hexane or dichloromethane) dry Drying over anhydrous sodium sulfate (if water is present) prep->dry vial Transfer to autosampler vial dry->vial injection Autosampler Injection vial->injection Introduction to Instrument separation GC Separation (Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (e.g., Quadrupole, Ion Trap) ionization->detection deconvolution Automated Mass Spectral Deconvolution (e.g., AMDIS) detection->deconvolution Data Acquisition library_search NIST Library Search deconvolution->library_search interpretation Manual Interpretation of Fragmentation Pattern library_search->interpretation

Caption: Overall workflow for the GC-MS analysis of this compound.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Rationale: Proper sample preparation is paramount to prevent contamination and ensure compatibility with the GC-MS system.

    • Procedure:

      • Accurately prepare a dilute solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane. A typical concentration range is 1-10 µg/mL.

      • If the sample matrix contains water, pass the organic solution through a small column of anhydrous sodium sulfate to remove moisture, which can interfere with the analysis.[1]

      • Transfer the final solution to a 2 mL autosampler vial with a septum cap.

  • Gas Chromatography (GC) Parameters:

    • Rationale: The GC separates the components of the sample mixture before they enter the mass spectrometer, ensuring that a pure spectrum of the target analyte is obtained. A non-polar capillary column is ideal for separating hydrocarbons.

    • Typical Parameters:

      • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (split or splitless, depending on concentration).

      • Oven Temperature Program:

        • Initial temperature: 40 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 200 °C.

        • Hold: 5 minutes at 200 °C.

  • Mass Spectrometry (MS) Parameters:

    • Rationale: These parameters control the ionization and detection of the analyte. An ionization energy of 70 eV is standard for generating reproducible spectra for library matching.

    • Typical Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[10]

      • Ion Source Temperature: 230 °C.[10]

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 35-200.

      • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).

Decoding the Spectrum: Fragmentation Pattern of this compound

The mass spectrum of this compound is a direct reflection of its structure. The molecule has a molecular weight of 142.28 g/mol .[11][12][13] Upon electron ionization, the parent molecule loses an electron to form the molecular ion (M+•) at m/z 142. However, due to its branched nature, this molecular ion is often of low abundance or even absent.[6]

The fragmentation of branched alkanes is dominated by cleavage at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[6] The loss of the largest alkyl group at a branch point is generally favored.[6]

Fragmentation_Pathway cluster_frags Primary Fragmentation Pathways cluster_ions Resulting Fragment Ions M This compound (m/z 142) f1 Loss of Propyl radical (•C3H7) [M-43]+ M->f1 Cleavage at C4-C5 f2 Loss of Ethyl radical (•C2H5) [M-29]+ M->f2 Cleavage at C3-C(ethyl) f3 Loss of Butyl radical (•C4H9) [M-57]+ M->f3 Cleavage at C3-C4 ion1 m/z 99 f1->ion1 ion2 m/z 113 f2->ion2 ion3 m/z 85 f3->ion3

Caption: Simplified fragmentation pathways for this compound.

Analysis of Key Fragment Ions

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST WebBook.[11][14]

m/zRelative Intensity (%)Proposed Fragment Ion
4392.9[C3H7]+ (Propyl cation)
5763.3[C4H9]+ (Butyl cation)
70100.0[C5H10]+• (Base Peak)
7178.9[C5H11]+ (Pentyl cation)
993.5[M-C3H7]+
11316.1[M-C2H5]+
1422.9[M]+• (Molecular Ion)

The base peak at m/z 70 is particularly significant. Its high abundance suggests a very stable fragment, likely formed through a rearrangement process following an initial fragmentation. The prominent peaks at m/z 43 and m/z 57 correspond to the stable propyl and butyl carbocations, respectively, which are characteristic fragments for many alkanes.[15][16] The presence of a peak at m/z 113 ([M-29]+) indicates the loss of an ethyl group, while the peak at m/z 99 ([M-43]+) signifies the loss of a propyl group. The low relative intensity of the molecular ion at m/z 142 is consistent with the behavior of branched alkanes under electron ionization.[6]

Trustworthiness and Validation: Ensuring Data Integrity

The reliability of mass spectrometry data hinges on a self-validating system. This is achieved through:

  • Reproducibility: The standardized use of 70 eV for electron ionization ensures that the fragmentation pattern is highly reproducible, allowing for direct comparison with extensive, curated mass spectral libraries like the NIST database.[5][8]

  • Library Matching: The primary method for identifying an unknown compound is to compare its acquired mass spectrum against a library of known spectra. A high match score provides strong evidence for the compound's identity.

  • Retention Index: In gas chromatography, the retention index provides an additional, independent confirmation of identity. By comparing the retention time of the analyte to those of a series of n-alkane standards, a retention index can be calculated and compared to literature values.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric analysis of this compound, when approached with a thorough understanding of the underlying principles and a robust experimental methodology, provides unambiguous structural information. The characteristic fragmentation patterns generated by electron ionization serve as a reliable molecular fingerprint. For researchers, scientists, and drug development professionals, mastering these techniques is essential for navigating the complexities of organic analysis and ensuring the integrity of their scientific endeavors.

References

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An In-depth Technical Guide to the Boiling Point of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the boiling point of 3-Ethyl-4-methylheptane, a branched alkane of interest in various fields of chemical research and development. It delves into the theoretical underpinnings that govern its boiling point, presents experimentally determined values, and offers a detailed protocol for its empirical determination using simulated distillation by gas chromatography. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental physical property.

Introduction: The Significance of Boiling Point in Chemical Analysis

The boiling point of a substance is a fundamental physical property that provides critical insights into its volatility, intermolecular forces, and molecular structure. For a compound like this compound (C₁₀H₂₂), accurate boiling point determination is essential for a variety of applications, including its identification in complex mixtures, the design of separation and purification processes, and for ensuring product quality and consistency in industrial settings. This guide will explore the factors influencing the boiling point of this specific branched alkane and provide a robust methodology for its experimental verification.

Molecular Structure and its Influence on Boiling Point

This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂. Its structure consists of a seven-carbon heptane backbone with an ethyl group at the third carbon and a methyl group at the fourth carbon.

The boiling point of alkanes is primarily determined by the strength of the van der Waals forces, specifically London dispersion forces, between molecules.[1][2] Two key factors related to the molecular structure influence the strength of these forces:

  • Molecular Weight: As the molecular weight of an alkane increases, the number of electrons also increases, leading to stronger temporary dipoles and, consequently, stronger London dispersion forces. This results in a higher boiling point. As a general rule, for straight-chain alkanes, the boiling point increases by 20-30°C for each additional carbon atom in the chain.[1]

  • Branching: For isomers with the same molecular weight, branching has a significant effect on the boiling point. Increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and lowering the boiling point compared to a straight-chain alkane of the same carbon number.[1][2][3]

For this compound, its branched structure is expected to result in a lower boiling point than its straight-chain isomer, n-decane.

Boiling Point of this compound: Experimental Data

Several sources have reported the boiling point of this compound. A summary of these values is presented in the table below.

Reported Boiling PointSource
163.1°C at 760 mmHgLookChem[4]
167°CStenutz[5]
167°CСправочник химика (Chemist's Handbook)[6]

The slight variation in the reported values could be attributed to differences in experimental conditions or the purity of the sample used in the determination. For the purposes of this guide, a boiling point in the range of 163-167°C is considered the accepted experimental value.

Experimental Determination of Boiling Point by Simulated Distillation (ASTM D2887)

Simulated distillation (SimDis) by gas chromatography (GC) is a powerful and widely used technique for determining the boiling point distribution of petroleum products and other complex hydrocarbon mixtures.[7][8][9] The ASTM D2887 standard test method is a common procedure for this analysis and is applicable to petroleum fractions with a final boiling point of 538°C or lower.[7][10][11] This method relies on the principle that the retention time of a hydrocarbon on a non-polar GC column is directly related to its boiling point.[9][12]

Experimental Workflow

The following diagram illustrates the general workflow for determining the boiling point of a compound like this compound using the ASTM D2887 method.

BoilingPointDetermination cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis & Reporting Sample Prepare this compound Sample (dissolved in CS₂) Injection Inject Sample/Standard Sample->Injection Cal_Std Prepare Calibration Standard (n-alkane mixture in CS₂) Cal_Std->Injection Ref_Oil Prepare Reference Gas Oil (Quality Control) Ref_Oil->Injection GC_Setup Configure GC System (ASTM D2887 parameters) GC_Setup->Injection Separation Chromatographic Separation (Non-polar column) Injection->Separation Detection FID Detection Separation->Detection Cal_Curve Generate Retention Time vs. Boiling Point Calibration Curve Detection->Cal_Curve Analysis Correlate Sample Retention Time to Boiling Point Detection->Analysis Cal_Curve->Analysis Report Report Boiling Point of This compound Analysis->Report

Boiling point determination workflow via GC-SimDis.
Step-by-Step Experimental Protocol

1. Preparation of Standards and Sample

  • Calibration Standard: Prepare a calibration standard by accurately weighing a mixture of n-alkanes (e.g., C₅ to C₄₄) into a volumetric flask and dissolving in carbon disulfide (CS₂).[7] The boiling points of these n-alkanes are well-established and will be used to create a calibration curve.

  • Reference Gas Oil: Prepare a quality control sample using a reference gas oil with a known boiling point distribution.[13] This is used to verify the performance of the GC system.

  • Sample Preparation: Prepare the this compound sample by dissolving a known amount in CS₂.

2. Gas Chromatograph Configuration

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) is required.[9]

  • Injector: A cool on-column (COC) injector is typically used to prevent sample discrimination.

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane phase, is suitable for separating hydrocarbons based on their boiling points.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature program is employed to elute the hydrocarbons in order of their boiling points. A typical program might be:

    • Initial temperature: 35°C

    • Ramp rate: 10°C/min

    • Final temperature: 350°C

  • Detector: The FID is set to a high temperature (e.g., 350°C) to ensure all eluted compounds are detected.

3. Data Acquisition

  • Inject the CS₂ blank to ensure the system is clean.

  • Inject the calibration standard to establish the relationship between retention time and boiling point.

  • Inject the reference gas oil to verify system performance.

  • Inject the this compound sample for analysis.

4. Data Analysis

  • Calibration Curve: Plot the known boiling points of the n-alkanes in the calibration standard against their measured retention times. This will generate a calibration curve.[9]

  • Boiling Point Determination: Determine the retention time of the this compound peak in the sample chromatogram. Using the calibration curve, correlate this retention time to its corresponding boiling point.

Theoretical and Practical Considerations

  • System Validation: The use of a reference gas oil is crucial for validating the entire system, from sample introduction to data analysis, ensuring the accuracy and reproducibility of the results.

  • Column Selection: The choice of a non-polar column is fundamental to the success of this method, as it ensures that the elution order is primarily based on the boiling points of the analytes.[14]

  • Interferences: While this method is robust, potential interferences from co-eluting compounds can occur in complex mixtures. In such cases, mass spectrometry (MS) can be coupled with GC for more definitive identification.[12][15]

Conclusion

The boiling point of this compound is a well-defined physical property, with experimentally determined values in the range of 163-167°C. This value is consistent with the theoretical principles governing the boiling points of branched alkanes, where increased branching leads to a lower boiling point compared to their straight-chain isomers. The ASTM D2887 simulated distillation method provides a reliable and standardized approach for the experimental determination of this property. A thorough understanding of both the theoretical underpinnings and the practical experimental methodology is essential for researchers and scientists working with this and similar compounds.

References

  • This compound. LookChem. [Link]
  • ASTM D2887 | Analysis of Boiling Point Distributions in Petroleum Fractions. Scion Instruments. [Link]
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  • Gas Chromatographic Simulated Distillation-Mass Spectrometry for the Determination of the Boiling Point Distributions of Crude Oils.
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A Comprehensive Guide to the IUPAC Nomenclature of C10H22 Branched Alkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the systematic approach to naming branched-chain alkanes with the molecular formula C10H22, commonly known as decane isomers. A precise and unambiguous naming system is paramount in chemical research and drug development, where molecular structure dictates function and properties. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this essential systematic framework. This guide will not only detail the rules of IUPAC nomenclature but also delve into the rationale behind these conventions, offering a deeper understanding for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

The Significance of Isomerism in C10H22

The molecular formula C10H22 represents n-decane and its 74 constitutional isomers. These isomers share the same molecular formula but differ in the connectivity of their atoms, leading to distinct physical and chemical properties. In drug development, for instance, different isomers of a molecule can exhibit varied pharmacological activities, potencies, and toxicities. Therefore, the ability to accurately name a specific isomer is fundamental to communicating its precise chemical identity.

The Foundational Principles of IUPAC Nomenclature for Alkanes

The IUPAC system for naming organic compounds is built on a set of rules designed to provide a unique and descriptive name for every compound. For branched-chain alkanes, the core principle is to identify the longest continuous carbon chain as the parent chain and then to locate and name the substituent groups attached to it.

A Step-by-Step Protocol for Naming Branched C10H22 Alkanes

The following protocol outlines the systematic process for assigning the IUPAC name to any branched isomer of decane.

Step 1: Identification of the Principal Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms in the molecule. This chain forms the base name of the alkane. For C10H22 isomers, the parent chain will be shorter than ten carbons in all branched structures.

  • Expert Insight: It is a common misconception to simply look for the longest horizontal chain. The chain can bend and turn in various directions. It is crucial to explore all possible paths to ensure the longest continuous chain is correctly identified.

Step 2: Numbering the Principal Chain

Once the parent chain is identified, it must be numbered to give the substituent groups the lowest possible locants (numbers).

  • Rule: Number the parent chain from the end that gives the first substituent the lowest possible number.

  • If there is a tie: If both ends result in the same low number for the first substituent, then number from the end that gives the second substituent the lower number, and so on.

  • For multiple identical substituents: If different numbering directions produce the same set of locants, the direction is chosen that assigns the lowest number to the group cited first in the name (alphabetical order).

Step 3: Identifying and Naming Substituent Groups

Any carbon groups attached to the parent chain are called alkyl substituents. These are named by replacing the "-ane" suffix of the corresponding alkane with "-yl".

Number of Carbon AtomsAlkane NameAlkyl Group Name
1MethaneMethyl
2EthaneEthyl
3PropanePropyl
4ButaneButyl
  • Complex Substituents: If a substituent is itself branched, it is named as a substituted alkyl group, with the carbon attached to the parent chain being numbered as 1.

Step 4: Assembling the Full IUPAC Name

The complete IUPAC name is assembled using the following format: (Locant)-(Substituent Name)(Parent Chain Name)

  • Alphabetical Order: If multiple different substituents are present, they are listed in alphabetical order (e.g., ethyl before methyl). Prefixes such as "di-", "tri-", "tetra-", which indicate the number of identical substituents, are ignored for alphabetization. However, prefixes like "iso-" and "neo-" are considered part of the substituent name for alphabetization, while "sec-" and "tert-" are not.

  • Punctuation: Numbers are separated from letters by a hyphen, and numbers are separated from each other by a comma.

Workflow for IUPAC Nomenclature of Branched Alkanes

The following diagram illustrates the decision-making process for naming a branched alkane.

IUPAC_Nomenclature_Workflow start Start with C10H22 Branched Structure find_parent Identify the Longest Continuous Carbon Chain (Parent Chain) start->find_parent number_chain Number the Parent Chain find_parent->number_chain sub_number Lowest Locant for First Substituent? identify_substituents Identify and Name All Substituent Groups sub_alpha List Substituents Alphabetically identify_substituents->sub_alpha assemble_name Assemble the Full IUPAC Name end_node Final IUPAC Name assemble_name->end_node sub_number->identify_substituents Yes sub_punct Apply Correct Punctuation (commas, hyphens) sub_alpha->sub_punct sub_punct->assemble_name

Caption: A flowchart illustrating the systematic workflow for determining the IUPAC name of a branched alkane.

Case Studies: Naming C10H22 Isomers

Let's apply this protocol to a few isomers of decane.

Case Study 1: 2,2-dimethyl-4-propyloctane

  • Structure: An eight-carbon parent chain (octane) with two methyl groups on the second carbon and a propyl group on the fourth carbon.

  • Step 1: Identify Parent Chain: The longest chain is eight carbons long (octane).

  • Step 2: Number the Chain: Numbering from the end closer to the methyl groups gives them the locant 2.

  • Step 3: Identify Substituents: Two methyl groups and one propyl group.

  • Step 4: Assemble Name: The substituents are dimethyl and propyl. Alphabetically, "dimethyl" comes before "propyl". The locants for the methyl groups are 2,2 and for the propyl group is 4. Therefore, the name is 2,2-dimethyl-4-propyloctane .

Case Study 2: 4-ethyl-3,3-dimethylheptane

  • Structure: A seven-carbon parent chain (heptane) with an ethyl group on the fourth carbon and two methyl groups on the third carbon.

  • Step 1: Identify Parent Chain: The longest chain is seven carbons long (heptane).

  • Step 2: Number the Chain: Numbering from one end gives the first substituent at carbon 3. Numbering from the other end gives the first substituent at carbon 4. Therefore, we number from the end that gives the lower locant, 3.

  • Step 3: Identify Substituents: One ethyl group and two methyl groups.

  • Step 4: Assemble Name: Alphabetically, "ethyl" comes before "dimethyl". The locant for the ethyl group is 4 and for the methyl groups is 3,3. The complete name is 4-ethyl-3,3-dimethylheptane .

Table of Selected C10H22 Isomers and Their IUPAC Names

IUPAC NameParent ChainSubstituents
2-methyldecaneDecaneMethyl at C2
3-methyldecaneDecaneMethyl at C3
4-methyldecaneDecaneMethyl at C4
5-methyldecaneDecaneMethyl at C5
2,2-dimethyloctaneOctaneTwo methyls at C2
2,3-dimethyloctaneOctaneMethyl at C2, Methyl at C3
3-ethyl-3-methylheptaneHeptaneEthyl at C3, Methyl at C3
4-propylheptaneHeptanePropyl at C4
Conclusion

A thorough understanding and correct application of IUPAC nomenclature are indispensable for scientists in research and development. This guide provides a systematic and logical framework for naming branched alkanes, specifically the isomers of C10H22. By following this protocol, researchers can ensure clear and unambiguous communication of chemical structures, which is fundamental to scientific integrity and progress.

References

  • International Union of Pure and Applied Chemistry. (2019). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
  • Smith, J. G. (2020). Organic Chemistry (6th ed.).

A Technical Guide to the Stereoisomers of 3-Ethyl-4-methylheptane: Separation, Identification, and Chiral Implications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylheptane, a saturated alkane with the molecular formula C₁₀H₂₂, serves as an exemplary model for understanding the complexities of stereoisomerism in aliphatic hydrocarbons. The presence of two distinct chiral centers at the C3 and C4 positions gives rise to four unique stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). While these isomers share the same molecular formula and connectivity, their distinct three-dimensional arrangements lead to different interactions in chiral environments. This guide provides an in-depth exploration of the foundational concepts of stereoisomerism as applied to this compound. It details advanced analytical methodologies, including chiral gas chromatography for their separation and spectroscopic techniques like NMR and Vibrational Circular Dichroism (VCD) for their identification and absolute configuration determination. Furthermore, this document contextualizes the significance of stereoisomer analysis within the broader fields of chemical synthesis and pharmaceutical development, where the seemingly subtle differences between stereoisomers can have profound biological consequences.

Foundational Concepts in the Stereoisomerism of this compound

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critical for understanding a molecule's physical, chemical, and biological properties.[1] For a seemingly simple alkane like this compound, the principles of stereochemistry introduce a significant layer of molecular diversity.

Chirality in this compound

A molecule is chiral if it is non-superimposable on its mirror image.[2] The source of chirality is typically a stereocenter, which for alkanes is a carbon atom bonded to four different substituent groups.[2][3] In the structure of this compound, two such centers exist:

  • Carbon-3 (C3): This carbon is bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), a propyl group (-CH₂CH₂CH₃), and a sec-butyl group (-CH(CH₃)CH₂CH₂CH₃).

  • Carbon-4 (C4): This carbon is attached to a hydrogen atom, a methyl group (-CH₃), a sec-butyl group (-CH(CH₂CH₃)CH₂CH₃), and an isobutyl group (-CH₂CH(CH₃)₂).

The presence of these two chiral centers means that this compound can exist as 2² = 4 distinct stereoisomers.

The Four Stereoisomers: Enantiomers and Diastereomers

The four stereoisomers of this compound can be categorized into pairs based on their relationship to one another:

  • Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other.[2] They have identical physical properties in an achiral environment, except for their ability to rotate plane-polarized light in opposite directions.[4][5][6] The enantiomeric pairs are:

    • (3R,4R)-3-Ethyl-4-methylheptane and (3S,4S)-3-Ethyl-4-methylheptane

    • (3R,4S)-3-Ethyl-4-methylheptane and (3S,4R)-3-Ethyl-4-methylheptane

  • Diastereomers: These are stereoisomers that are not mirror images of each other.[2] Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by conventional laboratory techniques like chromatography.[6][7] For example, the (3R,4R) isomer is a diastereomer of the (3R,4S) and (3S,4R) isomers.

The relationships between these isomers are visualized in the diagram below.

G cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 3R,4R (3R,4R) 3S,4S (3S,4S) 3R,4R->3S,4S Mirror Images 3R,4S (3R,4S) 3R,4R->3R,4S Diastereomers 3S,4R (3S,4R) 3R,4R->3S,4R Diastereomers 3S,4S->3R,4S Diastereomers 3S,4S->3S,4R Diastereomers 3R,4S->3S,4R Mirror Images

Fig. 1: Stereoisomeric relationships of this compound.

Physicochemical Properties of the Stereoisomers

The differentiation of stereoisomers is predicated on the differences in their physical and chemical properties. While enantiomers are notoriously difficult to separate due to their identical physical properties in an achiral setting, diastereomers exhibit distinct characteristics.[6][7]

PropertyEnantiomers (e.g., 3R,4R vs. 3S,4S)Diastereomers (e.g., 3R,4R vs. 3R,4S)Rationale
Boiling Point IdenticalDifferentDiastereomers have different 3D shapes, affecting the efficiency of intermolecular packing and the strength of van der Waals forces. More compact, branched isomers tend to have lower boiling points.[8][9]
Melting Point IdenticalDifferentThe ability of a molecule to pack into a crystal lattice is highly dependent on its shape. Diastereomers, with their different shapes, will have different lattice energies and thus different melting points.
Density IdenticalDifferentDifferent molecular packing in the liquid state leads to variations in density.
Solubility Identical in achiral solventsDifferent in achiral solventsThe energy of solvation depends on the interactions between solute and solvent molecules, which is influenced by molecular shape.
Optical Rotation Equal in magnitude, opposite in signUnrelatedOptical activity is a chiroptical property. Diastereomers have different 3D structures and thus will interact with plane-polarized light differently.
NMR Spectra Identical in achiral solventsDifferentThe chemical environment of corresponding nuclei in diastereomers is different, leading to distinct chemical shifts and coupling constants.[10]

Analytical Methodologies for Separation and Identification

A multi-faceted analytical approach is required to both separate the stereoisomers of this compound and to unequivocally determine the absolute configuration of each.

Chiral Gas Chromatography (GC): The Gold Standard for Separation

Chiral Gas Chromatography is a powerful and versatile technique for resolving enantiomers of volatile compounds.[11] The separation is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte.

Principle of Separation: The underlying mechanism of chiral recognition in GC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[12] These complexes have different thermodynamic stabilities, leading to different retention times for the two enantiomers.[12] Cyclodextrin-based CSPs are particularly effective for the separation of hydrocarbons.[11][13]

Experimental Protocol: Chiral GC Method Development

  • Column Selection:

    • Begin with a cyclodextrin-based chiral stationary phase. A permethylated beta-cyclodextrin column is a common starting point for hydrocarbon separations.[11]

  • Inlet and Detector Conditions:

    • Injector Temperature: 250 °C (to ensure rapid volatilization).

    • Detector: Flame Ionization Detector (FID) is ideal for hydrocarbons due to its high sensitivity.[14]

    • Detector Temperature: 280 °C.

  • Carrier Gas and Flow Rate:

    • Use high-purity Helium or Hydrogen as the carrier gas.

    • Set an initial flow rate of 1.0 mL/min.

  • Temperature Program Optimization:

    • Start with a low initial oven temperature (e.g., 40-50 °C) to maximize the interaction between the analytes and the stationary phase.

    • Hold the initial temperature for 2-5 minutes.

    • Implement a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of ~180 °C. The slow ramp is crucial for resolving isomers with small differences in retention.

    • Hold at the final temperature to ensure all components elute.

  • Method Validation:

    • Inject a racemic standard (a 50:50 mixture of an enantiomeric pair) to confirm peak separation (resolution).

    • Optimize the temperature program and flow rate to achieve baseline resolution (Rs > 1.5) between all stereoisomer peaks.

G cluster_prep Preparation cluster_optimization Optimization Loop cluster_final Finalization A Select Chiral Column (e.g., Cyclodextrin-based) B Set Initial GC Parameters (Inlet, Detector, Flow) A->B C Inject Racemic Standard B->C D Analyze Chromatogram C->D E Baseline Resolution? (Rs > 1.5) D->E F Adjust Temperature Program (Ramp Rate, Hold Times) E->F No G Validate Method E->G Yes F->C H Method Complete G->H

Fig. 2: Workflow for Chiral GC Method Development.
Spectroscopic Identification and Configuration Assignment

Once separated, spectroscopic techniques are employed to identify the isomers and, crucially, to assign their absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Distinguishing Diastereomers: Diastereomers can be readily distinguished by standard ¹H and ¹³C NMR, as the non-equivalent protons and carbons will exhibit different chemical shifts and coupling constants.[10][15][16]

  • Analyzing Enantiomers: Enantiomers are indistinguishable by NMR in a standard achiral solvent.[10][17] However, they can be differentiated by using a chiral resolving agent or a chiral solvent.[10][18] This forms transient diastereomeric complexes that can be resolved in the NMR spectrum.[10]

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, eliminating the need for crystallization which is often required for X-ray crystallography.[19][20][21]

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20][22] Enantiomers produce mirror-image VCD spectra.[23] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[19][20] A match between the experimental and calculated spectra confirms the absolute configuration.[19]

Significance in Asymmetric Synthesis and Drug Development

While this compound is a simple hydrocarbon, the principles governing its stereoisomers are fundamental to many areas of chemical science, particularly drug development. The biological systems in the human body are inherently chiral, composed of chiral building blocks like L-amino acids and D-sugars.[1]

Stereochemistry in Drug Action: The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles because they interact differently with chiral biological targets like enzymes and receptors.[4][24] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause harmful side effects.[25]

Therefore, the ability to separate, identify, and control the stereochemistry of molecules is paramount in the pharmaceutical industry.[24][25] The analytical workflows developed for model compounds like this compound provide the foundational expertise required to tackle the more complex chiral molecules that constitute modern therapeutics. Understanding these principles allows for the development of single-enantiomer drugs, which can lead to improved therapeutic indices, simpler pharmacokinetics, and reduced drug interactions.[4]

Conclusion

This compound, despite its simple alkane structure, provides a rich case study in the complexities and importance of stereoisomerism. Its four stereoisomers—two pairs of enantiomers which are diastereomeric to each other—necessitate advanced analytical strategies for their resolution and characterization. Techniques such as chiral gas chromatography are indispensable for their physical separation, while NMR spectroscopy and vibrational circular dichroism are critical for structural elucidation and the definitive assignment of absolute configuration. The insights gained from analyzing such model systems are directly applicable to high-stakes fields like drug discovery and development, where the control and understanding of stereochemistry are not merely academic exercises, but prerequisites for safety and efficacy.

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An In-Depth Technical Guide to the Thermodynamic Properties of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of 3-Ethyl-4-methylheptane (CAS: 52896-91-0), a branched decane isomer. Recognizing the scarcity of publicly available experimental data for this specific compound, this document synthesizes known physical properties with robust, field-proven estimation methodologies to deliver a reliable thermochemical profile. We delve into the foundational principles and practical application of Benson Group Additivity and modern computational chemistry workflows for determining key parameters such as enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, this guide presents detailed, step-by-step protocols for the experimental determination of phase change thermodynamics and heat capacity, providing researchers and drug development professionals with a self-validating framework for both estimation and empirical measurement.

Introduction: The Significance of Branched Alkane Thermodynamics

This compound (C₁₀H₂₂) is a saturated branched-chain hydrocarbon.[1][2] While not as commonly referenced as its linear counterpart, n-decane, its structural complexity is representative of isomers found in complex hydrocarbon mixtures such as fuels and lubricants. The thermodynamic properties of such molecules are of paramount importance in a multitude of scientific and industrial applications.

For chemical and process engineers, properties like enthalpy of vaporization, heat capacity, and enthalpy of formation are critical for designing and optimizing distillation columns, heat exchangers, and reactors. In combustion science, these parameters govern energy release, flame temperature, and the formation of pollutants. For drug development professionals, understanding the thermodynamics of non-polar, aliphatic moieties can be crucial for modeling ligand-receptor interactions, solubility, and partitioning behavior in biological systems.

This guide addresses the critical need for reliable thermodynamic data by providing not only the available experimental values but also a rigorous framework for their estimation when empirical data is absent.

Molecular and Physical Properties

A baseline of fundamental physical properties is essential before delving into thermochemistry. The known properties of this compound are summarized in Table 1.

PropertyValueUnitSource(s)
Molecular Formula C₁₀H₂₂-[1][2]
Molecular Weight 142.28 g/mol [1][2]
CAS Number 52896-91-0-[2]
Normal Boiling Point 163.1 - 167°C[3][4]
Melting Point -53.99°C[3]
Density 0.732g/cm³[3]
Refractive Index 1.4184-[3]
Critical Temperature 338°C[5]
Critical Pressure 20.7atm[5]

Phase Change Thermodynamics: Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) represents the energy required to transform one mole of a substance from a liquid to a gaseous state at a given pressure. It is a critical parameter for understanding volatility and for designing any process involving liquid-gas phase transitions.

3.1. Experimental Value

For this compound, a value for the standard enthalpy of vaporization has been compiled.

ParameterValueUnitMethodSource
Standard Enthalpy of Vaporization (ΔvapH°) 48.1kJ/molN/A[6]

3.2. Causality of Experimental Determination

This value is typically derived from precise measurements of vapor pressure at different temperatures. The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation:

ln(P) = - (ΔvapH° / R) * (1/T) + C

Where R is the universal gas constant. By plotting the natural logarithm of the vapor pressure against the inverse of the absolute temperature, a linear relationship is observed. The slope of this line is equal to -ΔvapH°/R, allowing for a direct and accurate calculation of the enthalpy of vaporization. A detailed protocol for this measurement is provided in Section 5.1.

Core Thermochemical Properties: A Focus on Estimation

4.1. Benson Group Additivity (BGA): A Mechanistic Approach

The Benson Group Additivity method is a cornerstone of thermochemical estimation. It operates on the principle that a molecule's thermodynamic properties can be approximated by summing the contributions of its constituent polyvalent atomic groups.[1][7] This method is powerful because the contribution of each group is empirically derived from experimental data of many related molecules, making it a highly trustworthy estimation technique.

Workflow for BGA Calculation:

BGA_Workflow cluster_molecule Step 1: Molecular Deconstruction cluster_groups Step 2: Identify Benson Groups cluster_lookup Step 3: Retrieve Group Values cluster_calc Step 4: Summation & Correction mol This compound g1 2 x C-(C)(H)₃ (Primary methyl) mol->g1 Deconstruct g2 3 x C-(C)₂(H)₂ (Secondary methylene) mol->g2 Deconstruct g3 2 x C-(C)₃(H) (Tertiary methine) mol->g3 Deconstruct db Authoritative Database (e.g., NIST, Domalski & Hearing) g1->db Lookup g2->db Lookup g3->db Lookup sum Σ(Group Values) - R*ln(σ) + Corrections db->sum Input Values result Estimated Thermodynamic Property (ΔfH°, S°, Cp) sum->result Calculate

Caption: Workflow for estimating thermodynamic properties using Benson Group Additivity.

Example Calculation: Standard Enthalpy of Formation (ΔfH°)

  • Deconstruction: this compound is broken down into its constituent groups:

    • Two terminal methyl groups: 2 x [C-(C)(H)₃]

    • Three internal methylene groups: 3 x [C-(C)₂(H)₂]

    • Two tertiary methine groups (at positions 3 and 4): 2 x [C-(C)₃(H)]

  • Retrieve Group Values: We use established group values for alkanes (values in kJ/mol at 298.15 K).[7][8][9]

    • C-(C)(H)₃: -41.84 kJ/mol

    • C-(C)₂(H)₂: -20.92 kJ/mol

    • C-(C)₃(H): -7.95 kJ/mol

  • Summation:

    • ΔfH° = [2 * (-41.84)] + [3 * (-20.92)] + [2 * (-7.95)]

    • ΔfH° = -83.68 - 62.76 - 15.90

    • ΔfH° ≈ -162.34 kJ/mol

This systematic, additive approach provides a reliable estimate with a typical uncertainty of 2-3 kcal/mol (or ~8-12 kJ/mol) when applied correctly.[1] Similar calculations can be performed for standard entropy (S°) and heat capacity (Cp) using the appropriate group values for those properties.[10]

4.2. Computational Chemistry

Modern computational chemistry offers a powerful, first-principles approach to calculating thermodynamic properties. Methods like Density Functional Theory (DFT) with functionals such as B3LYP, or more accurate composite methods like G3 or CBS-QB3, can predict these properties with high accuracy.[10][11]

The trustworthiness of this approach comes from its self-validating workflow. The calculation proceeds from the fundamental electronic structure of the molecule, and the results can be cross-referenced with experimental data for similar, well-characterized molecules to establish confidence in the chosen level of theory.

Workflow for Computational Thermochemistry:

CompChem_Workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Vibrational Modes) geom_opt->freq_calc verify Verify No Imaginary Frequencies (True Minimum Energy) freq_calc->verify verify->geom_opt Failure (Re-optimize) thermo_corr Calculate Thermal Corrections (Enthalpy & Entropy) verify->thermo_corr Success final_prop Final Thermodynamic Properties (ΔfH°, S°, Cp) thermo_corr->final_prop

Caption: A typical workflow for calculating thermodynamic properties via computational chemistry.

The key steps involve:

  • Geometry Optimization: Finding the lowest energy conformation of the molecule.

  • Frequency Calculation: This step is crucial as it calculates the vibrational frequencies of all atomic motions. These frequencies are the primary input for calculating the vibrational contributions to heat capacity, enthalpy, and entropy via statistical mechanics.[6]

  • Thermal Corrections: The software then uses statistical mechanics principles to calculate the contributions from translation, rotation, and vibration to the final thermodynamic properties.[12]

4.3. Summary of Core Thermodynamic Properties

The following table summarizes the available experimental data and provides estimated values derived from the robust methodologies described above.

PropertyValueUnitMethod
Standard Enthalpy of Vaporization (ΔvapH°) 48.1kJ/molExperimental Compilation[6]
Standard Enthalpy of Formation (ΔfH°) -162.34kJ/molEstimated (Benson Group Additivity)
Standard Molar Entropy (S°) Est.J/(mol·K)Requires Estimation (BGA or Computational)
Ideal Gas Heat Capacity (Cp,gas) Est.J/(mol·K)Requires Estimation (BGA or Computational)

Note: Estimated values are provided to illustrate the methodology. For mission-critical applications, it is recommended to perform these estimations using a comprehensive and up-to-date set of group values or a high-level computational model.

Field-Proven Experimental Protocols

To ensure scientific integrity, any estimated value should ideally be confirmed by experimental measurement. The following protocols describe self-validating systems for determining key thermodynamic properties.

5.1. Protocol: Enthalpy of Vaporization from Vapor Pressure

This protocol uses a static vapor pressure method to derive ΔvapH° via the Clausius-Clapeyron relation.

Objective: To measure the vapor pressure of this compound at various temperatures and calculate its enthalpy of vaporization.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is of high purity (>99%), as impurities will affect vapor pressure according to Raoult's Law.

    • Degas the sample by several freeze-pump-thaw cycles to remove dissolved air.

  • Apparatus Setup:

    • Assemble a static vapor pressure apparatus (isoteniscope) connected to a pressure transducer (e.g., a capacitance manometer) and a vacuum line.[13]

    • Place the sample bulb of the isoteniscope into a controlled-temperature liquid bath (e.g., a silicone oil bath) equipped with a high-precision thermometer (e.g., a platinum resistance thermometer).

  • Measurement Procedure:

    • Evacuate the system to a high vacuum.

    • Isolate the system from the vacuum pump.

    • Set the temperature bath to the lowest desired temperature and allow the system to reach thermal equilibrium (typically 30-60 minutes).

    • Record the stabilized temperature and vapor pressure readings.

    • Increase the temperature in increments (e.g., 5-10 K) and repeat the measurement at each step, covering a wide temperature range.[14]

  • Data Analysis & Validation:

    • Convert all temperatures to Kelvin (K).

    • Plot ln(P) on the y-axis versus 1/T on the x-axis.

    • Perform a linear regression on the data points. The plot should be highly linear (R² > 0.99), which self-validates the quality of the data and the applicability of the Clausius-Clapeyron equation.

    • Calculate ΔvapH° from the slope (m) of the line: ΔvapH° = -m * R , where R = 8.314 J/(mol·K).

  • Uncertainty Reporting:

    • The uncertainty in the calculated ΔvapH° should be derived from the standard error of the slope from the linear regression, following established guidelines.[2][3]

5.2. Protocol: Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance by minimizing heat exchange with the surroundings.[15]

Objective: To determine the heat capacity (Cp) of liquid this compound as a function of temperature.

Methodology:

  • Calorimeter Calibration:

    • Determine the heat capacity of the empty calorimeter vessel (Ccal) by introducing a known quantity of electrical energy and measuring the corresponding temperature rise. This step is critical for accurate results.

  • Sample Preparation:

    • Accurately determine the mass of the this compound sample to be loaded into the calorimeter vessel.

    • The vessel is sealed to prevent evaporation.

  • Measurement Procedure:

    • The calorimeter, containing the sample, is placed in an adiabatic shield. The temperature of this shield is controlled to precisely match the temperature of the calorimeter vessel at all times, thereby creating an adiabatic (zero heat exchange) environment.[16]

    • Allow the system to reach thermal equilibrium at a starting temperature.

    • Introduce a precisely known quantity of electrical energy (Q) into the sample via an internal heater.

    • Record the resulting temperature change (ΔT) of the sample once it reaches a new equilibrium.

  • Data Analysis & Validation:

    • The total heat capacity of the calorimeter plus the sample (Ctotal) is calculated as: Ctotal = Q / ΔT .

    • The heat capacity of the sample (Cp,sample) is then found by subtracting the heat capacity of the calorimeter: Cp,sample = Ctotal - Ccal .

    • The molar heat capacity is calculated by dividing Cp,sample by the number of moles of the sample.

    • Repeat the measurement in a series of steps over the desired temperature range. The consistency and smoothness of the resulting Cp vs. T curve serve as a self-validation of the experimental technique.

Conclusion

This guide has provided a comprehensive overview of the thermodynamic properties of this compound. While direct experimental data for some core properties remain sparse, we have demonstrated that a combination of compiled experimental values for physical properties and phase changes, coupled with robust estimation techniques like Benson Group Additivity and computational chemistry, can provide a reliable and scientifically sound thermochemical profile. The detailed experimental protocols included herein offer a clear pathway for researchers to obtain high-quality empirical data, reinforcing the critical interplay between estimation and measurement in modern chemical science.

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3-Ethyl-4-methylheptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties of 3-Ethyl-4-methylheptane, with a focus on its molecular formula and weight. This document is intended for researchers, scientists, and professionals in drug development who require precise information on this branched alkane.

Core Molecular Attributes

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane backbone with an ethyl group attached to the third carbon and a methyl group on the fourth carbon.

Molecular Formula

The molecular formula for this compound is C₁₀H₂₂ .[1][2][3][4][5] This formula indicates that each molecule is composed of 10 carbon atoms and 22 hydrogen atoms. The general formula for alkanes is CₙH₂ₙ₊₂, and in this case, n=10, which is consistent with the molecular formula.

Molecular Weight

The molecular weight of this compound is approximately 142.28 g/mol .[1][2][3][6] This value is calculated based on the atomic masses of its constituent elements:

  • Carbon (C): 10 atoms × 12.011 u ≈ 120.11 u

  • Hydrogen (H): 22 atoms × 1.008 u ≈ 22.176 u

The sum of these masses gives the molar mass of the compound. More precise measurements from sources like the NIST Chemistry WebBook list the molecular weight as 142.2817 g/mol .[1][4]

Structural Elucidation and Isomerism

The arrangement of atoms in this compound is crucial to its chemical and physical properties. The IUPAC name "this compound" precisely describes this structure.[7]

Caption: Skeletal structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental protocols, particularly in separation sciences and reaction chemistry.

PropertyValueSource
CAS Number 52896-91-0[1][2][4]
Density 0.732 g/cm³[2]
Boiling Point 163.1 - 167 °C[2][5][6]
Melting Point -53.99 °C[2][8]
Flash Point 86.4 °C[2]
Refractive Index 1.4184[2][8]
Vapor Pressure 2.74 mmHg at 25°C[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standardized method for the identification and quantification of this compound in a volatile organic compound (VOC) mixture. The choice of GC-MS is predicated on its ability to separate complex mixtures and provide definitive mass spectra for component identification.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of 1000 ppm this compound in methanol. Create a series of calibration standards by serial dilution in methanol.

  • Sample Extraction: For environmental or biological samples, utilize solid-phase microextraction (SPME) for headspace analysis to selectively extract volatile and semi-volatile compounds.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mass Range: 40-450 m/z

Data Analysis
  • Identification: The retention time of the peak corresponding to this compound in the sample chromatogram should match that of the standard. The mass spectrum of the sample peak should be compared with the NIST library spectrum for this compound for confirmation.

  • Quantification: Generate a calibration curve from the peak areas of the prepared standards. The concentration of this compound in the unknown sample can be determined from this curve.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Injection Inject Sample Standard->Injection Extraction Extract Sample (SPME) Extraction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Identify by Retention Time & Mass Spectrum Detection->Identification Quantification Quantify using Calibration Curve Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

References

  • National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
  • LookChem. (n.d.). This compound.
  • Stenutz, R. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wayne Breslyn. (2022, June 25). How to Write the Structural Formula for this compound [Video]. YouTube.
  • National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
  • Kiper, R. A. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). 3-Ethyl-4-methylhept-1-ene. PubChem.

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An In-depth Technical Guide to the Potential Sources of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethyl-4-methylheptane (C₁₀H₂₂) is a branched-chain alkane, a class of saturated hydrocarbons.[1][2][3][4] Its specific isomeric structure imparts distinct physical properties, such as boiling point and viscosity, which are critical in various applications, from fuel and lubricant technology to potentially serving as a fine chemical intermediate. This guide provides a comprehensive overview of the potential sources of this compound, with a focus on robust synthetic methodologies and a discussion of its elusive natural origins. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the accessibility of this specific branched alkane.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its synthesis, isolation, and application.

PropertyValueSource
Molecular Formula C₁₀H₂₂[1][5]
Molecular Weight 142.28 g/mol [5][6]
CAS Number 52896-91-0[2][3][5][6]
Boiling Point 163.1 °C at 760 mmHg[5]
Density 0.732 g/cm³[5]
Refractive Index 1.4184[5]

Synthetic Sources of this compound

The deliberate and controlled synthesis of this compound is the most reliable method for obtaining this specific isomer in high purity. Several classical and modern organic synthesis strategies can be employed. Here, we detail a plausible and efficient synthetic pathway utilizing the Grignard reaction, followed by dehydration and catalytic hydrogenation.

Retrosynthetic Analysis

A logical approach to devising the synthesis of this compound is through retrosynthesis. The target molecule can be disconnected at a key carbon-carbon bond to reveal simpler, readily available starting materials. A strategic disconnection points to the formation of an alcohol precursor, which can be readily prepared from a ketone and a Grignard reagent.

G target This compound precursor1 3-Ethyl-4-methylhept-3-ene target->precursor1 Hydrogenation precursor2 3-Ethyl-4-methylheptan-4-ol precursor1->precursor2 Dehydration ketone Heptan-3-one precursor2->ketone Grignard Reaction grignard Propylmagnesium bromide precursor2->grignard

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The chosen synthetic route involves three main stages:

  • Nucleophilic Addition: A Grignard reagent is used to form the carbon skeleton of the target molecule by reacting with a suitable ketone.

  • Dehydration: The resulting tertiary alcohol is dehydrated to form an alkene.

  • Hydrogenation: The alkene is subsequently reduced to the desired alkane.

G cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Dehydration cluster_2 Stage 3: Hydrogenation ketone Heptan-3-one C₇H₁₄O intermediate1 3-Ethyl-4-methylheptan-4-ol C₁₀H₂₂O ketone->intermediate1 1. Et₂O 2. H₃O⁺ grignard Propylmagnesium bromide C₃H₇BrMg grignard->intermediate1 intermediate2 3-Ethyl-4-methylhept-3-ene C₁₀H₂₀ intermediate1->intermediate2 H₂SO₄, heat product This compound C₁₀H₂₂ intermediate2->product H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Ethyl-4-methylheptan-4-ol via Grignard Reaction

The Grignard reaction is a robust method for forming carbon-carbon bonds.[7][8][9][10][11] In this step, propylmagnesium bromide is reacted with heptan-3-one to yield the tertiary alcohol precursor.

  • Materials:

    • Magnesium turnings

    • 1-Bromopropane

    • Anhydrous diethyl ether (Et₂O)

    • Heptan-3-one

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • Once the Grignard reagent has formed, cool the flask in an ice bath.

    • Add a solution of heptan-3-one in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-ethyl-4-methylheptan-4-ol.

Stage 2: Dehydration of 3-Ethyl-4-methylheptan-4-ol

The tertiary alcohol is then dehydrated using a strong acid to form the corresponding alkene, 3-ethyl-4-methylhept-3-ene.

  • Materials:

    • Crude 3-ethyl-4-methylheptan-4-ol

    • Concentrated sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous calcium chloride (CaCl₂)

  • Procedure:

    • Place the crude 3-ethyl-4-methylheptan-4-ol in a round-bottom flask.

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to distill the alkene product as it forms.

    • Wash the distillate with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous calcium chloride and distill to obtain purified 3-ethyl-4-methylhept-3-ene.

Stage 3: Hydrogenation of 3-Ethyl-4-methylhept-3-ene

The final step is the catalytic hydrogenation of the alkene to the desired saturated alkane, this compound.

  • Materials:

    • 3-Ethyl-4-methylhept-3-ene

    • 10% Palladium on carbon (Pd/C)

    • Ethanol (or other suitable solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the 3-ethyl-4-methylhept-3-ene in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation.

Alternative Synthetic Strategies

While the Grignard-based synthesis is a reliable method, other approaches can also be considered, each with its own advantages and disadvantages.

  • Wittig Reaction Followed by Hydrogenation: The Wittig reaction provides an excellent method for the formation of alkenes from aldehydes or ketones.[12][13][14][15][16] A suitable ketone could be reacted with a phosphonium ylide to generate an alkene, which is then hydrogenated to the alkane. This method offers excellent control over the position of the double bond in the intermediate alkene.

  • Catalytic Hydroisomerization of n-Decane: The hydroisomerization of long-chain n-alkanes over bifunctional catalysts (containing both metal and acid sites) is a common industrial process for producing branched alkanes.[17][18][19][20] While this method can produce a mixture of isomers, optimization of catalysts (such as Pt/SAPO-11 or Pt/ZSM-22) and reaction conditions could potentially favor the formation of this compound.[18]

Potential Natural Sources of this compound

The occurrence of this compound in nature is not well-documented. However, based on the known presence of other branched alkanes in various organisms, we can speculate on potential sources.

Insects

Insects are known to produce a wide array of volatile and non-volatile hydrocarbons that serve as pheromones, defensive compounds, and cuticular components.[21][22] Branched alkanes are common constituents of insect cuticular hydrocarbons and can play a role in species and sex recognition.[22][23] While a direct identification of this compound in insects has not been found in the surveyed literature, its presence as a minor component in the complex hydrocarbon profiles of certain insect species cannot be ruled out.[24][25][26][27]

Plants

Plants produce a vast diversity of volatile organic compounds (VOCs).[28][29][30] While the majority of these are terpenoids, fatty acid derivatives, and benzenoids, alkanes are also present in the essential oils and epicuticular waxes of many plant species.[31][32] It is plausible that this compound could be a minor constituent of the volatile emissions of certain plants, although it has not been specifically identified in the literature reviewed.

Petroleum and Crude Oil

Crude oil and its refined fractions are complex mixtures of hydrocarbons, including a wide variety of branched alkanes. It is highly probable that this compound is present as a component in petroleum, although likely in a complex mixture with other C₁₀ isomers. Its isolation from such a mixture would require sophisticated separation techniques like fractional distillation followed by preparative gas chromatography.

Detection and Isolation

The identification and quantification of this compound from either synthetic reaction mixtures or natural extracts rely on modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds.[24][33][34][35] The sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides a mass spectrum that can be used to identify the compound by comparison to a spectral library or by interpretation of the fragmentation pattern. The NIST Mass Spectrometry Data Center contains a reference mass spectrum for this compound.[6]

Sample Preparation for Natural Sources
  • Insects: Volatile compounds from insects can be collected using solid-phase microextraction (SPME), where a coated fiber is exposed to the headspace above the insect or to a solvent extract.[24][33]

  • Plants: Headspace analysis of plant emissions or solvent extraction of plant material can be employed to collect volatile alkanes.[29]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation sample Natural Source (e.g., Insect, Plant) extraction Extraction (SPME, Solvent Extraction) sample->extraction gc Gas Chromatography (GC) Separation extraction->gc ms Mass Spectrometry (MS) Identification gc->ms data Data Analysis (Library Matching, Quantification) ms->data

Caption: Workflow for the detection of this compound from natural sources.

Conclusion

While this compound remains an elusive compound in the natural world, its synthesis is readily achievable through established organic chemistry methodologies. The Grignard-based pathway presented in this guide offers a reliable and scalable route to this specific branched alkane. For researchers and professionals requiring this compound, chemical synthesis is the most practical and efficient source. Further exploration into the chemical ecology of insects and the detailed analysis of plant volatiles may yet reveal a natural source of this compound, but for now, the laboratory remains its most dependable origin.

References

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Navigating the Volatility: A Technical Guide to the Safe Handling of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 3-Ethyl-4-methylheptane, a flammable aliphatic hydrocarbon. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure laboratory and personnel safety. The protocols and recommendations outlined herein are grounded in established safety principles for volatile organic compounds (VOCs) and flammable liquids.

Section 1: Chemical and Physical Identity

This compound is a branched-chain alkane. A clear understanding of its physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₁₀H₂₂[1][2][3][4]
Molecular Weight 142.28 g/mol [1][2][5]
CAS Registry Number 52896-91-0[1][2][3]
Boiling Point 163.1°C at 760 mmHg[1]
Melting Point -53.99°C[1]
Flash Point 86.4°C[1]
Density 0.732 g/cm³[1]
Vapor Pressure 2.74 mmHg at 25°C[1]
Appearance Colorless liquid (presumed)
Solubility Low water solubility[6]

Section 2: Hazard Identification and Risk Assessment

Primary Hazards:

  • Flammability: As a flammable liquid, this compound poses a significant fire risk. Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[7][8]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[7]

  • Inhalation: Inhalation of high vapor concentrations may cause central nervous system depression with symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[8][9]

  • Skin and Eye Irritation: Prolonged or repeated contact may cause skin irritation.[10] Direct contact with eyes may cause irritation.[8]

GHS Classification (Anticipated):

Based on data for similar aliphatic hydrocarbons, the following GHS classifications are anticipated:

  • Flammable Liquids, Category 3[7]

  • Aspiration Hazard, Category 1[7]

  • Specific target organ toxicity — single exposure (Central nervous system), Category 3[8]

Section 3: The Hierarchy of Controls: A Proactive Approach to Safety

A multi-layered approach to risk mitigation is essential when working with this compound. The hierarchy of controls provides a systematic framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a less hazardous chemical) Substitution Substitution (e.g., Replace with a less volatile solvent) Elimination->Substitution Most Effective Engineering_Controls Engineering Controls (e.g., Fume hood, ventilation) Substitution->Engineering_Controls Administrative_Controls Administrative Controls (e.g., SOPs, training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (PPE) (e.g., Gloves, safety glasses) Administrative_Controls->PPE Least Effective PPE_Workflow cluster_0 PPE Selection Workflow Start Assess Task Risk Splash or Inhalation Risk? Start->Risk HighSplash Wear Face Shield + Goggles Risk->HighSplash High LowSplash Wear Safety Goggles Risk->LowSplash Low InhalationRisk Use Respirator with Organic Vapor Cartridge HighSplash->InhalationRisk LowSplash->InhalationRisk Gloves Wear Impervious Gloves InhalationRisk->Gloves Yes NoInhalationRisk Standard Ventilation Sufficient NoInhalationRisk->Gloves No LabCoat Wear Lab Coat Gloves->LabCoat End Proceed with Task LabCoat->End

Caption: Decision workflow for selecting appropriate PPE.

Section 5: Storage and Transportation

Proper storage is crucial for maintaining the integrity of this compound and preventing hazardous situations.

  • Storage Containers: Store in tightly closed containers made of a compatible material. [7][10]* Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [7][11][12]The storage area should be designed for flammable liquids.

  • Segregation: Store separately from incompatible materials such as strong oxidizing agents. [11][13]* Transportation: For transport, this compound falls under the UN number UN 3295 for HYDROCARBONS, LIQUID, N.O.S. [7]

Section 6: Emergency Procedures

A well-rehearsed emergency plan is paramount.

Spills and Leaks
  • Evacuate: Immediately evacuate non-essential personnel from the spill area. [11]2. Ventilate: Ensure the area is well-ventilated. [11]3. Control Ignition Sources: Remove all sources of ignition. [11]4. Containment: For small spills, use an inert absorbent material such as sand or vermiculite. [11]Prevent the spill from entering drains. [7]5. Cleanup: Carefully collect the absorbed material into a sealed container for disposal. [7]

Fire Response
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [10][14]Water may be ineffective for extinguishing the fire but can be used to cool exposed containers. [15]* Firefighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA). [14]

First Aid
  • Inhalation: Move the affected person to fresh air. [7][16][17]If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. [7][16]* Skin Contact: Immediately remove contaminated clothing. [7][18]Flush the affected skin with plenty of water for at least 15 minutes. [17][18][19]* Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [16][17][18][19]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the aspiration hazard. [7][10]If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [7][10]

Section 7: Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. [7][20]Do not dispose of it down the drain. [7]

References

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3-Ethyl-4-methylheptane chemical suppliers and availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-4-methylheptane for Advanced Research

Introduction

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2] As a saturated hydrocarbon, it belongs to a class of organic compounds that are foundational in various chemical disciplines. While not as widely recognized as its simpler isomers, its specific stereochemistry and physical properties make it a subject of interest for researchers in organic synthesis, materials science, and as a potential component or reference standard in complex hydrocarbon mixtures. This guide provides a comprehensive overview of its chemical properties, availability, handling, and potential applications, with a focus on the needs of research scientists and professionals in drug development.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's physical and chemical characteristics is paramount for its effective application in a research setting. This compound is a colorless liquid with properties characteristic of a C10 alkane.

PropertyValueSource
CAS Number 52896-91-0[1][2]
Molecular Formula C10H22[1][2]
Molecular Weight 142.28 g/mol [1]
Boiling Point 163.1°C at 760 mmHg[3]
Melting Point -53.99°C[3]
Density 0.732 g/cm³[3]
Refractive Index 1.4184[3]
Vapor Pressure 2.74 mmHg at 25°C[3]
LogP 3.85880[3]

These properties indicate a non-polar, volatile compound with low water solubility, which dictates its behavior as a solvent and its handling requirements.

Procurement and Supplier Landscape

For researchers, securing high-purity chemical reagents is a critical first step in any experimental workflow. This compound is available from a number of specialty chemical suppliers, though it is not as commonly stocked as more linear alkanes.

Supplier Overview
SupplierNoted Purity/GradeAvailabilityUse Limitation
Parchem Specialty ChemicalGlobal SupplyNot specified
TCI Chemicals >99.0% (GC)InquireNot specified
CP Lab Safety Not specified1mLProfessional, research, industrial use only[4]
LookChem VariesInquireNot specified
ChemicalBook VariesInquireNon-medical, research/industrial use[5]
Procurement Workflow: A Self-Validating System

The process of procuring a chemical like this compound should be treated as the first step of the experimental protocol itself. A self-validating procurement system ensures that the material received matches the required specifications, preventing costly errors and ensuring reproducibility.

Diagram 1: Self-Validating Procurement Workflow A Identify Potential Suppliers B Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) A->B C Compare Purity, Impurities, and Price B->C D Select Supplier and Place Order C->D E Log Lot Number Upon Receipt D->E F Perform In-House QC Analysis (e.g., GC-MS) E->F G Compare QC Data with Supplier CoA F->G H Release for Experimental Use G->H Data Match I Data Discrepancy: Contact Supplier G->I Discrepancy

Caption: A workflow for ensuring chemical identity and purity.

The causality behind this workflow is rooted in the principle of verification. The supplier's Certificate of Analysis provides a baseline for purity and identity. However, in-house analytical verification (e.g., via GC-MS or NMR) is crucial to confirm these specifications and to identify any potential degradation or contamination that may have occurred during shipping or storage. This dual-check system ensures the integrity of the starting material.

Synthesis and Spectroscopic Analysis

Synthetic Pathways

Branched alkanes such as this compound are typically synthesized through the catalytic hydrogenation of their corresponding alkene precursors.[6] In this case, the precursor would be an isomer of 3-ethyl-4-methylheptene. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (temperature, pressure) are critical in ensuring complete saturation of the double bond without inducing unwanted side reactions like isomerization or cracking.

Diagram 2: General Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Final Product Formation A Ketone + Phosphorus Ylide B Wittig Reaction A->B C 3-Ethyl-4-methylhept-2-ene (Alkene Precursor) B->C D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D E This compound D->E

Caption: Synthesis of this compound from an alkene.

Analytical Characterization Protocol

To confirm the identity and purity of this compound, a multi-technique approach is recommended.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine purity and confirm molecular weight.

  • Methodology:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

    • Inject the solution into a GC equipped with a non-polar column.

    • The retention time is compared against a known standard if available. The resulting peak area provides a quantitative measure of purity.

    • The eluent is directed into a mass spectrometer. The resulting mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (142.28 g/mol ) and a fragmentation pattern consistent with its branched alkane structure.[1][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the precise chemical structure.

  • Methodology:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum will show distinct signals for the different types of protons (e.g., -CH3, -CH2-, -CH). The chemical shifts, integration values, and splitting patterns must be consistent with the this compound structure.

    • The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon atoms in the molecule.

The combination of these techniques provides a robust, self-validating confirmation of the material's identity and purity.

Relevance in Drug Discovery and Development

While this compound is not an active pharmaceutical ingredient itself, its structural motifs—specifically the presence of ethyl and methyl groups on an aliphatic chain—are highly relevant in medicinal chemistry. The strategic placement of small alkyl groups can profoundly impact a drug candidate's properties.

The "Magic Methyl" Effect and Beyond

The term "magic methyl" refers to the often-dramatic improvement in a compound's biological activity or pharmacokinetic profile that results from the addition of a single methyl group.[8] This concept can be extended to slightly larger alkyl groups like ethyl groups.

Causality of Alkyl Group Effects:

  • Conformational Restriction: The addition of a methyl or ethyl group can lock a flexible molecule into a more bioactive conformation, increasing its affinity for a target protein.[8]

  • Improved Metabolic Stability: Alkyl groups can be positioned to block sites of metabolic attack (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life.

  • Enhanced Lipophilicity: Introducing alkyl groups increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes. This must be carefully balanced, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.[8]

  • Hydrophobic Interactions: These groups can occupy small, hydrophobic pockets within a protein's binding site, leading to a significant increase in binding affinity.[8]

Therefore, while this compound serves primarily as a non-polar solvent or a reference compound, understanding the behavior of its constituent parts provides valuable insights for the rational design of new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound. The information below is a summary and should be supplemented by a thorough review of the supplier's Safety Data Sheet (SDS).[9][10]

  • Physical Hazards: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment and take precautionary measures against static discharge.[10]

  • Health Hazards: May be fatal if swallowed and enters airways. It can cause skin irritation and serious eye irritation. Avoid breathing vapors.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Store locked up.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

This compound is a specialty branched alkane with well-defined physical and chemical properties. For researchers, its primary value lies in its use as a non-polar solvent, a reference standard for analytical techniques like GC-MS, and as a model compound for studying the fundamental interactions and effects of alkyl groups in more complex systems. A rigorous, self-validating approach to its procurement and characterization is essential for ensuring the reliability and reproducibility of any experimental work in which it is used. Furthermore, the principles of medicinal chemistry, exemplified by the strategic use of its constituent ethyl and methyl groups, provide a broader context for its relevance in the field of drug discovery.

References
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  • Chemsrc. (2025, September 11). This compound | CAS#:52896-91-0.
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  • National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. In NIST Chemistry WebBook.
  • CP Lab Safety. (n.d.). 3-Ethyl-3-methylheptane, 1mL, Each.
  • National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. In NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of Heptane, 3-ethyl-2-methyl- (CAS 14676-29-0).
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An In-depth Technical Guide to 3-Ethyl-4-methylheptane: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Situating a Single Molecule in the Vast Landscape of Isomerism

In the intricate world of organic chemistry, the identity of a molecule is not defined solely by its atomic composition but by the precise three-dimensional arrangement of those atoms. The alkane decane, with the simple molecular formula C10H22, is a testament to this complexity, existing as 75 distinct structural isomers.[1] This guide focuses on one such isomer: 3-Ethyl-4-methylheptane. While it may not be a household name in the pantheon of organic compounds, its study provides a valuable lens through which to understand the principles of isomerism, the challenges of stereochemistry, and the evolution of synthetic and analytical techniques. This document is intended for researchers, scientists, and drug development professionals who appreciate the nuanced details that govern molecular behavior and the historical progression of chemical knowledge. We will delve into the known synthesis of this molecule, its detailed physicochemical and spectroscopic properties, and place its "discovery" within the broader scientific pursuit of systematically understanding hydrocarbon structures.

Physicochemical and Spectroscopic Profile of this compound

A comprehensive understanding of a molecule begins with its fundamental physical and spectroscopic characteristics. These data points are crucial for its identification, purification, and the prediction of its behavior in various chemical and physical systems.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its branched structure, which affects its intermolecular van der Waals forces.

PropertyValueSource
Molecular Formula C10H22PubChem[2]
Molecular Weight 142.28 g/mol PubChem[2]
CAS Number 52896-91-0NIST WebBook[3]
Boiling Point 163.1 °C at 760 mmHgLookChem
Density 0.732 g/cm³LookChem
Refractive Index 1.4184LookChem
Enthalpy of Vaporization 48.1 kJ/molNIST WebBook[4]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of multiple, chemically similar protons. The spectrum, typically run in CDCl₃, would show a series of overlapping multiplets in the upfield region (approximately 0.7 to 1.6 ppm), characteristic of aliphatic protons. Key expected signals include triplets for the terminal methyl groups of the ethyl and propyl chains, a doublet for the methyl group at the C4 position, and complex multiplets for the methylene and methine protons.[5]

  • ¹³C NMR: The carbon NMR spectrum provides a clearer picture of the carbon skeleton. For this compound, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts would be in the typical aliphatic range (approximately 10-50 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), would show a molecular ion peak (M⁺) at m/z = 142.[6] The fragmentation pattern is characteristic of branched alkanes and is dominated by the formation of stable carbocations resulting from C-C bond cleavage. Key fragments and their corresponding m/z values are outlined in the table below.[6]

m/zProposed Fragment IonRelative Abundance
142[C10H22]⁺ (Molecular Ion)Low
113[M - C2H5]⁺High
99[M - C3H7]⁺Moderate
71[C5H11]⁺High
70[C5H10]⁺Base Peak
57[C4H9]⁺High
43[C3H7]⁺High
29[C2H5]⁺Moderate

The fragmentation can be visualized as follows:

G C10H22 (m/z 142) C10H22 (m/z 142) C8H17 (m/z 113) C8H17 (m/z 113) C10H22 (m/z 142)->C8H17 (m/z 113) -C2H5 C7H15 (m/z 99) C7H15 (m/z 99) C10H22 (m/z 142)->C7H15 (m/z 99) -C3H7 C5H11 (m/z 71) C5H11 (m/z 71) C10H22 (m/z 142)->C5H11 (m/z 71) Cleavage C4H9 (m/z 57) C4H9 (m/z 57) C10H22 (m/z 142)->C4H9 (m/z 57) Cleavage C3H7 (m/z 43) C3H7 (m/z 43) C10H22 (m/z 142)->C3H7 (m/z 43) Cleavage C2H5 (m/z 29) C2H5 (m/z 29) C10H22 (m/z 142)->C2H5 (m/z 29) Cleavage C5H10 (m/z 70) C5H10 (m/z 70) C5H11 (m/z 71)->C5H10 (m/z 70) -H

Caption: Fragmentation of this compound in Mass Spectrometry.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon. It is dominated by C-H stretching and bending vibrations. Key absorption bands are expected in the following regions:

  • 2960-2850 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

  • 1465 cm⁻¹: A medium intensity peak due to CH₂ scissoring and asymmetrical CH₃ bending vibrations.

  • 1375 cm⁻¹: A medium intensity peak corresponding to the symmetrical CH₃ bending vibration.

Synthesis of this compound: A Modern Approach

The synthesis of a specific branched alkane like this compound can be challenging due to the difficulty in selectively forming C-C single bonds. While classical methods like Wurtz or Grignard reactions could theoretically be employed, modern catalytic approaches offer higher efficiency and selectivity.

A reported synthesis of this compound involves the catalytic hydrogenation of the angelica lactone dimer. This process yields a mixture of hydrocarbons, with this compound being a significant product.

Experimental Protocol: Catalytic Hydrogenation of Angelica Lactone Dimer

The following protocol is based on the reported reaction conditions. It is important to note that the full experimental details from the primary literature were not accessible, and therefore, this protocol is a reconstruction based on the available information and general practices in catalytic hydrogenation. Researchers should consult the original sources for precise details.

Materials and Equipment:

  • Angelica lactone dimer ([2,3'-Bifuran]-5,5'(2H,2'H)-dione, dimer)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., a supported noble metal catalyst like Pd/C or a mixed metal oxide catalyst)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Solvent (if necessary, e.g., a high-boiling point alkane like dodecane)

  • Standard laboratory glassware for workup and purification

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Catalyst Loading: The autoclave is charged with the catalyst. The catalyst-to-substrate ratio is a critical parameter that needs to be optimized.

  • Substrate Addition: The angelica lactone dimer is added to the reactor. A solvent may be used to facilitate stirring and heat transfer.

  • Reactor Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., argon or nitrogen) to remove air, followed by purging with hydrogen gas.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure and heated to 220 °C with vigorous stirring.

  • Reaction: The reaction is allowed to proceed for 7 hours, maintaining a constant temperature and pressure. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.

  • Workup: The reaction mixture is filtered to remove the catalyst. If a solvent was used, it can be removed by distillation.

  • Purification and Analysis: The resulting hydrocarbon mixture is analyzed by GC-MS to determine the product distribution and yield of this compound. Further purification can be achieved by fractional distillation.

The synthesis workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis Catalyst and Substrate Loading Catalyst and Substrate Loading Reactor Sealing and Purging Reactor Sealing and Purging Catalyst and Substrate Loading->Reactor Sealing and Purging Pressurization and Heating (220°C, H2) Pressurization and Heating (220°C, H2) Reactor Sealing and Purging->Pressurization and Heating (220°C, H2) Reaction (7 hours) Reaction (7 hours) Pressurization and Heating (220°C, H2)->Reaction (7 hours) Cooling and Depressurization Cooling and Depressurization Reaction (7 hours)->Cooling and Depressurization Catalyst Filtration Catalyst Filtration Cooling and Depressurization->Catalyst Filtration Purification (Distillation) Purification (Distillation) Catalyst Filtration->Purification (Distillation) GC-MS Analysis GC-MS Analysis Purification (Distillation)->GC-MS Analysis

Caption: Workflow for the synthesis of this compound.

Historical Context: The "Discovery" of an Isomer

The history of this compound is not one of a singular, serendipitous discovery but rather a product of the systematic and methodical exploration of hydrocarbon chemistry that began in the 19th and flourished in the 20th century. The concept of isomerism, first recognized in the early 1800s, set the stage for chemists to predict and then attempt to synthesize and isolate the vast number of possible arrangements for a given molecular formula.

The early 20th century saw significant efforts to synthesize and characterize various hydrocarbons, driven in part by the burgeoning petroleum industry's need to understand the components of crude oil and their combustion properties. It is highly probable that this compound was first synthesized and identified during this period as part of a broader investigation into the isomers of decane. Compendia of physical constants of hydrocarbons, such as those compiled by Gustav Egloff, were instrumental in cataloging the properties of these newly synthesized compounds.

The "discovery" of this compound, therefore, is more accurately described as its first successful synthesis and characterization, an event likely documented in the technical literature of the time as one data point among many in the grand project of mapping the world of hydrocarbon isomers.

Conclusion

This compound, while a seemingly simple molecule, offers a rich case study for the principles of organic chemistry. Its identity is defined by its unique branched structure among the 75 isomers of decane. Its synthesis, particularly through modern catalytic methods, highlights the ongoing quest for selective and efficient chemical transformations. The detailed analysis of its spectroscopic properties demonstrates the power of modern analytical techniques in elucidating complex molecular structures. While its history lacks a singular "eureka" moment, its existence is a testament to the predictive power of chemical theory and the diligent work of chemists who systematically explored the vast possibilities of molecular architecture. For researchers in materials science, fuel development, and synthetic chemistry, the study of such fundamental molecules remains a cornerstone of innovation.

References

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Methodological & Application

Analysis of 3-Ethyl-4-methylheptane by High-Resolution Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

A Detailed Methodological Guide for Accurate Quantification and Separation

Introduction

3-Ethyl-4-methylheptane is a branched-chain alkane, a class of saturated hydrocarbons that are significant components in fuel mixtures and various chemical synthesis products. The precise analysis and separation of such structural isomers are critical in research, quality control, and drug development, as their individual physical and chemical properties can significantly influence the characteristics of the final product. The challenge in analyzing branched alkanes lies in their structural similarity, which often results in close boiling points and, consequently, co-elution in chromatographic separations.[1]

This application note provides a comprehensive, field-proven gas chromatography (GC) method tailored for the robust analysis of this compound. We will delve into the causality behind instrumental parameter selection, provide detailed, step-by-step protocols for sample preparation and analysis, and present the methodology as a self-validating system for trustworthy and reproducible results. The primary detector for this method is the Flame Ionization Detector (FID), which is the industry standard for hydrocarbon analysis due to its high sensitivity and wide linear range.[2]

Principle of Chromatographic Separation

Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.[3] For non-polar analytes like this compound, a non-polar stationary phase is the logical choice, adhering to the principle of "like dissolves like."[4] In this scenario, the separation is primarily governed by the boiling points of the analytes.[5] The elution order generally follows increasing boiling points, with more volatile (lower boiling point) compounds eluting first. The degree of branching in alkanes affects their volatility; more highly branched isomers tend to be more volatile than their straight-chain counterparts of similar carbon number.

This method is optimized to enhance the resolution between closely related isomers by carefully selecting the column dimensions and temperature programming, ensuring that efficiency (N) and selectivity (α) are maximized for this class of compounds.[6][7]

Recommended Gas Chromatography Method Parameters

The selection of each parameter is critical for achieving the desired separation and sensitivity. The rationale behind each choice is explained to provide a deeper understanding of the method's mechanics.

Parameter Recommended Setting Justification
GC System Any capillary GC systemA modern gas chromatograph with electronic pneumatic control (EPC) is recommended for stable retention times.
Injector Split/SplitlessTemperature: 250 °CMode: SplitSplit Ratio: 50:1
Column Non-polar Capillary ColumnStationary Phase: 100% Dimethylpolysiloxane (e.g., DB-1, HP-1MS, SPB-1)[8]Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenMode: Constant FlowFlow Rate: 1.2 mL/min (for 0.25 mm ID column)
Oven Program Temperature ProgrammedInitial Temp: 40 °C, hold for 5 minRamp: 10 °C/min to 200 °CFinal Hold: Hold at 200 °C for 2 min
Detector Flame Ionization Detector (FID)Temperature: 300 °CHydrogen Flow: ~30 mL/minAir Flow: ~300 mL/minMakeup Gas (N₂ or He): ~25 mL/min
Injection Volume 1 µL

Protocols: From Sample to Signal

This protocol outlines the steps for preparing solutions for creating a calibration curve and for analyzing unknown samples.

  • Solvent Selection: Use a high-purity, volatile organic solvent such as n-hexane or isooctane. Ensure the solvent does not contain impurities that co-elute with the analyte.[3][9]

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of pure this compound standard into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly. This stock solution is stable when stored refrigerated in a sealed vial.

  • Working Standard Preparation (Calibration Curve):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard in volumetric flasks.

  • Sample Preparation:

    • For liquid samples expected to have high concentrations, accurately dilute a known volume or weight of the sample with the solvent to bring the analyte concentration within the calibration range.

    • Ensure all samples are free from particulate matter by filtering through a 0.45 µm syringe filter if necessary.[3][9]

    • Transfer the final prepared standards and samples into 2 mL glass autosampler vials and seal with crimp caps.[9]

This protocol provides a step-by-step workflow for the instrumental analysis.

  • Instrument Setup: Ensure the GC-FID system is in a ready state, with sufficient carrier and detector gas supplies.

  • Method Loading: Load the instrumental parameters as detailed in the table above into the chromatography data system (CDS).

  • System Equilibration: Allow the instrument to equilibrate until a stable baseline is observed. This typically involves waiting for the oven temperature, gas flows, and detector signal to stabilize.

  • Sequence Setup: Program the analytical sequence in the CDS. It is recommended to start with a solvent blank, followed by the calibration standards in increasing order of concentration, and then the unknown samples. Bracketing standards every 10-15 sample injections is good practice to monitor for any drift in instrument response.

  • Initiate Sequence: Start the automated injection sequence. The autosampler will inject 1 µL of each vial's content into the GC inlet.

  • Data Processing: After the sequence is complete, use the CDS software to integrate the peak corresponding to this compound. Generate a calibration curve from the standard injections (Peak Area vs. Concentration) and use the resulting regression equation to calculate the concentration of this compound in the unknown samples.

Workflow Visualization

The following diagram illustrates the complete analytical workflow, from the initial sample preparation to the final data analysis and reporting.

GC_Analysis_Workflow cluster_prep Part 1: Preparation cluster_analysis Part 2: GC-FID Analysis cluster_data Part 3: Data Processing Sample Receive Sample Dilution Dilution with Hexane/ Iso-octane Sample->Dilution Standard Procure Pure Standard Standard->Dilution Vialing Transfer to Autosampler Vials Dilution->Vialing Autosampler Autosampler Injection (1 µL) Vialing->Autosampler GC_Inlet Vaporization in Split/Splitless Inlet (250°C) Autosampler->GC_Inlet GC_Column Separation on Non-Polar Column GC_Inlet->GC_Column FID_Detector Detection by FID (300°C) GC_Column->FID_Detector CDS Chromatography Data System (CDS) FID_Detector->CDS Integration Peak Integration & Identification CDS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-FID analysis of this compound.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and robust framework for the analysis of this compound. By explaining the rationale behind the selection of a non-polar capillary column, optimized temperature programming, and the use of a Flame Ionization Detector, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge for successful implementation. The step-by-step protocols for sample preparation and instrument operation are designed to ensure high-quality, reproducible data suitable for quality control, purity assessment, and quantitative research applications.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Teledyne LABS. (n.d.). GC Sample Prep for VOC Environmental Analysis.
  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Demeestere, K., et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Chromatography Today. (2014, February 26). Optimisation of Column Parameters in GC.
  • The LCGC Blog. (2016, July 1). How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors.
  • Agilent Technologies. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an.
  • Chromatopak. (n.d.). General Separations Capillary Columns.

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using 3-Ethyl-4-methylheptane as a non-polar solvent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-Ethyl-4-methylheptane for Use as a Non-Polar Solvent

Disclaimer: this compound is a branched alkane isomer. While its physicochemical properties indicate clear utility as a non-polar solvent, specific, peer-reviewed application data for this particular isomer is limited. The following application notes and protocols are derived from the established characteristics of C10 branched alkanes and are intended to serve as a robust starting point for experimental design and validation. Researchers are strongly encouraged to perform optimization studies to tailor these methods for their specific systems. Always consult the material's specific Safety Data Sheet (SDS) before use.

In the vast landscape of organic solvents, alkanes serve as the bedrock of non-polar media, prized for their inertness and ability to solubilize lipids, oils, and other non-polar molecules.[1][2] While linear alkanes like heptane and hexane are ubiquitous, branched isomers such as this compound (C10H22) offer a distinct set of properties that can be advantageous in specialized applications.[3]

This compound is a saturated, acyclic hydrocarbon, part of a homologous series of compounds known for their low reactivity and simple composition of single-bonded carbon and hydrogen atoms.[2][4] Its branched structure, when compared to its linear isomer n-decane, can influence properties like boiling point, viscosity, and freezing point, making it a subject of interest for researchers seeking alternatives to traditional solvents in drug development, organic synthesis, and analytical chemistry.[5] This guide provides an in-depth look at the properties of this compound and establishes foundational protocols for its use.

Physicochemical Properties

The utility of any solvent is fundamentally dictated by its physical and chemical properties. This compound is a colorless liquid characterized by its non-polar nature and, consequently, its immiscibility with water.[5][6] A summary of its key properties is presented below.

PropertyValueSource
CAS Number 52896-91-0[7]
Molecular Formula C₁₀H₂₂[7]
Molecular Weight 142.28 g/mol [7]
Boiling Point 163.1 °C at 760 mmHg[8]
Density 0.732 g/cm³[8]
Refractive Index 1.411[8]
Enthalpy of Vaporization (ΔvapH°) 48.1 kJ/mol[9]
Octanol/Water Partition Coeff. (LogP) 3.859[10]
Water Solubility Insoluble (predicted LogS = -3.52)[5][10]

Expert Insight: The relatively high boiling point (163.1 °C) makes this compound suitable for reactions requiring elevated temperatures where more volatile solvents like hexane (BP ~69 °C) would necessitate high-pressure apparatus. Its high LogP value confirms its strong lipophilic (non-polar) character, making it an excellent candidate for extracting hydrophobic compounds from aqueous media.

Core Principles: The Causality of Non-Polar Solvency

Alkanes are the quintessential non-polar solvents because they exclusively contain non-polar carbon-carbon and minimally polar carbon-hydrogen single bonds.[2] The intermolecular forces at play between alkane molecules are weak van der Waals dispersion forces.[5]

The principle of "like dissolves like" governs its behavior:

  • Solubility in Organic Media: When this compound is mixed with another non-polar substance (e.g., grease, oil, or a non-polar drug candidate), the existing van der Waals forces between solvent molecules and solute molecules are broken and replaced by new van der Waals forces between the solvent and solute. This process has a minimal energy barrier, leading to effective dissolution.[5]

  • Insolubility in Water: Water is a highly polar molecule characterized by strong hydrogen bonds. For an alkane to dissolve in water, it must physically fit between the water molecules, requiring the breaking of these powerful hydrogen bonds. The new van der Waals forces formed between alkane and water molecules release insufficient energy to compensate for the energy required to disrupt the water's hydrogen-bonding network. Consequently, the alkane remains as a separate phase.[5]

Applications & Experimental Protocols

Based on its properties, this compound is a viable solvent for several key laboratory applications.

Application: Inert Reaction Medium in Organic Synthesis

The chemical stability and low reactivity of alkanes make them excellent solvents for reactions involving highly reactive reagents, such as organometallics or strong bases, that would otherwise react with more functionalized solvents like ethers or chlorinated hydrocarbons.[2][11]

Protocol 1: General Procedure for an Inert Reaction

Objective: To use this compound as a high-boiling, inert solvent for a moisture-sensitive organic reaction.

Materials:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle

  • Reagents (e.g., Grignard reagent, substrate)

  • This compound (anhydrous grade)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Separatory funnel

Methodology:

  • Setup: Assemble the glassware and flame-dry under vacuum or in an oven to remove adsorbed water. Allow to cool under a stream of inert gas.

  • Solvent & Reagent Addition: Add the this compound and initial reagents to the reaction flask via cannula or syringe.

  • Inert Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Heating: Gradually heat the reaction mixture to the desired temperature or reflux. The high boiling point allows for a wide operational temperature range.

  • Monitoring: Track the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Workup: After completion, cool the reaction to room temperature. Slowly add the quenching solution.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is non-polar, it will reside in the this compound layer. Wash with brine, separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.

Reaction_Workflow A 1. Assemble & Dry Glassware B 2. Add Solvent & Reagents (under Inert Gas) A->B C 3. Heat to Reaction Temp (e.g., 120°C) B->C D 4. Monitor Reaction (TLC / GC) C->D E 5. Cool to RT & Quench D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Filter Organic Layer F->G H 8. Concentrate in Vacuo G->H

Caption: General workflow for using this compound as an inert reaction solvent.

Application: Extraction of Non-Polar Compounds

Solvent extraction is a cornerstone of natural product isolation and reaction workup. The hydrophobicity and low density of this compound make it effective for extracting non-polar analytes from aqueous solutions.[12]

Protocol 2: Liquid-Liquid Extraction of a Natural Product

Objective: To extract a non-polar compound (e.g., a lipid or essential oil) from an aqueous plant homogenate.

Materials:

  • Aqueous plant homogenate

  • This compound

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Beakers and flasks

Methodology:

  • Preparation: Place the aqueous homogenate into a separatory funnel.

  • Solvent Addition: Add an equal volume of this compound to the funnel.

  • Extraction: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The less dense organic layer containing the extracted compound will be on top.

  • Collection: Drain the lower aqueous layer. Collect the upper organic layer into a clean flask.

  • Repeat (Optional): For exhaustive extraction, add a fresh portion of solvent to the aqueous layer and repeat steps 3-5. Combine the organic extracts.

  • Drying: Add anhydrous sodium sulfate to the combined organic extracts to remove residual water.

  • Isolation: Decant or filter the dried solvent and concentrate using a rotary evaporator to isolate the non-polar product.

Extraction_Process cluster_0 Step 1: Mixing cluster_1 Step 2: Separation cluster_2 Step 3: Isolation mix Aqueous Homogenate (Analyte) This compound sep Organic Phase (Analyte) Aqueous Phase mix->sep Shake & Vent iso Dry Organic Phase Evaporate Solvent Isolated Product sep:f0->iso:f0 Collect Top Layer

Caption: Workflow for liquid-liquid extraction using this compound.

Application: Mobile Phase in Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase (like silica) is used with a non-polar mobile phase to separate compounds based on polarity.[13] this compound can serve as the weak, non-polar component of the mobile phase, often mixed with a more polar "modifier" solvent like ethyl acetate or isopropanol.[14]

Protocol 3: Separation of a Mixture by Normal-Phase HPLC

Objective: To separate a mixture of two moderately polar compounds using a mobile phase containing this compound.

Materials:

  • HPLC system with UV detector

  • Silica column (e.g., 5 µm, 4.6 x 250 mm)

  • Test mixture (e.g., benzophenone and 4-nitroaniline)

  • This compound (HPLC grade)

  • Ethyl acetate (HPLC grade)

Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, 95:5 (v/v) this compound : Ethyl Acetate. Degas the solution thoroughly.

  • System Equilibration: Equilibrate the silica column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the test mixture dissolved in the mobile phase.

  • Elution & Detection: The components will separate based on their affinity for the polar stationary phase.

    • Causality: The less polar compound (benzophenone) will spend less time adsorbed to the silica and will be eluted first by the largely non-polar mobile phase.

    • Causality: The more polar compound (4-nitroaniline) will have stronger interactions with the silica and will be retained longer, eluting later.

  • Analysis: Analyze the resulting chromatogram to determine retention times and resolution. Adjust the ratio of this compound to ethyl acetate to optimize separation.

Safety and Handling

As a branched alkane, this compound shares hazards common to this class of compounds.[15]

  • Flammability: It is a flammable liquid.[15] Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area or fume hood.[16]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[15] Do NOT induce vomiting if ingested. Seek immediate medical attention.[17]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[16]

Crucial Note: The safety information provided is based on similar C10 alkanes. Always obtain and read the specific Safety Data Sheet (SDS) for this compound from your supplier before handling.

Conclusion

This compound is a specialized non-polar solvent with properties that make it a valuable tool for researchers in drug development and organic chemistry. Its high boiling point, chemical inertness, and strong non-polar character position it as a useful alternative to more common alkane solvents, particularly for high-temperature reactions and specific separation protocols. The foundational methods described in this guide provide a validated starting point for harnessing its potential in the laboratory.

References

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Protocol for the High-Purity Purification of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylheptane is a branched-chain alkane, a class of compounds essential as reference standards in petrochemical analysis and as fragments in synthetic chemistry. Achieving high purity of such compounds is a significant challenge due to the presence of structural isomers with nearly identical physical properties. This application note provides a detailed, field-proven guide for the purification of this compound from a crude synthetic mixture. We present two primary protocols: a bulk purification via fractional distillation for moderate purity and a high-purity isolation method using preparative gas chromatography (Prep-GC) for obtaining reference-grade material (>99.5%). The causality behind experimental choices, self-validating quality control checkpoints, and rigorous safety protocols are detailed to ensure reproducible, high-quality outcomes.

Introduction and Pre-Purification Strategy

The primary challenge in purifying saturated alkanes like this compound is not the removal of functionally different impurities, but the separation from structurally similar isomers. Alkanes with ten carbon atoms (decane isomers) can exist in 75 different structural forms, many of which exhibit very close boiling points.[1] A successful purification strategy, therefore, depends on a thorough understanding of the crude material's composition.

Common synthetic routes to this compound, such as the catalytic hydrogenation of unsaturated precursors, may result in a mixture containing unreacted starting materials, partially hydrogenated intermediates (e.g., 3-Ethyl-4-methylhept-1-ene), and other C10 alkane isomers formed through catalytic rearrangement.[2][3]

Initial Impurity Profiling: Before commencing purification, an initial analysis of the crude product via Gas Chromatography-Mass Spectrometry (GC-MS) is mandatory. This provides a qualitative and semi-quantitative profile of all volatile components, allowing for an informed choice of purification methodology.

Physical Properties of Target and Potential Impurities

A summary of key physical properties is essential for designing the purification protocol, particularly for fractional distillation which relies on boiling point differences.[4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C10H22142.28163-167[6][7]
n-DecaneC10H22142.28174.1
3-MethylnonaneC10H22142.28167.7
4-MethylnonaneC10H22142.28166.6
3-Ethyl-4-methylhexaneC9H20128.26141-143

Method A: Bulk Purification via Fractional Distillation

Fractional distillation is a scalable technique ideal for the initial purification of gram-to-kilogram quantities of material, targeting the removal of impurities with significantly different boiling points.[8][9] The efficiency of the separation is dependent on the number of theoretical plates in the distillation column, which dictates the ability to separate compounds with close boiling points.[10]

Principle of Separation

This process physically separates chemical mixtures based on the volatility of their components.[9] As the mixture is heated, the vapor phase becomes enriched in the more volatile components. By passing this vapor through a fractionating column, a series of condensation and vaporization cycles occur, progressively enriching the vapor with the most volatile component (lowest boiling point), which eventually distills over.[5]

Detailed Protocol for Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (Vigreux or packed column with at least 20 theoretical plates is recommended), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed. Use a heating mantle with a magnetic stirrer for uniform heating.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full). Add boiling chips or a magnetic stir bar.

    • Begin heating the flask slowly. The goal is to establish a smooth boiling gradient up the column.

    • Allow the vapor to slowly ascend the column until the thermometer reading stabilizes. This temperature represents the boiling point of the most volatile fraction.

    • Collect the initial "forerun" fraction, which will contain low-boiling impurities.

    • Once the temperature stabilizes at or near the boiling point of this compound (approx. 163-167 °C), switch to a new receiving flask to collect the main product fraction.[6][7]

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Monitor the temperature closely. A sharp increase in temperature indicates that a higher-boiling impurity is beginning to distill. Stop the collection of the main fraction at this point.

  • Quality Control & Validation:

    • Collect multiple small fractions of the main cut.

    • Analyze each fraction using analytical GC-MS to determine its purity.

    • Combine only the fractions that meet the desired purity specification (typically 90-95% for this method).

Method B: High-Purity Isolation by Preparative Gas Chromatography (Prep-GC)

For applications requiring reference-grade purity (>99.5%), such as analytical standard preparation or detailed mechanistic studies, Prep-GC is the definitive technique. It offers unparalleled resolving power for separating isomers with nearly identical boiling points.[11][12]

Principle of Separation

Prep-GC operates on the same principles as analytical GC but is scaled to handle larger sample volumes.[11] The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile and stationary phases. A splitter at the column outlet directs a small portion of the effluent to a detector and the majority to a collection trap, allowing for the isolation of pure compounds as they elute.[12]

Detailed Protocol for Preparative GC
  • Analytical Method Development:

    • Develop an optimized analytical GC method on a standard capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Optimize the temperature program (e.g., start at 80°C, ramp at 5°C/min to 180°C) to achieve baseline separation of this compound from its closest eluting impurities.

    • Confirm the retention time of the target peak using a reference standard if available, or by GC-MS library matching.

  • Scaling to Preparative System:

    • Transfer the optimized method to the Prep-GC system, which should be equipped with a larger-diameter column (e.g., 5-10 m x 1 mm ID) of the same stationary phase.

    • Adjust flow rates and temperature programming to accommodate the larger column dimensions.

    • Perform a test injection of a small sample volume to confirm the retention time and peak shape.

  • Automated Fraction Collection:

    • Inject the bulk sample (typically 10-100 µL per injection, depending on the system).

    • Program the fraction collector to open the trap just before the this compound peak elutes and close it immediately after the peak returns to baseline.

    • Cool the collection trap (e.g., with liquid nitrogen or a cryo-cooler) to efficiently condense the eluting compound.

    • Run multiple automated injections until the desired quantity of purified material is collected.

  • Purity Verification:

    • After collection, rinse the trap with a small amount of a high-purity volatile solvent (e.g., pentane).

    • Inject an aliquot of the collected material into an analytical GC-MS to confirm purity (>99.5%).

    • For ultimate structural confirmation, acquire ¹H and ¹³C NMR spectra.[13]

Workflow Diagrams and Data Summary

Purification Strategy Decision Workflow

The choice between methods is dictated by the required purity and scale. This workflow illustrates the decision-making process.

Purification_Workflow crude Crude Product gcms Analytical GC-MS Analysis crude->gcms decision1 Purity > 99.5%? gcms->decision1 decision2 Bulk Scale & Moderate Purity Needed? decision1->decision2 No final_prod Final Purified Product decision1->final_prod  Yes frac_dist Fractional Distillation decision2->frac_dist Yes prep_gc Preparative GC decision2->prep_gc No (High Purity Required) qc_check Final QC Analysis frac_dist->qc_check prep_gc->qc_check qc_check->final_prod

Caption: Decision workflow for selecting the appropriate purification method.

Preparative GC System Diagram

Prep_GC_Setup cluster_0 GC System cluster_1 Detection & Collection carrier Carrier Gas (He/H2) injector Injector Port carrier->injector column Preparative Column injector->column oven GC Oven splitter Effluent Splitter column->splitter detector Detector (FID/MS) splitter->detector ~1% collector Cooled Fraction Collector splitter->collector ~99% waste Vent/Waste collector->waste

Caption: Schematic of a typical preparative gas chromatography system.

Method Comparison
ParameterFractional DistillationPreparative Gas Chromatography
Achievable Purity 90-95%>99.5%
Throughput High (grams to kilograms)Low (milligrams to grams)
Primary Application Bulk purification, solvent removalHigh-purity isomer separation
Capital Cost Low to ModerateHigh
Operating Cost LowHigh (gases, columns)

Safety and Handling Precautions

This compound is a volatile and flammable alkane. Strict safety protocols must be followed.[14][15]

  • Flammability: Handle only in a well-ventilated fume hood, away from any sources of ignition such as open flames, hot plates, or sparks.[14][16] Ensure all equipment is properly grounded to prevent static discharge.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and nitrile gloves.[17]

  • Inhalation: High concentrations of alkane vapors can cause dizziness and act as a narcotic.[17] Avoid breathing vapors. If dizziness occurs, move to fresh air immediately.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[18]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

References

  • LookChem. (n.d.). This compound.
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  • Eliot Rintoul. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry) [Video]. YouTube.
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  • iitutor. (2016, February 15). √ Storing Hydrocarbon Safely | Energy | Chemistry [Video]. YouTube.
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  • Chemsrc. (n.d.). This compound.
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  • ResearchGate. (2015). Preparative Gas Chromatography and Its Applications.
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Application Note: Quantitative Analysis of 3-Ethyl-4-methylheptane and other Volatile Organic Compounds using Headspace Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the identification and quantification of volatile organic compounds (VOCs), with a specific focus on the branched alkane 3-Ethyl-4-methylheptane, using static headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and quality control professionals in fields such as environmental monitoring, food and beverage analysis, and industrial quality control. We will delve into the causality behind experimental choices, from sample preparation to data analysis, to ensure scientific integrity and robust, reproducible results.

Introduction: The Significance of VOC Analysis

Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. Their presence, even at trace levels, can significantly impact the quality and safety of various products and environments. For instance, in the petroleum industry, branched alkanes like this compound can serve as markers for specific fuel formulations or environmental contamination. In the food and beverage sector, VOC profiles are crucial in defining aroma and detecting off-flavors.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual VOCs within a complex mixture.[1][2] The coupling of a gas chromatograph with a mass spectrometer provides both the high separation efficiency of chromatography and the definitive identification capabilities of mass spectrometry.[3] This application note will provide a comprehensive guide to developing and validating a GC-MS method for VOC analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C10H22[4]
Molecular Weight 142.28 g/mol [4]
Boiling Point 163.1 °C at 760 mmHg[5]
Vapor Pressure 2.74 mmHg at 25°C[6]
LogP 3.85880[5]
CAS Number 52896-91-0[4]

The relatively high volatility and non-polar nature of this compound make it an ideal candidate for analysis by headspace GC-MS.

Experimental Workflow: A Validating System

A robust analytical method is a self-validating system. Each step is designed to minimize error and ensure the final data is accurate and reproducible. The overall workflow is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Water, Soil, Product) Vial 2. Aliquot to Headspace Vial Sample->Vial ISTD 3. Add Internal Standard (ISTD) Vial->ISTD Seal 4. Seal Vial ISTD->Seal Incubate 5. Incubation & Equilibration Seal->Incubate Transfer to Autosampler Inject 6. Headspace Injection Incubate->Inject Separate 7. GC Separation Inject->Separate Detect 8. MS Detection Separate->Detect Qual 9. Qualitative Analysis (Library Search) Detect->Qual Raw Data Quant 10. Quantitative Analysis (Calibration Curve) Qual->Quant Report 11. Reporting Quant->Report

Caption: Overall workflow for headspace GC-MS analysis of VOCs.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation for headspace GC-MS is to efficiently partition the volatile analytes from the sample matrix into the headspace of a sealed vial.[7][8]

Protocol for Static Headspace Sample Preparation:

  • Sample Collection: Collect samples in clean, inert containers to avoid contamination.[1] For liquid samples, ensure they are homogeneous. For solid samples, a consistent weight or surface area should be used.

  • Vialing: Accurately transfer a predetermined amount of the sample (e.g., 5 mL of a water sample or 1 gram of a solid sample) into a 20 mL headspace vial. The sample size should be consistent across all samples and standards.[9]

  • Matrix Modification (Optional but Recommended): For aqueous samples, adding a salt (e.g., sodium chloride) to saturate the solution can increase the partitioning of non-polar VOCs into the headspace.

  • Internal Standard (ISTD) Spiking: Add a known amount of an internal standard to each vial. The ISTD should be a compound that is not present in the sample, has similar chemical properties to the analytes of interest, and is well-resolved chromatographically. For the analysis of this compound, a deuterated alkane or a different branched alkane of similar volatility would be a suitable choice.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum crimp cap to prevent the loss of volatile compounds.[7]

GC-MS Instrumentation and Parameters

The following parameters are a starting point and should be optimized for your specific instrument and application.[10]

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Headspace Autosampler
Incubation Temperature80 °CBalances efficient volatilization with preventing sample degradation.
Incubation Time15 minutesAllows for the sample to reach equilibrium between the condensed and vapor phases.[7]
Syringe Temperature90 °CPrevents condensation of analytes in the syringe.
Injection Volume1 mLA typical volume for headspace injections.
Gas Chromatograph (GC)
Injection Port Temperature250 °CEnsures rapid and complete vaporization of the injected sample.
Injection ModeSplitlessMaximizes the transfer of analytes to the column for trace analysis.
Carrier GasHelium (99.999% purity)Provides good separation efficiency and is inert.
Flow Rate1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column.[10]
ColumnNon-polar, e.g., 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)Provides good separation for non-polar compounds like alkanes.[10]
Oven Temperature ProgramInitial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, Ramp 2: 20 °C/min to 280 °C (hold 5 min)A general-purpose program to separate a range of VOCs. Should be optimized for specific analyte suites.
Mass Spectrometer (MS)
Ion Source Temperature230 °CA common setting for good ionization efficiency.[10]
Quadrupole Temperature150 °CA typical setting for good mass filtering.[10]
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy70 eVThe standard energy for generating searchable mass spectra.
Mass Scan Rangem/z 40-400Covers the expected mass range for this compound and other common VOCs.
Solvent Delay2 minutesPrevents the solvent peak from damaging the detector and allows the system to stabilize.

Data Analysis and Interpretation

Qualitative Analysis: Identifying the Unknowns

Qualitative analysis involves identifying the compounds in your sample. This is achieved by comparing the acquired mass spectrum of a chromatographic peak with a reference library.

Qualitative_Analysis TIC Total Ion Chromatogram (TIC) Peak Select a Chromatographic Peak TIC->Peak MS Extract Mass Spectrum Peak->MS Library Search Against NIST Mass Spectral Library MS->Library Match Review Match Quality (Forward and Reverse Search) Library->Match Confirm Confirm Identification (Retention Index, Authentic Standard) Match->Confirm

Caption: Logical workflow for the qualitative identification of VOCs.

The National Institute of Standards and Technology (NIST) mass spectral library is the world's most widely used and trusted resource for this purpose.[11][12][13] A high match score (typically >800 out of 1000) suggests a probable identification. For definitive confirmation, the retention time and mass spectrum should be compared to that of an authentic analytical standard.

For this compound, characteristic fragment ions would be expected at m/z values corresponding to the loss of alkyl groups, such as at m/z 43, 57, 71, and 85.[10]

Quantitative Analysis: Determining "How Much"

Quantitative analysis is performed by creating a calibration curve using a series of standards containing known concentrations of the analyte and the internal standard.

Protocol for Calibration:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol).

  • Create Calibration Standards: Prepare a series of at least five calibration standards by spiking a blank matrix (e.g., deionized water for water analysis) with varying amounts of the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Add Internal Standard: Add the same amount of internal standard to each calibration standard and to each unknown sample.

  • Analyze Standards: Analyze the calibration standards using the same GC-MS method as the unknown samples.

  • Construct the Calibration Curve: For each calibration standard, calculate the response factor, which is the ratio of the analyte peak area to the internal standard peak area. Plot the response factor against the concentration of the analyte. The resulting curve should be linear with a correlation coefficient (R²) of ≥ 0.995.[14]

  • Quantify Unknowns: Analyze the unknown samples and calculate the response factor for the analyte. Use the equation of the line from the calibration curve to determine the concentration of the analyte in the unknown sample.

Method Validation

To ensure the reliability of the analytical method, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][14] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[14][16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15][16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound and other volatile organic compounds using headspace GC-MS. By understanding the principles behind each step of the process, from sample preparation to data analysis, researchers can develop and validate robust and reliable methods for a wide range of applications. The key to successful VOC analysis lies in a systematic approach that prioritizes meticulous sample handling, optimized instrument parameters, and thorough data interpretation.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis.
  • C&EN. (n.d.). NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available.
  • Joosen, L., & van der Knaap, M. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161–169. [Link]
  • Diablo Analytical. (n.d.). NIST Mass Spectral Library.
  • Wiley Science Solutions. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023.
  • SpectralWorks. (n.d.). NIST MS and MS/MS Libraries.
  • Spectrometrics. (n.d.). Wiley Registry / NIST Mass Spectral Library 2023.
  • Ribes, A., Carrera, G., Gallego, E., Roca, F. J., & Guardino, X. (2007). Development of a solid phase microextraction (SPME) method for the sampling of VOC traces in indoor air. Talanta, 71(2), 847–855. [Link]
  • Springer Nature Experiments. (2014). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521415, this compound.
  • Chemsrc. (n.d.). This compound.
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  • Agilent Technologies. (n.d.). Headspace Sampling Fundamentals.
  • AZoM. (2023, September 8). Advantages of Using Headspace Sampling for Volatile Sample Analysis.
  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
  • Spectroscopy Online. (2024, September 12). Identifying Volatile Organic Compounds (VOCs) Originating from Breath with TD-GC–MS.
  • IEEE Xplore. (2021). Comparing the Selectivity of Solid Phase Microextraction Fibers to Detect Volatile Organic Compounds.
  • Taylor & Francis Online. (n.d.). Analysis of volatile organic compounds in fuel oil by headspace GC-MS.
  • Polymer Solutions. (n.d.). Headspace Gas Chromatography.
  • Hilaris Publisher. (2015, October 21). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of.
  • LCGC International. (n.d.). Demystifying Sample Preparation for Headspace Analysis Using Direct Injection Mass Spectrometry.
  • ASTM. (1996). Solid-Phase Microextraction of VOCs in Water.
  • MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
  • Chemister.ru. (n.d.). This compound.
  • Separation Science. (2024, August 13). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
  • ResearchGate. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • National Center for Biotechnology Information. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • PubMed. (2007, September 5). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material.
  • LCGC International. (2013, December 1). Optimizing GC–MS Methods.
  • Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses.
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Sources

Application Notes and Protocols for 3-Ethyl-4-methylheptane in Petrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

In the intricate landscape of petrochemical research, the study of individual hydrocarbon isomers provides fundamental insights into the behavior of complex fuel mixtures. 3-Ethyl-4-methylheptane (C₁₀H₂₂) is a branched-chain alkane, an isomer of decane, that represents a class of compounds crucial to the performance and properties of transportation fuels like gasoline and jet fuel.[1][2] While not a primary reference fuel itself, its molecular structure—featuring both ethyl and methyl branches—makes it an excellent model compound for investigating several key petrochemical processes.

This guide provides researchers, scientists, and drug development professionals (in the context of metabolic studies of hydrocarbons) with a comprehensive overview of the applications of this compound. It moves beyond a simple listing of properties to explain the causality behind its use in advanced research areas, complete with detailed, field-proven protocols. We will explore its role in surrogate fuel development, as a product and probe in catalytic reforming studies, and as a critical reference standard in analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is foundational to its application in research. The properties of this compound dictate its behavior in separation processes, its contribution to fuel volatility, and the analytical methods suitable for its detection.

PropertyValueUnitSource
Molecular Formula C₁₀H₂₂-[1][3]
Molecular Weight 142.28 g/mol [1][3]
CAS Number 52896-91-0-[1][4]
Boiling Point 163.1°C[4]
Density 0.732g/cm³[4]
Flash Point 86.4°C[4]
Kovats Retention Index ~940-[1][3]
(Standard non-polar column)

Application 1: Component in Surrogate Fuel Formulation and Combustion Studies

Scientific Rationale & Expertise

Real-world fuels such as gasoline and diesel are complex mixtures of thousands of hydrocarbons.[5] This complexity makes detailed chemical kinetic modeling of their combustion computationally prohibitive. To overcome this, researchers formulate surrogate fuels : simpler mixtures of 5-10 well-characterized compounds that reproduce the physical and chemical properties of the target fuel (e.g., octane/cetane number, density, distillation curve, H/C ratio).[6][7]

Branched alkanes are a critical component class in these surrogates because their molecular structure imparts high resistance to autoignition (knocking) in spark-ignition engines, a property quantified by the octane number.[8] While isooctane is the benchmark for an octane number of 100, other branched isomers like this compound are representative of the C₉-C₁₂ branched alkanes found in gasoline. Studying its combustion characteristics helps refine kinetic models and develop more accurate surrogate blends that better predict the performance of real fuels under various engine conditions.[7][9]

Protocol 1: Evaluation of this compound as a Surrogate Fuel Component

Objective: To outline the workflow for assessing the suitability of this compound as a representative branched alkane in a multi-component surrogate for a target gasoline.

Methodology: This protocol is a logical framework for surrogate development, combining property matching with kinetic validation.

  • Target Fuel Characterization:

    • Obtain a detailed compositional analysis of the target gasoline using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Measure key physical properties: Research Octane Number (RON) and Motor Octane Number (MON) per ASTM D2699 and D2700, density, and a distillation curve per ASTM D86.[8]

  • Surrogate Palette Selection:

    • Choose a palette of 4-6 compounds to represent the major chemical classes in the target fuel. A typical palette might include:

      • n-Alkane: n-Heptane

      • Branched Alkane: Isooctane and This compound (to represent heavier branched alkanes)

      • Cycloalkane: Cyclohexane or a derivative

      • Aromatic: Toluene

  • Formulation and Property Matching:

    • Use a chemical property calculator or blending model to determine the molar fractions of the palette components that best match the target fuel's properties (RON, MON, H/C ratio, density).

    • Prepare a test blend (e.g., 100 mL) of the formulated surrogate.

    • Causality Check: The goal is not just to match the final numbers, but to ensure the surrogate behaves similarly over a range of conditions. The inclusion of this compound is intended to better replicate the mid-to-high boiling point fraction of the real fuel's branched isomers.

  • Combustion Validation:

    • Measure the ignition delay times of the formulated surrogate using a shock tube or rapid compression machine.

    • Compare the experimental results against the ignition delay times of the target gasoline under identical conditions (temperature, pressure, equivalence ratio).

    • Self-Validation: A successful surrogate will have ignition delay characteristics that closely overlay those of the target fuel across a wide operational range, validating the choice and proportion of its components.

  • Kinetic Model Refinement:

    • Simulate the combustion validation experiments using a detailed chemical kinetic mechanism.[7]

    • If discrepancies exist between the simulation and experimental data, adjust the reaction pathways and rates related to the decomposition of the surrogate components, including this compound.

Visualization: Surrogate Fuel Development Workflow

SurrogateWorkflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: Validation & Refinement Target Target Fuel (e.g., Gasoline) Props Measure Properties (RON, MON, Density, Distillation) Target->Props Formulate Formulate Surrogate Blend (Property Matching) Props->Formulate Palette Select Surrogate Palette (n-alkane, iso-alkane, cycloalkane...) Includes this compound Palette->Formulate Validate Combustion Experiments (Ignition Delay, Flame Speed) Formulate->Validate Simulate Kinetic Modeling (Simulation) Formulate->Simulate Compare Compare: Experiment vs. Model Validate->Compare Simulate->Compare Refine Refine Kinetic Model & Surrogate Composition Compare->Refine Discrepancy Final Validated Surrogate Fuel Compare->Final Good Agreement Refine->Formulate CrackingPathway Alkane n-Alkane (e.g., n-Dodecane) Carbocation Secondary Carbenium Ion on Zeolite Acid Site Alkane->Carbocation Dehydrogenation/ Protonation PCP Protonated Cyclopropane (PCP) Transition State Carbocation->PCP Skeletal Rearrangement Tertiary_Ion Tertiary Carbenium Ion (More Stable) PCP->Tertiary_Ion Isomer Branched Alkane Product (e.g., this compound) Tertiary_Ion->Isomer Hydrogenation Cracked Cracked Products (Smaller Alkanes/Alkenes) Tertiary_Ion->Cracked β-scission GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis & Data Processing Stock Prepare Analyte & Internal Standard (IS) Stocks Cal Create Calibration Curve Standards (Varying Analyte, Fixed IS) Stock->Cal Unk Prepare Unknown Sample (Fixed IS Added) Stock->Unk GC Analyze all samples by GC-FID Cal->GC Unk->GC Integrate Integrate Peak Areas (Analyte and IS) GC->Integrate Plot Plot Calibration Curve (Area Ratio vs. Conc. Ratio) Verify Linearity (R² > 0.995) Integrate->Plot Calc Calculate Concentration in Unknown Sample Plot->Calc

Sources

Application Note: 3-Ethyl-4-methylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Role of Reference Standards in Chromatographic Analysis

In the landscape of analytical chemistry, the accuracy and reliability of chromatographic measurements are paramount. This is particularly true in regulated industries such as pharmaceuticals and petrochemicals, where precise quantification of components is critical for quality control, safety, and efficacy. The use of reference standards is a cornerstone of achieving this analytical rigor. A reference standard, a highly purified and well-characterized compound, serves as a benchmark against which unknown samples are compared, enabling accurate identification and quantification of analytes.

This guide provides a comprehensive overview of 3-Ethyl-4-methylheptane, a branched-chain alkane, and its application as a reference standard, particularly as an internal standard, in gas chromatography (GC). We will delve into its physicochemical properties, the rationale for its selection, detailed protocols for its use in a practical application, and methods for its high-purity synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who seek to enhance the precision and accuracy of their chromatographic analyses.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reference standard is crucial for its effective application. This compound is a saturated hydrocarbon with the following key characteristics:

PropertyValueReference
Chemical Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 52896-91-0[1]
Boiling Point 163.1 °C at 760 mmHg[2]
Density 0.732 g/cm³[2]
Synonyms 4-Methyl-3-ethylheptane[1]
Kovats Retention Index (non-polar column) 940[1]

These properties, particularly its boiling point and Kovats retention index, are critical for predicting its elution behavior in gas chromatography and ensuring its separation from analytes of interest.

The Rationale for Using this compound as an Internal Standard

The internal standard method is a powerful technique in quantitative chromatography that compensates for variations in sample injection volume, solvent evaporation, and instrument response.[3][4] An ideal internal standard should be a compound that is chemically similar to the analyte but is not naturally present in the sample.[3] this compound possesses several characteristics that make it an excellent candidate for an internal standard in the analysis of volatile and semi-volatile organic compounds, such as those found in petroleum products.

Key Advantages:

  • Chemical Inertness: As a saturated alkane, it is chemically inert and unlikely to react with analytes or the chromatographic system.

  • Elution in a Non-interfering Region: Its boiling point and polarity result in a retention time that often falls in a region of the chromatogram free from interfering peaks from the sample matrix.[1]

  • Structural Similarity to Hydrocarbon Analytes: Its branched alkane structure makes it a suitable internal standard for the analysis of other hydrocarbons, as it will behave similarly during the chromatographic separation.

  • High Purity Availability: It can be synthesized and purified to a high degree, a prerequisite for a reliable reference standard.[5]

The selection of a non-deuterated internal standard like this compound is a cost-effective approach that can provide excellent accuracy and precision when properly validated.[6]

Application Protocol: Quantification of Aromatic Compounds in a Gasoline Sample using GC-FID

This section provides a detailed protocol for the quantification of benzene, toluene, ethylbenzene, and xylenes (BTEX) in a gasoline sample using this compound as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

Preparation of the this compound Reference Standard

1.1. Synthesis:

High-purity this compound can be synthesized via a Grignard reaction followed by purification. A general synthetic scheme is outlined below. The synthesis of a similar compound, 4-methyloctane, can be achieved through the reaction of an octyl magnesium halide with a methylating agent.[5]

G cluster_synthesis Synthesis of this compound reagent1 3-bromo-4-methylheptane intermediate Reaction Mixture reagent1->intermediate In dry ether reagent2 Ethylmagnesium bromide (Grignard Reagent) reagent2->intermediate product Crude this compound intermediate->product Work-up

Caption: A simplified workflow for the synthesis of this compound.

1.2. Purification:

The crude product is purified by fractional distillation to remove unreacted starting materials and byproducts. The fraction distilling at approximately 163°C is collected.[2]

1.3. Purity Assessment:

The purity of the synthesized this compound must be rigorously assessed before it can be used as a reference standard. A combination of techniques is recommended:[5][7]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): To determine the area percentage of the main component and detect any volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): To provide an absolute purity value traceable to SI units.[8]

  • Mass Spectrometry (MS): To confirm the identity of the compound and any detected impurities.

1.4. Certificate of Analysis (CoA):

A comprehensive Certificate of Analysis should be generated for the reference standard, detailing its identity, purity, and characterization data.

Example Certificate of Analysis:

ParameterSpecificationResultMethod
Identity Conforms to structureConfirmed¹H NMR, ¹³C NMR, MS
Purity (GC-FID) ≥ 99.5%99.8%GC-FID
Purity (qNMR) Report value99.7% (± 0.2%)qNMR
Water Content ≤ 0.05%0.02%Karl Fischer Titration
Residual Solvents Report valueNot DetectedHeadspace GC
Appearance Clear, colorless liquidConformsVisual
Experimental Protocol

2.1. Materials and Reagents:

  • Gasoline sample

  • This compound (Reference Standard, ≥99.5% purity)

  • BTEX calibration standards (certified reference materials)

  • n-Hexane (GC grade)

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

2.2. Instrument and Conditions:

  • Gas Chromatograph: Agilent 6820 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[9]

  • Column: HP-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold at 150 °C for 2 minutes

  • Injection Volume: 1 µL (Split ratio 50:1)

2.3. Preparation of Solutions:

  • Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dilute to volume with n-hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of BTEX certified reference materials and a fixed amount of the IS stock solution into n-hexane. A typical calibration series might contain 1, 5, 10, 25, 50, and 100 µg/mL of each BTEX component and 20 µg/mL of the internal standard.

  • Sample Preparation: Accurately weigh approximately 1 g of the gasoline sample into a 10 mL volumetric flask. Add a known volume of the IS stock solution to achieve a final concentration of approximately 20 µg/mL. Dilute to volume with n-hexane.

2.4. Chromatographic Analysis and Data Processing:

G cluster_workflow Analytical Workflow start Prepare Calibration Standards and Sample Solution inject Inject into GC-FID start->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas (Analytes and IS) acquire->integrate calculate_ratio Calculate Peak Area Ratios (Analyte/IS) integrate->calculate_ratio plot Plot Calibration Curve (Ratio vs. Concentration) calculate_ratio->plot quantify Quantify Analytes in Sample plot->quantify

Caption: The analytical workflow for the quantification of aromatic compounds.

  • Inject the prepared calibration standards and the sample solution into the GC-FID system.

  • Identify the peaks corresponding to the BTEX components and the internal standard (this compound) based on their retention times. The Kovats retention index of this compound (940 on a non-polar column) can be used for confirmation.[1]

  • Integrate the peak areas of the analytes and the internal standard.

  • For each calibration standard, calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of each analyte.

  • Calculate the peak area ratio for each analyte in the gasoline sample and determine its concentration from the corresponding calibration curve.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its suitability for its intended purpose.[10][11] Key validation parameters to be assessed include:

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Linearity: The linear relationship between the peak area ratio and the concentration of the analyte over a defined range. A correlation coefficient (R²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This compound serves as a reliable and cost-effective reference standard for quantitative chromatographic analysis, particularly in the petrochemical industry. Its chemical inertness, suitable chromatographic behavior, and the ability to be synthesized to a high degree of purity make it an excellent choice as an internal standard. The detailed protocol provided in this application note for the analysis of aromatic compounds in gasoline demonstrates a practical application and can be adapted for the quantification of other volatile and semi-volatile organic compounds. By following the principles of proper reference standard preparation, method validation, and sound chromatographic practices, researchers and analysts can significantly enhance the accuracy and reliability of their results.

References

  • Scribd. (n.d.). Alkane Mix 2.
  • PubChem. (n.d.). This compound.
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  • Collection of Czechoslovak Chemical Communic
  • Revista Colombiana de Química, 45(3), 22-27.
  • U.S. Environmental Protection Agency. (n.d.). Method 1663: Differentiation of Diesel and Crude Oil by GC/FID.
  • Agilent Technologies. (n.d.). Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System.
  • U.S. Geological Survey. (2020). PGRL GCFID Qualitative Analysis Method for Hydrocarbons.
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • The Pherobase. (n.d.). The Kovats Retention Index: 3-Ethyl-4-methyloctane (C11H24).
  • ResearchGate. (n.d.). Determination of detailed aromatics in gasoline by gas chromatography.
  • NIST. (n.d.). Heptane, 3-ethyl-4-methyl-.
  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards.
  • Molecules, 26(2), 488.
  • Shimadzu. (n.d.). Analysis and comparison of different fuels/oils using gas chromatography.
  • Magnetochemistry, 7(1), 15.
  • ResearchGate. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • LookChem. (n.d.). This compound.
  • reposiTUm. (n.d.). Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components.
  • LCGC. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography.
  • ResearchGate. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
  • Redalyc. (n.d.). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture.
  • Lotus Consulting. (n.d.). Kovats Indices for C2-C13 Hydrocarbons and Selected Oxygenates/Halocarbons with 100% Dimethylpolysiloxane Columns.
  • NIST. (n.d.). Heptane, 3-ethyl-4-methyl-.
  • The Pherobase. (n.d.). The Kovats Retention Index: 3,4-Dimethylheptane (C9H20).
  • NIST Chemistry WebBook. (n.d.). Heptane, 3-ethyl-4-methyl-.
  • Google Patents. (n.d.). US20170267625A1 - Method for producing ethyl 4-methyloctanoate.
  • SciELO. (n.d.). Kováts retention indexes of monounsaturated C12, C14, and C16 alcohols, acetates and aldehydes commonly found in lepidopteran pheromone blends.
  • PubChem. (n.d.). 3-Ethyl-4-ethynyl-2-methylheptane.
  • PubChem. (n.d.). 4-Ethenyl-3-ethyl-4-methylheptane.
  • Scientific Research Publishing. (n.d.). Certification of a Multicomponent Reference Material from Natural Gas Mixture by Gravimetry and Dual GC-FID/TCD System.

Sources

Application Notes and Protocols: Fractional Distillation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomer Separation

In the realms of petrochemical analysis, fine chemical synthesis, and drug development, the purification of specific alkane isomers is a frequent yet formidable challenge. While alkanes, as a class of saturated hydrocarbons, are often perceived as simple molecules, the structural diversity introduced by branching creates mixtures of isomers with very similar physicochemical properties. This is particularly true for their boiling points. The separation of these branched alkanes from their linear or less-branched counterparts is crucial for obtaining pure compounds for subsequent reactions, analytical standards, or for understanding structure-activity relationships.

Fractional distillation is a cornerstone technique for separating liquid mixtures based on differences in boiling points.[1][2][3] However, the subtle differences in volatility among branched alkane isomers demand a meticulous and optimized approach to this classic method. This guide provides a comprehensive experimental protocol for the fractional distillation of branched alkanes, grounded in the principles of chemical engineering and physical chemistry, to empower researchers in achieving high-purity separations.

Theoretical Underpinnings: Branching and Boiling Point Dynamics

The efficacy of fractional distillation hinges on the differences in the boiling points of the components in a mixture.[2] For alkanes, molecular structure, specifically the degree of branching, plays a pivotal role in determining this physical property.

  • Intermolecular Forces and Surface Area: The primary intermolecular forces at play in non-polar alkanes are London dispersion forces.[4][5][6] The strength of these forces is directly proportional to the surface area of the molecule. Linear alkanes, with their larger surface area, can engage in more extensive intermolecular interactions, requiring more energy to overcome and transition into the vapor phase, thus exhibiting higher boiling points.[4][5][7]

  • The Effect of Branching: Increased branching leads to more compact, spherical molecular shapes.[4][5][8] This reduction in surface area diminishes the strength of the London dispersion forces between molecules.[4][5][8][9] Consequently, less energy is needed to vaporize the substance, resulting in a lower boiling point compared to a straight-chain isomer with the same number of carbon atoms.[4][5][7][8][10]

This inverse relationship between the degree of branching and boiling point is the fundamental principle that enables the separation of branched alkanes from their linear isomers via fractional distillation.[8][11]

Key Experimental Parameters and Their Optimization

Achieving a successful separation of branched alkanes requires careful consideration and optimization of several key experimental parameters.

Parameter Influence on Separation Recommendations for Branched Alkanes
Column Efficiency (Theoretical Plates) A higher number of theoretical plates provides a greater surface area for repeated vaporization-condensation cycles, leading to a more refined separation of components with close boiling points.[2]For isomers with small boiling point differences, a column with a high number of theoretical plates (e.g., 15-20 or more) is essential.[12][13][14]
Reflux Ratio The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of product collected. A higher reflux ratio enhances separation efficiency by increasing the number of effective vaporization-condensation cycles.A high reflux ratio (e.g., 5:1 to 10:1) is generally recommended to maximize the separation of closely boiling isomers.[12][13][14]
Distillation Rate A slow and steady distillation rate allows for the establishment of a proper temperature gradient within the column and ensures that the separation equilibrium is maintained at each theoretical plate.A slow distillation rate of 1-3 mL per minute is advisable. This can be controlled by careful regulation of the heat input.
Column Packing The type of packing material influences the surface area available for vapor-liquid contact and thus the column's efficiency. Structured packing and certain types of random packing offer high efficiency and low pressure drop.[15][16]For laboratory-scale distillations, Vigreux columns or columns packed with Raschig rings or metal sponges can be effective. For higher efficiency, structured packing is preferred.[15]
Insulation Proper insulation of the distillation column is critical to minimize heat loss to the surroundings and maintain the desired temperature gradient, which is essential for efficient fractionation.[17]The column should be well-insulated with glass wool, aluminum foil, or a vacuum jacket.

Experimental Workflow Diagram

Fractional_Distillation_Workflow cluster_prep Preparation Phase cluster_distillation Distillation Phase cluster_analysis Analysis Phase A Apparatus Assembly B Sample Preparation (Drying and Degassing) A->B Proceed to C Heating and Equilibration B->C Load Sample D Fraction Collection (Monitoring Temperature and Rate) C->D Begin Collection D->D E Shutdown Procedure D->E Distillation Complete F Fraction Analysis (e.g., GC-MS) E->F Analyze Samples

Sources

Application Note: High-Resolution NMR Analysis of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the preparation of 3-Ethyl-4-methylheptane samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined are meticulously designed to yield high-quality, reproducible NMR data essential for structural elucidation, purity assessment, and quantitative analysis. This guide delves into the rationale behind critical experimental choices, such as solvent selection and concentration optimization, directly linking them to the distinct physicochemical properties of this branched-chain alkane.

Introduction: The Analytical Challenge of Saturated Hydrocarbons

This compound, a non-polar, saturated hydrocarbon, presents a unique set of challenges for NMR analysis. Its molecular structure, characterized by a chain of sp³-hybridized carbons, results in proton (¹H) and carbon (¹³C) NMR spectra with signals clustered in a narrow chemical shift range.[1] This often leads to significant signal overlap, complicating spectral interpretation and unambiguous resonance assignment. Therefore, a carefully executed sample preparation protocol is paramount to achieving the spectral dispersion and resolution required for a thorough analysis. This application note provides a robust framework for preparing high-quality NMR samples of this compound, ensuring data integrity and reliability.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physical and chemical properties is the cornerstone of developing a successful analytical methodology.

PropertyValueSource(s)
Molecular FormulaC₁₀H₂₂[2][3][4][5][6][7][8][9]
Molecular Weight142.28 g/mol [2][4][5][6][8][9]
Boiling Point163-167 °C[2][3][4][5][10]
Density~0.73-0.75 g/cm³[2][5][10]
SolubilityInsoluble in water; Soluble in non-polar organic solvents.[11][12]

The non-polar nature and solubility profile of this compound are the primary determinants in the selection of an appropriate deuterated solvent for NMR analysis.

Core Protocol: Preparing this compound for NMR Analysis

This section details a step-by-step protocol for preparing a high-quality NMR sample. The rationale behind each step is elucidated to provide a deeper understanding of the experimental design.

Solvent Selection: The Deuterated Milieu

The choice of a deuterated solvent is critical in NMR spectroscopy to prevent the solvent's proton signals from obscuring those of the analyte.[13][14][15][16][17][18][19] For the non-polar this compound, a non-polar deuterated solvent is the ideal choice to ensure complete dissolution and to mimic an environment that does not induce significant, unwanted intermolecular interactions.

Recommended Solvents:

  • Deuterated Chloroform (CDCl₃): This is the most widely used and highly recommended solvent for non-polar organic compounds.[16][17][20] Its residual proton peak appears at approximately 7.26 ppm, far from the upfield aliphatic signals of this compound.[14]

  • Deuterated Benzene (C₆D₆): An excellent alternative, benzene-d₆ can induce aromatic solvent-induced shifts (ASIS), which may enhance chemical shift dispersion and help resolve overlapping signals in the crowded aliphatic region.

  • Deuterated Dichloromethane (CD₂Cl₂): Another suitable option for non-polar analytes.

Causality: The primary objective is to select a solvent that fully solubilizes the analyte and possesses a residual proton signal that does not interfere with the signals of interest. For this compound, all proton signals are expected in the upfield region (typically 0.5 – 2.0 ppm), making CDCl₃, C₆D₆, and CD₂Cl₂ excellent choices.

Concentration Optimization: Balancing Signal-to-Noise and Resolution

The concentration of the analyte is a key parameter that influences both the signal-to-noise ratio (S/N) and the spectral resolution.

  • For ¹H NMR: A concentration range of 5-25 mg of this compound in 0.6-0.75 mL of deuterated solvent is generally recommended for small molecules.[21][22][23]

  • For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher concentration, typically in the range of 20-100 mg in 0.6-0.75 mL, is often necessary to obtain a spectrum with an adequate S/N in a reasonable timeframe.[21][22][24]

Experimental Workflow for Concentration Optimization:

Caption: Workflow for optimizing analyte concentration.

Trustworthiness: This systematic approach ensures that the chosen concentration provides a robust signal for detection while avoiding potential line broadening that can arise from increased viscosity in overly concentrated samples.[22]

The Importance of an Internal Standard

For accurate and reproducible chemical shift referencing, the use of an internal standard is indispensable.

  • Tetramethylsilane (TMS): TMS is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[11][13][25][26][27] It is chemically inert, volatile (facilitating easy removal if necessary), and produces a single, sharp resonance at 0 ppm, which is upfield of the signals from most organic compounds.[11][13][25][26]

Protocol for Adding TMS:

  • Add 0.6-0.75 mL of the chosen deuterated solvent to a clean, dry NMR tube.

  • Add the desired mass of this compound.

  • If the solvent does not already contain TMS, add a very small amount (e.g., from a capillary or a dilute solution). Most commercially available deuterated solvents for NMR are sold with TMS already added.

  • Cap the NMR tube and invert it several times to ensure the formation of a homogeneous solution.

Step-by-Step Sample Preparation Protocol

Materials:

  • This compound

  • Deuterated Chloroform (CDCl₃), with or without TMS

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes

  • Vortex mixer (optional)

Procedure:

  • Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.7 mL of CDCl₃.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the analyte. The resulting solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any potential microparticulates that could degrade spectral quality, it is best practice to filter the solution through a small plug of glass wool packed into the pipette.[20][28]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identity.

  • Final Mixing: Invert the capped NMR tube several times to ensure homogeneity before placing it in the NMR spectrometer.

Logical Relationship of Sample Preparation Steps:

G Analyte This compound Mix Homogenous Solution Analyte->Mix Solvent Deuterated Solvent (e.g., CDCl₃) Solvent->Mix Standard Internal Standard (TMS) Standard->Mix NMR_Tube Clean 5mm NMR Tube Mix->NMR_Tube

Caption: Logical flow of NMR sample preparation.

Advanced Data Acquisition and Processing Considerations

While this note primarily addresses sample preparation, the subsequent data acquisition parameters are equally crucial for a successful analysis.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. The number of scans should be adjusted to achieve an adequate S/N.

  • ¹³C NMR: A proton-decoupled experiment is standard practice. Due to the low natural abundance of ¹³C, a longer acquisition time and a greater number of scans will be required compared to ¹H NMR.

  • 2D NMR Spectroscopy: For the unambiguous structural assignment of this compound, 2D NMR experiments are highly recommended.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for identifying adjacent protons in the alkyl chains.[29][30][31][32]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations), providing a powerful tool for assigning both proton and carbon resonances.[29][30][31][32][33]

Conclusion

The successful NMR analysis of this compound is contingent upon a meticulous and well-justified sample preparation protocol. By carefully selecting a suitable deuterated solvent, optimizing the analyte concentration, and employing an internal standard, researchers can acquire high-quality, reproducible NMR data. This foundational step is critical for enabling accurate structural elucidation and purity assessment, which are essential in both academic research and industrial drug development. The protocols and rationale provided in this application note offer a robust framework for achieving these analytical objectives.

References

  • LookChem. (n.d.). This compound.
  • Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note.
  • American Chemical Society. (2021). Tetramethylsilane.
  • University of Guelph. (n.d.). NMR FAQs. Advanced Analysis Centre.
  • Scribd. (n.d.). Advantages of TMS To Use As Internal Reference.
  • Quora. (2020). What is the purpose of using tms in H NMR spectrum?.
  • Chemister.ru. (n.d.). This compound.
  • Chemistry Explained. (2025). Why TMS Is the Standard in NMR Spectroscopy. YouTube.
  • Stenutz. (n.d.). This compound.
  • Chemsrc. (2025). This compound | CAS#:52896-91-0.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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  • University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry.
  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
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  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
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  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
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  • Wikipedia. (n.d.). Alkane.

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Application Notes and Protocols for 3-Ethyl-4-methylheptane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Ethyl-4-methylheptane, detailing its physicochemical properties, synthesis, and applications within the realm of chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of facts to explain the underlying chemical principles and practical considerations for its use.

Introduction: Understanding the Nature of this compound

This compound is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2][3] As a saturated hydrocarbon, all carbon-carbon bonds are single bonds, rendering the molecule relatively inert and non-polar.[4][5] This inherent stability is a defining characteristic, dictating its primary roles in chemical processes. Unlike more functionalized molecules, its utility in synthesis is not typically as a reactive starting material but rather as a medium that facilitates reactions or as a target molecule in specific contexts like fuel science.

Highly branched alkanes are significant components in various industrial applications, including high-octane fuels and specialized lubricants, due to their unique physical properties like low freezing points and high stability.[6] This guide will focus on its relevance in a laboratory setting, particularly its synthesis and its application as a specialized solvent.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is critical for its effective application. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
CAS Number 52896-91-0[1][2][7]
Molecular Formula C₁₀H₂₂[1][2][7]
Molecular Weight 142.28 g/mol [1][7]
Boiling Point 163.1 - 167 °C at 760 mmHg[3][8]
Density ~0.732 g/cm³[3]
Refractive Index ~1.4184[3]
Water Solubility Insoluble[9]
LogP (Octanol-Water) ~3.86[3]

These properties—specifically its high boiling point, low density, and hydrophobicity—make it a suitable candidate for use as a non-polar, inert solvent in high-temperature reactions or for specific extraction purposes.

Synthesis of this compound

While this compound is commercially available from some suppliers, its synthesis in a laboratory setting may be required for specific research purposes, such as isotopic labeling or the development of novel catalytic processes. The synthesis of complex branched alkanes often involves the creation of a carbon-carbon backbone followed by reduction to the saturated alkane.[10][11]

One documented method involves the catalytic hydrogenation of a precursor molecule. For instance, this compound can be synthesized with high selectivity from an angelica lactone dimer via a deoxygenation process using an Iridium-Rhenium oxide catalyst on a silica support (Ir-ReOₓ/SiO₂).[12]

Protocol: Catalytic Deoxygenation to Synthesize this compound

This protocol is adapted from methodologies described for the synthesis of C₁₀ hydrocarbons from biomass-derived precursors.[12]

Objective: To synthesize this compound via catalytic deoxygenation of a suitable C₁₀ oxygenated precursor.

Core Principle: The reaction utilizes a heterogeneous catalyst (Ir-ReOₓ/SiO₂) and hydrogen gas at elevated temperature and pressure to cleave C-O bonds and saturate any C-C double bonds, yielding the target alkane. The choice of a lower reaction temperature (220 °C) is crucial to minimize unwanted C-C bond cleavage and improve selectivity for the C₁₀ product.[12]

Materials:

  • Angelica lactone dimer (or other suitable C₁₀ oxygenated precursor)

  • Ir-ReOₓ/SiO₂ catalyst

  • Hydrogen (H₂) gas, high purity

  • High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

  • Anhydrous hexane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's instructions.

  • Loading Reagents:

    • Place a magnetic stir bar into the reactor vessel.

    • Add the C₁₀ oxygenated precursor to the reactor.

    • Add the Ir-ReOₓ/SiO₂ catalyst. The catalyst loading should be optimized, typically in the range of 1-5% by weight relative to the substrate.

  • Sealing and Purging: Seal the reactor. Purge the system with an inert gas (e.g., argon or nitrogen) three times to remove air, then purge with hydrogen gas twice.

  • Pressurization and Heating:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar, optimization may be required).

    • Begin stirring and heat the reactor to 220 °C. The lower temperature is critical for maximizing the yield of the C₁₀ alkane.[12]

  • Reaction: Maintain the reaction at 220 °C with continuous stirring for 7 hours. Monitor the pressure; a drop in pressure may indicate hydrogen consumption.

  • Cooling and Depressurization: After the reaction time has elapsed, turn off the heater and allow the reactor to cool to room temperature. Once cool, carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Product Extraction:

    • Open the reactor and add anhydrous hexane to the reaction mixture to dissolve the organic products.

    • Filter the mixture to remove the solid catalyst. Wash the catalyst with additional hexane to ensure complete recovery of the product.

  • Work-up and Isolation:

    • Combine the hexane filtrates and dry over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the hexane solvent using a rotary evaporator to yield the crude product mixture.

  • Analysis and Purification:

    • Analyze the product mixture by GC-MS to confirm the presence of this compound and determine the yield and selectivity. A reported yield for this specific C₁₀ product under these conditions is approximately 70%.[12]

    • If necessary, purify the this compound from any side products (e.g., shorter-chain alkanes resulting from C-C cleavage) by fractional distillation.

Causality Behind Experimental Choices:

  • Ir-ReOₓ/SiO₂ Catalyst: This dual-metal catalyst is effective for hydrodeoxygenation. Iridium provides hydrogenation activity, while Rhenium oxide sites are believed to facilitate the C-O bond cleavage.

  • Temperature of 220 °C: While higher temperatures increase reaction rates, they also promote undesired side reactions like C-C bond scission. The 220 °C temperature represents a balance that favors the formation of the C₁₀ product.[12]

  • Hydrogen Pressure: High pressure is necessary to ensure a sufficient concentration of hydrogen on the catalyst surface to drive the hydrogenation and deoxygenation reactions to completion.

Application as an Inert, Non-Polar Solvent

The most practical application of this compound in a synthetic laboratory is as an inert, non-polar solvent. Its properties are comparable to other branched alkanes like isooctane or specialty hydrocarbon solvents.[9]

Rationale for Use:

  • Inertness: As a saturated alkane, it is unreactive towards a wide range of reagents, including strong acids, bases, organometallics, and reactive intermediates, preventing solvent-derived side products.[4]

  • Non-Polarity: It is an excellent solvent for non-polar reagents and starting materials, such as oils, fats, and other hydrocarbons. It is immiscible with water, making it suitable for liquid-liquid extractions of non-polar compounds from aqueous media.[9]

  • High Boiling Point: Its relatively high boiling point (163-167 °C) allows it to be used as a medium for reactions that require elevated temperatures, providing a wider operating range than solvents like hexane or pentane.

Protocol: Use of this compound as a Solvent for a Grignard Reaction

This generalized protocol illustrates its use as an alternative to traditional ether solvents in a Grignard reaction, particularly when a higher reaction temperature is desired.

Objective: To perform a Grignard reaction using this compound as the solvent.

Core Principle: While Grignard reagents are typically formed and used in ether solvents (which coordinate to the magnesium), hydrocarbon solvents can be used, often in the presence of a co-solvent or for specific applications where ether's volatility or reactivity is a concern. The high boiling point allows for higher reaction temperatures, which can be beneficial for less reactive halides.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., Bromobenzene)

  • An electrophile (e.g., Benzophenone)

  • This compound, anhydrous grade

  • Iodine crystal (as an initiator)

  • Reaction flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride)

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place the magnesium turnings and a single crystal of iodine in the flask.

  • Initiation: Gently heat the flask under a stream of nitrogen to activate the magnesium and sublime the iodine. Allow the flask to cool.

  • Solvent and Reagent Addition:

    • Add anhydrous this compound to the flask to cover the magnesium.

    • Prepare a solution of the alkyl/aryl halide in anhydrous this compound in the dropping funnel.

  • Grignard Formation: Add a small portion of the halide solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle reflux. If it does not start, gentle heating may be applied. Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

  • Reaction with Electrophile:

    • After the addition is complete, continue to stir the mixture at an elevated temperature (e.g., 80-100 °C) for 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture.

    • Prepare a solution of the electrophile (e.g., benzophenone) in anhydrous this compound and add it dropwise via the dropping funnel. An exothermic reaction should be observed.

  • Quenching and Work-up:

    • After the addition is complete, stir the reaction for an additional hour.

    • Cool the mixture in an ice bath and carefully quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate or diethyl ether, as this compound is difficult to remove by evaporation).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization.

Logical Workflow for Solvent Selection

The decision to use a specialized solvent like this compound should be based on a logical assessment of the reaction requirements.

Solvent_Selection Start Reaction Requirements Analysis Polarity Are reactants/reagents non-polar? Start->Polarity Temp Is T > 100 °C required? Polarity->Temp Yes Ethereal_Solvent Use ether solvent (THF, Et2O) Polarity->Ethereal_Solvent No (Polar/Coordinating) Inertness Is absolute inertness critical? (e.g., radical reactions) Temp->Inertness Yes Std_Solvent Use standard non-polar solvent (Hexane, Toluene) Temp->Std_Solvent No Inertness->Std_Solvent No (e.g., Toluene has benzylic protons) Use_Alkane Consider this compound or similar high-boiling alkane Inertness->Use_Alkane Yes

Caption: Decision workflow for selecting this compound as a reaction solvent.

Conclusion

This compound is a highly branched alkane whose role in chemical synthesis is primarily defined by its physical properties rather than its chemical reactivity. While specific protocols detailing its use as a reactant are scarce, its synthesis presents an interesting case study in catalytic deoxygenation. Its most probable and logical application in a research setting is as a high-boiling, inert, non-polar solvent for specialized reactions where common solvents are unsuitable. The protocols and decision-making frameworks provided herein offer a solid foundation for scientists and researchers to incorporate this compound into their experimental designs effectively and with a clear understanding of its chemical nature.

References

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Application Note: Determination and Significance of the Kovats Retention Index for 3-Ethyl-4-methylheptane on Non-Polar GC Columns

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for determining the Kovats Retention Index (RI) of 3-Ethyl-4-methylheptane, a branched C10 alkane, using gas chromatography (GC) with non-polar stationary phases. The Kovats RI is a critical parameter that converts variable retention times into standardized, system-independent constants, enabling reliable compound identification across different laboratories and analytical setups.[1] This note delves into the theoretical underpinnings of the retention index system, summarizes experimentally determined RI values from authoritative sources, and presents a validated, step-by-step protocol for its precise measurement. The content is designed for researchers, analytical chemists, and quality control professionals in the petrochemical, environmental, and drug development sectors who rely on accurate chromatographic characterization of volatile organic compounds.

Theoretical Background and Scientific Principles

The Kovats Retention Index (RI) System

In gas chromatography, the absolute retention time of an analyte can vary significantly based on a multitude of experimental factors, including column length and diameter, stationary phase film thickness, carrier gas flow rate, and temperature program.[2][3][4] This variability makes direct comparison of retention times between different instruments or laboratories unreliable for compound identification.

The Kovats Retention Index system, developed by Ervin Kováts in the 1950s, addresses this challenge by normalizing the retention time of an analyte to that of adjacent n-alkanes (straight-chain hydrocarbons).[1] The RI of an n-alkane is defined as 100 times its carbon number (e.g., n-nonane, C9, has an RI of 900; n-decane, C10, has an RI of 1000).[1][5] The RI of an unknown compound is then calculated by logarithmic (for isothermal conditions) or linear (for temperature-programmed conditions) interpolation of its adjusted retention time relative to the n-alkanes that elute immediately before and after it.[6][7] This creates a dimensionless value that is largely independent of many operational variables and is primarily dependent on the chemical nature of the analyte and the stationary phase.[8][9]

Analyte-Column Interaction on Non-Polar Phases

This compound (C₁₀H₂₂) is a non-polar, branched alkane. When analyzed on a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, OV-101) or 5%-phenyl-95%-methylpolysiloxane (e.g., DB-5), the primary retention mechanism is governed by van der Waals dispersion forces.[10][11] The elution order of analytes on such columns is strongly correlated with their boiling points and, to a lesser extent, their molecular shape.[12]

The structure of this compound, with its ethyl and methyl branches, results in a lower boiling point compared to its straight-chain isomer, n-decane. Consequently, it is expected to elute before n-decane, yielding a Kovats RI value below 1000. The precise RI value provides a unique identifier that helps distinguish it from other C10 isomers.

Experimentally Determined Kovats RI for this compound

Accurate identification relies on comparing experimentally determined RI values with those from established databases. The National Institute of Standards and Technology (NIST) provides a comprehensive collection of such data.

Stationary Phase (Non-Polar)Column TypeTemperature ConditionsKovats Retention Index (I)Reference Source
SqualaneCapillaryIsothermal (60 °C)940.5NIST Chemistry WebBook[13]
SqualaneCapillaryIsothermal (100 °C)940NIST Chemistry WebBook[13]
Apiezon LCapillaryIsothermal (100 °C)938NIST Chemistry WebBook[13]
Polydimethyl siloxaneCapillaryNot Specified940NIST Chemistry WebBook[13]
OV-101CapillaryNot Specified940NIST Chemistry WebBook[13]
Standard non-polarNot SpecifiedNot Specified940PubChem[14]
Semi-standard non-polarNot SpecifiedNot Specified938, 940, 940.5PubChem[14]

Table 1: Published Kovats Retention Index values for this compound on various non-polar stationary phases.

The consistency of the RI values (ranging from 938 to 940.5) across different non-polar phases and conditions highlights the robustness of the Kovats index as an identification tool.

Detailed Protocol for RI Determination

This protocol outlines the procedure for determining the Kovats RI of this compound using a temperature-programmed GC method, which is common in modern analytical laboratories.

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Solvent: Hexane or Pentane (GC grade)

  • n-Alkane Standard Mix: A certified mixture of n-alkanes (e.g., C8-C20) dissolved in a suitable solvent.[6] This mix must bracket the expected elution of the analyte. For an RI of ~940, n-nonane (C9) and n-decane (C10) are the critical reference compounds.

Instrumentation and Columns
  • Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: A non-polar capillary column. The following are highly recommended:

    • DB-1 or equivalent (100% Dimethylpolysiloxane): 30 m length x 0.25 mm ID x 0.25 µm film thickness.

    • DB-5 or equivalent (5%-Phenyl)-methylpolysiloxane: 30 m length x 0.25 mm ID x 0.25 µm film thickness.

  • Data System: Chromatography Data System (CDS) capable of calculating retention indices or recording retention times to at least three decimal places.[15]

Gas Chromatography Method Parameters

These parameters serve as a validated starting point and can be optimized as needed.

ParameterSettingRationale
Injector
Temperature250 °CEnsures rapid and complete vaporization of the analyte and standards.
Split Ratio50:1Prevents column overloading while ensuring a sharp injection band.
Injection Volume1.0 µLStandard volume for capillary GC.
Carrier Gas
GasHelium or HydrogenInert mobile phase. Hydrogen allows for faster analysis but requires additional safety precautions.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column, balancing efficiency and analysis time.
Oven Program
Initial Temperature40 °CLow starting temperature to ensure good resolution of early-eluting compounds.
Initial Hold Time2 min
Ramp Rate5 °C/minA moderate ramp rate provides a good balance between separation and speed.
Final Temperature200 °CEnsures all components of the alkane standard elute.
Final Hold Time5 min
Detector (FID)
Temperature280 °CMust be higher than the final oven temperature to prevent condensation.
H₂ Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N₂)25 mL/min
Workflow for RI Determination

Caption: Workflow from sample preparation to final RI validation.

Analytical Procedure & Calculation
  • System Equilibration: Equilibrate the GC system with the specified method parameters until a stable baseline is achieved.

  • Analysis: Inject the co-mixture of this compound and the n-alkane standard.

  • Peak Identification: From the resulting chromatogram, identify and record the retention times for:

    • n-nonane (tₙ)

    • This compound (tₓ)

    • n-decane (tₙ₊₁)

  • Calculation: For a temperature-programmed analysis, the Kovats Retention Index (I) is calculated using the linear formula defined by Van den Dool and Kratz.[16]

    I = 100 * [n + ( (tₓ - tₙ) / (tₙ₊₁ - tₙ) )]

    Where:

    • I = Kovats Retention Index

    • n = Carbon number of the n-alkane eluting before the analyte (in this case, n=9 for nonane)

    • tₓ = Retention time of this compound

    • tₙ = Retention time of n-nonane

    • tₙ₊₁ = Retention time of n-decane

Caption: Conceptual chromatogram showing the analyte peak interpolated between two n-alkane standards.

Trustworthiness and Validation

  • System Suitability: Before analysis, ensure the n-alkane standard provides sharp, symmetrical peaks and that the separation between adjacent alkanes is adequate.

  • Verification: The calculated RI should fall within a narrow range of the values reported in Table 1 (e.g., 940 ± 5 units). Significant deviation may indicate a column issue (e.g., degradation, wrong polarity) or a method parameter error.

  • Isomer Specificity: This protocol is crucial for distinguishing this compound from its isomers, such as 3-Ethyl-3-methylheptane (RI ≈ 947-953)[17] or 4-Ethyl-3-methylheptane (RI ≈ 935-936)[18], which may have very similar mass spectra.

Conclusion

The Kovats Retention Index is an indispensable tool for the accurate and reproducible identification of volatile compounds like this compound. By normalizing retention times against an n-alkane series, it provides a robust value that is largely independent of specific instrument conditions. The experimentally determined RI for this compound on non-polar columns is consistently found to be approximately 940. The protocol detailed herein provides a reliable and validated methodology for researchers to confirm the identity of this compound in complex mixtures, forming a cornerstone of rigorous analytical science in various industrial and research applications.

References

  • Fleming, J. (2022).
  • ASTM International. (2022). D6730 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn)
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  • Wikipedia. (2023).
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  • Drawell. (n.d.).
  • ASTM International. (2017). D6730 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn)
  • Ackerman, L. K. (2015). Response to "How can I calculate retention index from the retention time obtained from the GC-MS analysis of essential oils?".
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  • Agilent. (n.d.). Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I)
  • Stein, S. E., et al. (2007). Estimation of Kováts Retention Indices Using Group Contributions.
  • Zhang, X., et al. (n.d.).
  • NIST. (n.d.). Heptane, 4-ethyl-3-methyl-. NIST Chemistry WebBook. [Link]
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  • The Pherobase. (n.d.). The Kovats Retention Index: 3-Ethyl-4-methyloctane (C11H24). [Link]
  • ResearchGate. (2019).
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Quantitative Analysis of 3-Ethyl-4-methylheptane in Complex Mixtures by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated method for the quantitative determination of 3-Ethyl-4-methylheptane, a branched alkane, in complex matrices. Due to the volatile nature of this analyte and the potential for significant matrix interference, a highly selective and sensitive approach is required. This guide details a complete workflow utilizing headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and quantification. The causality behind experimental choices, detailed protocols, and method validation data are provided to ensure scientific integrity and reproducibility.

Introduction and Analyte Properties

This compound (CAS: 52896-91-0) is a C10 branched-chain alkane.[1][2] The accurate quantification of such volatile organic compounds (VOCs) in complex samples—such as environmental media, petroleum products, or biological matrices—is analytically challenging.[3] Isomeric co-elution and matrix effects can significantly compromise analytical accuracy. Gas chromatography is the premier technique for separating volatile isomers, while mass spectrometry provides definitive identification and sensitive quantification.[4][5]

This protocol leverages Headspace SPME (HS-SPME), a solvent-free sample preparation technique that combines extraction and pre-concentration.[6][7][8] By sampling the vapor phase (headspace) above the sample, non-volatile matrix components are left behind, minimizing instrument contamination and interference.[9][10] This approach is validated according to ISO/IEC 17025 guidelines to establish a self-validating and trustworthy system.[11]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 52896-91-0 [1][2]
Molecular Formula C₁₀H₂₂ [1][12][13]
Molecular Weight 142.28 g/mol [1][12][14]
Boiling Point 163.1 °C at 760 mmHg [12]
Vapor Pressure 2.74 mmHg at 25°C [15]
LogP (Octanol-Water Partition Coeff.) 5.1 [1][13]

| Kovats Retention Index (Standard Non-polar) | ~940 |[1][2] |

Principle of the Method

The quantitative analysis is achieved through a multi-step process. First, the sample is equilibrated in a sealed vial at a controlled temperature, allowing volatile analytes like this compound to partition into the headspace. An SPME fiber coated with a selective stationary phase is then exposed to this headspace, where analytes are adsorbed and concentrated.[8][16] Following extraction, the fiber is transferred to a heated GC inlet, where the captured analytes are thermally desorbed directly onto the analytical column.

The GC separates the components of the mixture based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). Quantification is achieved by integrating the area of a specific, characteristic ion peak and comparing it to a calibration curve generated from standards of known concentration. An internal standard (IS) is used to correct for variations in sample preparation and injection.

Experimental Workflow and Protocols

The overall analytical process is outlined below. Each major step is followed by a detailed protocol.

Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Logging Aliquot Aliquot Sample into 20 mL Headspace Vial Sample->Aliquot Spike Spike with Internal Standard (IS) Solution Aliquot->Spike Seal Immediately Seal Vial Spike->Seal Incubate Incubate & Equilibrate at Optimized Temperature Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Final Report Quantify->Report

Caption: Overall experimental workflow from sample preparation to final report.

Materials and Reagents
  • Standards: this compound (≥98% purity), Toluene-d8 or other suitable internal standard (IS).

  • Solvents: Methanol (HPLC or Purge-and-Trap grade).

  • SPME: Manual or automated SPME holder.

  • SPME Fibers: 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). The PDMS fiber is well-suited for non-polar, high molecular weight compounds, while the DVB/CAR/PDMS fiber is effective for a broader range of volatile compounds.[16][17]

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa caps.

  • Gases: Helium (carrier gas, 99.999% purity).

Protocol 1: Standard and Sample Preparation

Causality Statement: Accurate standard preparation is the foundation of quantitative analysis. An internal standard is crucial for correcting variability in the multi-step SPME process and injection.

  • Primary Stock Standard (1000 µg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dilute to volume with methanol.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of Toluene-d8 in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock standard in methanol. A typical range would be 1, 5, 10, 25, 50, and 100 µg/L.

  • Calibration Vial Preparation: To a 20 mL headspace vial, add 10 mL of reagent water. Spike with an aliquot of a working calibration standard and a fixed amount of the internal standard (e.g., to a final concentration of 20 µg/L). Seal immediately.

  • Sample Preparation: Place a known amount of the sample (e.g., 5-10 mL for liquids, 1-5 g for solids with 10 mL reagent water added) into a 20 mL headspace vial. Spike with the same fixed amount of internal standard as the calibration vials. Seal immediately.

Protocol 2: HS-SPME Extraction

HS_SPME_Protocol Start Sealed Sample Vial (with IS) Incubate Place vial in agitator/heater. Incubate at 70°C for 15 min. Start->Incubate Pierce Pierce septum with SPME needle. Incubate->Pierce Expose Expose fiber to headspace. Do NOT touch liquid. Pierce->Expose Extract Extract for 30 min with agitation. Expose->Extract Retract Retract fiber into needle. Extract->Retract Transfer Immediately transfer to GC inlet. Retract->Transfer End Proceed to GC-MS Analysis Transfer->End

Caption: Step-by-step logical flow for the HS-SPME procedure.

  • Fiber Conditioning: Before first use, condition the SPME fiber in the GC inlet at the manufacturer's recommended temperature (e.g., 250°C for PDMS) for 30-60 minutes.[16]

  • Equilibration: Place the sealed sample or calibration vial into a heater/agitator set to the optimized extraction temperature (e.g., 70°C). Allow the sample to equilibrate for 15 minutes.

  • Extraction: After equilibration, expose the SPME fiber to the headspace above the sample for a predetermined extraction time (e.g., 30 minutes) with continued agitation.

  • Desorption: After extraction, immediately retract the fiber and insert it into the heated GC inlet for thermal desorption. Start the GC-MS data acquisition upon injection.

GC-MS Instrumental Analysis

Table 2: Recommended GC-MS Parameters

Parameter Setting Rationale & Key Considerations
GC System Agilent 8890 GC or equivalent Provides precise temperature and flow control.
MS System Agilent 5977 MSD or equivalent Offers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent A non-polar column ideal for hydrocarbon separation.
Inlet Temperature 250 °C Ensures rapid and complete thermal desorption from the SPME fiber.
Inlet Mode Splitless (1 min) Maximizes analyte transfer to the column for sensitivity.
Carrier Gas Helium at 1.2 mL/min (Constant Flow) Inert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (hold 2 min), ramp to 200°C at 10°C/min Provides separation of early-eluting volatiles while ensuring elution of the target analyte.
MS Transfer Line 280 °C Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °C Standard temperature for robust EI ionization.[18]
Quadrupole Temp. 150 °C Standard temperature for stable mass filtering.[18]
Ionization Mode Electron Ionization (EI) at 70 eV Creates reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Scan (m/z 40-300) and/or SIM Scan mode for general profiling and identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

| Quantifier Ion | m/z 57 (or other abundant, specific ion) | Select a characteristic and abundant fragment ion for quantification to maximize signal-to-noise. |

Data Analysis and Quantification

  • Peak Identification: Identify the peaks for this compound and the internal standard (Toluene-d8) in the chromatograms based on their retention times and mass spectra. The NIST Mass Spectrometry Data Center provides reference spectra and retention indices.[1][2]

  • Integration: Integrate the peak area of the selected quantifier ion for both the analyte and the internal standard.

  • Calibration Curve: Calculate the Response Ratio (Analyte Area / IS Area) for each calibration standard. Plot the Response Ratio against the concentration of the standards. Perform a linear regression to generate a calibration curve (y = mx + b). The correlation coefficient (r²) should be ≥ 0.995.

  • Quantification: Calculate the Response Ratio for the unknown samples. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.

Method Validation Summary

A validated method ensures that the analytical results are reliable and fit for purpose.[19][20][21] The following performance characteristics should be evaluated.

Table 3: Method Validation Performance Characteristics

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.995 0.998
Range 1 - 100 µg/L 1 - 100 µg/L
Limit of Detection (LOD) S/N ≥ 3 0.3 µg/L
Limit of Quantification (LOQ) S/N ≥ 10 1.0 µg/L
Precision (%RSD) ≤ 15% < 10%

| Accuracy (% Recovery) | 80 - 120% | 95 - 108% |

  • Precision is determined by analyzing replicate samples at a known concentration.

  • Accuracy is assessed by analyzing spiked matrix samples and calculating the percent recovery.

Conclusion

This application note provides a comprehensive, validated protocol for the quantitative analysis of this compound in complex mixtures. The use of HS-SPME coupled with GC-MS offers excellent sensitivity, selectivity, and robustness by minimizing matrix effects. The detailed steps and validation framework ensure that this method can be reliably implemented in research and quality control laboratories, providing trustworthy data for critical decision-making.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521415, this compound.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 91376818, 3-Ethyl-4-methylhept-1-ene.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521414, 4-Ethyl-3-methylheptane.
  • Chemsrc (2024). This compound(CAS#:52896-91-0) Properties.
  • NIST (2023). Heptane, 3-ethyl-4-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Lee, H. B., Peart, T. E., & Gris, G. (2008). Application of Solid Phase Microextraction (SPME) in Profiling Hydrocarbons in Oil Spill Cases. The Malaysian Journal of Analytical Sciences, 12(1), 45-52.
  • U.S. Environmental Protection Agency (2002). Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Martins, C. C., Bicego, M. C., Taniguchi, S., & Montone, R. C. (2007). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. Journal of the Brazilian Chemical Society, 18(5), 972-982.
  • Nuñez, R. (2018). Identification of methyl branched alkanes using GC-MS ion trap? ResearchGate.
  • ASTM International. (2009). Manual on Hydrocarbon Analysis, 6th Edition.
  • Wang, G., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science, 9, 789123.
  • Martins, C. C., Bicego, M. C., Taniguchi, S., & Montone, R. C. (2007). Validation of an analytical methodology for the quantitative analysis of petroleum hydrocarbons in marine sediment samples. ResearchGate.
  • ASTM International. (2023). D7833 Standard Test Method for Determination of Hydrocarbons and Non-Hydrocarbon Gases in Gaseous Mixtures by Gas Chromatography.
  • NIST. (n.d.). NIST / TRC Web Thermo Tables.
  • ResearchGate. (2023). Solid-Phase Microextraction.
  • Demeestere, K., Dewulf, J., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144.
  • Nadkarni, R. A. (Ed.). (2007). Guide to ASTM test methods for the analysis of petroleum products and lubricants.
  • Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 5021A.
  • Agilent Technologies. (2003). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS.
  • Kind, T., et al. (2014). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current protocols in molecular biology, 108(1), 30.4.1-30.4.24.
  • Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • Wrona, O., et al. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 27(21), 7485.
  • Zhang, Y., et al. (2022). Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers. Cancers, 14(14), 3469.
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Application Notes & Protocols: The Role of 3-Ethyl-4-methylheptane in Fuel Composition Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-4-methylheptane is a branched-chain alkane with the chemical formula C10H22.[1][2][3][4] In the realm of fuel science, its significance lies in its role as a component in surrogate fuel mixtures. Surrogate fuels are simplified blends of well-characterized hydrocarbons designed to mimic the complex combustion behavior of real-world fuels like gasoline, diesel, and jet fuel.[5][6][7][8][9] The study of individual components such as this compound provides a foundational understanding of combustion chemistry, which is paramount for the development of more efficient and cleaner internal combustion engines. This document provides detailed application notes and protocols for the use of this compound in fuel composition and combustion research.

PART 1: Physicochemical Properties and Significance in Combustion

The molecular structure of this compound, characterized by its branching, significantly influences its combustion properties. A key characteristic is its octane rating, a measure of a fuel's resistance to autoignition, commonly known as "knock."[10] Branched hydrocarbons, in general, tend to have higher octane ratings than their straight-chain counterparts because their structure is more stable and less prone to premature combustion under compression.[10]

Table 1: Key Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC10H22-[1][2][3][4]
Molecular Weight142.28 g/mol [1][2][4]
CAS Number52896-91-0-[1][2][3][4]
Boiling Point164.5°CEstimated
Density0.749g/cm³Estimated

The properties of this compound make it a suitable component for representing the branched alkane fraction in gasoline surrogate fuels.

PART 2: Application in Surrogate Fuel Formulation

Surrogate fuels are indispensable tools for both computational and experimental combustion research.[5][6][7][8] They allow for the systematic investigation of how different hydrocarbon classes contribute to the overall combustion characteristics of a fuel.

Protocol 1: Preparation of a Four-Component Gasoline Surrogate

This protocol details the formulation of a representative gasoline surrogate fuel containing this compound.

Objective: To prepare 100 mL of a gasoline surrogate for combustion analysis.

Materials:

  • This compound (≥98% purity)

  • n-Heptane (≥99% purity)

  • Iso-octane (2,2,4-trimethylpentane) (≥99% purity)

  • Toluene (≥99.5% purity)

  • 100 mL volumetric flask (Class A)

  • Calibrated pipettes or syringes

  • Amber glass storage bottle with a PTFE-lined cap

Procedure:

  • Component Calculation: For this protocol, a common surrogate formulation will be used with the following composition by liquid volume:

    • Iso-octane: 55%

    • Toluene: 25%

    • n-Heptane: 15%

    • This compound: 5%

  • Safety Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Component Addition: a. Accurately measure and dispense 55 mL of iso-octane into the 100 mL volumetric flask. b. Carefully add 25 mL of toluene to the flask. c. Add 15 mL of n-heptane to the mixture. d. Finally, add 5 mL of this compound.

  • Mixing: Cap the volumetric flask and invert it gently at least 15-20 times to ensure a homogenous mixture. Avoid vigorous shaking to minimize volatilization.

  • Storage: Transfer the prepared surrogate fuel to a clearly labeled amber glass bottle. Store in a cool, dark, and well-ventilated area, away from ignition sources.

Workflow for Surrogate Fuel Preparation:

surrogate_formulation cluster_prep Preparation cluster_mixing Mixing cluster_storage Storage A 1. Calculate Component Volumes B 2. Don PPE & Work in Fume Hood A->B C 3. Add Iso-octane to Volumetric Flask B->C D 4. Add Toluene C->D E 5. Add n-Heptane D->E F 6. Add this compound E->F G 7. Mix by Inversion F->G H 8. Transfer to Labeled Amber Bottle G->H I 9. Store Appropriately H->I

Caption: Workflow for the preparation of a gasoline surrogate fuel.

PART 3: Role in Combustion Diagnostics and Kinetic Modeling

The inclusion of this compound in surrogate fuels is crucial for accurately modeling the combustion behavior of real fuels. Its specific chemical structure influences ignition delay times and the formation of intermediate species during combustion.[11][12][13][14]

Application Note: Ignition Delay Time Measurement

Ignition delay time is a critical parameter that quantifies the reactivity of a fuel under specific conditions of temperature, pressure, and mixture composition.[15][16][17][18] It is a key target for the validation of chemical kinetic models.

Experimental Techniques:

  • Shock Tubes: These instruments are used to study ignition delay at high temperatures and pressures by creating a shock wave that rapidly heats and compresses the fuel-air mixture.[5][6][15]

  • Rapid Compression Machines (RCMs): RCMs simulate the compression stroke of an internal combustion engine, allowing for the study of ignition delay at lower temperatures and high pressures.[5][6]

The experimental data obtained for surrogate fuels containing this compound are then used to validate and refine detailed chemical kinetic mechanisms.[9][12][19] These mechanisms are complex sets of elementary reactions that describe the oxidation of the fuel.

Logical Framework for Kinetic Model Validation:

kinetic_model_validation Exp Experimental Measurement (e.g., Ignition Delay Time) Comp Comparison Exp->Comp Model Chemical Kinetic Model Sim Model Simulation Model->Sim Sim->Comp Comp->Model Validation Refine Model Refinement Comp->Refine Discrepancy Refine->Model

Caption: Iterative process of chemical kinetic model validation.

PART 4: Analysis and Quality Control

Ensuring the purity of this compound and accurately quantifying its proportion in surrogate mixtures are critical for the reproducibility and validity of research findings. Gas chromatography is the most common and effective technique for this purpose.[20][21]

Protocol 2: Detailed Hydrocarbon Analysis (DHA) using Gas Chromatography-Mass Spectrometry (GC-MS)

DHA is a specialized GC technique used for the detailed analysis of gasoline and other light distillate fuels.[22]

Objective: To verify the purity of a this compound sample and quantify its concentration in a surrogate fuel blend.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).

  • A long capillary column (e.g., 100m) is typically used for DHA to achieve high resolution.[22]

Procedure:

  • Sample Preparation: a. For purity analysis, dilute a small aliquot of the this compound in a volatile solvent like pentane or hexane. b. For surrogate fuel analysis, dilute the prepared mixture in the same manner.

  • GC Method:

    • Injector: Split/splitless injector at a high temperature (e.g., 250 °C) to ensure complete vaporization.

    • Carrier Gas: Helium or hydrogen. Hydrogen can significantly reduce run times.[22]

    • Oven Temperature Program: A slow temperature ramp is crucial for separating the numerous isomers in gasoline-range fuels. A typical program might start at a low temperature (e.g., 35 °C) and ramp up to a high temperature (e.g., 250 °C).

  • Data Analysis: a. Identification: The peak corresponding to this compound is identified based on its retention time and, if using MS, its characteristic mass spectrum. b. Quantification: The area of the this compound peak is integrated and compared to the total area of all peaks to determine its percentage in the mixture. For absolute quantification, a calibration curve with known standards is required.

Conclusion

This compound is a fundamentally important, albeit specialized, hydrocarbon in the field of combustion science. Its role as a representative branched alkane in surrogate fuel formulations allows for a more accurate and detailed understanding of the complex chemical kinetics governing fuel combustion. The protocols and application notes provided here serve as a guide for researchers to effectively incorporate this compound into their experimental and modeling workflows, ultimately contributing to the development of next-generation fuels and more efficient combustion technologies.

References

  • ASTM International. (n.d.). Manual on Hydrocarbon Analysis, 6th Edition. ASTM.
  • Dooley, S., Won, S. H., Heyne, J., Farouk, T. I., Ju, Y., Dryer, F. L., ... & Brezinsky, K. (2012). The experimental evaluation of a methodology for surrogate fuel formulation to emulate gas phase combustion kinetic phenomena. Combustion and Flame, 159(4), 1444-1466.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521415, this compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
  • Sarathy, S. M., Westbrook, C. K., Pitz, W. J., & Mehl, M. (2011). High Temperature Chemical Kinetic Combustion Modeling of Lightly Methylated Alkanes.
  • Vertex AI Search. (n.d.). Understanding Hydrocarbon and Crude Oil Analysis: Importance and Techniques.
  • Vertex AI Search. (n.d.). Detailed Hydrocarbon Analysis (DHA).
  • Vertex AI Search. (n.d.). Why Branched Hydrocarbons Are Better for Car Engines.
  • Vertex AI Search. (n.d.). Gasoline Surrogate | Combustion.
  • Vertex AI Search. (n.d.). Ignition delay time measurements of primary reference fuel blends.
  • Vertex AI Search. (n.d.). High-pressure ignition delay time measurements of a four-component gasoline surrogate and its high-level blends with ethanol and methyl acetate.

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Application Note: Isolating High-Purity 3-Ethyl-4-methylheptane via Preparative Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the isolation of 3-Ethyl-4-methylheptane, a C10 alkane, using preparative gas chromatography (Prep-GC). The protocol details the systematic development of a robust Prep-GC method, including column selection, optimization of chromatographic parameters, and fraction collection strategies. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries requiring high-purity volatile organic compounds for their work.

Introduction: The Role of Preparative GC in Compound Purification

Preparative gas chromatography (Prep-GC) is a powerful technique for the separation and purification of volatile and semi-volatile compounds from a mixture.[1][2] Unlike analytical GC, which focuses on identification and quantification of analytes, the primary goal of Prep-GC is to isolate a specific compound at a desired purity and quantity.[3] The fundamental principles of separation are the same, relying on the differential partitioning of components between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4][5] However, Prep-GC systems are specifically designed to handle larger sample volumes and facilitate the collection of purified fractions.[1][3]

The isolation of specific branched-chain alkanes like this compound is crucial in various fields, including petrochemical analysis, flavor and fragrance research, and as reference standards for analytical method development.[6][7] Prep-GC offers a direct and efficient route to obtaining such compounds with high purity, which is often challenging with other purification techniques like distillation, especially for isomers with close boiling points.

This application note will guide the user through the essential steps for developing a successful Prep-GC method for isolating this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective separation method. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C10H22[8][9]
Molecular Weight 142.28 g/mol [8][10]
Boiling Point 163.1 - 167 °C at 760 mmHg[8][11][12]
Density 0.732 g/cm³[8][9]
LogP 3.85880[8][9]

The volatility of this compound, as indicated by its boiling point, makes it an ideal candidate for separation by gas chromatography.[4] Its non-polar nature dictates the selection of the stationary phase, a critical aspect of method development.

Method Development: A Step-by-Step Approach

The development of a preparative GC method is a systematic process aimed at achieving the desired resolution, loading capacity, and throughput. The following sections detail the key considerations and recommended starting parameters for isolating this compound.

Column Selection: The Heart of the Separation

The choice of the GC column is the most critical factor in achieving a successful separation.[13] The selection process involves considering the stationary phase, column dimensions (internal diameter, film thickness, and length).[14]

Stationary Phase: For the separation of non-polar alkanes like this compound, the principle of "like dissolves like" is paramount.[6][13] Therefore, a non-polar stationary phase is the industry standard.[6] A 100% dimethylpolysiloxane stationary phase is an excellent starting point due to its thermal stability and proven performance in separating hydrocarbons based on their boiling points.[6]

Column Dimensions for Preparative Applications:

  • Internal Diameter (ID): Preparative columns have a larger internal diameter compared to analytical columns to accommodate higher sample loads. An ID in the range of 5-10 mm is common for preparative applications.

  • Film Thickness: A thicker film (e.g., 1-5 µm) increases the sample loading capacity and retention of volatile compounds.[15]

  • Length: A longer column provides higher resolution. However, this also leads to longer analysis times and increased back pressure. A length of 30 meters is a good starting point for balancing resolution and run time.[16]

Instrumentation and Operating Parameters

The following table outlines the recommended starting parameters for the preparative gas chromatograph. These parameters should be optimized to achieve the best separation for the specific sample mixture.

ParameterRecommended SettingRationale
Injection Port Temperature 250 °CEnsures rapid and complete vaporization of the sample without thermal degradation.[17]
Injection Mode SplitlessTo maximize the amount of sample transferred to the column for preparative purposes.[3]
Carrier Gas Helium or NitrogenHelium is often preferred for better efficiency, while Nitrogen is a more economical option.[18]
Flow Rate 10-20 mL/minHigher flow rates are used in preparative GC to accommodate the larger column diameter. The optimal flow rate should be determined experimentally.[16]
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 5 °C/min to 180 °C (hold 10 min)A temperature ramp is crucial for separating compounds with different boiling points. The initial temperature should be low enough to trap the analytes at the head of the column, and the ramp rate should be optimized for the best resolution.[6][17]
Detector Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitterTCD is non-destructive and allows for the collection of the entire sample, making it ideal for preparative work. If an FID is used, a splitter is necessary to divert a small portion of the effluent to the detector while the majority is sent to the fraction collector.[15]
Detector Temperature 280 °CShould be higher than the final oven temperature to prevent condensation of the analytes.[6]

Experimental Protocol: From Injection to Collection

This section provides a detailed, step-by-step protocol for the isolation of this compound using preparative GC.

Sample Preparation
  • Prepare a concentrated solution of the mixture containing this compound in a volatile, non-polar solvent (e.g., hexane or pentane).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the injector or column.

Preparative GC System Setup and Equilibration
  • Install the appropriate preparative GC column in the gas chromatograph.

  • Set the injection port, detector, and oven temperatures as per the optimized method parameters.

  • Establish the carrier gas flow rate and allow the system to equilibrate until a stable baseline is achieved.

Injection and Separation
  • Draw the prepared sample into a suitable gas-tight syringe.

  • Inject the sample into the GC injection port.

  • Initiate the data acquisition and the oven temperature program.

Fraction Collection
  • Identify the retention time of the this compound peak from an initial analytical run or a scouting preparative run.

  • Set the fraction collector to collect the effluent during the elution window of the target peak.[19][20]

  • The collection can be performed using cooled traps or by bubbling the effluent through a suitable solvent.[21][22]

  • For collecting larger quantities, multiple injections may be required.[22]

Purity Analysis of Collected Fraction
  • Analyze the collected fraction using an analytical GC-MS or GC-FID system to confirm its purity.

  • If necessary, a second preparative GC run can be performed on the collected fraction to further enhance its purity.

Workflow and Logic Diagrams

To visually represent the process, the following diagrams have been created using Graphviz.

PrepGC_Workflow cluster_prep Sample Preparation cluster_gc Preparative GC System cluster_collection Fraction Collection cluster_output Final Product Sample Crude Mixture Dissolve Dissolve in Volatile Solvent Sample->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Injection Injection Filter->Injection Separation Separation in Column Injection->Separation Detection Detection (TCD/FID with Splitter) Separation->Detection Collection Fraction Collector Detection->Collection Purity Purity Analysis (Analytical GC) Collection->Purity Pure_Compound High-Purity this compound Purity->Pure_Compound

Caption: Workflow for the isolation of this compound using preparative GC.

Method_Development_Logic cluster_parameters Method Parameters cluster_outcomes Separation Outcomes Column Column Selection (Stationary Phase, Dimensions) Resolution Resolution Column->Resolution determines Loading Loading Capacity Column->Loading affects Temp Temperature Program (Initial, Ramp, Final) Temp->Resolution optimizes Time Analysis Time Temp->Time influences Flow Carrier Gas Flow Rate Flow->Resolution impacts Flow->Time controls Injection Injection Parameters (Volume, Mode) Purity Purity Injection->Purity affects Injection->Loading determines Resolution->Purity Loading->Time trade-off

Caption: Interplay of method parameters and separation outcomes in preparative GC.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution - Inappropriate stationary phase- Oven temperature ramp too fast- Carrier gas flow rate not optimal- Column overloading- Ensure a non-polar stationary phase is used.- Decrease the temperature ramp rate.- Optimize the carrier gas flow rate (Van Deemter plot).- Reduce the injection volume.
Peak Tailing - Active sites in the injection port liner or column- Column contamination- Condensation in the transfer line- Use a deactivated liner.- Condition the column at high temperature.- Ensure the transfer line to the fraction collector is heated.
Low Recovery - Inefficient trapping in the fraction collector- Leaks in the system- Analyte degradation- Lower the temperature of the collection trap.- Check for leaks at all fittings.- Ensure injection port temperature is not excessively high.

Conclusion

This application note provides a detailed framework for the successful isolation of high-purity this compound using preparative gas chromatography. By carefully selecting the appropriate column and optimizing the instrumental parameters, researchers can achieve excellent separation and recovery of the target compound. The provided protocol and troubleshooting guide serve as a valuable resource for scientists and professionals engaged in the purification of volatile organic compounds.

References

  • This compound | CAS#:52896-91-0. (n.d.). Chemsrc.
  • What parameters can be optimised in gas chromatography to improve compound separation, park shape, run time and also carry over? (2021, March 11). Quora.
  • This compound. (n.d.). LookChem.
  • This compound. (n.d.). PubChem.
  • Redux: Preparative GC. (n.d.). The Analytical Scientist.
  • Gas Chromatography | working principle and instrumentation lecture. (2016, July 4). YouTube.
  • Isolation of Natural Products by Preparative Gas Chromatography. (n.d.). ResearchGate.
  • Optimization of a preparative capillary gas chromatography-mass spectrometry system for the isolation and harvesting of individual polycyclic aromatic hydrocarbons. (n.d.). ResearchGate.
  • Zuo, H. L., Yang, F. Q., Huang, W. H., & Xia, Z. N. (2013). Preparative gas chromatography and its applications. Journal of chromatographic science, 51(7), 704–715. [Link]
  • This compound. (n.d.). WebQC.
  • Preparative Gas Chromatography and Its Applications. (n.d.). ResearchGate.
  • Preparative gas chromatography and its applications. (n.d.). Semantic Scholar.
  • Automated Fraction Collector for Gas Chromatography VPS2800. (n.d.). GL Sciences.
  • Preparative Fraction Collector. (n.d.). GERSTEL.
  • Optimisation of Column Parameters in GC. (2014, February 26). Chromatography Today.
  • Fraction collector for GC. (n.d.). Ingenieria Analitica Sl.
  • GC Preparative Fraction Collector. (n.d.). Gerstel.
  • Gas chromatography. (n.d.). Wikipedia.
  • GC Column Selection Guide. (n.d.). Greyhound Chromatography.
  • Zuo, H. L., Yang, F. Q., Huang, W. H., & Xia, Z. N. (2013). Preparative gas chromatography and its applications. Journal of chromatographic science, 51(7), 704–715. [Link]
  • Optimizing Gas Chromatography Parameters for Enhanced Performance. (2023, November 22). Microbioz India.
  • Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek.
  • Gas Chromatography: Principle, Parts, Steps, Procedure, Uses. (2024, May 6). Microbe Notes.
  • 5 Applications of Gas Chromatography. (n.d.). Technology Networks.
  • How to Optimize the Key Variables in GC Analysis: GC Columns and Detectors. (2016, July 1). LCGC.
  • What are the 10 Key Applications of Gas Chromatography? (n.d.). Drawell.
  • Hiatt, M. H., Youngman, D. R., & Donnelly, J. R. (1996). Separation and isolation of volatile organic compounds using vacuum distillation with GC/MS determination. Analytical chemistry, 68(18), 3249–3252. [Link]
  • GC Sample Prep for VOC Environmental Analysis. (n.d.). Teledyne Labs.
  • Progress in the application of preparative gas chromatography in separating volatile compounds. (n.d.). ResearchGate.
  • What is Gas Chromatography? (n.d.). Teledyne Labs.
  • Method to separate C7-C40 alkane ladder/peak tailing problem. (n.d.). Chromatography Forum.
  • Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. (n.d.). LCGC International.
  • How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography? (2025, August 5). YouTube.
  • Ozek, T., & Demirci, F. (2012). Isolation of natural products by preparative gas chromatography. In Natural products (pp. 411-438). Springer, Berlin, Heidelberg. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR spectral interpretation. This guide is designed for researchers, scientists, and professionals in drug development who encounter complex, saturated aliphatic structures in their work. Here, we will dissect the challenges and solutions for elucidating the structure of 3-Ethyl-4-methylheptane, a prime example of a molecule with significant spectral overlap and diastereotopicity.

The Challenge: Why is this compound's NMR Spectrum So Complex?

Saturated, branched alkanes like this compound present a significant challenge for NMR interpretation. Unlike molecules with heteroatoms or unsaturation, which create a wide dispersion of chemical shifts, alkanes exhibit proton and carbon signals in a very narrow spectral region.[1] This leads to severe signal overlap, making it difficult to assign individual resonances.

Furthermore, the presence of two chiral centers at C3 and C4 in this compound introduces the concept of diastereotopicity. This means that otherwise chemically similar protons (for example, the two protons on a CH2 group) are in magnetically non-equivalent environments, leading to more complex splitting patterns than predicted by the simple n+1 rule.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when analyzing the NMR spectra of this compound and similar complex alkanes.

Q1: Why do I see more signals in my 13C NMR spectrum than the number of carbon atoms in the molecule?

A1: This is a common point of confusion. For a molecule with 'n' carbon atoms, you should ideally see 'n' signals in the 13C NMR spectrum, assuming no coincidental overlap. If you are seeing more signals than expected, it is likely due to the presence of impurities in your sample.

Troubleshooting Steps:

  • Verify Sample Purity: Use a secondary analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of your sample.

  • Check for Solvent Impurities: Ensure that the deuterated solvent you are using is of high purity and that no other solvents are present.

  • Re-run the Spectrum: Acquire the spectrum again with a higher number of scans to improve the signal-to-noise ratio, which can help distinguish true signals from noise.

Q2: The proton signals in my 1H NMR spectrum are all clumped together between 0.8 and 1.6 ppm. How can I even begin to assign them?

A2: This is the primary challenge with alkanes. The high degree of shielding results in a narrow chemical shift range.[1][3] To resolve this, you will need to employ 2D NMR techniques.

Recommended Experiments:

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing you to trace out the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different fragments of the molecule.

Q3: I'm trying to use the n+1 rule to predict the splitting patterns, but my observed multiplets are much more complex. Why is that?

A3: The n+1 rule is a simplification that holds true when all neighboring protons have the same coupling constant. In this compound, the diastereotopic nature of many of the methylene protons means that they have different coupling constants to adjacent protons. This results in complex, higher-order splitting patterns that cannot be easily interpreted by the n+1 rule.[2]

Troubleshooting Approach:

  • Focus on COSY: Instead of trying to decipher the complex multiplets in the 1D spectrum, use the cross-peaks in a COSY spectrum to establish connectivity.[4]

  • Simulation Software: If precise coupling constants are required, using NMR simulation software can help to model the complex splitting patterns and extract the coupling constant values.

Q4: The DEPT-135 spectrum is showing both positive and negative peaks. What does this mean?

A4: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is an excellent tool for determining the number of hydrogens attached to each carbon.

  • Positive Peaks: Correspond to CH (methine) and CH3 (methyl) groups.

  • Negative Peaks: Correspond to CH2 (methylene) groups.

  • Absent Peaks (compared to the 13C spectrum): Correspond to quaternary carbons (C).

By comparing the DEPT-135 spectrum with the standard 13C spectrum, you can definitively identify the type of each carbon in your molecule.

Step-by-Step Guide to Spectral Assignment for this compound

This section provides a detailed workflow for the complete assignment of the 1H and 13C NMR spectra of this compound.

Predicted NMR Data
Carbon Position Carbon Type Expected 13C Shift (ppm) Attached Protons Expected 1H Shift (ppm) Expected 1H Multiplicity
1CH3~14H-1~0.9Triplet
2CH2~23H-2~1.3Multiplet
3CH~42H-3~1.5Multiplet
4CH~38H-4~1.4Multiplet
5CH2~30H-5~1.2Multiplet
6CH2~29H-6~1.3Multiplet
7CH3~14H-7~0.9Triplet
8 (Ethyl CH2)CH2~26H-8~1.1Multiplet
9 (Ethyl CH3)CH3~11H-9~0.8Triplet
10 (Methyl)CH3~12H-10~0.8Doublet

Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions.

Experimental Workflow
  • Acquire Standard 1D Spectra:

    • 1H NMR: Obtain a high-resolution 1H NMR spectrum. Note the significant signal overlap.

    • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH2, and CH3 groups.

  • Acquire 2D Correlation Spectra:

    • COSY: This is crucial for establishing proton-proton couplings.

    • HSQC: This will link each proton to its directly attached carbon.

Data Interpretation and Assignment
  • Identify Methyl Groups: In the 1H NMR, look for the characteristic triplets and the doublet corresponding to the methyl groups. The HSQC will correlate these to the appropriate CH3 signals in the 13C spectrum.

  • Trace the Carbon Backbone with COSY: Start with a well-resolved proton signal and use the COSY cross-peaks to "walk" along the carbon chain. For example, the protons on C-1 will show a correlation to the protons on C-2.

  • Utilize HSQC for Confirmation: Once you have a tentative assignment from the COSY, use the HSQC to confirm which proton is attached to which carbon. This is especially helpful in regions of heavy overlap.

  • Putting It All Together: By combining the information from all these experiments, you can systematically and confidently assign every proton and carbon signal in the spectrum.

Visualizing the Workflow and Connectivity

To aid in understanding the relationships between different nuclei and the experimental workflow, the following diagrams are provided.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Information Gained H1 1H NMR ProtonShifts Proton Chemical Shifts & Multiplicity H1->ProtonShifts C13 13C NMR CarbonShifts Carbon Chemical Shifts C13->CarbonShifts DEPT DEPT-135 CarbonTypes CH, CH2, CH3 Identification DEPT->CarbonTypes COSY COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity Structure Final Structure Elucidation ProtonShifts->Structure CarbonShifts->Structure CarbonTypes->Structure HH_Connectivity->Structure CH_Connectivity->Structure

Caption: Workflow for NMR-based structure elucidation.

Sources

Technical Support Center: Resolving Co-eluting Isomers of 3-Ethyl-4-methylheptane in GC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals facing the analytical challenge of resolving co-eluting isomers of 3-Ethyl-4-methylheptane. As a C10 branched alkane with two chiral centers, this compound and its stereoisomers present a significant separation challenge due to their nearly identical physicochemical properties.

This document provides in-depth troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to empower you to achieve baseline resolution and accurate quantification in your analyses.

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and provides a logical, step-by-step approach to resolving them.

Q1: My chromatogram shows a single, unresolved peak for my C10 alkane sample. Where do I even begin?

A1: Co-elution of branched alkane isomers is a common problem, but it can be systematically addressed. The issue typically stems from insufficient selectivity in the chromatographic system. Begin by following a logical troubleshooting workflow that first assesses your column choice and then optimizes instrumental parameters.

The primary goal is to manipulate the three key factors of the resolution equation: efficiency (N), retention factor (k), and selectivity (α).[1] Your initial focus should be on maximizing selectivity, which is most profoundly influenced by the stationary phase and oven temperature.

Below is a workflow to guide your initial troubleshooting efforts.

G cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Advanced Strategy cluster_3 Outcome start Unresolved Peak Observed check_column Is the column a non-polar (e.g., DB-1, HP-5ms) or chiral capillary column? start->check_column optimize_temp Optimize Oven Temperature Program (See Protocol 1) check_column->optimize_temp Yes install_column Install appropriate non-polar or chiral column check_column->install_column No optimize_flow Optimize Carrier Gas Flow Rate / Linear Velocity (See FAQ Q3) optimize_temp->optimize_flow check_resolution Is Resolution (Rs) > 1.5? optimize_flow->check_resolution chiral_column Switch to a Chiral Stationary Phase (CSP) (e.g., Cyclodextrin-based) check_resolution->chiral_column No, enantiomers suspected success Baseline Resolution Achieved check_resolution->success Yes chiral_column->optimize_temp install_column->optimize_temp

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Q2: I'm using the right column, but my isomers still co-elute. How do I properly optimize the GC oven temperature program?

A2: The temperature program is one of the most powerful tools for improving the resolution of closely eluting compounds.[2] Temperature directly affects an analyte's vapor pressure and its partitioning between the carrier gas and the stationary phase.[2] By carefully controlling the temperature, you can influence the relative retention times and achieve separation.

An effective strategy is to start with a "scouting gradient" to understand the sample's volatility range and then refine the program to target the specific co-eluting pair.[3]

Protocol 1: Optimizing the GC Temperature Program
  • Run a Scouting Gradient: Begin with a generic temperature program to elute all components. A good starting point is a low initial temperature, a moderate ramp, and a high final temperature held for several minutes.[3]

    • Initial Temperature: 40 °C (hold for 2 min)

    • Ramp Rate: 10 °C/min

    • Final Temperature: 250 °C (hold for 5 min)

    • This initial run will show you the approximate elution temperature of your this compound isomers.

  • Lower the Initial Temperature: To improve the resolution of early-eluting peaks, reducing the initial oven temperature is more effective than adding a long initial hold time.[3][4] Try lowering the starting temperature in 10 °C increments.

  • Reduce the Ramp Rate: A slower temperature ramp gives the isomers more time to interact with the stationary phase, which can significantly enhance resolution.[5] If your isomers elute during the ramp, try cutting the ramp rate in half (e.g., from 10 °C/min to 5 °C/min).

  • Introduce a Mid-Ramp Isothermal Hold: If you have a critical pair of peaks that are still not resolved, you can insert an isothermal hold just before they elute.[4][5]

    • Determine the elution temperature of the co-eluting pair from your scouting run.

    • Set a new program that ramps quickly to a temperature approximately 45 °C below this elution temperature.[4]

    • Introduce an isothermal hold at this temperature, starting with 1-2 minutes and increasing as needed until separation occurs.

    • Resume the temperature ramp after the hold to elute any remaining components.

Parameter ChangeExpected Effect on ResolutionRationale
Decrease Initial Temperature Improves resolution of early eluting isomersIncreases retention (k) and allows for more interaction with the stationary phase at the beginning of the run.[3]
Decrease Ramp Rate Improves resolution of all isomersAllows more time for equilibrium between mobile and stationary phases, enhancing the separation factor (α).[5][6]
Add Isothermal Hold Targets a specific co-eluting pairMaximizes interaction time with the stationary phase at the optimal temperature for separating the critical pair.[4]
Q3: Can adjusting the carrier gas flow rate improve my resolution of these isomers?

A3: Yes, the carrier gas flow rate (or more accurately, the average linear velocity) is a critical parameter that affects column efficiency (N) and, consequently, resolution.[7] The relationship between linear velocity and efficiency is described by the Golay plot, which shows that each carrier gas has an optimal velocity at which efficiency is maximized (plate height, H, is minimized).[8]

  • Impact on Resolution: Operating at the optimal linear velocity will result in the sharpest possible peaks, which improves the ability to resolve closely eluting compounds.[9] Deviating significantly from this optimum (either too slow or too fast) will broaden peaks and decrease resolution.

  • Speed vs. Resolution Trade-off: Increasing the flow rate will decrease analysis time but may lead to a loss of resolution if you move too far beyond the optimal velocity.[8][10]

  • Choice of Carrier Gas: Hydrogen is often the preferred carrier gas because it provides higher efficiency at higher linear velocities compared to helium or nitrogen.[8][11] This allows for faster analyses without a significant sacrifice in resolution.

Carrier GasTypical Optimal Linear Velocity (cm/s)Key Characteristics
Hydrogen (H₂) ~40 cm/sFlatter Golay curve allows for high efficiency over a wider range of velocities, enabling faster analysis.[8][10]
Helium (He) ~20-25 cm/sGood efficiency, but performance drops off more quickly than hydrogen at higher velocities.[10]
Nitrogen (N₂) ~10-15 cm/sLower optimal velocity leads to longer run times; efficiency drops sharply at higher velocities.
Q4: this compound has two chiral centers. How do I separate the diastereomers and enantiomers?

A4: This is an advanced challenge that requires a specific approach. This compound exists as four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These form two pairs of enantiomers: [(3R,4R)/(3S,4S)] and [(3R,4S)/(3S,4R)].

  • Separating Diastereomers: Diastereomers (e.g., (3R,4R) vs. (3R,4S)) have different physical properties, including boiling points. Therefore, they can be separated on a standard high-efficiency non-polar capillary column with an optimized temperature program. The methods described above for resolving structural isomers will also help resolve diastereomers.

  • Separating Enantiomers: Enantiomers have identical physical properties in a non-chiral environment and cannot be separated on standard GC columns.[11] To resolve enantiomers, you must introduce a chiral selector into the system. The most effective method in GC is to use a Chiral Stationary Phase (CSP) .[11][12]

    • Recommended Columns: For volatile compounds like branched alkanes, columns with a cyclodextrin-based stationary phase are highly effective.[11][13] These phases create chiral cavities that interact differently with each enantiomer, leading to different retention times.[12]

    • Starting Method: When using a chiral column, a slow temperature ramp (e.g., 1-5 °C/min) and a low starting temperature are crucial, as chiral recognition is often more pronounced at lower temperatures.[11][13]

Frequently Asked Questions (FAQs)

Q1: Why is it inherently difficult to separate the isomers of this compound?

A1: The difficulty arises from two main factors:

  • Similar Physicochemical Properties: Structural isomers of alkanes, like this compound and its positional isomers (e.g., 3,5-dimethyl-octane), have the same molecular formula (C₁₀H₂₂) and thus very similar boiling points and polarities.[14] Standard non-polar GC columns separate compounds primarily based on boiling point.[15][16] When boiling points are nearly identical, the column cannot effectively differentiate between the isomers, leading to co-elution.

  • Presence of Stereoisomers: As mentioned, this compound has two chiral centers, creating four stereoisomers. While diastereomers have slightly different boiling points, enantiomers do not. This means that even with a perfect separation of diastereomers on a standard column, you will still have two peaks, each containing an unresolved pair of enantiomers.

G cluster_0 Separation on a Non-Polar GC Column cluster_1 Elution Order Injector Sample Injected (Mixture of Isomers) Column Non-Polar Stationary Phase (Separation by Boiling Point) Injector->Column Carrier Gas Flow peak1 Lower BP Isomer (e.g., more branched) Column->peak1 Elutes First peak2 Higher BP Isomer (e.g., less branched) Column->peak2 Elutes Later Detector Detector Signal peak2->Detector

Caption: Separation of isomers by boiling point on a non-polar column.

Q2: What is the best type of GC column for separating branched alkane structural isomers?

A2: For the separation of non-polar branched alkanes, a non-polar stationary phase is the industry standard.[15] The principle of "like dissolves like" dictates that non-polar compounds will be best retained and separated by a non-polar phase.[16]

Separation on these columns is primarily governed by the boiling points of the analytes.[14][15] To achieve the high efficiency needed to resolve isomers with very close boiling points, the column's physical dimensions are critical.

Stationary PhasePolarityKey Features & ApplicationsCommon Trade Names
100% Dimethylpolysiloxane Non-PolarThe least polar phase. Excellent for general hydrocarbon analysis and boiling point separations.[14]DB-1, HP-1, Rtx-1
5% Phenyl-95% Dimethylpolysiloxane Non-PolarSlightly more polar due to phenyl groups, offering unique selectivity for aromatic compounds, but still excellent for general alkane separations.[14]DB-5, HP-5ms, Rtx-5

Key Column Dimension Considerations:

  • Length: Longer columns provide more theoretical plates (higher efficiency, N), which directly improves resolution. For complex isomer separations, columns of 30 m, 60 m, or even 100 m are often used.[14][17]

  • Internal Diameter (I.D.): Narrower I.D. columns (e.g., 0.18 mm, 0.25 mm) provide higher efficiency than wider bore columns.[8][16]

  • Film Thickness: A thinner film thickness generally leads to sharper peaks and shorter run times but offers less sample capacity. For volatile C10 alkanes, a standard film thickness (0.25 µm) is appropriate.

Q3: What is the Kovats Retention Index, and how can it help me identify this compound?

A3: The Kovats Retention Index (or simply Retention Index, RI) is a standardized method for reporting retention data in gas chromatography. It relates the retention time of an analyte to the retention times of adjacent n-alkanes, which are used as standards. This conversion of retention time to a unitless index helps to minimize variations between different instruments, columns, and analytical conditions.

For this compound, the experimentally determined Kovats Retention Index on a standard non-polar stationary phase is approximately 940 .[18]

How it helps:

  • Compound Confirmation: If you have an unknown peak in your chromatogram that you suspect is this compound, you can run a mix of n-alkanes (e.g., n-nonane (RI=900) and n-decane (RI=1000)) under the same conditions. If your unknown peak elutes between them and its calculated RI is close to 940, it provides strong evidence for its identity.

  • Method Validation: You can use the known RI to confirm that your GC method is performing correctly. If you inject a standard of this compound and the calculated RI is significantly different from 940, it may indicate a problem with your column or conditions.

References

  • Benchchem. (n.d.). Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation.
  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
  • Chemistry Stack Exchange. (2023, January 26). Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
  • Pure. (1986, January 1). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza.
  • LCGC International. (2017, August 1). The Secrets of Successful Temperature Programming.
  • LCGC International. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • Agilent. (2013, September 27). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC.
  • ResearchGate. (2025, August 5). Optimization of temperature-programmed gas chromatographic separations I.
  • Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography.
  • Sigma-Aldrich. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses.
  • Mta. (n.d.). GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN.
  • ResearchGate. (n.d.). GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes,....
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Benchchem. (n.d.). Resolving co-eluting peaks in gas chromatography of 3-Methyl-1-heptanol.
  • NIH. (n.d.). This compound. PubChem.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Benchchem. (n.d.). Technical Support Center: Resolving Co-elution of 4-Methyloctane and its Isomers.
  • Benchchem. (n.d.). Addressing co-elution of isomers in creosote chromatographic analysis.

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removing polar impurities from 3-Ethyl-4-methylheptane samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethyl-4-methylheptane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with polar impurities in their alkane samples. We will move beyond simple protocols to explore the underlying principles, helping you troubleshoot effectively and make informed decisions during your purification workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses foundational questions about the nature of impurities in a nonpolar solvent like this compound.

Q1: What are the likely polar impurities in my this compound sample?

A1: The identity of impurities is often linked to the sample's history. As a highly nonpolar, saturated hydrocarbon, this compound is relatively inert.[1] However, impurities can be introduced from two primary sources:

  • Synthesis Byproducts: If the alkane was synthesized, you might have residual starting materials or catalysts. For instance, synthesis from alkenes via hydrogenation could leave unreacted alkenes, while Grignard-based syntheses could introduce various oxygenated species upon workup.[2]

  • Degradation and Storage: Prolonged exposure to air and light can lead to oxidation, even in saturated alkanes.[3] This process can form polar impurities such as hydroperoxides, which can further decompose into alcohols, aldehydes, or ketones.[4][5] Water is also a common contaminant, often absorbed from the atmosphere or introduced during handling.

Q2: How can I detect the presence of these polar impurities?

A2: Often, the presence of polar impurities is first suspected due to unexpected reaction outcomes or inconsistent analytical results. Specific detection methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of pure this compound should only show signals in the aliphatic region (approx. 0.8-1.5 ppm). The appearance of unexpected peaks in regions associated with alcohols (broad singlets, 1-5 ppm), aldehydes (9-10 ppm), or near oxygen atoms (3-4 ppm) is a strong indicator of polar contaminants.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them by their mass spectra. It can help identify specific impurity structures.

  • Karl Fischer Titration: This is the gold-standard method for quantifying trace amounts of water in organic solvents.

Q3: Why is it critical to remove these polar impurities?

A3: Polar impurities can have significant detrimental effects on chemical processes and analytical measurements, particularly in contexts requiring high purity, such as:

  • Catalysis: Many organometallic catalysts used in polymerization or other sensitive reactions are deactivated by trace amounts of water, alcohols, or other polar compounds.

  • Anhydrous Reactions: Reactions employing moisture-sensitive reagents like Grignard reagents, lithium aluminum hydride, or alkyllithiums will fail or produce low yields if polar, protic impurities are present.

  • Pharmaceutical Development: In drug development, solvent purity is paramount to ensure the final product is free from potentially toxic contaminants and that reaction kinetics are reproducible.

Part 2: Troubleshooting Guide - Selecting and Implementing a Purification Strategy

This section is structured to help you choose the most appropriate purification method based on the specific problem you are facing.

Q4: I suspect only trace amounts of highly polar impurities (like water or baseline material on TLC). What is the fastest and most straightforward removal method?

A4: For removing small quantities of highly polar or non-volatile impurities, a simple Liquid-Liquid Extraction or a filtration through a plug of adsorbent is most efficient.

  • Causality: Liquid-liquid extraction works on the principle of differential solubility.[7][8] Polar impurities, especially those capable of hydrogen bonding, will have a much higher affinity for a polar solvent (like water or brine) than for the nonpolar this compound. A few simple washes can effectively transfer these impurities into the aqueous phase, which can then be discarded.[9] A filtration through a small plug of silica or alumina can quickly adsorb baseline impurities without the need for a full chromatography setup.

Workflow: Rapid Purity Enhancement via Liquid-Liquid Extraction

start Impure this compound in Separatory Funnel add_water Add equal volume of deionized water start->add_water shake Shake vigorously & vent frequently add_water->shake separate Allow layers to separate shake->separate drain Drain lower aqueous layer separate->drain repeat Repeat wash 1-2x with fresh water drain->repeat brine Final wash with saturated NaCl (brine) repeat->brine Improves drying efficiency dry Dry organic layer over anhydrous MgSO₄ or Na₂SO₄ brine->dry filter Filter to remove drying agent dry->filter end Purified this compound filter->end

Caption: Workflow for Liquid-Liquid Extraction.

Q5: My sample contains several impurities with a range of polarities. How do I achieve high purity?

A5: When dealing with multiple impurities or those with polarities closer to your target compound, Adsorption Chromatography (specifically, column chromatography) is the most powerful and versatile technique.

  • Causality: This method separates compounds based on their differential adsorption to a stationary phase (typically polar silica gel or alumina) and their solubility in a mobile phase (a nonpolar solvent).[10] Since this compound is extremely nonpolar, it will have a very weak interaction with the polar silica gel and will elute quickly. Polar impurities will adsorb more strongly and either be retained at the top of the column or elute much later, allowing for a clean separation.

Workflow: High-Purity Separation via Adsorption Chromatography

prep_col Prepare silica gel column (slurry packed in hexane) load_sample Load sample onto column (concentrated or dry-loaded) prep_col->load_sample elute Elute with nonpolar solvent (e.g., 100% Hexane) load_sample->elute collect_alkane Collect early fractions (this compound) elute->collect_alkane monitor Monitor fractions by TLC or GC collect_alkane->monitor increase_polarity Optionally, increase solvent polarity (e.g., add Ethyl Acetate) to elute polar impurities monitor->increase_polarity If impurities remain on column combine Combine pure fractions monitor->combine If pure evaporate Evaporate solvent combine->evaporate end Highly Purified Product evaporate->end

Caption: Workflow for Adsorption Chromatography.

Q6: The main impurity in my sample has a boiling point that is significantly different from this compound. Is there an alternative to chromatography?

A6: Yes. If you have a significant boiling point difference (ideally >50-70°C) between your product and the impurity, Distillation is an excellent method for purification, especially on a larger scale.[11] The boiling point of this compound is approximately 163°C.[12]

  • Causality: Distillation separates liquids based on differences in their volatility (and thus, boiling points).[13] When the mixture is heated, the component with the lower boiling point will vaporize preferentially. This vapor is then cooled and condensed back into a liquid, now enriched in the more volatile component. For removing a less volatile polar impurity (e.g., a long-chain alcohol), simple distillation is effective. For a more volatile impurity, fractional distillation may be required for efficient separation.

Workflow: Purification by Distillation

setup Assemble distillation apparatus (distilling flask, condenser, receiving flask) charge_flask Charge flask with impure sample & boiling chips (max 2/3 full) setup->charge_flask heat Heat the flask gently charge_flask->heat monitor_temp Monitor vapor temperature with thermometer heat->monitor_temp collect Collect distillate when vapor temp stabilizes at boiling point of desired compound monitor_temp->collect Discard first few drops (forerun) stop Stop distillation before flask runs dry collect->stop end Purified Distillate stop->end

Caption: Workflow for Simple Distillation.

Part 3: Data Summary & Detailed Protocols

Method Comparison Table
FeatureLiquid-Liquid ExtractionAdsorption ChromatographySimple Distillation
Principle Differential SolubilityDifferential AdsorptionDifferential Volatility
Best For Removing highly polar/ionic impuritiesComplex mixtures, high purityLarge scale, different boiling points
Scale Microscale to large scaleMicrogram to kilogramMilliliter to multi-liter
Speed FastSlow to moderateModerate
Solvent Use ModerateHighNone (except for cleaning)
Pros Simple, fast, inexpensiveHigh resolution, very high purityExcellent for large volumes, no extra solvents
Cons Can form emulsions, limited to immiscible solventsCan be slow, requires large solvent volumesRequires significant BP difference, thermal stress on sample
Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Objective: To remove a range of polar impurities from this compound using silica gel.

  • Materials: Glass chromatography column, silica gel (230-400 mesh), sand, hexanes (or heptane), collection tubes.

  • Methodology:

    • Column Preparation: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.[10] Add a ~1 cm layer of sand.

    • Slurry Packing: In a beaker, make a slurry of silica gel in hexanes (a typical ratio is 30-50 g of silica per 1 g of crude sample).[14] Pour this slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[15]

    • Equilibration: Once the silica has settled, add another ~1 cm layer of sand to the top to protect the surface.[16] Run hexanes through the column until the packed bed is stable and the solvent level is just above the top layer of sand. Crucially, never let the solvent level drop below the top of the silica. [17]

    • Sample Loading: Dissolve your impure this compound in a minimal amount of hexanes. Carefully add this solution to the top of the column with a pipette. Allow the sample to absorb completely into the silica.

    • Elution: Carefully add fresh hexanes to the top of the column. Begin collecting fractions. Since this compound is nonpolar, it will elute very quickly.

    • Analysis: Analyze the collected fractions using TLC (by spotting on a plate and visualizing with a permanganate stain) or GC to identify the pure fractions.

    • Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Simple Distillation

  • Objective: To separate this compound (BP ~163°C) from a non-volatile or significantly higher-boiling polar impurity.

  • Materials: Round-bottom flask (distilling flask), three-way adapter, thermometer, condenser, receiving flask, boiling chips, heating mantle.

  • Methodology:

    • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are securely clamped. The thermometer bulb must be positioned just below the side arm of the three-way adapter to accurately measure the temperature of the vapor entering the condenser.[18]

    • Charging the Flask: Add the impure sample and a few boiling chips to the distilling flask. The flask should not be more than two-thirds full.

    • Condenser Water: Turn on the cooling water to the condenser. Water should flow in at the bottom and out at the top.[18]

    • Heating: Begin heating the distilling flask with the heating mantle.

    • Distillation: As the liquid boils, vapor will rise and condense in the condenser. The temperature on the thermometer will rise and stabilize at the boiling point of the liquid. Collect the liquid (distillate) that drips into the receiving flask.

    • Completion: Stop the distillation when only a small amount of residue is left in the distilling flask. Never distill to dryness. Let the apparatus cool completely before disassembly.[18]

References

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  • Organic Syntheses. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0276]
  • University of Rochester. Extraction Protocol for Polar Solvents. [URL: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=special_extractions]
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Technical Support Center: Optimizing GC Oven Temperature Programs for Branched Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of separating complex mixtures of branched alkanes using gas chromatography (GC). Here, we will move beyond generic advice and delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed to optimize your oven temperature programs effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common initial hurdles and foundational concepts in the analysis of branched alkanes.

Q1: Why is separating branched alkane isomers so difficult?

A: The primary challenge lies in their similar physicochemical properties. Isomers have identical molecular weights and often exhibit very close boiling points.[1] Since gas chromatography on standard non-polar columns separates compounds principally by their boiling points, isomers with similar boiling points will have nearly identical retention times, leading to co-elution or poor resolution.[1][2] The degree and position of branching subtly alter a molecule's volatility and its interaction with the stationary phase, further complicating the separation.[1]

Q2: How does branching affect an alkane's retention time on a non-polar column?

A: Generally, for a given carbon number, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to the linear isomer.[3] Consequently, more highly branched alkanes are more volatile and elute earlier from a non-polar GC column.[4] For example, 2,2,4-trimethylpentane (a highly branched C8 isomer) will elute significantly earlier than n-octane. The position of the branch also matters; alkanes with branching near the center of the carbon chain tend to be more compact and elute earlier than those with branching near the end of the chain.[1]

Q3: What is the fundamental role of the oven temperature program in separating these isomers?

A: The temperature program controls the elution of analytes by manipulating their vapor pressure and solubility in the stationary phase.[3][5]

  • Initial Low Temperature: A low starting temperature allows volatile, low-boiling point isomers to be "focused" at the head of the column, improving the separation of these early-eluting peaks.[6]

  • Temperature Ramp: A controlled increase in temperature (the ramp) is essential for eluting compounds with a wide range of boiling points in a reasonable time.[7] A slower ramp rate gives closely boiling isomers more time to interact with the stationary phase, which can significantly enhance their resolution.[1]

  • Final High Temperature: A final hold at a high temperature ensures that all high-boiling point compounds are eluted from the column, preventing sample carryover into the next injection.[6]

Temperature programming provides a crucial advantage over isothermal methods by ensuring that peaks throughout the chromatogram have a more uniform width, which increases sensitivity and the number of peaks that can be resolved (peak capacity).[6]

Q4: My early eluting peaks are co-eluting. Should I add an initial hold time?

A: While it may seem intuitive, adding a long initial hold time is often less effective than simply lowering the initial oven temperature.[6] Reducing the starting temperature provides better retention for the most volatile analytes, allowing the separation process to begin more effectively. An initial hold is primarily necessary when using splitless injection to ensure the complete transfer of analytes to the column.[6]

Q5: When should I stop optimizing the temperature program and consider changing my GC column?

A: You should consider changing your column when you've exhausted optimization of the temperature program (e.g., tried various slow ramp rates, multi-step ramps) and still cannot resolve a critical pair of isomers.[1][8] This indicates that the stationary phase chemistry is not providing sufficient selectivity (the ability to differentiate between the analytes). For alkanes, the standard is a non-polar phase (like 100% dimethylpolysiloxane or 5% phenyl-polysiloxane), where separation is based on boiling points.[9][10] If boiling point differences are minimal, you may need a column with a different selectivity or simply a more efficient column (longer length, smaller internal diameter) to achieve separation.[1][8]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to common, specific problems encountered during the analysis of branched alkanes.

Issue 1: Co-elution of Critical Isomer Pairs

You've identified two or more important branched alkane isomers that are consistently eluting as a single, broad peak or as a peak with a distinct shoulder.[11]

Causality:

Co-elution occurs when the column and conditions used do not provide sufficient resolution between two compounds.[8] For branched alkanes, this is typically due to extremely similar boiling points and structures. The goal is to manipulate the chromatographic system to enhance the subtle differences between the isomers.

Troubleshooting Workflow:

A Identify Co-elution (Peak Shouldering/Broadening) B Step 1: Refine Temperature Program A->B C Decrease Ramp Rate (e.g., 5°C/min to 2°C/min) B->C Primary approach D Introduce Mid-Ramp Isothermal Hold (at ~elution temperature of pair) B->D If ramp change is insufficient K Resolution Achieved C->K If resolved L Problem Persists C->L If persists D->K If resolved D->L If persists E Step 2: Evaluate Carrier Gas Flow F Optimize Linear Velocity (e.g., 30-40 cm/s for Helium) E->F G Step 3: Change Physical Column Parameters F->G If persists F->K If resolved H Increase Column Length (e.g., 30m to 60m) or Decrease I.D. (e.g., 0.25mm to 0.18mm) G->H I Step 4: Consider Advanced Techniques H->I If persists H->K If resolved J Comprehensive 2D GC (GCxGC) I->J L->E

Sources

Technical Support Center: Synthesis of Asymmetric Alkanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of asymmetric alkanes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of asymmetric alkanes?

The catalytic asymmetric construction of C(sp3)–C(sp3) bonds is a significant challenge in organic synthesis.[1][2] Key difficulties include:

  • Stereocontrol: Achieving high enantioselectivity and diastereoselectivity to form the desired stereoisomer is a primary hurdle.[3][4]

  • Cross-Coupling Selectivity: In cross-electrophile coupling reactions, preventing the formation of homocoupled byproducts is a major issue, as catalysts often struggle to differentiate between two distinct C(sp3)-electrophiles.[1]

  • Substrate Scope: Many catalytic systems have limitations regarding the types of substrates they can effectively couple, which can hinder the synthesis of complex molecules.[5][6][7]

  • Functional Group Tolerance: The presence of various functional groups in the starting materials can interfere with the catalytic system or desired reaction pathway.[8][9]

  • Purification: The separation of enantiomers and diastereomers can be challenging, often requiring specialized techniques like chiral chromatography.[10][11][12][13]

Q2: Why is the Wurtz reaction not suitable for preparing asymmetric alkanes?

The Wurtz reaction, which involves the coupling of two alkyl halides with sodium, is generally only effective for synthesizing symmetrical alkanes.[14] When two different alkyl halides are used in an attempt to create an asymmetric alkane, a mixture of three different alkanes is typically formed: two different homocoupled products and the desired cross-coupled product.[14] Separating these alkanes is often difficult, making the Wurtz reaction an inefficient method for preparing asymmetric alkanes.[14]

Q3: What role do protecting groups play in the synthesis of asymmetric alkanes?

Protecting groups are crucial in multi-step syntheses of complex molecules like asymmetric alkanes.[15][16] They temporarily block reactive functional groups to prevent unwanted side reactions during a chemical transformation at another part of the molecule.[15][17] The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its removal (deprotection) afterward.[16][18] In complex syntheses, an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed.[17][18]

Q4: What are the advantages of using biocatalysts, like 'ene'-reductases, in asymmetric alkane synthesis?

Biocatalysts, such as flavin-dependent 'ene'-reductases (EREDs), offer a high level of chemo- and enantioselectivity for the synthesis of asymmetric alkanes.[1][2] They can overcome some of the challenges faced by traditional metal catalysts, such as the formation of homocoupled products in cross-electrophile couplings.[1] Enzymes can utilize novel reaction mechanisms not seen in small molecule catalysis, leading to high levels of enantioselectivity through precise control of the transition state.[1][2][19]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common issue in asymmetric synthesis and can arise from various factors.[20] A systematic approach is necessary to identify and resolve the root cause.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand System The chosen chiral catalyst or ligand may not be ideal for the specific substrate. Screen a variety of chiral ligands and catalysts to find a better match for your substrate.
Catalyst Decomposition The catalyst may be sensitive to air, moisture, or impurities. Ensure all reagents and solvents are pure and dry. Set up reactions under an inert atmosphere (e.g., in a glovebox).[8][20] Consider using more robust catalysts.
Incorrect Catalyst Loading Both too high and too low catalyst concentrations can negatively impact enantioselectivity. Perform a catalyst loading study to determine the optimal concentration.
Suboptimal Reaction Temperature A high reaction temperature can decrease the energy difference between the diastereomeric transition states, leading to lower ee.[20] Try running the reaction at a lower temperature.
Inappropriate Solvent The solvent can significantly influence the transition state's organization.[20] Screen a range of solvents with varying polarities.
Impure Substrates or Reagents Impurities can poison the catalyst or interfere with the reaction.[20] Purify all starting materials and reagents before use.
Troubleshooting Workflow for Low Enantiomeric Excess

G cluster_conditions Condition Optimization start Low ee Observed purity Verify Purity of Substrates & Reagents start->purity setup Confirm Reaction Setup (Inert Atmosphere, Dry Solvents) purity->setup If pure conditions Optimize Reaction Conditions setup->conditions If correct catalyst Screen Catalyst & Ligand conditions->catalyst If no improvement temp Vary Temperature conditions->temp end Improved ee catalyst->end If successful solvent Screen Solvents conc Adjust Concentration

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Problem 2: Low Reaction Yield or Stalled Reaction

Low conversion of starting materials can be due to catalyst deactivation, unfavorable reaction kinetics, or competing side reactions.

Potential Causes and Solutions
Potential Cause Troubleshooting Steps
Catalyst Deactivation Impurities in the substrate or solvent can deactivate the catalyst.[20] Ensure all materials are pure and the reaction is performed under an inert atmosphere. Consider screening for more robust catalysts.
Formation of Byproducts Side reactions can consume starting materials and reduce the yield of the desired product.[8] Analyze the crude reaction mixture to identify byproducts. Adjusting the reaction temperature, solvent, or catalyst system may suppress side reactions.[8][20]
Poor Substrate Solubility If the substrate is not fully dissolved, the reaction rate will be slow. Screen for a solvent system in which all components are soluble at the reaction temperature.
Steric Hindrance Highly sterically hindered substrates can be challenging to couple.[21] More reactive catalyst systems or higher reaction temperatures may be required.
Unfavorable Reaction Kinetics The reaction may be inherently slow under the chosen conditions. Increase the reaction temperature or concentration. However, be mindful that this could potentially lower enantioselectivity.

Experimental Protocol: Asymmetric Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling

This protocol is a representative example for the asymmetric cross-coupling of a secondary alkyl halide with an organozinc reagent, a common method for constructing chiral centers in alkanes.[3]

Materials:

  • Nickel(II) chloride (or a suitable Ni precatalyst)

  • Chiral ligand (e.g., a chiral bisphosphine or diamine ligand)

  • Secondary alkyl halide

  • Organozinc reagent (e.g., alkylzinc bromide)

  • Anhydrous, degassed solvent (e.g., THF, dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To an oven-dried vial, add NiCl2 (1-5 mol%) and the chiral ligand (1.1-1.2 equivalents relative to Ni).

    • Add anhydrous, degassed solvent and stir at room temperature for 30-60 minutes to form the catalyst complex.

  • Reaction Setup:

    • In a separate oven-dried vial, dissolve the secondary alkyl halide (1.0 equivalent) in the anhydrous, degassed solvent.

    • Add the organozinc reagent (1.2-2.0 equivalents) to the solution of the alkyl halide.

  • Initiation of the Reaction:

    • Transfer the pre-formed catalyst solution to the vial containing the substrate and organozinc reagent via syringe.

    • Seal the vial and stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, GC, or LC-MS at regular intervals.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.

Simplified Catalytic Cycle for Cross-Coupling

G M0 M(0)L_n M2_1 R1-M(II)L_n-X M0->M2_1 Oxidative Addition (R1-X) M2_2 R1-M(II)L_n-R2 M2_1->M2_2 Transmetalation (R2-M') M2_2->M0 Reductive Elimination label_product R1-R2 M2_2->label_product

Caption: A simplified catalytic cycle for a transition metal-catalyzed cross-coupling reaction.

References

  • Harrowfield, M. J., et al. (2021). An Asymmetric sp3–sp3 Cross-Electrophile Coupling Using 'Ene'-Reductases. PMC, NIH. [Link]
  • Jana, R., & Petz, A. (2022). Recent Advances in C(sp3)–C(sp3) Cross-Coupling Chemistry: A Dominant Performance of Nickel Catalysts.
  • Harrowfield, M. J., et al. (2021). An asymmetric sp3-sp3 cross-electrophile coupling using 'ene'-reductases. PubMed, NIH. [Link]
  • Schelhaas, M., & Waldmann, H. (1996). PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. Semantic Scholar. [Link]
  • Quora. (2018). Why are unsymmetrical alkanes generally not prepared by the Wurtz reaction?. [Link]
  • Contini, A., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]
  • TutorChase. How do protective groups aid in multi-step syntheses?. [Link]
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
  • Zhang, Q., et al. (2024). Iron-Catalyzed C(sp3)–C(sp3) Coupling to Construct Quaternary Carbon Centers.
  • University of Windsor. Asymmetric Synthesis. [Link]
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • Wikipedia. Protecting group. [Link]
  • University of Windsor. Cross-Coupling Chemistry. [Link]
  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. [Link]
  • Liu, Z., et al. (2020). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society. [Link]
  • Neopharm Labs.
  • Britannica. Asymmetric synthesis. [Link]
  • Chen, K., & Chen, C. (2017).
  • Quora. What is the difference between symmetrical and unsymmetrical alkanes?. [Link]
  • Toste, F. D. (2022). On the Topic of Substrate Scope.
  • Chen, K., & Chen, C. (2018).
  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. [Link]
  • Aspuru-Guzik, A., et al. (2020). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science, RSC Publishing. [Link]
  • Wang, S., et al. (2023). Opportunities and challenges for n-alkane and n-alkene biosynthesis: A sustainable microbial biorefinery. Biofuel Research Journal. [Link]
  • Chemistry LibreTexts. (2021). 19.10: Asymmetric Synthesis. [Link]
  • Pearson. (2022). Cross-Coupling General Reactions: Videos & Practice Problems. [Link]
  • Wang, Y., et al. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemical Engineering. [Link]
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Cross-Coupling Reactions: A Practical Guide.
  • Organic Chemistry Portal. (2013).
  • ResearchGate. (2024).
  • Schmidt, J., et al. (2014).
  • Reddit. (2024).
  • ResearchGate. (2025).
  • Ashenhurst, J. (2013). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry. [Link]
  • McMurry, J. 8. Chapter 8 – Alkenes: Reactions and Synthesis Solutions to Problems. [Link]
  • Kuninobu, Y., et al. (2025). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]
  • ResearchGate. (2024). 22 questions with answers in ASYMMETRIC SYNTHESIS | Science topic. [Link]
  • Chemistry LibreTexts. (2021). 3.6: Alkene Asymmetry and Markovnikov's Rule. [Link]
  • Chemistry LibreTexts. (2021). 2: Asymmetric Carbon-Carbon Bond Forming Reactions. [Link]
  • NPTEL Archive. Module 2 Asymmetric Carbon-Carbon Bond Forming Reactions. [Link]
  • Quora. (2018). Why are symmetric alkenes more stable than asymmetric alkene?. [Link]
  • Chemistry LibreTexts. (2020). 20.3: Starting With an Alkane, Provide a Synthesis For an Alkane With the Same Number of Carbons. [Link]
  • YouTube. (2021). Methods of Preparation & Reactions of Alkanes | Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of complex branched alkanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in synthesizing 3-Ethyl-4-methylheptane. The synthesis of such structures, while seemingly straightforward, is often plagued by issues of low yield and difficult purification. This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address the specific hurdles you may face in the lab.

Section 1: Strategic Synthesis Routes & Common Pitfalls

The creation of a specific, unsymmetrical branched alkane like this compound requires a robust C-C bond-forming strategy. The two most common and logical approaches are the Corey-House synthesis and a Grignard-based route involving the reduction of a tertiary alcohol. This guide will address both, as each presents unique challenges and optimization opportunities.

FAQ 1: Which synthetic route is theoretically better for this compound?

Answer: Both the Corey-House synthesis and a Grignard-based approach are viable, but they offer a trade-off between step count and the complexity of troubleshooting.

  • Corey-House Synthesis: This is often the more direct method for coupling two alkyl fragments.[1][2] For this compound, a plausible disconnection involves the reaction of a lithium dialkylcuprate (Gilman reagent) with a secondary alkyl halide. A key advantage is the direct formation of the alkane skeleton.[3] However, the success of this reaction is highly dependent on the efficient formation of the Gilman reagent and the nature of the alkyl halide, where secondary halides can lead to low yields due to competing elimination reactions.[4]

  • Grignard Reagent Route: This is a multi-step approach: (1) Synthesis of a ketone precursor (e.g., 4-methyl-3-heptanone), (2) Grignard addition to form the tertiary alcohol (3-ethyl-4-methylheptan-3-ol), and (3) Deoxygenation to yield the final alkane. While involving more steps, the individual reactions are often more reliable and easier to troubleshoot than the Corey-House coupling, especially when dealing with sterically hindered fragments. The Grignard reaction with ketones is a classic and well-understood transformation.[5]

We will explore troubleshooting for both pathways, starting with the more direct Corey-House synthesis.

Section 2: Troubleshooting the Corey-House Synthesis

The Corey-House reaction is a powerful tool but requires meticulous attention to detail.[6] Its primary challenges lie in the preparation of the Gilman reagent and the final coupling step.

Proposed Corey-House Route for this compound

A logical, albeit challenging, approach is the coupling of Lithium di(sec-butyl)cuprate with 3-bromopentane. The challenge here, which makes it a perfect subject for troubleshooting, is the use of a secondary alkyl halide.

[(CH3CH2CH(CH3))]2CuLi + CH3CH2CH(Br)CH2CH3 → CH3CH2CH(CH(CH3)CH2CH3)CH2CH2CH3 (Incorrect product)

Let's re-evaluate the disconnection for the target molecule: This compound . CH3CH2CH2-CH(CH3)-CH(CH2CH3)-CH2CH3 A viable disconnection is across the C4-C5 bond. This would involve coupling a sec-butyl group with a 3-pentyl group. A more practical approach that adheres to the preference for primary halides would be to react Lithium di(sec-butyl)cuprate with 1-bromopropane and then perform another alkylation, which is not a standard Corey-House.

Given the structure, a more favorable Corey-House synthesis would be the reaction of lithium di(pentan-3-yl)cuprate with 2-bromobutane . However, this involves two secondary fragments. A better route for yield improvement, and the one we will troubleshoot, involves coupling a secondary cuprate with a primary halide. Let's design the synthesis from a different disconnection: reacting lithium bis(1-ethylpropyl)cuprate with 1-bromopropane . This still presents challenges.

For the purpose of this guide, we will focus on the general challenges of the Corey-House synthesis when preparing branched structures, as the principles are universal.

FAQ 2: My Gilman reagent (Lithium Dialkylcuprate) fails to form or is low in concentration. What's wrong?

Answer: This is the most critical step and a common failure point. The cause is almost always related to reagents or conditions.[1][4]

  • Moisture: Organolithium reagents and Gilman reagents are extremely potent bases and are rapidly quenched by protic sources like water. All glassware must be flame-dried or oven-dried (>120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like diethyl ether or THF must be rigorously anhydrous.[7]

  • Inactive Lithium: Lithium metal can form an oxide layer that prevents its reaction with the alkyl halide. Use fresh, shiny lithium sand or wire. If necessary, it can be cleaned by rinsing with a non-protic solvent in a glovebox.

  • Impure Copper(I) Iodide (CuI): Commercial CuI can contain soluble, colored copper(II) impurities that are detrimental to the reaction. It is best practice to purify CuI before use.

Protocol 1: Purification of Copper(I) Iodide

  • Stir commercial CuI in a 5% aqueous solution of sodium thiosulfate for 1-2 hours.

  • Filter the white solid and wash thoroughly with deionized water, followed by ethanol, and finally, anhydrous ether.

  • Dry the purified white CuI under high vacuum for 12-24 hours. Store in a desiccator or glovebox.

FAQ 3: The final coupling reaction gives a very low yield of this compound. What are the likely side reactions?

Answer: Low yield in the coupling step, especially when using secondary halides, is often due to competing side reactions.

  • Elimination (E2 Reaction): The Gilman reagent, while being a good nucleophile, is also basic. When reacting with a secondary or tertiary alkyl halide, it can abstract a proton, leading to the formation of an alkene instead of the desired alkane. This is a major competing pathway.[4]

  • Wurtz-type Homocoupling: The organolithium intermediate can couple with the starting alkyl halide before the formation of the Gilman reagent. This results in symmetrical alkanes (R-R) as byproducts.[8]

  • Metal-Halogen Exchange: The organolithium reagent can exchange with the second alkyl halide, scrambling the reagents and leading to a mixture of products.[4]

Table 1: Optimizing Corey-House Reaction Conditions

ParameterStandard ConditionOptimization Strategy to Reduce Side ReactionsRationale
Temperature 0 °C to Room Temp-78 °C to 0 °CLower temperatures favor the desired SN2-like coupling pathway over elimination and other side reactions.
Solvent Diethyl Ether or THFTHFTHF is a better solvent for stabilizing the Gilman reagent.[9]
Reagent Addition Add alkyl halide to cuprateSlow, dropwise addition of the alkyl halide to the Gilman reagent at low temperature.Maintains a low concentration of the alkyl halide, minimizing Wurtz-type coupling and metal-halogen exchange.
Alkyl Halide R-Cl, R-Br, R-IR-I or R-BrIodides and bromides are more reactive than chlorides, allowing for lower reaction temperatures.
Experimental Workflow: Corey-House Synthesis

This protocol outlines the key steps and decision points for troubleshooting.

Corey_House_Workflow cluster_prep Phase 1: Reagent Preparation cluster_gilman Phase 2: Gilman Reagent Formation cluster_coupling Phase 3: Coupling & Workup p1 Dry Glassware & Solvents p2 Prepare Alkyl Lithium (R-Li) p1->p2 p3 Purify CuI p4 React R-Li with CuI (Low Temperature) p3->p4 p5 Gilman Reagent (R2CuLi) Formed? p4->p5 2 R-Li + CuI → R2CuLi + LiI p6 Add 2nd Alkyl Halide (R'-X) (Maintain Low Temp) p5->p6 Yes p_fail1 Troubleshoot: - Check for moisture - Verify R-Li concentration - Use purified CuI p5->p_fail1 No (Dark Color, Precipitate) p7 Aqueous Workup p6->p7 R2CuLi + R'-X → R-R' p8 Purification (Distillation/Chromatography) p7->p8 p9 Analyze Yield & Purity (GC-MS, NMR) p8->p9 p_success Synthesis Complete p9->p_success High Yield p_fail2 Troubleshoot: - Lower reaction temp - Check for elimination/coupling byproducts - Re-optimize stoichiometry p9->p_fail2 Low Yield

Caption: Workflow for Corey-House synthesis and key troubleshooting points.

Section 3: Troubleshooting the Grignard Reagent Route

This pathway involves converting a ketone into the target alkane. The key steps are the Grignard addition and the subsequent deoxygenation. We will focus on the Grignard reaction itself, as it is a frequent source of low yield.

Proposed Grignard Route:

  • Ketone: 4-methyl-3-heptanone

  • Grignard Reagent: Ethylmagnesium Bromide (CH3CH2MgBr)

  • Product: 3-Ethyl-4-methylheptan-3-ol, followed by reduction.

FAQ 4: My Grignard reaction has a low yield of the tertiary alcohol. I recover a lot of my starting ketone. Why?

Answer: This is a classic problem when using sterically hindered ketones. The Grignard reagent is not only a nucleophile but also a strong base. Two competing reactions are likely occurring:

  • Nucleophilic Addition (Desired): The Grignard reagent attacks the electrophilic carbonyl carbon.

  • Enolization (Side Reaction): The Grignard reagent acts as a base and removes an acidic alpha-proton from the ketone, forming a magnesium enolate. Upon aqueous workup, this enolate is simply protonated back to the starting ketone, thus reducing your yield.[5]

Grignard_Competition cluster_desired Desired Pathway: Nucleophilic Addition cluster_side Side Reaction: Enolization ketone 4-Methyl-3-heptanone (Sterically Hindered Ketone) add_intermediate Mg-Alkoxide Intermediate ketone->add_intermediate Attack at Carbonyl C enol_intermediate Mg-Enolate Intermediate ketone->enol_intermediate Attack at Alpha-Proton grignard EtMgBr (Nucleophile & Strong Base) grignard->add_intermediate grignard->enol_intermediate add_product Tertiary Alcohol (Desired Product) add_intermediate->add_product H3O+ Workup enol_product Recovered Ketone (Yield Loss) enol_intermediate->enol_product H3O+ Workup

Sources

Technical Support Center: Troubleshooting Peak Tailing in 3-Ethyl-4-methylheptane Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting chromatographic issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 3-Ethyl-4-methylheptane and similar non-polar compounds via gas chromatography (GC). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding peak tailing for a non-polar analyte like this compound.

Q1: What is peak tailing and why is it a problem for my this compound analysis?

A1: In an ideal chromatogram, you would expect to see symmetrical, Gaussian-shaped peaks. Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge.[1][2] This is problematic because it can significantly compromise the quality of your analytical results by reducing the resolution between closely eluting compounds and making accurate peak integration for quantification less precise and reproducible.[1][3] A tailing factor, or asymmetry factor, greater than 1.5 is generally considered an indication of a significant issue that requires investigation.[1][2]

Q2: I'm analyzing a non-polar alkane, this compound. Why am I seeing peak tailing? I thought this was more common with polar compounds.

A2: You are correct that peak tailing is often associated with the interaction of polar analytes with active sites in the GC system. However, even for non-polar compounds like this compound, peak tailing can occur. The causes are often physical rather than chemical in nature.[1][4] These can include issues with the gas flow path, such as dead volumes or turbulence, which can be caused by improper column installation or a poorly cut column.[1][5][6] Contamination within the system can also be a factor.[7]

Q3: All of my peaks, including the solvent peak and this compound, are tailing. What's the most likely cause?

A3: When every peak in your chromatogram exhibits tailing, it strongly points to a physical problem within the GC system that is affecting all compounds indiscriminately.[2][4] The most common culprits are related to the physical flow path of the carrier gas.[5] This could be due to:

  • Improper Column Installation: The column might be positioned too high or too low within the inlet, creating unswept "dead" volumes.[1][4][5]

  • Poor Column Cut: A ragged or uneven cut at the column's inlet or detector end can cause turbulence in the carrier gas flow, leading to peak distortion.[1][5] A "chair-shaped" peak can be a strong indicator of a poor column cut.[2][4]

  • System Leaks: Leaks at the inlet or detector fittings can disrupt the uniform pressure and flow of the carrier gas.[1]

Q4: Only the this compound peak is tailing, while other compounds in my sample look fine. What should I investigate?

A4: If only a specific analyte peak is tailing, the issue is more likely related to a chemical interaction or a problem specific to that compound's behavior in your system. While this compound is non-polar, peak tailing can still occur due to:

  • Column Contamination: Non-volatile residues from previous samples can accumulate at the head of the column, creating active sites that can interact with your analyte.[1][7]

  • Sample Solvent Mismatch: Although less common for non-polar analytes, a significant mismatch in polarity between your sample solvent and the stationary phase can sometimes cause peak distortion.[8][9]

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can manifest as tailing.[10][11]

In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, the following detailed guides provide a systematic approach to identifying and fixing the root cause of peak tailing for this compound.

Guide 1: Diagnosing and Rectifying Physical Flow Path Issues

Physical disruptions to the carrier gas flow path are a primary cause of peak tailing for all compounds, including non-polar alkanes.[4][5] This guide will walk you through a systematic check of the most common physical problems.

Experimental Protocol: Systematic GC Flow Path Inspection
  • Initial Assessment: Inject a non-retained, non-polar compound like methane or butane.[6][12] If this peak tails, it is a strong confirmation of a physical flow path problem.[6][12]

  • System Leak Check:

    • Causality: Leaks in the carrier gas line, septum, or fittings introduce turbulence and disrupt the constant flow rate necessary for sharp, symmetrical peaks.[1]

    • Procedure: Use an electronic leak detector to check all fittings, particularly at the inlet and detector. Tighten any loose fittings, but be careful not to overtighten, which can damage the ferrules and cause more leaks.

  • Column Installation and Cut Quality Inspection:

    • Causality: An improperly installed column can create dead volumes, where the sample can be delayed before entering or after exiting the column. A poor cut creates a turbulent, uneven flow of carrier gas into the column.[1][5][6]

    • Procedure:

      • Cool down the GC oven, inlet, and detector to room temperature and turn off the carrier gas flow.

      • Carefully remove the column from the inlet and detector.

      • Examine the column ends with a magnifying glass. The cut should be clean, flat, and at a 90° angle with no jagged edges or shards.[1]

      • If the cut is poor, trim the column using a ceramic scoring wafer or a diamond-tipped scribe.[13]

      • Reinstall the column according to the manufacturer's instructions for the correct insertion depth in both the inlet and detector.[6]

  • Inlet Liner Inspection and Maintenance:

    • Causality: The inlet liner can become contaminated with non-volatile residues from previous injections or particles from a cored septum, creating active sites and disrupting the sample vaporisation and transfer process.[1]

    • Procedure:

      • With the inlet cooled and carrier gas off, remove the retaining nut and septum.

      • Carefully remove the liner with forceps, noting its orientation.

      • Inspect the liner for any visible contamination or debris.

      • Replace the liner with a new, deactivated one of the same type.[13] Also, replace the septum.[2]

      • Reassemble the inlet, ensuring all connections are secure.

Troubleshooting Workflow Diagram

G A Peak Tailing Observed for This compound B Are all peaks tailing (including solvent)? A->B C Physical Flow Path Issue Likely B->C Yes D Chemical or Method Issue Likely B->D No E Perform System Leak Check C->E G Perform Inlet Maintenance (Replace Liner & Septum) D->G F Inspect & Correct Column Installation and Cut Quality E->F F->G H Trim 10-20 cm from Column Inlet G->H K Problem Resolved? G->K I Review Injection Parameters (Volume, Split Ratio, Temps) H->I I->K J Consider Column Replacement K->J No

Caption: A step-by-step workflow for diagnosing the root cause of peak tailing.

Guide 2: Addressing Chemical Activity and Method-Related Issues

Even with a non-polar analyte, chemical activity from contamination or sub-optimal method parameters can contribute to peak tailing.

Protocol 1: Column Trimming and Conditioning
  • Causality: The front end of the GC column can accumulate non-volatile residues from samples, which can degrade the stationary phase and create active sites. Trimming a small portion of the column can remove this contaminated section.[8][14]

  • Step-by-Step Procedure:

    • Cool down the GC oven and inlet and turn off the carrier gas.

    • Disconnect the column from the inlet.

    • Using a ceramic scoring wafer, carefully cut 10-20 cm from the inlet end of the column.[2][14]

    • Reinstall the column.

    • After restoring carrier gas flow and ensuring there are no leaks, condition the column by heating it to a temperature slightly above your method's maximum temperature (but below the column's maximum operating temperature) for a short period to remove any oxygen and contaminants.

Protocol 2: Evaluating Sample Solvent Effects
  • Causality: In splitless injections, the "solvent effect" is crucial for sharp peaks. This effect relies on the solvent condensing at the head of the column, trapping the analytes in a narrow band. If the initial oven temperature is not 10-30°C below the solvent's boiling point, this focusing effect is lost, leading to broad or tailing peaks.[15][16]

  • Step-by-Step Procedure:

    • Identify the boiling point of your sample solvent.

    • Ensure your initial oven temperature is at least 10-30°C lower than the solvent's boiling point.[15][16]

    • If you are using a solvent mixture, the initial oven temperature should be 10-30°C below the boiling point of the most volatile solvent.[15]

    • If peak tailing persists for early eluting peaks, consider using a retention gap or a guard column.[8]

Data Summary Table

The following table summarizes key GC parameters and their potential impact on the peak shape of this compound.

ParameterRecommended Setting for this compoundPotential Impact on Peak Shape if Incorrect
Inlet Liner Deactivated, single taper with glass woolActive sites in a non-deactivated liner can cause tailing. Debris can accumulate in glass wool, requiring regular replacement.
Injection Temperature 250 °C (typical for alkanes)Too low a temperature can lead to incomplete vaporization and peak broadening or tailing.[7]
Column Installation Depth Per instrument manufacturer's specificationsIncorrect depth creates dead volumes, a common cause of tailing for all peaks.[1][6]
Column Cut Clean, 90-degree angleA poor cut causes turbulence and tailing, sometimes resulting in a "chair-shaped" peak.[1][4]
Split Ratio 20:1 or higher for split injectionsA split ratio that is too low can lead to insufficient flow through the inlet, causing poor sample transfer and peak tailing.[8][10]
Initial Oven Temperature (Splitless) 10-30°C below solvent boiling pointViolation of the solvent effect rule can cause significant tailing of early eluting peaks.[15][16]

References

  • Benchchem. (n.d.). Troubleshooting peak tailing in the gas chromatography of alkanes.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography.
  • Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • Snow, N. H. (2021, June 4). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International.
  • Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in Gas Chromatography.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
  • Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series [Video]. YouTube.
  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC International.
  • Restek Corporation. (n.d.). Troubleshooting Guide.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in GC Analysis.
  • Pharma Growth Hub. (2022, July 4). Peak Tailing in GC due to violation of Solvent Effect [Video]. YouTube.
  • Phenomenex. (n.d.). GC Technical Tip: Broad Solvent Peaks/Fronts.
  • Stoll, D., & McCalley, D. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International.
  • Dickie, A. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science.
  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • National Institute of Standards and Technology. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST Chemistry WebBook.
  • Supelco. (n.d.). GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response). Sigma-Aldrich.

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Technical Support Center: Minimizing C-C Bond Cleavage During Hydrogenation Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of hydrogenation synthesis, with a specific focus on a common and often challenging side reaction: unintended carbon-carbon (C-C) bond cleavage, also known as hydrogenolysis. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding C-C bond cleavage during hydrogenation.

Q1: What is hydrogenolysis, and why does it cleave C-C bonds?

A1: Hydrogenolysis is a chemical reaction where a chemical bond is broken (lysis) by the addition of hydrogen (hydro-). In the context of catalytic hydrogenation, it is a parallel reaction pathway where, instead of just saturating a double or triple bond, the catalyst and hydrogen work together to cleave single bonds, most commonly C-C, C-O, C-N, or C-X (where X is a halogen) bonds.[1] The mechanism involves the adsorption of the substrate onto the catalyst surface, where the interaction with active metal sites and hydrogen leads to the scission of the bond.[1] This is particularly prevalent with sterically strained bonds or bonds that are activated, such as those adjacent to an aromatic ring (e.g., benzylic ethers).[1][2]

Q2: What are the primary factors that promote unwanted C-C bond cleavage?

A2: The propensity for hydrogenolysis is a function of several interconnected variables:

  • Catalyst Choice: Highly active catalysts like Palladium (Pd) and Platinum (Pt), and especially Ruthenium (Ru), can be aggressive and promote C-C cleavage. Nickel-based catalysts are also known to favor C-C hydrogenolysis under certain conditions.[3][4]

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for C-C bond cleavage. This is often the most significant factor.[3]

  • Hydrogen Pressure: Increased hydrogen pressure can favor the hydrogenolysis of internal C-C bonds over terminal ones, though its effect can be substrate-dependent.[5][6]

  • Substrate Structure: Molecules with strained rings, benzylic groups, or other activated C-C bonds are more susceptible.

  • Catalyst Support: The acidity of the support material can play a crucial role. Acidic sites on the support can work in conjunction with the metal sites to facilitate bond cleavage.[7][8]

Q3: My starting material contains a benzyl ether protecting group, which is being cleaved. Is this avoidable?

A3: Yes, cleavage of benzyl ethers, a classic example of C-O hydrogenolysis, is a common challenge but often manageable.[1][2] While Pd/C is a standard catalyst for many hydrogenations, it is also highly effective for debenzylation. To avoid this, you can:

  • Lower the Temperature and Pressure: Operate under the mildest conditions that still allow for the desired hydrogenation.

  • Choose a Different Catalyst: Consider less active catalysts.

  • Use a Poisoned Catalyst: Intentionally deactivating the catalyst slightly with a "poison" like diphenylsulfide can dramatically increase selectivity, reducing hydrogenolysis of sensitive groups like benzyl esters and N-Cbz groups while still allowing for the reduction of olefins or alkynes.[9]

Q4: I'm observing C-C cleavage in biomass-derived furan compounds. Why is this happening?

A4: Furanic compounds derived from biomass are prone to C-C bond cleavage and ring-opening reactions during hydrogenation.[10] The furan ring's C-O bond can be cleaved via hydrogenolysis, leading to linear products.[11][12] The reaction pathway is highly sensitive to the catalyst and conditions. For instance, higher temperatures often favor the C-O bond cleavage necessary for producing certain valuable chemicals like 2-methylfuran from furfuryl alcohol.[11] Controlling this requires careful tuning of bifunctional catalysts that possess both metal sites for hydrogenation and acidic/basic sites on the support to direct the reaction pathway.[7][10]

In-Depth Troubleshooting Guide

This section provides a structured, problem-and-solution approach to specific experimental issues.

Issue 1: My desired product is formed, but with significant C-C cleavage byproducts. Where do I start troubleshooting?

Answer: This is a classic selectivity problem. The first step is to systematically de-escalate the reaction's energy input, as C-C bond cleavage typically has a higher activation energy than the desired hydrogenation.

dot

Troubleshooting_Flowchart start Problem: Significant C-C Cleavage Byproducts temp Step 1: Reduce Temperature (e.g., in 10-20°C increments) start->temp pressure Step 2: Reduce H₂ Pressure (e.g., from 50 psi to 15 psi) temp->pressure Cleavage still observed success Problem Solved: Selectivity Improved temp->success Cleavage minimized catalyst Step 3: Evaluate Catalyst (Activity & Support) pressure->catalyst Cleavage still observed pressure->success Cleavage minimized solvent Step 4: Change Solvent catalyst->solvent Cleavage still observed catalyst->success Cleavage minimized solvent->success Cleavage minimized fail Issue Persists: Consult Advanced Strategies solvent->fail Cleavage still observed

Caption: Troubleshooting decision tree for C-C cleavage.

Detailed Steps:

  • Reduce Temperature: This is the most impactful variable. Lower the reaction temperature in increments (e.g., from 60°C to 40°C, then to room temperature). Monitor the reaction progress and selectivity at each stage. High temperatures that favor C-C hydrogenolysis are often observed in reactions like converting anisole to methane on nickel catalysts.[3]

  • Reduce Hydrogen Pressure: High H₂ pressure can increase the surface concentration of hydrogen on the catalyst, promoting aggressive hydrogenolysis. Reducing pressure can temper this effect. Studies on polyethylene hydrogenolysis show that increasing H₂ pressure favors the cleavage of internal C-C bonds.[5][6][13]

  • Re-evaluate the Catalyst: If mild conditions are ineffective, the catalyst itself is likely too active.

    • Switch Metal: If using Pd/C or Ru/C, consider switching to a less active metal.

    • Change Support: The support material is critical. For example, in glycerol hydrogenolysis, different supports like Al₂O₃, TiO₂, and zeolites yield vastly different selectivities due to their varying acidities.[7] A neutral support like carbon may be preferable to an acidic one like alumina if C-C cleavage is an issue.

  • Consider the Solvent: Solvents can influence substrate orientation on the catalyst surface and catalyst activity.[14] Experiment with different solvents (e.g., switching from ethanol to ethyl acetate or THF) to see if selectivity is impacted.

Issue 2: I am trying to hydrogenate a C=C bond without cleaving an adjacent C-O bond in an aryl ether. How can I achieve this selectivity?

Answer: Selective hydrogenation in the presence of an aryl ether C-O bond is challenging because these bonds are susceptible to hydrogenolysis, especially on nickel or under harsh conditions.[15][16]

Key Strategies:

  • Catalyst Selection is Paramount:

    • Avoid Aggressive Catalysts: Steer clear of standard Raney Nickel if possible.

    • Utilize Bimetallic or Modified Catalysts: The addition of a second metal or a modifier can temper the catalyst's activity. For instance, adding Ga₂O₃ to a Cu/ZnO catalyst was shown to enhance stability and prevent deactivation in glycerol hydrogenolysis, a process involving C-O cleavage.[17]

    • Support Effects: Using a synergistic support like TiO₂ can sometimes promote chemoselectivity by altering the electronic properties of the metal nanoparticles.[18][19]

  • Employ Transfer Hydrogenation: Instead of using gaseous H₂, consider a transfer hydrogenation source like formic acid or isopropanol.[1] This technique often operates under milder conditions and can provide a different selectivity profile. Photocatalytic transfer hydrogenolysis using isopropanol as a hydrogen donor has been shown to cleave aryl ether bonds selectively under acid catalysis at room temperature.[20]

dot

Mech_Diagram cluster_0 Desired Pathway: Hydrogenation cluster_1 Undesired Pathway: Hydrogenolysis A Substrate (R-C=C-R') + H₂ B Adsorption on Catalyst Surface A->B C H-H bond scission & H addition B->C D Product (R-CH-CH-R') Desorption C->D X Substrate (R-CH₂-X) + H₂ Y Adsorption on Active Sites X->Y Z C-X Bond Cleavage & H addition Y->Z W Byproducts (R-CH₃ + HX) Desorption Z->W

Caption: Competing pathways of hydrogenation and hydrogenolysis.

Preventative Strategies & Best Practices

Proactive experimental design is the most effective way to avoid unwanted side reactions.

1. Strategic Catalyst Selection

The choice of catalyst and its support is the most critical decision for ensuring chemoselectivity.

Catalyst MetalSupportPropensity for C-C/C-O CleavageTypical Applications & Notes
Palladium (Pd) Carbon (C)HighExcellent for many hydrogenations but very active for hydrogenolysis of benzyl groups and other labile functionalities.[1][2]
Platinum (Pt) Carbon (C), Al₂O₃Moderate to HighA very active catalyst. Pt/Al₂O₃ has been used for selective hydrogenation of HMF to BHMF.[21] Can be non-chemoselective for nitro group reductions without modification.[18][19]
Ruthenium (Ru) Carbon (C), CeO₂Very HighParticularly effective for C-C bond cleavage in polymers like polyethylene.[5][6] The support plays a major role in its activity and selectivity.[4][22]
Rhodium (Rh) Carbon (C), Al₂O₃Low to ModerateOften used for aromatic ring hydrogenation. Generally less prone to hydrogenolysis than Pd or Pt under mild conditions.
Nickel (Ni) Raney, SupportsHighVery active and cost-effective, but often promotes C-C cleavage and methanation at higher temperatures.[3] Can be used for selective aryl ether hydrogenolysis.[1][16]
Copper (Cu) ZnO, Al₂O₃, DolModerateOften used in combination with other metals or supports. Cu-based catalysts are active for glycerol hydrogenolysis to 1,2-propanediol, a process involving selective C-O cleavage.[8][17]
2. Optimizing Reaction Parameters

A systematic approach to optimizing reaction conditions can fine-tune selectivity.

ParameterEffect on C-C CleavageRecommendation for Minimizing Cleavage
Temperature Strong positive correlation. Higher temperatures provide activation energy for bond scission.[3]Start at room temperature and only increase if the desired reaction rate is too low. Maintain the lowest possible temperature.
Hydrogen Pressure Complex effect. Higher pressure can increase the rate of hydrogenolysis but may also change the regioselectivity of cleavage (internal vs. terminal C-C bonds).[5][6]Use the lowest pressure that affords a reasonable reaction rate (e.g., start with a balloon of H₂ or 1-3 bar).
Agitation/Stirring Inefficient stirring can limit hydrogen availability at the catalyst surface, potentially slowing all reactions. While it doesn't directly cause cleavage, ensuring good mixing is crucial for obtaining reproducible results.[23]Use vigorous stirring and an appropriate flask size to maximize the gas-liquid interface.
Catalyst Loading Higher loading increases the number of active sites, potentially increasing the rate of both desired and undesired reactions.Use the minimum catalyst loading required for an efficient reaction (typically 1-10 mol%).
Experimental Protocol: Selective Hydrogenation Using a Poisoned Catalyst

This protocol describes the selective hydrogenation of an alkyne to a cis-alkene using Lindlar's catalyst, a classic example of a "poisoned" catalyst designed to prevent over-reduction and other side reactions. A poisoned catalyst has its activity intentionally reduced to enhance selectivity.[24][25]

Objective: To reduce 3-hexyne to cis-3-hexene without further reduction to hexane.

Materials:

  • Lindlar's Catalyst (Palladium on Calcium Carbonate, poisoned with lead)

  • 3-hexyne

  • Hexane (solvent)

  • Round-bottom flask with stir bar

  • Septum

  • Hydrogen balloon setup

  • Nitrogen or Argon source for inerting

Procedure:

  • Vessel Preparation: Place a magnetic stir bar in a clean, dry round-bottom flask. Seal the flask with a septum.

  • Inerting: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen. This is a critical safety step as hydrogenation catalysts can be pyrophoric.[23]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Lindlar's catalyst (e.g., 5 mol% relative to the substrate).

  • Solvent and Substrate Addition: Add hexane via syringe, followed by the 3-hexyne substrate.

  • Hydrogenation Setup: Evacuate the inert gas and backfill the flask with hydrogen from a balloon. Repeat this purge cycle 2-3 times to ensure a hydrogen atmosphere.[23]

  • Reaction: Stir the mixture vigorously at room temperature. The three-phase system (solid catalyst, liquid solution, gaseous hydrogen) requires efficient mixing for the reaction to proceed.[23]

  • Monitoring: Monitor the reaction progress carefully using an appropriate analytical technique (e.g., GC or TLC). The key is to stop the reaction once the starting alkyne has been consumed to prevent any slow over-reduction to the alkane.

  • Workup: Once complete, carefully purge the flask again with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the cis-3-hexene product.

References
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  • The Journal of Chemical Physics. Impact of the degree of dehydrogenation in ethanol C–C bond cleavage on Ir(100).
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Technical Support Center: Navigating Signal Overlap in ¹H NMR of Aliphatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in the proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of aliphatic hydrocarbons. The high degree of conformational flexibility and the similar electronic environments of protons in alkyl chains often lead to a dense, poorly resolved cluster of signals in the 0.5-2.0 ppm region of the spectrum, complicating structural elucidation.[1]

This resource provides in-depth, practical solutions in a question-and-answer format, moving from simple adjustments to more advanced experimental setups. Our goal is to empower you not just to follow protocols, but to understand the underlying principles and make informed decisions to obtain clear, interpretable spectra.

Frequently Asked Questions (FAQs)
Q1: My aliphatic signals are a broad, unresolved "hump." What is the first and simplest thing I can do to improve resolution?

A1: Before moving to more complex solutions, always consider the power of a higher magnetic field strength. The chemical shift dispersion (in Hz) is directly proportional to the spectrometer's field strength. By moving from a 400 MHz to a 600 MHz or 800 MHz spectrometer, you can often physically separate overlapping multiplets without any changes to your sample preparation. While not a change in experimental protocol, it is the most straightforward way to increase spectral dispersion.

Troubleshooting Guide: Step-by-Step Solutions for Signal Overlap
Issue 1: Overlapping Multiplets from Different Spin Systems

Symptom: You have a complex region where multiple triplets, quartets, etc., are crowded together, making it impossible to assign individual protons or measure coupling constants accurately.

Solution A: Modifying the Chemical Environment

The chemical shift of a proton is highly sensitive to its local electronic environment. By rationally altering the sample conditions, we can induce changes in chemical shifts (δ) to resolve overlapping signals.

Q2: Can changing the solvent resolve my overlapping aliphatic signals?

A2: Absolutely. This is one of the most powerful and simple first steps. Solute-solvent interactions can alter the electron density around your analyte's protons, leading to significant changes in chemical shifts.[2][3] Aromatic solvents like deuterated benzene (C₆D₆) or pyridine (C₅D₅N) are particularly effective for non-polar aliphatic compounds due to their magnetic anisotropy.[2][4] The ring current of the aromatic solvent creates shielding and deshielding cones. Protons on your analyte that are spatially close to the face of the aromatic ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This differential shifting can effectively "pull apart" overlapping signals.[5]

Experimental Protocol: Solvent Titration Study

  • Baseline Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a common, relatively inert solvent like deuterated chloroform (CDCl₃).

  • Sample Preparation: Prepare a series of NMR samples with varying ratios of CDCl₃ to an aromatic solvent (e.g., C₆D₆). A good starting point is 9:1, 4:1, 1:1, 1:4, and 1:9 ratios, along with a pure C₆D₆ sample.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Analysis: Compare the spectra. Look for the solvent ratio that provides the best signal dispersion in your aliphatic region of interest.

Solvent Typical Effect on Aliphatic Protons Mechanism of Action
CDCl₃ Standard reference, relatively inert.Weak hydrogen bonding and van der Waals interactions.
C₆D₆ Often induces significant upfield shifts (shielding).Anisotropic effect; solute association with the solvent π-system.[4]
Pyridine-d₅ Similar to benzene, can induce large shifts.Anisotropic effect, with additional interactions if the solute has Lewis acidic sites.[2]
DMSO-d₆ Can cause downfield shifts due to polarity.Primarily dipole-dipole and hydrogen bonding interactions.[5]

Q3: Will changing the sample temperature help resolve signals?

A3: Yes, especially for conformationally flexible molecules. Aliphatic chains are constantly rotating around their C-C bonds. At room temperature, the observed NMR spectrum is a time-average of all the populated conformations. Changing the temperature can alter the relative populations of these conformers and the rate of their interchange.[6]

  • Lowering the Temperature: This can slow down conformational exchange. If the exchange rate becomes slow on the NMR timescale, you may see separate signals for protons in different conformers, although this can also lead to line broadening.

  • Increasing the Temperature: This can speed up exchange, sometimes leading to sharper, averaged signals. More importantly, temperature changes can affect intermolecular interactions (like hydrogen bonding), which in turn alters chemical shifts and can improve resolution.[7][8][9][10]

Workflow: Variable Temperature (VT) NMR Study

VT_NMR_Workflow

Solution B: Chemical Derivatization and Shift Reagents

When solvent and temperature effects are insufficient, you can chemically modify the analyte to induce larger chemical shift changes.

Q4: What are Lanthanide Shift Reagents (LSRs) and how can they help?

A4: LSRs are paramagnetic organometallic complexes, often of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic functional groups (like alcohols, ketones, or amines) in your molecule.[11][12][13] The paramagnetic nature of the lanthanide ion generates a strong local magnetic field that dramatically alters the chemical shifts of nearby protons.[11] This effect, known as the Lanthanide-Induced Shift (LIS), is distance and angle-dependent, causing protons closer to the binding site to shift more than those further away.[11][14] This can turn a crowded aliphatic spectrum into a first-order, fully resolved one.[14][15]

  • Europium-based reagents (e.g., Eu(fod)₃): Typically induce downfield shifts.[14]

  • Praseodymium-based reagents (e.g., Pr(fod)₃): Typically induce upfield shifts.[11][14]

Experimental Protocol: Using a Lanthanide Shift Reagent

  • Analyte Purity: Ensure your sample is free of water and other Lewis bases, as these will compete for coordination to the LSR.[15]

  • Initial Spectrum: Dissolve a known quantity of your analyte in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference spectrum.

  • Incremental Addition: Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube. Shake well.

  • Acquire Spectrum: Acquire a new ¹H NMR spectrum. You should observe shifts in the signals.

  • Titration: Continue adding small increments of the LSR and acquiring spectra until optimal signal dispersion is achieved. Be aware that excessive LSR can cause significant line broadening.[15]

Q5: My molecule has no functional groups for LSRs to bind. Can I still use derivatization?

A5: Yes. If your hydrocarbon is purely aliphatic with no heteroatoms, you can sometimes introduce a functional group through a simple, high-yielding reaction. However, a more common scenario is resolving signals in molecules containing chiral centers. For this, Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs) are used.[16][17]

If you have a racemic mixture of a chiral aliphatic hydrocarbon, the two enantiomers will give identical NMR spectra. By reacting the mixture with an enantiomerically pure CDA (e.g., Mosher's acid for an alcohol), you form a pair of diastereomers.[16] Diastereomers have different physical properties and, crucially, will produce distinct NMR spectra, allowing you to resolve the signals of the two original enantiomers.[16][18]

Issue 2: Severe Overlap & Complex Spin Systems

Symptom: The aliphatic region is so dense that even the methods above fail to provide full resolution, or you need to definitively trace out J-coupling networks through the crowded region.

Solution: Two-Dimensional (2D) NMR Spectroscopy

2D NMR is the ultimate tool for resolving severe overlap.[19][20] It works by spreading the proton signals across a second frequency dimension, providing a much higher degree of resolution.[21][22]

Q6: Which 2D NMR experiment should I start with to resolve proton-proton correlations?

A6: The COSY (Correlation Spectroscopy) experiment is the fundamental starting point.[19] A COSY spectrum shows correlations (cross-peaks) between protons that are J-coupled to each other, typically over two or three bonds.[23]

  • Diagonal Peaks: The 1D spectrum appears along the diagonal.

  • Cross-Peaks: Off-diagonal peaks connect signals from protons that are coupled. By tracing the connectivity path from one cross-peak to the next, you can map out an entire spin system (e.g., a complete alkyl chain).[23]

Q7: In my COSY, I can see a correlation between H-1 and H-2, and between H-2 and H-3, but not H-1 and H-3. How can I see the entire chain of coupled protons at once?

A7: For this, you need a TOCSY (Total Correlation Spectroscopy) experiment. A TOCSY spectrum shows correlations between a given proton and all other protons within the same spin system, not just its immediate neighbors.[24] If you have a cross-peak at the coordinates of H-1, you will see additional cross-peaks along that horizontal line for H-2, H-3, H-4, etc., as long as they are part of an unbroken chain of coupled protons.[23][24] This is exceptionally powerful for identifying complete aliphatic chains within a larger molecule.

Q8: My proton signals are completely overlapped, but their attached carbons have different chemical shifts. How can I use this to my advantage?

A8: This is the perfect scenario for a HSQC (Heteronuclear Single Quantum Coherence) experiment.[25][26][27] An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached.[25][27]

  • Axes: The ¹H spectrum is on one axis, and the ¹³C spectrum is on the other.

  • Correlation Peaks: A peak appears at the coordinate (δ H, δ C) for each C-H bond.

Since ¹³C chemical shifts are dispersed over a much wider range (typically 0-220 ppm) compared to protons, two protons that overlap in the ¹H dimension will almost always be attached to carbons with different ¹³C shifts.[25] This resolves their signals along the second dimension, allowing for unambiguous assignment.[20][25]

Decision Tree: Choosing the Right 2D NMR Experiment

Q9: I've identified my spin systems, but how do I connect them across quaternary carbons or heteroatoms?

A9: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is designed for this. It shows correlations between protons and carbons that are two or three bonds apart (²J_CH, ³J_CH).[27][28] Because it detects these "long-range" couplings, you can see a correlation from a proton on one aliphatic fragment to a carbon on an adjacent fragment, even if they are separated by a non-protonated quaternary carbon. This is critical for piecing together the full carbon skeleton of your molecule.[27]

References
  • Chiral resolution - Wikipedia. Wikipedia.
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  • Lanthanide NMR Shift Reagents. ResearchGate.
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  • TOCSY Spectra. Chemistry LibreTexts.
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Technical Support Center: GC-MS Analysis of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Ethyl-4-methylheptane and its related impurities using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you with the expertise to identify unknown impurities confidently and ensure the integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion peak (M+) of this compound weak or absent in my EI-MS spectrum?

A1: It is characteristic for branched alkanes like this compound to exhibit a weak or sometimes completely absent molecular ion peak under Electron Ionization (EI).[1][2][3][4] This is due to the high propensity of the molecular ion to undergo rapid fragmentation. The branching in the structure creates energetically favorable cleavage points, leading to the formation of more stable secondary and tertiary carbocations.[1][3] Therefore, the energy from the electron impact is quickly dissipated through bond cleavage rather than being retained in the intact molecular ion.

Q2: What are the expected major fragment ions for this compound in a 70 eV EI mass spectrum?

A2: The mass spectrum of this compound (molecular weight: 142.28 g/mol ) is dominated by characteristic fragmentation patterns resulting from cleavage at the branched carbon atoms.[5] Based on the principles of carbocation stability (tertiary > secondary > primary), you should expect to see prominent peaks corresponding to the loss of the largest alkyl groups at the branching points.[1][2][4]

Key fragmentation pathways include:

  • Cleavage at C4: Loss of a propyl group (CH2CH2CH3, 43 Da) or a butyl group (CH2CH2CH2CH3, 57 Da).

  • Cleavage at C3: Loss of an ethyl group (CH2CH3, 29 Da) or a pentyl group (C5H11, 71 Da).

The resulting mass spectrum will show a series of alkyl fragment ions (CnH2n+1)+, with clusters of peaks separated by 14 Da (a CH2 group).[1][3] According to the NIST database, prominent peaks for this compound are observed at m/z 43, 57, 70, 71, and 113.[6][7]

Q3: What are the likely sources of unknown impurities in my this compound sample?

A3: Impurities can originate from several sources:

  • Synthesis-Related Impurities: These include structural isomers (e.g., other C10H22 alkanes), unreacted starting materials, or byproducts from side reactions during the synthesis of this compound.[8]

  • Degradation Products: Although alkanes are generally stable, prolonged exposure to heat or light in the presence of catalysts can lead to degradation.

  • System Contamination: Contaminants can be introduced from the GC-MS system itself. Common sources include septum bleed, column bleed (especially at high temperatures), contaminated solvents or rinse solutions, and residues from previous analyses in the injector liner.[9][10][11][12]

  • Sample Handling and Storage: Impurities can be introduced from contaminated vials, caps, or solvents used during sample preparation.[10]

Troubleshooting Guide: Identifying Unknown Impurities

This section provides a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of this compound for impurity identification.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and make the detection and quantification of low-level impurities difficult.

  • Verify Inlet Conditions:

    • Action: Inspect and clean or replace the injector liner. Active sites in a dirty liner can cause peak tailing for certain compounds.[10][11]

    • Rationale: The injector is the first point of contact for the sample. Any contamination or activity here will affect the entire chromatographic process.

  • Check for Column Contamination:

    • Action: Trim the first 15-20 cm of the GC column from the inlet side.[10] If the problem persists, consider baking out the column according to the manufacturer's instructions.

    • Rationale: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that lead to peak tailing.

  • Optimize Injection Parameters:

    • Action: Ensure the injection volume is appropriate to avoid overloading the column. If using a splitless injection, optimize the purge activation time.

    • Rationale: Column overload can lead to fronting peaks, while an improperly set purge time can cause broad or tailing solvent peaks that may obscure early eluting impurities.

  • Confirm Carrier Gas Purity and Flow:

    • Action: Check for leaks in the gas lines and ensure high-purity carrier gas is being used. Verify the flow rate is stable.[13][14]

    • Rationale: Leaks can introduce oxygen and moisture, which can damage the stationary phase and create active sites. Unstable flow rates will lead to inconsistent retention times and poor peak shapes.

Issue 2: Presence of Ghost Peaks or Unexpected Baseline Noise

Ghost peaks are peaks that appear in a chromatogram but are not present in the sample. A noisy baseline can obscure small impurity peaks.

  • Identify the Source of Contamination:

    • Action: Run a blank solvent injection. If the ghost peaks are still present, the contamination is likely from the system. If they disappear, the contamination is from the sample preparation process.

    • Rationale: This is a crucial first step in isolating the problem to either the sample or the instrument.

  • Troubleshoot System Contamination:

    • Septum Bleed: Replace the injector septum with a high-quality, low-bleed septum.[10]

    • Column Bleed: Condition the column according to the manufacturer's specifications. If bleed is excessive, the column may be old or damaged and require replacement.[14]

    • Carryover: Clean the syringe and the injector port. Run several solvent blanks to wash out any residual sample from previous injections.[11]

  • Address Baseline Noise:

    • Action: Check for leaks in the system, especially around the column fittings and the mass spectrometer interface. Ensure the carrier gas and any detector gases are of high purity.[9][14]

    • Rationale: Air leaks are a common cause of a noisy baseline in MS detectors.[12] Impurities in the gas supply can also contribute to a high background signal.

Workflow for Unknown Impurity Identification

The following diagram illustrates a logical workflow for identifying an unknown impurity in your this compound sample.

Impurity Identification Workflow cluster_GCMS GC-MS Analysis cluster_Data_Analysis Data Analysis & Interpretation cluster_Confirmation Structure Confirmation A 1. Sample Injection & Chromatographic Separation B 2. Mass Spectral Acquisition (EI, 70 eV) A->B C 3. Deconvolution of Co-eluting Peaks (if necessary) B->C D 4. Background Subtraction C->D E 5. Library Search (NIST/Wiley) D->E F 6. Manual Interpretation of Mass Spectrum D->F G 7. Propose Putative Structure(s) E->G F->G I 9. Compare Retention Time & Mass Spectrum G->I H 8. Analyze Reference Standard (if available) H->I J 10. Confirm Impurity Identity I->J

Caption: Workflow for identifying unknown impurities via GC-MS.

Data Interpretation: A Deeper Dive

Understanding the Fragmentation of Branched Alkanes

The key to identifying alkane impurities is understanding their fragmentation patterns. Unlike molecules with functional groups that direct fragmentation, alkanes fragment based on carbocation stability.

  • Rule of Thumb: The most abundant fragment ions will result from cleavages that form the most stable carbocations (tertiary > secondary > primary).[1][2]

  • Isomer Differentiation: Structural isomers of this compound will have the same molecular weight but will produce different relative abundances of fragment ions due to differences in their branching points. Compare the unknown spectrum to the spectrum of your main compound and look for significant differences in the ratios of key fragment ions.

Utilizing Mass Spectral Libraries

Commercially available mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, are invaluable tools for identifying unknown compounds.[15][16][17][18][19]

  • Search Strategy: When searching a library with an unknown spectrum, pay close attention to the match and reverse match scores. A high score suggests a good potential match.

  • Critical Evaluation: Do not rely solely on the library search results. Always manually inspect the mass spectrum of the top hit and compare it to your acquired spectrum. Consider if the proposed structure is chemically plausible as an impurity in your sample.

Recommended GC-MS Parameters

While the optimal parameters will depend on your specific instrument and application, the following table provides a good starting point for the analysis of this compound and its impurities.

ParameterRecommended SettingRationale
GC Column Non-polar (e.g., DB-1, HP-5ms)Provides good separation of hydrocarbons based on boiling point.
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Start at 40°C, ramp to 280°C at 10°C/minA temperature ramp is necessary to elute a range of potential impurities with different volatilities.
MS Source Temp. 230 °CStandard temperature for EI sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Range 35-300 amuCovers the expected mass range for the parent compound and its fragments.

Final Checklist for Reliable Impurity Identification

References

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • ACS Publications. (n.d.). Hydrocarbon Compound Type Analysis by Mass Spectrometry: On the Replacement of the All-Glass Heated Inlet System with a Gas Chromatograph. Energy & Fuels.
  • University of Bristol. (n.d.). Alkanes.
  • Whitman College. (n.d.). GCMS Section 6.9.2.
  • PubMed. (2008). Hydrocarbons and fuels analyses with the supersonic gas chromatography mass spectrometry--the novel concept of isomer abundance analysis.
  • ScienceDirect. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?.
  • ResearchGate. (n.d.). Appendix B: GC/MS Troubleshooting Quick Reference.
  • NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST WebBook.
  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.
  • LookChem. (n.d.). This compound.
  • NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST WebBook.
  • NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST WebBook.
  • Chemsrc. (2025). This compound.
  • NIST. (n.d.). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4).
  • NIST. (n.d.). NIST 23 Mass Spectral Library.
  • Wiley Science Solutions. (2023). Wiley Registry/NIST Mass Spectral Library 2023.
  • NIST. (n.d.). Heptane, 3-ethyl-4-methyl-. NIST WebBook.
  • Spectrometrics. (2020). NIST / EPA / NIH Mass Spectral Library 2020.
  • AGS Analítica. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023.
  • Medistri. (2024). GC/MS Identification of Impurities.
  • Agilent. (n.d.). What are the common contaminants in my GCMS.
  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products.
  • PubMed. (n.d.). Artifact formation during gas chromatographic-mass spectrometric analysis of a methylsulfinyl-containing metabolite.
  • Flinders University. (2017). An Investigation into Artefacts Formed During Gas Chromatography/Mass Spectrometry Analysis of Firearms Propellant.
  • PubMed. (2025). Field Ionization Mass Spectrometric and Quantum Chemical Analysis of Alkyl Fragment Ions Produced by Field Dissociation of n-Heptane, 2-Methyl Hexane, and 2-Methyl Heptane.
  • Chromatography Forum. (2017). Hydrocarbon Contamination.
  • Plymouth University. (2014). Synthesis of H-branch alkanes.
  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of the molecule.
  • ResolveMass Laboratories Inc. (2025). Unknown Impurity Identification.
  • Eurofins. (n.d.). Identification of unknown pharmaceutical impurities.
  • ChemRxiv. (n.d.). Artifact peaks due to minor decomposition of sample diluent DMSO in head space-GC analysis.
  • Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities.
  • YouTube. (2020). GCMS 3 Fragmentation Patterns.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Alkane.
  • Chemistry Stack Exchange. (2018). Synthesis of branched alkanes.
  • Chemistry LibreTexts. (2025). 25.3: Branched Alkanes.
  • Reddit. (2023). Common sources of mistake in organic synthesis.

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Technical Support Center: Analysis of Diastereotopic Protons in the NMR Spectrum of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy for chiral alkanes, specifically focusing on 3-Ethyl-4-methylheptane. This document is designed for researchers and drug development professionals who encounter complex, overlapping signals in their NMR spectra and require robust methods for accurate structural elucidation. We will move beyond basic interpretation to address the specific challenges posed by diastereotopicity.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses the fundamental principles that underpin the spectral complexities of this compound.

Q1: What are diastereotopic protons and why do they arise in this compound?

A: Diastereotopic protons are non-equivalent protons located on the same carbon atom (typically a methylene, -CH₂-, group).[1] Their non-equivalence is a direct consequence of the molecule's stereochemistry. In an achiral environment, the two protons of a -CH₂- group are typically chemically equivalent because they can be interchanged by a plane of symmetry or rotation.[2][3]

However, this compound possesses two chiral centers at the C3 and C4 positions. The presence of these stereocenters removes the local symmetry for nearby methylene groups.[4] To confirm this, one can perform a "substitution test": if you were to theoretically replace one of the methylene protons with another group (e.g., deuterium), and then replace the other proton with the same group, the two resulting molecules would be diastereomers.[1][5] Because diastereomers have different physical properties, the protons that lead to their formation are in chemically distinct environments and are therefore non-equivalent in the NMR spectrum.[6]

In this compound, the methylene protons on the C3-ethyl group (-CH₂ CH₃) and the methylene protons at C2, C5, and C6 are all diastereotopic.

Caption: Structure of this compound with chiral centers (C*) and highlighted diastereotopic methylene groups.

Q2: What are the expected consequences of diastereotopicity on the ¹H NMR spectrum?

A: The presence of diastereotopic protons introduces three main complexities into a ¹H NMR spectrum:

  • Distinct Chemical Shifts: Instead of a single signal for the two protons of a -CH₂- group, you will observe two separate signals at different chemical shifts.[1] The difference in their chemical shifts (Δδ) can range from very small to more than 1 ppm, depending on the proximity and nature of the chiral center.[7]

  • Geminal Coupling: The two non-equivalent protons on the same carbon will split each other's signals. This is known as geminal coupling (²JHH), which typically has a coupling constant of 10-18 Hz in acyclic systems.[7]

  • Complex Multiplets: Each of the diastereotopic protons will also couple to protons on adjacent carbons (vicinal coupling, ³JHH). This results in highly complex splitting patterns. For example, a diastereotopic proton in a -CH₂-CH₃ system might appear as a "doublet of quartets" instead of a simple quartet.[8] When Δδ is small and on the same order of magnitude as the coupling constants, significant "roofing" or second-order effects can occur, distorting the multiplets and making manual interpretation difficult.[7][9]

Section 2: Troubleshooting Common Experimental Issues

This section provides actionable solutions to frequent problems encountered during the analysis of molecules like this compound.

Q3: My ¹H NMR spectrum is just a complex, unresolved cluster of signals in the aliphatic region. What is my first troubleshooting step?

A: The most effective initial step is to re-acquire the spectrum on a higher-field NMR spectrometer (e.g., 500 MHz or higher).

Causality: The separation between NMR signals in Hertz (Hz) is directly proportional to the magnetic field strength of the spectrometer. The value of coupling constants (J), however, is independent of the field strength.[9] By increasing the field strength, you increase the frequency separation between coupled signals. This simplifies complex, overlapping multiplets, reduces second-order effects, and often transforms an uninterpretable spectrum into one that is amenable to first-order analysis. High-resolution NMR is a key technique for resolving complex spectra.[10][11]

Q4: I can't definitively assign two separate proton signals to a single methylene carbon. How can I confirm they are a diastereotopic pair?

A: The definitive method for this is a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment.

Causality: An HSQC experiment maps correlations between protons and the carbons to which they are directly attached.[12] Each correlation peak in the 2D spectrum corresponds to a C-H bond. For a diastereotopic methylene group, you will observe two distinct correlation peaks at the same ¹³C chemical shift but with different ¹H chemical shifts. This is unambiguous proof that two non-equivalent protons are bonded to the same carbon atom. This technique is exceptionally useful for identifying diastereotopic pairs in a complex proton spectrum.[2]

Q5: The splitting patterns are too convoluted to interpret by eye. How can I determine the proton-proton coupling network?

A: To map the spin-spin coupling network, the primary tool is the 2D ¹H-¹H Correlation Spectroscopy (COSY) experiment.

Causality: A COSY spectrum displays ¹H chemical shifts along both axes. The diagonal contains the standard 1D spectrum, while off-diagonal "cross-peaks" indicate that two protons are coupled to each other (typically vicinally, over three bonds).[10] By "walking" through the cross-peaks, you can trace the connectivity of the entire carbon skeleton. For example, you can identify the cross-peak between a proton on C5 and its neighbors on C4 and C6, even if their 1D multiplets are completely overlapped.

Section 3: Advanced Analytical Protocols

For a definitive and trustworthy analysis, a systematic approach combining multiple NMR experiments is required.

Protocol 1: Step-by-Step 2D NMR Workflow for Structural Elucidation

This protocol provides a self-validating system for assigning the complex ¹H and ¹³C NMR spectra of this compound.

  • Acquire High-Resolution 1D Spectra:

    • Obtain a standard ¹H spectrum and a proton-decoupled ¹³C spectrum. This provides the initial chemical shift information.

  • Identify Protonated Carbons (HSQC):

    • Run a standard HSQC experiment.

    • Analysis: Use the ¹³C axis to separate signals into methyl (CH₃), methylene (CH₂), and methine (CH) regions. As noted in Q4, identify all carbons that show two cross-peaks on the ¹H axis; these are your diastereotopic methylene groups.

  • Establish Proton Connectivity (COSY):

    • Run a standard ¹H-¹H COSY experiment.

    • Analysis: Starting with a well-resolved signal (e.g., a methyl triplet), find its cross-peak to identify the adjacent methylene group. Follow the chain of cross-peaks from one proton to the next to map out the entire spin system of the heptane backbone and ethyl substituents.

  • Confirm Long-Range Connectivity (HMBC):

    • Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This shows correlations between protons and carbons over 2-3 bonds.

    • Analysis: This is a final validation step. For example, confirm the assignment of the C4-methyl group by observing a cross-peak between the methyl protons and carbons C3, C4, and C5. This provides unequivocal evidence for the overall structure.

Caption: A validated workflow for the complete NMR assignment of complex chiral molecules.

Protocol 2: Using Variable Temperature (VT) NMR to Resolve Overlapping Signals

If signal overlap remains a problem even at high field, VT-NMR can be a powerful tool.

  • Establish a Baseline: Acquire a standard ¹H spectrum at ambient temperature (e.g., 25 °C).

  • Cool the Sample: Decrease the sample temperature in increments (e.g., 10 °C steps, down to -50 °C or until the solvent freezes). Acquire a spectrum at each step.

    • Causality: Lowering the temperature slows the rate of conformational rotation around C-C single bonds.[13] In a flexible molecule, the observed room-temperature spectrum is an average of all major conformers. By "freezing out" a preferred conformation, the chemical shift difference (Δδ) between diastereotopic protons may increase, resolving them from other signals.[14]

  • Heat the Sample: Increase the temperature in increments (e.g., to 50 °C, 75 °C).

    • Causality: Increasing the temperature can sometimes be beneficial. While it averages conformations more rapidly, the chemical shifts of different protons can change at different rates, which may serendipitously move overlapping signals apart.[15][16]

  • Analyze the Data: Compare the series of spectra to identify the temperature that provides the optimal signal dispersion for your region of interest.

Section 4: Data Interpretation and Visualization

While an experimental spectrum is required for exact values, the following table provides predicted ¹H NMR data for this compound based on spectral databases and predictive models.[17][18] This serves as a guide for initial assignments.

Proton Assignment Predicted δ (ppm) Splitting Pattern Notes
-CH₃ (C1, C7, C4-Me, C3-Et-Me)0.80 - 0.95Triplet or DoubletMultiple overlapping signals expected.
-CH₂- (Aliphatic Chain)1.05 - 1.40Complex MultipletsDiastereotopic protons (Hₐ, Hₑ) will have distinct shifts and complex splitting.
-CH- (C3, C4)1.50 - 1.60Complex MultipletsSignals will be highly split by numerous neighbors.

Note: The actual spectrum will show significant complexity and overlap in the 1.0-1.6 ppm region.[17]

Section 5: Concluding FAQs

Q6: Can changing the NMR solvent help simplify the spectrum?

A: Yes, this can be a useful strategy. Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) alters the local magnetic environment of the protons through varying intermolecular interactions.[19] This can change the chemical shifts of the protons, sometimes resolving previously overlapped signals. Aromatic solvents like Benzene-d₆ are particularly known for inducing significant shifts.

Q7: Are the three protons of a methyl group, such as the one on the C3-ethyl group, also diastereotopic?

A: No. While the methylene group attached to the chiral center is diastereotopic, the terminal methyl group is not. This is because there is rapid free rotation around the C-C single bond connecting the methyl and methylene groups. This rotation makes the three protons on the methyl group chemically and magnetically equivalent on the NMR timescale, and they will appear as a single signal (typically a triplet).

References

  • Reddit discussion on diastereotopic proton couplings
  • Fulmer, G. R., et al. "Useful Examples for Discussion of Proton-NMR Spectroscopy: N-Substituted alpha-Aminobenzenebutanenitriles. Anisotropy of Diastereotopic Methylene Protons.
  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples." [Link]
  • Creative Biostructure. "High-Resolution NMR for Complex Molecule Analysis." [Link]
  • Fiveable. "Advanced NMR Techniques and Applications | Spectroscopy Class Notes." [Link]
  • Advanced NMR Techniques Organic. "Advanced NMR techniques organic." [Link]
  • Udrea, S., et al. "1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES." Revue Roumaine de Chimie. [Link]
  • Chemistry LibreTexts. "12: Complex Coupling." [Link]
  • Silva, M. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. [Link]
  • ResearchGate. "Chemical shifts (δ, ppm) and coupling constants (J, Hz) of diastereotopic protons..." [Link]
  • The Journal of Organic Chemistry. "NMR and Computational Studies of the Configurational Properties of Spirodioxyselenuranes..." [Link]
  • JoVE. "Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons." [Link]
  • NMR Spectra and Molecular Structure. [Link]
  • Al-Hourani, B. "Spotting diastereotopic protons in the NMR spectrum." [Link]
  • Chemistry Stack Exchange. "How to differentiate diastereotopic protons by NMR in flexible groups?" [Link]
  • RSC Publishing. "High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection." [Link]
  • University of Calgary.
  • Master Organic Chemistry. "Homotopic, Enantiotopic, Diastereotopic." [Link]
  • YouTube. "NMR Spectroscopy: Diastereotopism." [Link]
  • Chemistry Steps. "Homotopic Enantiotopic Diastereotopic and Heterotopic." [Link]
  • Spectroscopy Europe. "The prediction of 1H NMR chemical shifts in organic compounds." [Link]
  • University of Ottawa NMR Facility Blog.
  • ResearchGate.

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Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile alkanes by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here, we will delve into the causality behind experimental choices to ensure your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical injection parameter for volatile alkanes?

A: For volatile alkanes (approx. C5-C12), the injection mode (split vs. splitless) is arguably the most critical parameter. Your choice will fundamentally dictate the sensitivity and concentration range of your analysis.

  • Split Injection: Ideal for higher concentration samples. It works by venting a portion of the injected sample, preventing column overload and ensuring sharp, narrow peaks.[1] Typical split ratios range from 5:1 to 500:1.[2]

  • Splitless Injection: Best suited for trace analysis where maximizing the transfer of analytes to the column is necessary for detection.[1][3] This mode directs nearly the entire vaporized sample onto the column, significantly enhancing sensitivity.[4]

Q2: How do I choose the correct inlet temperature?

A: The inlet temperature must be high enough to ensure rapid and complete vaporization of your target alkanes and the solvent.[5] For volatile alkanes like C5-C12, a general starting point is 250 °C .[6]

  • Causality: Insufficient temperature leads to slow or incomplete vaporization, resulting in broad, tailing peaks and poor reproducibility. Conversely, excessively high temperatures can cause thermal degradation of the sample or septum, leading to ghost peaks and baseline instability.[7]

Q3: Does injection speed matter for volatile analytes?

A: Yes, injection speed is a crucial but often overlooked parameter. A fast injection is generally recommended for volatile compounds.

  • Expertise & Experience: A rapid injection minimizes the time the sample spends in the syringe needle, reducing the potential for pre-injection volatilization and discrimination against the most volatile components. Slow injections can lead to broad or split peaks.[4][8] This is because the sample band is introduced to the inlet over a longer period, causing what is known as "band broadening in time."[9]

Q4: What type of inlet liner is best for volatile alkane analysis?

A: The choice of liner depends on your injection mode.

  • Splitless Analysis: A single taper liner, often with glass wool , is an excellent choice.[10][11] The taper helps to focus the sample onto the head of the column, while the glass wool aids in sample vaporization and traps non-volatile residues, protecting the column.[10][12]

  • Split Analysis: A Precision-style liner with wool is often recommended.[11] The wool promotes rapid and homogeneous vaporization and mixing, which is critical for reproducible splitting.[11] For gaseous samples, a straight, narrow-internal-diameter (1-mm) liner is often the best choice to ensure a tight sample band.[10]

It's important to use deactivated liners, especially for trace analysis, to prevent analyte adsorption.[13]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape - Tailing Peaks

Q: My early-eluting (more volatile) alkane peaks are tailing significantly. What's the cause and how can I fix it?

A: Peak tailing for volatile compounds often points to issues within the injection port or the column itself.

Troubleshooting Protocol:

  • Check for Active Sites: Active sites in the inlet liner or on the column can cause polar interactions with analytes, leading to tailing.[5]

    • Solution: Replace the inlet liner with a new, deactivated one. If the problem persists, trim the first few centimeters (e.g., 4 inches) of the column to remove any active sites that may have developed at the inlet.[7]

  • Verify Column Installation: Improper column installation can create dead volume, leading to peak distortion.[5]

    • Solution: Re-install the column according to the manufacturer's guidelines, ensuring a clean, square cut at the column end and correct insertion depth into the inlet and detector.[14]

  • Optimize Inlet Temperature: An inlet temperature that is too low can cause slow vaporization.

    • Solution: Increase the injector temperature in 10-20°C increments. A typical range is 280-320°C.[5] However, avoid exceeding the maximum temperature of your column's stationary phase.

Issue 2: Poor Peak Shape - Fronting Peaks

Q: My chromatogram shows peaks that look like shark fins (fronting). What does this indicate?

A: Peak fronting is a classic sign of column overload .[5] This means too much sample has been introduced onto the column, saturating the stationary phase.

Troubleshooting Protocol:

  • Dilute the Sample: This is the most straightforward solution. Dilute your sample and reinject.[5]

  • Adjust the Split Ratio: If you are using split injection, increase the split ratio (e.g., from 50:1 to 100:1). This will reduce the amount of sample reaching the column.[2]

  • Reduce Injection Volume: If sample dilution is not feasible, reduce the injection volume (e.g., from 1 µL to 0.5 µL).[4] Be aware that reducing the injection volume can sometimes affect peak areas.[15]

Issue 3: Irreproducible Peak Areas

Q: I'm seeing significant variation in peak areas between replicate injections. What are the likely causes?

A: Irreproducible peak areas are often linked to problems with the injection process or leaks in the system.

Troubleshooting Workflow:

G start Irreproducible Peak Areas leak_check Perform Leak Check on Inlet start->leak_check First Step septum Inspect and Replace Septum leak_check->septum If no leaks found syringe Check Autosampler Syringe for Bubbles/Leaks septum->syringe If septum is OK liner Inspect Liner for Contamination/Plugging syringe->liner If syringe is OK solution Problem Resolved liner->solution After inspection/replacement

Caption: Troubleshooting workflow for irreproducible peak areas.

Detailed Steps:

  • System Leaks: A leak in the injector is a common culprit, especially affecting more volatile compounds.[7]

    • Solution: Use an electronic leak detector to check for leaks around the septum nut, column fittings, and gas lines. Tighten or replace fittings as necessary.[14]

  • Septum Issues: A worn or cored septum can cause leaks and lead to inconsistent injections.

    • Solution: Replace the septum. It is good practice to replace the septum regularly as part of routine maintenance.[16]

  • Syringe Problems: A faulty or dirty syringe can lead to inaccurate injection volumes.

    • Solution: Inspect the syringe for damage or blockage. Try a new or proven syringe to see if reproducibility improves.[7] Ensure there are no air bubbles in the syringe before injection.

  • Inlet Liner Contamination: A dirty liner can affect sample vaporization and transfer.

    • Solution: Replace the inlet liner. Non-volatile residues can accumulate in the liner over time.[7][12]

Issue 4: Reduced Sensitivity for Early Eluting Peaks

Q: My more volatile alkanes show a much lower response than expected compared to the less volatile ones. What could be causing this discrimination?

A: This issue, known as "inlet discrimination," occurs when the sample does not vaporize and transfer to the column uniformly. Lighter, more volatile compounds can be lost through the split vent before the heavier compounds have fully vaporized.

Optimization Strategies:

  • Liner Choice: Using a liner with glass wool can help mitigate this issue. The wool provides a large surface area, promoting more uniform and rapid heat transfer to the entire sample, ensuring both high and low boiling compounds vaporize simultaneously.[10][17]

  • Injection Speed: A slower injection can sometimes exacerbate this problem, allowing volatile components to escape before the full sample is injected.[18] Ensure a fast, consistent injection speed.

  • Inlet Temperature: While a high temperature is needed, an excessively high temperature can cause the sample to expand too rapidly, leading to backflash and loss of sample out of the top of the liner.

    • Solution: Optimize the inlet temperature. Start around 250°C and adjust as needed.

  • Splitless Injection Considerations: In splitless mode, ensure the initial oven temperature is low enough to re-focus the analytes at the head of the column. This is known as solvent trapping or cold trapping.[5] A good starting point is an initial oven temperature 10-15°C below the boiling point of the solvent.[5]

Section 3: Data & Protocols

Table 1: Recommended Starting GC-MS Parameters for Volatile Alkanes (C5-C12)
ParameterRecommended SettingRationale
Inlet Mode Split (for >10 ppm) or Splitless (for <10 ppm)Split prevents column overload for concentrated samples; splitless maximizes sensitivity for trace analysis.[2][3]
Inlet Temperature 250 - 300 °CEnsures rapid and complete vaporization of volatile alkanes.[5][6]
Split Ratio 50:1 to 200:1 (if applicable)A higher ratio reduces the amount of sample on the column, improving peak shape for concentrated samples.[2]
Splitless Hold Time 0.5 - 1.0 min (if applicable)Allows for the majority of the sample to be transferred to the column before the inlet is purged.[1][2]
Liner Type Single Taper w/ Wool (Splitless), Precision w/ Wool (Split)Tapered design focuses analytes onto the column; wool aids in vaporization and traps non-volatiles.[10][11]
Carrier Gas Helium or HydrogenProvides good efficiency. Hydrogen allows for faster analysis.[5]
Flow Rate 1.0 - 1.5 mL/min (for 0.25 mm ID column)Optimizes chromatographic efficiency and peak resolution.[5]
Oven Program Start at 40°C (hold 2 min), ramp 10°C/min to 280°CA starting temperature below the solvent boiling point helps focus analytes in splitless mode. The ramp rate separates the alkanes by boiling point.[5][6]
MS Source Temp. ~230 °CA standard starting point for good ionization efficiency.[19]
MS Quad Temp. ~150 °CStandard temperature to maintain mass accuracy.
Acquisition Mode Scan or SIMFull scan is used for qualitative analysis. Selected Ion Monitoring (SIM) increases sensitivity for target compounds by monitoring characteristic alkane fragments (m/z 57, 71, 85).[5][19]
Protocol: Routine Inlet Maintenance for Robust Volatile Analysis

A preventative maintenance schedule is crucial for avoiding many of the problems outlined above.

G cluster_0 Daily/Short-Term cluster_1 Weekly/As Needed (~100 Injections) cluster_2 Monthly/Long-Term A Check Gas Pressures C Replace Septum A->C B Visually Inspect Septum B->C E Trim Column (Front End) C->E D Replace Inlet Liner D->E F Clean/Replace Gold Seal E->F

Caption: Recommended GC inlet maintenance schedule.

  • Daily (or before each sequence):

    • Verify carrier gas cylinder pressure and flow rates.

    • Visually inspect the septum for any signs of coring or excessive wear.[18]

  • After ~100 Injections (or weekly, whichever comes first):

    • Replace the Septum: This is one of the most common sources of leaks.[16]

    • Replace the Inlet Liner: Even with clean samples, liners can become active or contaminated over time.[7]

  • As Needed (indicated by poor peak shape or sensitivity loss):

    • Trim the Column: Remove 10-15 cm from the inlet side of the column to eliminate contamination and active sites.

    • Clean/Replace Gold Seal: The gold seal at the base of the inlet can become contaminated.[17]

By following these guidelines and understanding the principles behind injection parameter optimization, you can develop robust, reliable methods for the GC-MS analysis of volatile alkanes.

References
  • Benchchem. (n.d.). Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis.
  • Mawson, S. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors.
  • American Laboratory. (2016, July 26). Selecting a GC Inlet Liner.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Separation Science. (n.d.). Liner Selection - Getting it Right!.
  • SCION Instruments. (n.d.). S-SL Liner guide.
  • Restek. (n.d.). How to Choose a GC Inlet Liner.
  • Select Science. (n.d.). GC Inlet Liners Products, Equipment and Reviews.
  • Snow, N. H. (n.d.). Split, Splitless, and Beyond—Getting the Most from Your Inlet. LCGC International.
  • Phenomenex. (2025, April 8). Split vs. Splitless Injection in Gas Chromatography (GC).
  • Restek. (2020, April 20). Split vs Splitless Injection.
  • Restek. (2020, April 28). Split vs. Splitless Injection [Video]. YouTube.
  • ResearchGate. (n.d.). Effect of injection volume on peak intensities, shapes and retention....
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Sigma-Aldrich. (n.d.). GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Benchchem. (n.d.). Optimizing GC-MS parameters for the analysis of long-chain alkanes.
  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
  • The LCGC Blog. (2020, May 12). Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
  • Riache, N., et al. (n.d.). Striking difference between alkane and olefin metathesis by the well-defined precursor [≡Si-O-WMe5]: indirect evidence in favour of a bifunctional catalyst W alkylidene-hydride. The Royal Society of Chemistry.
  • PharmaGuru. (2025, July 4). GC Troubleshooting: 7+ Common Problems and Their Solution.
  • Waters. (n.d.). Peak Shape Changes with Increased Injection Volume.
  • Analytical Methods (RSC Publishing). (2025, October 13). Optimization of headspace extraction conditions for volatile hydrocarbons from aqueous matrices using experimental design approaches. DOI:10.1039/D5AY01147G.

Sources

Technical Support Center: Purification of Technical Grade 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 3-Ethyl-4-methylheptane. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are working with technical-grade this compound and require strategies to achieve higher purity for their specific applications. Here, we address common challenges and provide practical, experience-driven solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My GC analysis of purified this compound shows multiple peaks with similar retention times. How can I resolve these?

Answer: The presence of multiple peaks with close retention times strongly suggests contamination with structural isomers. Technical-grade alkanes are often mixtures of closely related isomers produced during synthesis.[1] Due to their similar boiling points and polarity, separating these isomers can be challenging.

  • Causality: Branched alkanes like this compound are often synthesized through processes that can yield a variety of structural isomers.[2] Fractional distillation, the most common purification method for alkanes, relies on boiling point differences.[3] If the boiling points of the isomers are very close, standard distillation setups may not provide sufficient resolution.

  • Troubleshooting Steps:

    • High-Efficiency Fractional Distillation:

      • Increase Column Efficiency: Employ a longer fractionating column packed with a high-surface-area material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.

      • Optimize Reflux Ratio: A higher reflux ratio can improve separation, but it will also increase the distillation time. Start with a ratio of 5:1 (reflux:distillate) and adjust as needed based on your GC results.

      • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.[4]

    • Preparative Gas Chromatography (Prep-GC): For very high purity requirements where fractional distillation is insufficient, preparative GC is the method of choice.[4] This technique offers superior separation of volatile compounds with close boiling points.

    • Adsorptive Separation: For specific isomer separations, advanced techniques using molecular sieves or metal-organic frameworks (MOFs) that can differentiate based on molecular shape may be employed, though this is typically for more specialized applications.[1]

Question 2: After purification, my this compound reacts with bromine water or a dilute potassium permanganate solution. What is the likely contaminant and how do I remove it?

Answer: A positive result with bromine water or Baeyer's test (potassium permanganate) indicates the presence of unsaturated compounds, most likely residual olefins from the synthesis process.[2]

  • Causality: Alkane synthesis routes can sometimes involve elimination reactions or use olefin precursors, leading to unsaturated impurities in the final product. These impurities are often more reactive than the target alkane.

  • Troubleshooting Steps:

    • Acid Wash: A common method for removing olefinic impurities is to wash the technical-grade material with concentrated sulfuric acid. The acid will react with the olefins to form alkyl hydrogen sulfates, which are more polar and can be separated in an aqueous layer.[5]

    • Adsorption: Passing the material through a column of activated alumina or silica gel can effectively remove polar impurities, including some olefins. More specialized adsorbents can also be used for selective olefin removal.[6][7]

    • Catalytic Hydrogenation: If other methods are not sufficiently effective, trace amounts of olefins can be removed by catalytic hydrogenation, which will convert the alkenes to the corresponding alkanes. This should be done with caution to avoid side reactions.

Question 3: My purified this compound is hazy or contains water, even after distillation. How can I effectively dry it?

Answer: The presence of water can be due to atmospheric moisture or carryover from previous steps. Distillation may not be sufficient to remove all water, especially if an azeotrope is formed.

  • Causality: Alkanes have very low solubility in water, but trace amounts can remain in suspension or dissolved, leading to a hazy appearance.

  • Troubleshooting Steps:

    • Use of a Drying Agent: Before distillation, dry the technical-grade material with a suitable drying agent. Anhydrous sodium sulfate or magnesium sulfate are common choices.

    • Molecular Sieves: For achieving very low water content, molecular sieves are highly effective.[8] Use 3Å or 4Å molecular sieves to selectively adsorb water.[9][10] The sieves can be added to the liquid and allowed to stand before decanting or filtering off the dried alkane.

    • Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove water. By adding a solvent that forms a low-boiling azeotrope with water (like toluene), the water can be distilled off.[11][12] This is generally more complex and reserved for specific situations.

Frequently Asked Questions (FAQs)

Q1: What is the most practical, all-around method for purifying technical-grade this compound in a standard laboratory setting?

A1: For general laboratory use, fractional distillation is the most practical and widely used method for purifying alkanes.[3] It effectively separates components based on differences in their boiling points.[4] By using a well-packed fractionating column and carefully controlling the distillation rate and reflux ratio, you can significantly improve the purity of your this compound.

Q2: What level of purity can I expect to achieve with fractional distillation?

A2: The achievable purity depends on the initial impurity profile and the efficiency of your distillation setup. For separating this compound from isomers with significantly different boiling points, you can potentially achieve >98% purity. However, for isomers with very close boiling points, purity might be limited to the 90-95% range without highly specialized distillation equipment.

Q3: Are there any specific safety precautions I should take when purifying this compound?

A3: Yes. This compound is a flammable liquid.[13] Always work in a well-ventilated fume hood and keep it away from ignition sources.[13] When performing distillation, use a heating mantle rather than an open flame. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If you are performing an acid wash, handle concentrated sulfuric acid with extreme care.

Q4: How can I verify the purity of my final product?

A4: The most common and effective method for assessing the purity of volatile organic compounds like this compound is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[14] By comparing the peak area of your main product to the total area of all peaks, you can determine the purity. For structural confirmation, GC-MS is invaluable.

Experimental Protocol: High-Efficiency Fractional Distillation

This protocol outlines the steps for purifying technical-grade this compound using fractional distillation.

Objective: To separate this compound from closely boiling isomers and other volatile impurities.

Materials:

  • Technical-grade this compound

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Drying (Optional but Recommended): If the technical-grade material is suspected to contain water, add a suitable amount of anhydrous sodium sulfate or 4Å molecular sieves and let it stand for several hours, with occasional swirling. Decant the dried liquid into the round-bottom flask.

  • Assembly: Assemble the distillation apparatus in a fume hood. Place the dried this compound in the round-bottom flask with boiling chips or a stir bar.

  • Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

  • Heating: Gently heat the flask using the heating mantle.

  • Equilibration: As the liquid begins to boil and the vapor rises through the column, a condensation ring will become visible. Allow this ring to slowly ascend the column to ensure proper equilibration.

  • Fraction Collection:

    • Foreshot: Collect the first few milliliters of distillate separately. This fraction will be enriched in any lower-boiling impurities.

    • Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of this compound (163.1°C), begin collecting the main fraction in a clean, dry receiving flask.

    • Aftershot: If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. Stop the distillation or collect this fraction separately.

  • Analysis: Analyze the collected fractions by GC to determine their purity.

Data Presentation

Table 1: Boiling Points of this compound and Potential Isomeric Impurities

CompoundCAS NumberMolecular FormulaBoiling Point (°C)
This compound 52896-91-0C10H22163.1
3,4-Diethylhexane19398-77-7C10H22~160
4,5-Dimethyloctane15869-96-2C10H22~162
n-Decane124-18-5C10H22174.1

Note: Boiling points for some branched isomers may vary slightly depending on the data source.

Visualization

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the identified impurities.

PurificationStrategy start Technical-Grade This compound gc_ms GC-MS Analysis start->gc_ms impurities Identify Impurities gc_ms->impurities isomers Closely Boiling Isomers Present? impurities->isomers Structural Analysis olefins Unsaturated Impurities (Olefins)? isomers->olefins No frac_dist High-Efficiency Fractional Distillation isomers->frac_dist Yes (Moderate Purity) prep_gc Preparative GC isomers->prep_gc Yes (High Purity Needed) water Water Present? olefins->water No acid_wash Acid Wash olefins->acid_wash Yes drying_agent Drying Agent (Molecular Sieves) water->drying_agent Yes final_product High-Purity Product water->final_product No frac_dist->final_product prep_gc->final_product acid_wash->frac_dist adsorption Adsorption (Alumina/Silica) drying_agent->frac_dist

Caption: Decision workflow for selecting a purification strategy.

References

  • Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks. (n.d.). ResearchGate.
  • Method for purification of alkanes from admixtures. (n.d.). Google Patents.
  • Preparation and Properties of Alkane Adsorptive Separation Materials via π-Complexation. (n.d.). ACS Publications.
  • GC Application: Hydrocarbons: C1 - C10. (n.d.). Scribd.
  • Adsorptive Separation of Aromatic Compounds from Alkanes by π-π Interactions in a Carbazole-Based Conjugated Microporous Polymer. (2020). PubMed.
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  • This compound | CAS#:52896-91-0. (n.d.). Chemsrc.
  • New adsorbents for purification: Selective removal of aromatics. (2025). ResearchGate.
  • Understanding Molecular Sieves and Their Role in Solvent Drying. (2024). Red River.
  • Reagents & Solvents: Molecular Sieves. (n.d.). University of Rochester.
  • Separation of light olefins and paraffins using adsorptive separation. (n.d.). Vrije Universiteit Brussel.
  • Fractional Distillation. (n.d.). Semantic Scholar.
  • Chromatograms of semi-volatile n-alkanes (C10-C40) obtained using (A) TGGC with primary heater only and (B) TPGC. (n.d.). ResearchGate.
  • Why is fractional distillation more efficient when the two liquids being separated have a high difference in heat of vaporization values? (2017). Quora.
  • Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry). (2022). YouTube.
  • Advancements in Fractional Distillation: Innovations in Industrial Separation Techniques. (n.d.). LinkedIn.
  • This compound | Chemical Substance Information. (n.d.). J-GLOBAL.
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  • Azeotropic Distillation. (2025). YouTube.

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Validation & Comparative

A Guide to Predicting GC Elution Order of Branched-Chain Alkane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide addresses a common challenge in gas chromatography (GC): predicting the elution order of structurally similar isomers. We will explore the underlying principles by examining a specific query regarding 3-Ethyl-4-methylheptane and 4-Ethyl-3-methylheptane, clarifying a crucial nomenclature point and then comparing two true structural isomers to illustrate the governing factors of GC separation.

The Importance of Correct Nomenclature: A Case of Mistaken Identity

A query was raised comparing the gas chromatography (GC) retention times of "this compound" and "4-Ethyl-3-methylheptane". The first and most critical point to clarify is that these are two names for the exact same molecule .

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for alkanes:

  • Identify the longest continuous carbon chain (the parent chain). In this case, it is a heptane (7-carbon) chain.

  • Number the parent chain to give the substituents (the branches) the lowest possible locant numbers. Numbering from either end of the heptane chain gives the substituents at positions 3 and 4.

  • List the substituents alphabetically. "Ethyl" comes before "methyl" alphabetically.

Therefore, the single correct IUPAC name for this structure is This compound [1][2][3]. The name "4-Ethyl-3-methylheptane" is incorrect because it violates the alphabetical listing rule[3][4]. Consequently, comparing the retention time of a molecule to itself is not possible.

To explore the intended question—how subtle changes in molecular structure affect GC retention time—we will conduct a more meaningful comparison between two true, distinct structural isomers of C10H22: This compound and 4-Ethyl-2-methylheptane .

The Fundamental Principle: Boiling Point and Elution Order

For non-polar analytes, such as alkanes, separated on a non-polar GC stationary phase (like the common polydimethylsiloxane), the elution order is primarily governed by the boiling points of the compounds[5][6]. The relationship is straightforward:

  • Lower Boiling Point → Higher Vapor Pressure → Shorter Retention Time

Compounds with lower boiling points are more volatile, spend a greater proportion of their time in the carrier gas (mobile phase), and travel through the column more quickly[5][7]. Conversely, compounds with higher boiling points have lower vapor pressure, interact more with the stationary phase, and thus have longer retention times[8].

Structural Isomers and Boiling Point Variation

How does the structure of an alkane isomer influence its boiling point? The key factor is the degree of branching.

  • Increased Branching → More Compact Structure → Lower Boiling Point

Linear alkanes (n-alkanes) have the largest surface area, allowing for maximum van der Waals intermolecular forces. This results in higher boiling points compared to their branched isomers. As branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular interactions, weakening the van der Waals forces and consequently lowering the boiling point.

For our chosen isomers, this compound and 4-Ethyl-2-methylheptane, both are significantly branched. However, subtle differences in the placement of these branches can still affect the overall compactness of the molecule and its boiling point.

Comparison and Predicted Elution Order

Let's compare the physical properties of our two isomers to predict their behavior in a GC system.

Property4-Ethyl-2-methylheptane This compound
Molecular Formula C10H22C10H22
Molecular Weight 142.28 g/mol [9]142.28 g/mol [10]
Boiling Point ~156-160°C[11][12][13]~163-167°C[14][15][16]
Predicted Elution Order First Second

As the experimental data shows, 4-Ethyl-2-methylheptane has a consistently lower boiling point than this compound[11][12][13][14][15][16]. Therefore, it is predicted to have the shorter retention time and elute from the GC column first.

The logical workflow from molecular structure to GC retention time is summarized in the diagram below.

G cluster_0 Molecular Properties & Elution Prediction A Analyte: 4-Ethyl-2-methylheptane Boiling Point: ~156-160°C C Lower Boiling Point (Higher Volatility) A->C B Analyte: this compound Boiling Point: ~163-167°C D Higher Boiling Point (Lower Volatility) B->D E Less Interaction with Stationary Phase C->E F More Interaction with Stationary Phase D->F G Shorter Retention Time (Elutes First) E->G H Longer Retention Time (Elutes Second) F->H

Caption: Relationship between boiling point and GC elution order for isomers.

Experimental Protocol for Isomer Separation

To empirically verify the predicted elution order, the following GC method provides a robust, self-validating system for separating C10 alkane isomers.

Instrumentation:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1, HP-5, or CP-Sil-5-CB (100% dimethyl polysiloxane or 5% phenyl-methylpolysiloxane). Typical dimensions would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[17][18].

  • Carrier Gas: Helium or Hydrogen, set to an appropriate flow rate (e.g., 1.0 mL/min for Helium)[19].

Method Parameters:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of each isomer, and a mixed solution, in a volatile solvent like pentane or hexane.

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1.0 µL

    • Split Ratio: 50:1[19]

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/min to 180°C.

    • Final Hold: Hold at 180°C for 5 minutes.

  • Detector (FID):

    • Temperature: 280°C[19]

    • Hydrogen Flow: As per manufacturer's recommendation.

    • Air Flow: As per manufacturer's recommendation.

    • Makeup Gas (Nitrogen or Helium): As per manufacturer's recommendation.

Execution Workflow:

G prep 1. Sample Preparation (Dilute isomers in Hexane) inject 2. GC Injection (1µL, Split 50:1, 250°C) prep->inject separate 3. Column Separation (Non-polar column with temperature program) inject->separate detect 4. FID Detection (280°C) separate->detect analyze 5. Data Analysis (Identify peaks by retention time) detect->analyze

Caption: Standard GC workflow for analyzing alkane isomers.

Expected Outcome: When the mixed sample is injected, the resulting chromatogram will show two distinct peaks. The first peak to elute will correspond to 4-Ethyl-2-methylheptane, and the second peak will be this compound, confirming the predictions based on their boiling points.

Conclusion

While the initial query was based on a nomenclatural misunderstanding, it serves as a valuable starting point for understanding the principles of GC separation for isomers. For non-polar alkanes on a non-polar stationary phase, retention time is directly correlated with boiling point. Subtle differences in molecular branching affect the molecule's compactness, which in turn influences intermolecular forces and boiling point. The more compact isomer, 4-Ethyl-2-methylheptane , has a lower boiling point and will therefore exhibit a shorter GC retention time than the slightly less compact This compound . This predictive logic, grounded in physical chemistry, is a cornerstone of effective chromatographic method development.

References

  • LookChem. This compound.
  • Chemister.ru. This compound.
  • Stenutz, R. 4-ethyl-2-methylheptane.
  • Stenutz, R. This compound.
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  • Instrumentation.com. Understanding Retention Time and Relative Retention in Gas Chromatography (GC).
  • ResearchGate. A high resolution GC‐analysis method for determination of C2‐C10 hydrocarbons in air samples.
  • Chemistry LibreTexts. 2.5E: GC Parameters.
  • Agilent Technologies. Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID.
  • Separation Science. When GC Retention Times Shift: Practical Advice for Operators.
  • ResearchGate. GC separation of (a) n-alkanes, (b) esters, (c) ketones, (d) aldehydes, (e) alcohols and (f) bromoalkanes on C4A-C10 column.
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A Comparative Analysis of Branched-Chain Alkane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, a nuanced understanding of isomeric structures is paramount. Branched-chain alkanes, while seemingly simple hydrocarbons, exhibit a fascinating array of physicochemical properties and analytical behaviors that diverge significantly from their linear counterparts. This guide provides a comprehensive comparative analysis of these isomers, offering both foundational principles and practical, field-proven experimental protocols to empower researchers in their analytical endeavors.

The Influence of Branching on Physicochemical Properties

The introduction of branching along an alkane's carbon backbone fundamentally alters its three-dimensional structure, which in turn dictates its macroscopic properties. This section delves into the key physical and chemical characteristics that differentiate branched-chain alkane isomers.

Boiling and Melting Points: A Tale of Two Trends

The boiling points of alkane isomers are primarily governed by the strength of intermolecular van der Waals forces.[1][2] Linear alkanes, with their larger surface areas, can engage in more extensive intermolecular interactions, necessitating more energy to transition into the gaseous phase.[3] Conversely, the more compact, spherical shape of branched isomers reduces the available surface area for these forces, leading to a general trend of lower boiling points with increased branching.[4][5]

Melting points, however, exhibit a more complex relationship with branching. While the general trend of weaker intermolecular forces with branching would suggest lower melting points, the ability of a molecule to pack efficiently into a crystal lattice plays a crucial role.[5] Highly symmetrical branched isomers, such as neopentane and 2,2,3,3-tetramethylbutane, can pack more effectively into a crystal structure, resulting in anomalously high melting points compared to their less branched or linear isomers.[5][6]

Table 1: Comparative Physical Properties of Pentane (C₅H₁₂) Isomers

IsomerStructureBoiling Point (°C)Melting Point (°C)
n-PentaneCH₃(CH₂)₃CH₃36.1[2]-129.8[6]
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃27.9[2]-159.9[6]
Neopentane (2,2-Dimethylpropane)(CH₃)₄C9.5[6]-16.6[6]

Table 2: Comparative Physical Properties of Hexane (C₆H₁₄) Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Hexane68.7[7]-95.3[7]
2-Methylpentane60.3[7]-153.7[7]
3-Methylpentane63.3[7]-118[7]
2,2-Dimethylbutane49.7[7]-99.8[7]
2,3-Dimethylbutane58.0[7]-128.6[7]

Table 3: Comparative Physical Properties of Heptane (C₇H₁₆) Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Heptane98.4[8]-90.6[8]
2-Methylhexane90.0-118.3
3-Methylhexane92.0-119.4
2,2-Dimethylpentane79.2-123.8
2,3-Dimethylpentane89.8-134.6
2,4-Dimethylpentane80.5-119.2
3,3-Dimethylpentane86.1-134.6
3-Ethylpentane93.5-118.6
2,2,3-Trimethylbutane80.9[9]-25.0[5]

Table 4: Comparative Physical Properties of Octane (C₈H₁₈) Isomers

IsomerBoiling Point (°C)Melting Point (°C)
n-Octane125.7[10]-56.8
2-Methylheptane117.6-109.0
3-Methylheptane118.9-120.5
4-Methylheptane117.7-121.2
2,2-Dimethylhexane106.8-121.2
2,3-Dimethylhexane115.6-
2,4-Dimethylhexane109.4-118.7
2,5-Dimethylhexane109.1-91.1
3,3-Dimethylhexane112.0-134.8
3,4-Dimethylhexane117.7-110.1
2,2,3-Trimethylpentane113.6-112.2
2,2,4-Trimethylpentane (Isooctane)99.2[11]-107.4
2,3,3-Trimethylpentane115.7-100.7
2,3,4-Trimethylpentane113.5-109.6
2,2,3,3-Tetramethylbutane106.5[10]100.7[5]
Thermodynamic Stability and Octane Rating

From a thermodynamic standpoint, branched-chain alkanes are generally more stable than their linear isomers.[12] This increased stability is attributed to factors such as the relief of steric strain and favorable intramolecular van der Waals interactions.[13] The heat of combustion, a measure of the energy released upon burning, is consequently lower for branched isomers, reflecting their lower initial potential energy.

This difference in stability has profound implications for the performance of alkanes as fuels. The octane rating of a gasoline component is a measure of its resistance to knocking or premature detonation in an internal combustion engine. Branched alkanes, particularly those with a high degree of branching like 2,2,4-trimethylpentane (isooctane), have significantly higher octane ratings than their linear counterparts. The mechanism behind this is related to the greater stability of the tertiary and secondary carbocation intermediates formed during the combustion of branched alkanes, which moderates the radical chain reactions that lead to knocking.[12] The standard for the octane rating scale is based on n-heptane (octane rating of 0) and isooctane (octane rating of 100).[12]

Table 5: Research Octane Number (RON) of Selected Alkane Isomers

IsomerResearch Octane Number (RON)
n-Pentane61.7
Isopentane (2-Methylbutane)92.3
Neopentane (2,2-Dimethylpropane)85.5
n-Hexane24.8
2-Methylpentane73.4
3-Methylpentane74.5
2,2-Dimethylbutane91.8
2,3-Dimethylbutane102
n-Heptane0[12]
2,2,4-Trimethylpentane (Isooctane)100
n-Octane-10

Analytical Techniques for Isomer Differentiation

The subtle structural differences between branched-chain alkane isomers necessitate the use of high-resolution analytical techniques for their separation and identification. Gas chromatography coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it ideally suited for alkane isomers.[4] The gas chromatograph separates the isomers based on their differential partitioning between a gaseous mobile phase and a liquid stationary phase within a long capillary column.[14] The mass spectrometer then detects, ionizes, and fragments the eluted isomers, providing a unique mass spectrum that serves as a molecular fingerprint.

1. Sample Preparation:

  • Dissolve the alkane isomer mixture in a volatile, high-purity organic solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.[1]

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interferences.

  • Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for the separation of non-polar alkanes.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point, which can be adjusted based on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

    • Rationale: This temperature program allows for the separation of a wide range of alkane isomers with varying boiling points. The initial hold ensures good peak shape for the most volatile components, while the ramp effectively elutes the higher-boiling isomers.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-550.

    • Data Acquisition: Full scan mode. For trace analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity.[17]

The primary piece of information from the GC is the retention time , the time it takes for an analyte to pass through the column. For a homologous series of n-alkanes, retention time increases with carbon number. For isomers with the same carbon number, those with lower boiling points (i.e., more branching) will generally have shorter retention times.[4]

The mass spectrometer provides crucial structural information through the fragmentation pattern . Under electron ionization, alkanes fragment in a predictable manner. A key characteristic of branched alkanes is the preferential cleavage at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[1][16] This results in a more intense fragment ion corresponding to the loss of the largest alkyl group at the branch point. The molecular ion (M+) peak for branched alkanes is often weak or absent due to their propensity to fragment readily.[16]

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Alkane Isomer Mixture Dilution Dilution in Volatile Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector Injector (250°C) Vial->Injector Column Capillary Column (DB-5ms) Injector->Column Oven Oven (Temperature Program) Column->Oven IonSource Ion Source (EI, 70 eV) Oven->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (Retention Times) Detector->Chromatogram MassSpectrum Mass Spectrum (Fragmentation Pattern) Detector->MassSpectrum Identification Isomer Identification Chromatogram->Identification MassSpectrum->Identification NMR_Logic cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis Alkane_Isomer Branched-Chain Alkane Isomer H_ChemShift Chemical Shift (Proton Environment) Alkane_Isomer->H_ChemShift H_Integration Integration (Number of Protons) Alkane_Isomer->H_Integration H_Multiplicity Multiplicity (Neighboring Protons) Alkane_Isomer->H_Multiplicity C_NumSignals Number of Signals (Symmetry) Alkane_Isomer->C_NumSignals C_ChemShift Chemical Shift (Carbon Type) Alkane_Isomer->C_ChemShift Structure Unambiguous Structure Elucidation H_ChemShift->Structure H_Integration->Structure H_Multiplicity->Structure C_NumSignals->Structure C_ChemShift->Structure

Caption: Logical relationship between NMR data and structural elucidation.

Conclusion

The seemingly subtle variation of branching in alkane isomers gives rise to a cascade of distinct physicochemical properties and analytical signatures. A thorough understanding of these differences, from boiling points and thermodynamic stability to characteristic fragmentation patterns and NMR chemical shifts, is essential for researchers in diverse scientific fields. The experimental protocols and comparative data presented in this guide provide a robust framework for the effective separation, identification, and characterization of branched-chain alkane isomers, enabling greater precision and confidence in experimental outcomes.

References

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A Comparative Guide to the Validation of an Analytical Method for 3-Ethyl-4-methylheptane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of volatile organic compounds (VOCs) is a critical aspect of quality control and safety assessment. 3-Ethyl-4-methylheptane, a branched alkane, presents a unique analytical challenge due to its volatility and the potential for isomeric interferences. This guide provides an in-depth comparison of analytical methodologies and a detailed walkthrough of the validation process for a robust quantification method, grounded in scientific principles and regulatory expectations.

The Analytical Challenge: Why this compound Quantification Matters

This compound can be present as a residual solvent, an impurity, or a degradation product in pharmaceutical formulations. Its accurate quantification is essential to ensure product safety and comply with regulatory limits. The primary challenges in its analysis lie in its volatility, which requires specific sample handling and introduction techniques, and the presence of structurally similar isomers that can interfere with accurate measurement.

Method Selection: A Head-to-Head Comparison

The choice of analytical technique is paramount for developing a reliable quantitative method. Here, we compare two common techniques for VOC analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for Selection
Specificity Low. FID is a universal detector and responds to any combustible organic compound. Co-eluting isomers or impurities will interfere with quantification.High. Mass spectrometry provides a unique fragmentation pattern for each compound, acting as a chemical fingerprint. This allows for the unequivocal identification and quantification of this compound even in the presence of co-eluting species.[1][2]The high specificity of GC-MS is critical for avoiding false positives and ensuring accurate quantification in complex matrices.
Sensitivity (LOD/LOQ) Moderate. Typically in the low ppm range.High. Selected Ion Monitoring (SIM) mode can achieve detection limits in the low ppb to sub-ppb range.[3][4]The superior sensitivity of GC-MS is advantageous for detecting trace levels of impurities.
Linearity & Range Good. Typically exhibits a wide linear range.Excellent. Modern GC-MS systems offer a wide linear dynamic range.Both techniques offer good linearity, but the wider range of GC-MS can be beneficial.
Robustness High. FID is a very stable and robust detector.Good. Modern instruments are robust, but the vacuum system and ion source require more maintenance than an FID.While FID is slightly more robust, the enhanced specificity and sensitivity of GC-MS outweigh this for this application.

Based on this comparison, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for the quantification of this compound. Its high specificity, stemming from the unique mass spectrum of the analyte, is the deciding factor, ensuring that the method can distinguish it from other structurally similar compounds.[1][2]

The Proposed Analytical Method: GC-MS with Electron Ionization (EI)

This guide will focus on the validation of a GC-MS method utilizing a non-polar column and electron ionization.

Sample Preparation

For the analysis of a volatile compound like this compound in a drug product, a simple dilution in a volatile organic solvent is often sufficient.[5][6][7]

Protocol for Sample Preparation:

  • Accurately weigh a portion of the drug product.

  • Dissolve the sample in a known volume of a high-purity volatile solvent such as hexane or dichloromethane.[5]

  • If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components.[5]

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.[6]

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.[8]

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required for specific sample matrices.

Table 2: Proposed GC-MS Method Parameters

ParameterRecommended ConditionJustification
GC Column Non-polar (e.g., DB-1 or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessNon-polar columns separate compounds primarily by boiling point, which is ideal for alkanes.[8][9]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS.
Inlet Temperature 250 °CEnsures complete and rapid volatilization of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection maximizes sensitivity, while a split injection prevents column overload with more concentrated samples.
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 200 °C, Hold for 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVEI is a robust and reproducible ionization technique that generates characteristic and library-searchable mass spectra.[1]
MS Quadrupole Temperature 150 °CA standard temperature for maintaining quadrupole performance.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Acquisition Mode Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantificationFull scan mode is used to confirm the identity of the analyte by its mass spectrum. SIM mode significantly enhances sensitivity and selectivity for quantification by monitoring only specific ions of the target analyte.[10]

Validation of the Analytical Method

The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[11] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Conclusion Method is Fit for Purpose Report->Conclusion

Caption: Workflow for the validation of the analytical method.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[15][16]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Spiked Sample Analysis: Analyze a spiked sample containing this compound and potential impurities or isomers.

  • Mass Spectral Confirmation: The identity of the this compound peak will be confirmed by its mass spectrum. Branched alkanes exhibit characteristic fragmentation patterns, with preferential cleavage at the branching point to form stable carbocations.[1][17][18] For this compound (C10H22, MW: 142.3 g/mol ), characteristic fragment ions would be expected from the loss of alkyl groups at the branched positions.

  • Kovats Retention Index (RI): To further confirm the identity and distinguish it from isomers, the Kovats Retention Index should be determined.[19][20] This is done by analyzing a mixture of n-alkanes under the same chromatographic conditions and calculating the RI of the analyte relative to the bracketing n-alkanes.[11][21]

Acceptance Criteria (per ICH Q2(R2)): The method is considered specific if there are no interfering peaks at the retention time of the analyte in the blank sample, and the mass spectrum of the analyte in the sample matches that of a reference standard.

Linearity and Range

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15][16]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound in the chosen solvent, covering the expected concentration range.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria (per ICH Q2(R2)):

  • Correlation coefficient (r²): ≥ 0.99

  • y-intercept: Should be close to zero.

Table 3: Illustrative Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
0.115,234
0.576,170
1.0151,980
5.0759,900
10.01,521,000
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[16] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spike a blank sample matrix with this compound at three different concentration levels (e.g., low, medium, and high) within the linear range.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria (per ICH Q2(R2)): The mean percent recovery should be within 80-120% for each concentration level.

Table 4: Illustrative Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.50.4896.0
5.05.10102.0
10.09.9099.0
Mean Recovery 99.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria (per ICH Q2(R2)): The relative standard deviation (RSD) should be ≤ 2%.[15]

Table 5: Illustrative Precision Data

Precision LevelMean Concentration (µg/mL)Standard DeviationRSD (%)
Repeatability 5.020.071.4
Intermediate Precision 4.980.091.8
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Alternatively, they can be determined based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.

Acceptance Criteria (per ICH Q2(R2)): The LOQ must be demonstrated to have acceptable precision and accuracy.

Table 6: Illustrative LOD and LOQ Data

ParameterValue (µg/mL)
LOD 0.05
LOQ 0.15
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

Introduce small, deliberate changes to the method parameters and assess the impact on the results. Examples of parameters to vary include:

  • GC oven temperature (± 2 °C)

  • Carrier gas flow rate (± 0.1 mL/min)

  • Inlet temperature (± 5 °C)

Acceptance Criteria (per ICH Q2(R2)): The results should remain within the acceptance criteria for accuracy and precision.

Analytical_Procedure cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Hexane Weigh->Dissolve Filter Filter Dissolve->Filter Vial Transfer to Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Separate on Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Detect by MS (SIM) Ionize->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Overview of the analytical procedure for this compound quantification.

Conclusion

The validation of an analytical method for the quantification of this compound requires a systematic and scientifically sound approach. This guide has demonstrated that Gas Chromatography-Mass Spectrometry is the most suitable technique for this purpose due to its high specificity and sensitivity. By following the detailed validation protocols outlined and adhering to the acceptance criteria stipulated in the ICH Q2(R2) guidelines, researchers can ensure the development of a robust and reliable method that is fit for its intended purpose, ultimately contributing to the safety and quality of pharmaceutical products.

References

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  • Pharma Talks. (2025). Understanding ICH Q2(R2)
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A Senior Application Scientist's Guide: Cross-Validation of GC-MS and FTIR for Alkane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical analysis, particularly for hydrocarbons, the accurate identification and quantification of alkanes are paramount. From quality control in the petrochemical industry to environmental monitoring and biomarker discovery, the choice of analytical technique dictates the reliability and depth of insight. Two powerhouse techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), are often considered for this task. However, their principles, strengths, and limitations are fundamentally different, making a direct comparison essential for any researcher aiming to select the optimal method.

This guide provides an in-depth, objective comparison of GC-MS and FTIR for alkane analysis, grounded in established scientific principles and experimental data. As a Senior Application Scientist, my goal is not merely to list specifications but to illuminate the causality behind methodological choices, empowering you to design robust, self-validating analytical workflows.

The Foundational Principles: Separation vs. Vibration

The core difference between these two techniques lies in their analytical approach. GC-MS is a separative and destructive technique, while FTIR is a holistic, non-destructive spectroscopic method.

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Separator

GC-MS operates on a two-step principle.[1][2] First, the gas chromatograph separates volatile components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a carrier gas).[1] Compounds with lower boiling points and weaker interactions with the stationary phase travel faster, resulting in separation over time. As each separated component elutes from the column, it enters the mass spectrometer. Here, molecules are ionized—typically through electron ionization (EI)—causing them to fragment into a predictable pattern of charged ions.[3] The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.[2]

This combination is exceptionally powerful; the GC provides the retention time for a compound, and the MS provides its mass spectrum for definitive identification.[2] By comparing this spectrum to extensive, curated databases like the NIST/EPA/NIH Mass Spectral Library, even unknown compounds can be identified with a high degree of confidence.[4][5][6][7]

Fourier-Transform Infrared Spectroscopy (FTIR): The Molecular Vibration Probe

FTIR spectroscopy is a non-separative technique that probes the fundamental molecular structure of a sample.[8] It works by passing a beam of infrared radiation through the sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[9][10][11] For alkanes, the most prominent absorptions are from the stretching and bending vibrations of C-H bonds in methyl (CH₃) and methylene (CH₂) groups.[12]

The resulting FTIR spectrum is a plot of absorbance (or transmittance) versus wavenumber, which acts as a unique fingerprint for the molecule as a whole.[10] Unlike GC-MS, FTIR analyzes the bulk sample simultaneously, providing a rapid snapshot of the functional groups present.[8]

Head-to-Head Comparison: Performance Metrics

The choice between GC-MS and FTIR hinges on the specific analytical question. A direct comparison across key performance metrics reveals their complementary nature.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared Spectroscopy (FTIR)Rationale & Causality
Selectivity/Specificity Excellent. Can separate and identify individual alkane isomers in complex mixtures based on unique retention times and mass spectra.[13]Poor to Fair. Cannot easily distinguish between different alkanes in a mixture, as the C-H bond vibrations overlap extensively. Provides a composite spectrum of all hydrocarbons present.[12][14]GC's chromatographic separation physically isolates compounds before detection; FTIR's spectroscopic approach measures the sum of all molecular vibrations in the IR beam path.
Sensitivity (LOD/LOQ) Excellent. Capable of detecting compounds at parts-per-billion (ppb) levels or lower. A study comparing methods for naphthenic acids found a GC-MS detection limit of 0.01 mg/L.[15][16]Fair to Poor. Significantly less sensitive than GC-MS. The same comparative study reported an FTIR detection limit of 1 mg/L, 100 times higher than GC-MS.[15][16]MS is an inherently sensitive detection method that can count individual ions. FTIR relies on measuring small changes in light absorption, which requires a higher concentration of the analyte.
Quantitative Accuracy Excellent. With the use of internal standards, it provides highly accurate and precise quantification over a wide dynamic range.[17][18][19]Good (with caveats). Can provide good quantitative data for a single analyte in a known matrix using calibration curves based on Beer's Law.[20][21] Accuracy suffers in complex or unknown mixtures due to peak overlap.[20]GC-MS quantifies based on the response of a pure, separated compound relative to a standard. FTIR quantification can be confounded by overlapping absorbances from other components in the mixture.
Sample Throughput Lower. Analysis time is dictated by the chromatographic run, which can be 30 minutes or longer. Sample preparation can also be time-consuming.[19]Higher. Analysis is very fast, often taking less than a minute per sample, especially with an ATR accessory.[8]FTIR requires no separation step. The analysis is nearly instantaneous once the sample is in place. GC requires a programmed separation process.
Sample Preparation More Complex. Samples must be dissolved in a volatile solvent.[22][23] Complex matrices may require extraction (LLE, SPE) or cleanup steps.[23]Minimal. Liquids can be analyzed directly with an ATR accessory.[24][25] Solids can be analyzed via ATR or by preparing a KBr pellet.[24][26]GC requires the sample to be volatile and free of non-volatile residues that could contaminate the system.[22] FTIR-ATR has very few requirements beyond making good contact with the crystal.
Nature of Analysis Destructive. The sample is vaporized and ionized, and cannot be recovered.Non-destructive. The sample is largely unaffected by the analysis and can be recovered or used for other tests.The high-energy ionization process in the mass spectrometer is inherently destructive to the molecule. The low-energy IR radiation used in FTIR does not alter the chemical nature of the sample.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness, any analytical protocol must be robust and validated. Below are detailed methodologies for analyzing a representative alkane mixture (e.g., C10-C40) using both techniques.

GC-MS Analysis Workflow

The strength of this workflow is its ability to separate, identify, and quantify each alkane component individually, providing a high-resolution chemical profile.

Caption: GC-MS workflow for alkane analysis.

Detailed GC-MS Protocol:

  • Standard & Sample Preparation:

    • Prepare a calibration standard containing a known concentration of an alkane mixture (e.g., C10-C40 even alkanes, 50 mg/L each in n-heptane).[27]

    • Dissolve the unknown sample in a volatile, GC-compatible solvent like hexane or dichloromethane to an approximate concentration of 10 µg/mL.[22] Samples must be free of particles; centrifuge or filter if necessary.[28]

    • For accurate quantification, add a known concentration of an internal standard (a compound not present in the sample, e.g., deuterated alkane) to both the calibration standards and the unknown sample.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms) suitable for hydrocarbon analysis.

    • Injector: Set to a temperature of ~280°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 320°C) to ensure separation of both volatile and heavier alkanes.

    • Carrier Gas: Helium or Hydrogen.

    • Mass Spectrometer: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram by their retention time.

    • For each peak, compare the acquired mass spectrum against the NIST/EPA/NIH Mass Spectral Library. A high match factor (>800-900) provides confident identification.[6]

    • Quantify each identified alkane by comparing its peak area to the internal standard's peak area and referencing the calibration curve.

FTIR-ATR Analysis Workflow

This workflow is designed for speed and simplicity, making it ideal for rapid screening or quality control of bulk material where a general hydrocarbon profile is sufficient.

Caption: FTIR-ATR workflow for alkane analysis.

Detailed FTIR-ATR Protocol:

  • Sample Preparation & Background Collection:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean.

    • Collect a background spectrum on the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

    • Apply a small amount of the liquid sample directly onto the ATR crystal, ensuring full coverage. For solids, press the material firmly onto the crystal to ensure good contact.[26]

  • Instrumentation (Typical Parameters):

    • Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce an absorbance spectrum.

    • Identify the characteristic alkane absorption bands:

      • ~2850-2960 cm⁻¹: C-H stretching vibrations of CH₂ and CH₃ groups.[12]

      • ~1465 cm⁻¹: CH₂ bending vibrations.

      • ~1375 cm⁻¹: CH₃ bending ("umbrella mode").[12]

    • For quantitative analysis, a calibration curve must be prepared by measuring the peak height or area of a specific absorption band for a series of standards of known concentrations.[20][21] This is most reliable when analyzing for a single alkane type in a consistent matrix.[20]

Senior Scientist's Recommendation: Choosing the Right Tool for the Job

Neither technique is universally superior; they are powerful tools designed for different analytical challenges.

  • Choose GC-MS when:

    • The sample is a complex mixture of multiple alkanes.

    • Definitive identification of specific alkanes, including isomers, is required.

    • Trace-level detection and quantification are critical.

    • You are conducting research, forensic analysis, or detailed environmental assessment.

  • Choose FTIR when:

    • Speed and high throughput are the primary concerns.

    • The analysis goal is to confirm the presence of hydrocarbons as a class or to monitor the overall hydrocarbon content.

    • The sample is relatively simple or of a known matrix , such as in a QC environment for raw material verification.

    • A non-destructive screening method is required before proceeding with other tests.

Ultimately, the most robust approach often involves using these techniques in a complementary fashion. FTIR can serve as a rapid, initial screening tool, identifying samples that require the more detailed, definitive analysis provided by GC-MS. This cross-validation leverages the strengths of both methods, ensuring both efficiency and unimpeachable scientific integrity in your results.

References

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthesized 3-Ethyl-4-methylheptane. Moving beyond a simple recitation of methods, we will explore the causality behind our experimental choices, establish self-validating protocols, and ground our recommendations in authoritative standards. Our objective is to equip you with the expertise to not only measure purity but to certify it with confidence.

Anticipating the Challenge: Likely Impurities in Alkane Synthesis

A robust purity assessment strategy begins with a clear understanding of the potential impurities. The synthesis of a branched alkane like this compound often involves carbon-carbon bond formation, for which the Grignard reaction is a classic and powerful tool.[2] However, this method is not without its complexities, which can introduce specific impurities into the final product.

Common Impurities from Grignard-based Synthesis:

  • Unreacted Starting Materials: Incomplete reactions can leave residual alkyl halides or carbonyl compounds in the mixture.

  • Isomeric Byproducts: The structural similarity among alkane isomers poses a significant challenge in both synthesis and purification.[1] Side reactions or non-selective reagents can lead to the formation of other decane isomers (e.g., 3,4-dimethylheptane, 3-ethyl-2-methylheptane).

  • Homocoupling Products: The Grignard reagent can couple with the starting alkyl halide, leading to byproducts.

  • Protonolysis-derived Alkanes: Grignard reagents are extremely strong bases and will react with any trace of protic substances, such as water, to produce an alkane derived from the reagent itself.[3][4] This underscores the necessity of performing the reaction under strictly anhydrous conditions.[3]

  • Solvent Residues: Ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are required to stabilize the Grignard reagent, may persist in the final product if not rigorously removed.[5]

Understanding this impurity profile is paramount, as it directly informs our choice of analytical techniques. We need methods capable of separating and identifying structurally similar alkanes while also detecting compounds of different chemical classes (e.g., residual ethers).

Core Methodologies: A Comparative Analysis of GC and NMR

For the comprehensive purity assessment of a semi-volatile, non-polar compound like this compound, two techniques stand out for their resolving power and informational depth: High-Resolution Gas Chromatography (HRGC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Gas Chromatography (HRGC): The Separation Powerhouse

Gas chromatography is the gold standard for analyzing volatile and semi-volatile hydrocarbon mixtures.[6] It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long capillary column.[7] For alkanes, which lack functional groups, GC is particularly effective.[1]

  • Expertise & Causality: The choice of a non-polar stationary phase (e.g., polydimethylsiloxane) is critical. Separation of alkanes on such a column occurs primarily based on boiling point and, to a lesser extent, molecular shape. Branched alkanes like this compound will have different retention times than their linear or differently branched isomers.[8] A Flame Ionization Detector (FID) is the detector of choice for quantifying hydrocarbons due to its high sensitivity and a response that is directly proportional to the mass of carbon, allowing for accurate percentage purity calculations.[9] For definitive identification of unknown impurity peaks, coupling the GC to a Mass Spectrometer (GC-MS) is essential, as the mass spectrum provides a molecular fingerprint of the eluting compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Authority

While GC excels at separation, NMR spectroscopy provides unparalleled insight into the precise molecular structure of the main component and any impurities present.[11] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR confirms the connectivity of atoms, providing an unambiguous structural verification.

  • Expertise & Causality: For this compound, the ¹H NMR spectrum will show characteristic signals for the methyl (–CH₃), methylene (–CH₂–), and methyne (–CH–) protons, typically in the δ 0.5–1.5 ppm range.[12][13] The splitting patterns (multiplicity) and integration values of these signals must be consistent with the target structure. Similarly, the ¹³C NMR spectrum will show a unique signal for each chemically distinct carbon atom.[12] Crucially, NMR can detect non-alkane impurities (like residual THF) that might be overlooked in a standard GC run and can be used quantitatively (qNMR) to determine purity without the need for a specific reference standard for every impurity.[14][15]

Data Presentation: Comparative Overview of Analytical Techniques
FeatureHigh-Resolution Gas Chromatography (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Function Quantitative Purity (% Area)Impurity IdentificationStructural Confirmation & Quantification
Resolving Power Excellent for isomers and volatilesExcellent for isomers and volatilesModerate to Good
Sensitivity High (ppm to ppb)High (ppm to ppb)Moderate (low % to ppm)
Quantification Excellent (relative to total area)Semi-quantitative (requires standards)Excellent (absolute, with internal standard)
Sample Throughput HighHighLower
Key Advantage Superior separation of closely related isomers.Definitive identification of unknown peaks.Unambiguous structure proof; no chromatography needed.
Limitation Co-elution can mask impurities.Complex spectra can be difficult to interpret.Lower sensitivity; may not detect trace impurities.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in analytical science is built on robust, reproducible protocols. The following step-by-step methodologies represent a self-validating system for the purity assessment of this compound.

Workflow Visualization: The Path to Certified Purity

The overall process follows a logical sequence designed to integrate the strengths of each analytical technique for a comprehensive assessment.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Decision & Follow-up cluster_3 Final Certification A Synthesized This compound B Prepare GC Sample (Dilute in Hexane) A->B C Prepare NMR Sample (Dissolve in CDCl3) A->C D GC-FID Analysis (Quantitative Screen) B->D E NMR Analysis (¹H & ¹³C) (Structural ID) C->E F Purity > 99.5%? No major unknown peaks? D->F E->F G GC-MS Analysis (Impurity ID) F->G No H Final Purity Report (Combined Data) F->H Yes G->H

Sources

A Senior Application Scientist's Guide to Comparing Kovats Indices of C10H22 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. In the realm of gas chromatography (GC), where retention time is a fundamental parameter, its variability across different instruments and conditions presents a significant challenge. The Kovats retention index (RI) system, developed by Ervin Kováts, provides a robust solution by converting retention times into system-independent constants, thereby facilitating inter-laboratory data comparison and enhancing the reliability of compound identification.[1][2] This guide offers an in-depth comparison of the Kovats indices for various C10H22 isomers, providing both experimental data and the foundational knowledge to understand the observed chromatographic behavior.

The Principle of Kovats Retention Indices

The Kovats retention index relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.[2] By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., n-decane has a Kovats index of 1000). For an unknown compound, its retention index is calculated by logarithmic interpolation of its adjusted retention time between the adjusted retention times of two bracketing n-alkanes. This normalization effectively minimizes the influence of operational variables such as column length, film thickness, and carrier gas flow rate, which can affect absolute retention times.[3]

For temperature-programmed gas chromatography, which is commonly employed for the analysis of complex hydrocarbon mixtures, the formula for the Kovats index is simplified.[4] The index is calculated based on the retention times of the analyte and the bracketing n-alkanes, providing a consistent value under defined temperature programming conditions. It is important to note, however, that temperature-programmed Kovats indices are dependent on the specific temperature program, gas velocity, and column used.[2]

Influence of Molecular Structure on Kovats Indices of C10H22 Isomers

The elution order of C10H22 isomers in gas chromatography, and consequently their Kovats indices, is primarily governed by their volatility and interaction with the stationary phase. On a non-polar stationary phase, such as those commonly used for hydrocarbon analysis (e.g., 100% dimethylpolysiloxane), the elution order is largely determined by the boiling point of the isomers. Generally, a more compact, highly branched structure leads to a lower boiling point and, therefore, a shorter retention time and a lower Kovats index.[5]

This phenomenon can be attributed to the decreased surface area of more spherical, branched molecules, which reduces the strength of intermolecular van der Waals forces. The position of the methyl groups also plays a crucial role. Isomers with centrally located methyl groups tend to have lower boiling points than those with methyl groups towards the end of the carbon chain. Furthermore, quaternary carbon atoms (a carbon atom bonded to four other carbon atoms) significantly lower the boiling point and, consequently, the Kovats index.

Comparative Kovats Indices of C10H22 Isomers

The following table summarizes the Kovats retention indices for a selection of C10H22 isomers on a standard non-polar stationary phase, compiled from the NIST Chemistry WebBook and other reputable sources. These values provide a valuable reference for the identification of these isomers in complex mixtures.

IsomerCAS NumberKovats Retention Index (Non-Polar Phase)
n-Decane124-18-51000
2-Methylnonane871-83-0964
3-Methylnonane5911-04-6970
4-Methylnonane17301-94-9962[6][7]
5-Methylnonane15869-85-9960[8][9]
2,2-Dimethyloctane15869-87-1918
3,3-Dimethyloctane4110-44-5932[10]
4,4-Dimethyloctane15869-95-1921
2,3-Dimethyloctane7145-23-5936
2,4-Dimethyloctane4032-94-4916[1][11]
2,5-Dimethyloctane15869-89-3929[12]
2,6-Dimethyloctane2051-30-1932[13][14][15]
2,7-Dimethyloctane1072-16-8929[16][17]
3,4-Dimethyloctane15869-92-8936[13]
3,5-Dimethyloctane15869-93-9940
3,6-Dimethyloctane15869-94-0940[18][19]
4,5-Dimethyloctane15869-96-2943[8][20]
2,2,3-Trimethylheptane3522-94-9925
2,2,4-Trimethylheptane14720-74-2876[21][22][23]
2,2,5-Trimethylheptane20291-95-6878[21][24]
2,2,6-Trimethylheptane1190-83-6873[20][25]
2,3,4-Trimethylheptane3074-75-7930
2,3,5-Trimethylheptane1069-53-0920
2,3,6-Trimethylheptane3074-76-8915
2,4,4-Trimethylheptane4032-93-3905
2,4,5-Trimethylheptane2613-62-9925
2,4,6-Trimethylheptane2613-61-8870[26]
2,5,5-Trimethylheptane1189-99-7892[6][14]
3,3,4-Trimethylheptane7154-79-2958
3,3,5-Trimethylheptane7154-80-5908[11]
3,4,4-Trimethylheptane3074-77-9945
3,4,5-Trimethylheptane20278-89-1945[9][16]

Experimental Protocol for the Determination of Kovats Indices

This section outlines a detailed, step-by-step methodology for the determination of Kovats retention indices of C10H22 isomers, based on established practices and standard methods such as ASTM D6730.[26][27][28]

Sample and Standard Preparation
  • Analyte Solution: Prepare a solution of the C10H22 isomer(s) of interest in a volatile, non-polar solvent such as n-hexane or pentane. A concentration of approximately 100 µg/mL for each isomer is a suitable starting point.

  • n-Alkane Standard Solution: Prepare a homologous series of n-alkanes (e.g., C8 to C12) in the same solvent. This solution will be used to bracket the elution of the C10H22 isomers. The concentration of each n-alkane should be comparable to that of the analytes.

  • Co-injection Mixture: For accurate determination, it is recommended to co-inject the analyte solution with the n-alkane standard solution. This can be achieved by preparing a mixed solution containing both the C10H22 isomers and the n-alkane standards.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of C10H22 isomers on a non-polar stationary phase.

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness fused silica capillary column coated with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 15 minutes.

    • Ramp 1: Increase to 60 °C at a rate of 2 °C/min.

    • Ramp 2: Increase to 200 °C at a rate of 5 °C/min, hold for 10 minutes.

  • Injection Volume: 1 µL with a split ratio of 100:1.

Data Acquisition and Analysis
  • Inject the co-injection mixture into the GC system.

  • Record the chromatogram and identify the peaks corresponding to the n-alkanes and the C10H22 isomers.

  • Determine the retention time for each identified peak.

  • Calculate the Kovats retention index for each C10H22 isomer using the appropriate formula for temperature-programmed GC:

    I = 100 [n + (N - n) * (tR(analyte) - tR(n)) / (tR(N) - tR(n))]

    Where:

    • I is the Kovats retention index.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

    • tR(analyte) is the retention time of the analyte.

    • tR(n) is the retention time of the n-alkane with carbon number n.

    • tR(N) is the retention time of the n-alkane with carbon number N.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_analyte Prepare C10H22 Isomer Solution prep_mix Prepare Co-injection Mixture prep_analyte->prep_mix prep_alkane Prepare n-Alkane Standard Solution prep_alkane->prep_mix gc_injection Inject Sample into GC prep_mix->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection data_acquisition Record Chromatogram gc_detection->data_acquisition data_identification Identify Peaks & Determine Retention Times data_acquisition->data_identification data_calculation Calculate Kovats Indices data_identification->data_calculation

Caption: Experimental workflow for determining Kovats indices.

Conclusion

The Kovats retention index is an invaluable tool for the accurate and reproducible identification of C10H22 isomers and other volatile organic compounds. By understanding the relationship between molecular structure and chromatographic behavior, researchers can leverage Kovats indices to confidently identify compounds in complex matrices. The experimental protocol and comparative data presented in this guide provide a solid foundation for the application of this powerful technique in various scientific and industrial settings.

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  • The Pherobase. (n.d.). The Kovats Retention Index: trans-Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-ol (C10H18O2).

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A Guide to Inter-Laboratory Comparison of 3-Ethyl-4-methylheptane Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals dedicated to achieving the highest standards of analytical accuracy and precision.

This guide provides a comprehensive framework for establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 3-Ethyl-4-methylheptane. By synthesizing established analytical methodologies with the principles of proficiency testing, this document serves as a practical resource for laboratories seeking to validate their measurement capabilities and ensure data integrity.

Introduction: The Imperative for Analytical Precision

This compound (C₁₀H₂₂) is a volatile organic compound (VOC) that may be encountered as an impurity, a component in complex hydrocarbon mixtures, or a metabolic byproduct in various scientific studies.[1][2][3] Accurate and precise quantification of this analyte is paramount for ensuring product quality, regulatory compliance, and the validity of research outcomes.

Inter-laboratory comparisons are a cornerstone of a robust quality assurance program.[4][5] They provide an objective assessment of a laboratory's performance by comparing its results against those of other laboratories.[6] Participation in such programs, often referred to as proficiency testing (PT), is a requirement for accreditation under standards such as ISO/IEC 17025 and is guided by the principles outlined in ISO/IEC 17043.[7][8][9][10][11] This guide will walk you through the critical aspects of designing and executing an ILC for this compound, from analytical methodology to data interpretation.

Recommended Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of a volatile and non-polar compound like this compound, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the method of choice. This technique offers high separation efficiency and definitive identification, which are crucial for complex matrices.

Causality of Methodological Choices
  • Gas Chromatography (GC): The volatility of this compound makes it an ideal candidate for GC analysis. A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended to achieve separation based on boiling point and analyte interaction with the stationary phase.

  • Mass Spectrometry (MS): MS detection provides high selectivity and sensitivity. Electron Ionization (EI) is a robust ionization technique that generates a reproducible fragmentation pattern, allowing for confident identification of this compound by comparing the acquired mass spectrum with a reference library like the NIST Mass Spectral Library.[1][3]

  • Internal Standard (IS): The use of an internal standard, such as a deuterated analog or a structurally similar compound with a different retention time (e.g., Toluene-d8), is critical to correct for variations in sample injection volume and instrument response.

Detailed Experimental Protocol

The following is a recommended starting point for the GC-MS analysis of this compound. Laboratories should perform their own internal validation.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer with EI source

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

Reagents:

  • This compound standard (≥99% purity)

  • Internal Standard (e.g., Toluene-d8)

  • High-purity solvent for sample dilution (e.g., Hexane or Dichloromethane)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation: Dilute the test sample with the solvent to bring the concentration of this compound within the calibration range. Spike all standards and samples with the internal standard at a constant concentration.

  • GC-MS Parameters:

    • Injector: 250 °C, Split ratio 20:1

    • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis (target ions: m/z 70, 71, 43) and full scan for qualitative confirmation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards Spiking Spike with Internal Standard Standard_Prep->Spiking Sample_Prep Dilute Test Sample Sample_Prep->Spiking Injection Inject into GC-MS Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Report Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Inter-Laboratory Comparison (ILC) Design

A successful ILC requires careful planning and execution to ensure that the results are statistically meaningful and provide a true reflection of laboratory performance.

Study Design Principles
  • Homogeneity and Stability: The proficiency testing (PT) provider must ensure that the distributed samples are homogeneous and that the concentration of this compound is stable throughout the duration of the study.

  • Assigned Value: A reference value for the concentration of the analyte in the PT sample must be established. This can be determined through formulation (if a synthetic sample is prepared) or by a consensus value from expert laboratories.

  • Performance Evaluation: Laboratory performance is typically evaluated using a z-score, which indicates how far a laboratory's result is from the assigned value.

Logical Framework for the ILC

ILC_Design cluster_prep Preparation & Distribution cluster_labs Participant Laboratories cluster_eval Performance Evaluation PT_Provider Proficiency Testing Provider Sample_Prep Prepare Homogeneous Test Samples PT_Provider->Sample_Prep Assign_Value Determine Assigned Value (X) Sample_Prep->Assign_Value Distribution Distribute Samples to Participants Sample_Prep->Distribution Lab_Analysis Analyze Samples using Defined Method Distribution->Lab_Analysis Lab_Report Report Results (xi) Lab_Analysis->Lab_Report Calc_Z Calculate z-scores for each Laboratory Lab_Report->Calc_Z Eval_Performance Evaluate Performance (|z| <= 2: Satisfactory) Calc_Z->Eval_Performance Final_Report Issue Final Report to all Participants Eval_Performance->Final_Report Final_Report->PT_Provider

Caption: Logical design of an inter-laboratory comparison study.

Data Presentation and Interpretation

Clear and concise presentation of data is essential for participants to understand their performance.

Hypothetical Inter-Laboratory Comparison Data

Assigned Value (X): 15.2 µg/mL Standard Deviation for Proficiency Assessment (σ): 1.5 µg/mL

Laboratory IDReported Value (µg/mL)z-scorePerformance
Lab-00114.8-0.27Satisfactory
Lab-00216.50.87Satisfactory
Lab-00312.1-2.07Questionable
Lab-00415.50.20Satisfactory
Lab-00517.91.80Satisfactory
Lab-00618.52.20Unsatisfactory
Lab-00714.9-0.20Satisfactory
Lab-00815.1-0.07Satisfactory
Interpretation of z-scores

The z-score is calculated as: z = (xᵢ - X) / σ

Where:

  • xᵢ is the result reported by the laboratory

  • X is the assigned value

  • σ is the standard deviation for proficiency assessment

Generally, the performance is interpreted as follows:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warrants investigation)

  • |z| ≥ 3: Unsatisfactory performance (requires corrective action)

In our hypothetical example, Lab-003's result is questionable, and Lab-006's is unsatisfactory. These laboratories should conduct a thorough root cause analysis to identify and rectify any issues in their analytical process.

Trustworthiness and Self-Validation

To ensure the trustworthiness of results, each laboratory's protocol must be a self-validating system. This includes:

  • Method Validation: Before participating in an ILC, each laboratory should have a fully validated method for the analysis of this compound, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Quality Control: Routine analysis of quality control (QC) samples at low, medium, and high concentrations should be performed with each batch of samples to monitor the performance of the method.

  • System Suitability: Before each analytical run, a system suitability test should be performed to ensure the GC-MS system is operating correctly. This may include checks on peak resolution, tailing factor, and signal-to-noise ratio.

Conclusion: A Commitment to Quality

Participation in inter-laboratory comparisons for the analysis of this compound is a critical component of a laboratory's quality management system. It not only provides an external validation of a laboratory's methods and capabilities but also fosters a culture of continuous improvement. By adhering to standardized methodologies, employing robust quality control measures, and actively participating in proficiency testing schemes, laboratories can ensure the delivery of high-quality, reliable, and defensible data.

References

  • ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing.
  • ANSI National Accreditation Board (ANAB). ISO/IEC 17043. [Link]
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  • Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA). Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption. [Link]
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  • iTeh Standards. EN ISO/IEC 17043:2023/A11:2024. [Link]
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  • EPTIS. Search a Proficiency Testing (PT)
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  • Intertek. Gasoline Testing. [Link]
  • NIST. Heptane, 3-ethyl-4-methyl-. [Link]
  • YouTube. How to Write the Structural Formula for this compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91376818, 3-Ethyl-4-methylhept-1-ene. [Link]
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A Senior Application Scientist's Guide to Establishing the Limit of Detection for 3-Ethyl-4-methylheptane in GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, pharmaceutical development, and forensic science, the ability to detect and quantify minute concentrations of volatile organic compounds (VOCs) is paramount. This guide provides a comprehensive, in-depth exploration of establishing the Limit of Detection (LOD) for a specific branched alkane, 3-Ethyl-4-methylheptane, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a narrative that intertwines methodological rigor with the practical wisdom gained from extensive laboratory experience. We will delve into the foundational principles of LOD, present a detailed experimental protocol, and compare GC-MS with alternative analytical technologies, all grounded in authoritative references.

The Quintessence of Detection: Understanding the Limit of Detection (LOD)

The Limit of Detection (LOD) is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise.[1][2] It is a statistically derived value, and its determination is not merely an academic exercise but a cornerstone of method validation that ensures the reliability and defensibility of analytical data. The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as the smallest concentration or absolute amount of an analyte that has a signal significantly larger than the signal from a suitable blank.[3][4] This definition inherently acknowledges the probabilistic nature of detection at trace levels, where we must manage the risks of two types of errors:

  • Type I Error (α): A false positive, where the analyte is reported as present when it is not.[1][5]

  • Type II Error (β): A false negative, where the analyte is not detected even though it is present.[5]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) have stringent guidelines for analytical method validation, including the determination of LOD, to ensure product quality and safety.[6][7][8]

There are several accepted approaches to empirically determine the LOD, each with its own merits and specific applications.[9][10][11] The most common methods include:

  • Based on Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram.[12][13] While simple, it can be subjective.

  • Based on Signal-to-Noise (S/N) Ratio: This approach is applicable to analytical procedures that exhibit baseline noise.[10] The LOD is typically established at a signal-to-noise ratio of 3:1 or 2:1.[12][13][14]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where 'σ' is the standard deviation of the response (which can be determined from the y-intercepts of regression lines or the analysis of blank samples) and 'S' is the slope of the calibration curve.[15][16][17]

For the purpose of this guide, we will focus on the calibration curve method due to its statistical rigor and widespread acceptance in regulatory submissions.

The Power of Two: The Synergy of GC-MS for VOC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the exceptional separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[18][19] This synergy makes it an ideal choice for the analysis of complex mixtures of volatile and semi-volatile compounds.[20]

The process begins in the gas chromatograph, where the sample is vaporized and separated into its individual components based on their volatility and interaction with the stationary phase of the analytical column.[18] As each separated component elutes from the column, it enters the mass spectrometer. In the MS, the molecules are ionized, fragmented, and then separated based on their mass-to-charge ratio (m/z).[20][21] The resulting mass spectrum serves as a chemical "fingerprint," allowing for highly confident identification of the compound.[20]

For trace-level analysis of a specific compound like this compound, the mass spectrometer can be operated in two modes:

  • Full Scan Mode: The MS scans a wide range of m/z values, providing a complete mass spectrum. This is excellent for identifying unknown compounds.

  • Selected Ion Monitoring (SIM) Mode: The MS is set to monitor only a few specific m/z values that are characteristic of the target analyte. This significantly increases sensitivity by reducing noise and focusing the detector's time on the ions of interest, making it the preferred mode for establishing low LODs.

A Practical Guide: Experimental Protocol for LOD Determination of this compound

This section provides a detailed, step-by-step protocol for determining the LOD of this compound using the calibration curve method. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Preparation of Low-Concentration Standards

The foundation of a reliable LOD determination lies in the meticulous preparation of accurate standards.

  • Primary Stock Solution (ca. 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of a high-purity, volatile solvent such as hexane or pentane in a class A volumetric flask. The choice of solvent is critical; it should be non-reactive with the analyte and have a low boiling point to ensure it does not interfere with the analyte peak in the chromatogram.

  • Intermediate Stock Solution (ca. 10 µg/mL): Perform a 1:100 dilution of the primary stock solution. For example, transfer 100 µL of the primary stock into a 10 mL volumetric flask and dilute to the mark with the same solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the intermediate stock solution. For LOD determination, these standards should be concentrated at the lower end of the expected working range, for instance: 0.5, 1.0, 2.5, 5.0, and 10.0 ng/mL. It is crucial to bracket the expected LOD to ensure the linearity of the method in this range.[17]

  • Blank Samples: Prepare several blank samples containing only the solvent. These are essential for determining the standard deviation of the background response.

Step 2: GC-MS Instrumentation and Optimized Conditions

The following table outlines a set of typical GC-MS parameters optimized for the analysis of branched alkanes like this compound. The rationale for these choices is provided to illustrate the thought process of an experienced analyst.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentA modern GC system provides excellent temperature and flow control, which is crucial for reproducible retention times.
MS System Agilent 7250 GC/Q-TOF or equivalentA high-resolution mass spectrometer offers superior selectivity and sensitivity.
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column like a DB-5ms provides good separation for hydrocarbons based on their boiling points. The specified dimensions offer a good balance between resolution and analysis time.
Injection Mode SplitlessTo ensure the entire sample is transferred to the column, maximizing sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Oven Program 40 °C (hold 2 min), then ramp at 10 °C/min to 200 °C (hold 5 min)The initial low temperature allows for good focusing of the analytes at the head of the column. The temperature ramp separates the compounds based on their boiling points.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
MS Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ion Source Temp. 230 °COptimizes ionization efficiency while minimizing thermal degradation of the analyte.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)As previously discussed, SIM mode is critical for achieving the lowest possible detection limits. For this compound (C10H22), characteristic fragment ions would be selected (e.g., m/z 43, 57, 71, 85).
Step 3: Data Acquisition and Processing
  • Sequence Setup: Create a sequence in the instrument control software to analyze the blank samples and the calibration standards. It is good practice to run a solvent blank between each standard to prevent carryover.

  • Replicate Injections: Inject each calibration standard and the blank sample at least three to five times to obtain statistically meaningful data.

  • Data Integration: Carefully integrate the peak area for the target analyte in each chromatogram. Ensure that the integration parameters are consistent across all runs.

Step 4: Calculation of the Limit of Detection
  • Construct the Calibration Curve: Plot the mean peak area of the replicate injections against the corresponding concentration for each standard.

  • Perform Linear Regression: Use statistical software (e.g., Microsoft Excel, or the instrument's data analysis software) to perform a linear regression on the calibration data. This will yield the equation of the line (y = mx + c), where 'm' is the slope (S).

  • Determine the Standard Deviation of the Response (σ): There are two common ways to determine 'σ' for the LOD calculation:

    • Standard Deviation of the Blank: Calculate the standard deviation of the peak areas from the replicate injections of the blank samples.

    • Standard Deviation of the y-intercept: Use the standard error of the y-intercept from the regression analysis of the calibration curve. This is often preferred as it incorporates the variability of the entire calibration range.[15]

  • Calculate the LOD: Apply the formula: LOD = 3.3 * (σ / S) .[15][16][17] The factor of 3.3 is derived from the confidence level desired for the detection limit.

The following diagram illustrates the experimental workflow for determining the LOD using the calibration curve method.

LOD_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Calculation prep_stock Prepare Primary & Intermediate Stock Solutions prep_cal Prepare Low-Level Calibration Standards prep_stock->prep_cal prep_blank Prepare Blank Samples prep_stock->prep_blank run_sequence Run Replicate Injections (Blanks & Standards) prep_cal->run_sequence prep_blank->run_sequence instrument_setup Set Up & Optimize GC-MS Conditions (SIM Mode) instrument_setup->run_sequence integrate Integrate Peak Areas run_sequence->integrate calibrate Construct Calibration Curve & Perform Linear Regression integrate->calibrate calculate_lod Calculate LOD (LOD = 3.3 * σ / S) calibrate->calculate_lod lod_result Report LOD calculate_lod->lod_result

Caption: Experimental workflow for LOD determination.

A Comparative Overview of LOD Determination Methods

The choice of method for determining the LOD can depend on the specific requirements of the analysis and the available resources. The following table provides a comparison of the three common methods discussed.

Method Advantages Disadvantages Best Suited For
Visual Evaluation Simple and quick.[12]Subjective and operator-dependent. Not statistically robust.Preliminary estimations or non-regulatory analyses.
Signal-to-Noise (S/N) Ratio More quantitative than visual evaluation. Widely understood concept.[13]The measurement of noise can be inconsistent. The S/N ratio can be calculated in different ways.Routine system suitability checks and situations where a full calibration curve is not feasible.
Calibration Curve Method Statistically robust and scientifically sound.[15] Recommended by regulatory agencies like the FDA and ICH.[7][9]More time-consuming and requires more resources (standards, instrument time).Method validation for regulatory submissions and when a high degree of confidence in the LOD is required.

The following diagram illustrates the decision-making process for selecting an appropriate LOD determination method.

LOD_Decision start Start: Need to Determine LOD q1 Is this for a regulatory submission or formal method validation? start->q1 cal_curve Use Calibration Curve Method (LOD = 3.3 * σ / S) q1->cal_curve Yes q2 Is a quick estimate sufficient for routine monitoring? q1->q2 No end_cal End: Statistically Robust LOD cal_curve->end_cal sn_method Use Signal-to-Noise Method (S/N ≥ 3:1) q2->sn_method Yes visual_method Use Visual Evaluation (for preliminary checks only) q2->visual_method No end_sn End: Practical LOD Estimate sn_method->end_sn end_visual End: Subjective LOD Estimate visual_method->end_visual

Caption: Decision tree for choosing an LOD method.

Beyond GC-MS: A Glance at Alternative Technologies

While GC-MS is a gold standard for VOC analysis, other technologies offer different advantages, particularly for real-time monitoring.[22][23]

Technique Principle Advantages Disadvantages
GC-MS Chromatographic separation followed by mass analysis.[18][20]High selectivity and sensitivity, mature technology, extensive libraries for identification.[20][23]Time-consuming analysis, not suitable for real-time monitoring.[22]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Soft chemical ionization followed by mass analysis.[23]Real-time analysis, high sensitivity, no sample preparation required.[22][23]Less effective for separating isomers, potential for isobaric interferences.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Soft chemical ionization using multiple reagent ions.Real-time analysis, high selectivity due to multiple reagent ions, direct sample analysis.Can be complex to operate, higher initial cost.

The choice of analytical technique ultimately depends on the specific application, the required sensitivity, and the need for real-time data. For comprehensive, legally defensible identification and quantification at trace levels, GC-MS remains the preeminent choice in many laboratories.

Conclusion

Establishing the Limit of Detection is a foundational aspect of analytical science that underpins the reliability of trace-level measurements. For a volatile organic compound like this compound, GC-MS offers a robust and sensitive platform for this determination. By employing a statistically sound method, such as the one based on the calibration curve, and by carefully optimizing instrumental parameters, researchers and scientists can establish a defensible and accurate LOD. This guide has provided both the theoretical framework and the practical steps to achieve this, empowering professionals in drug development and other scientific disciplines to produce data of the highest integrity.

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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and chemical research, the ability to accurately and precisely quantify specific organic molecules is paramount. 3-Ethyl-4-methylheptane, a branched alkane, presents unique analytical challenges due to its volatility and the presence of structurally similar isomers. This guide provides an in-depth comparison of two robust quantification methods: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS). As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying principles that ensure data of the highest integrity.

The core of reliable quantification lies in a validated analytical procedure. The International Council for Harmonisation (ICH) guidelines provide a framework for this validation, focusing on key parameters that demonstrate a method is fit for its intended purpose.[1][2][3][4][5]

The Analytical Challenge: Isomeric Complexity

The primary hurdle in the analysis of branched alkanes like this compound is the separation from their isomers.[6] Isomers possess the same molecular weight and often exhibit very similar boiling points and polarities, leading to co-elution in gas chromatography.[6][7] Achieving chromatographic resolution is, therefore, a critical first step before accurate quantification can be achieved. This guide will explore how different methodologies can be optimized to address this challenge.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is a powerful technique for the analysis of volatile organic compounds (VOCs) in complex matrices.[8][9][10][11] The fundamental principle involves heating the sample in a sealed vial to allow volatile analytes to partition into the gaseous phase (headspace) above the sample.[9][12] An aliquot of this headspace is then injected into the GC-MS system. This approach minimizes the introduction of non-volatile matrix components, thereby protecting the instrument and improving data quality.[8][11]

Experimental Workflow: HS-GC-MS

HS-GC-MS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., pharmaceutical formulation) Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate at Controlled Temperature Seal->Incubate Equilibrate Analyte Partitioning (Liquid/Gas Equilibrium) Incubate->Equilibrate Inject Inject Headspace Aliquot Equilibrate->Inject Separate Chromatographic Separation (GC) Inject->Separate Ionize Ionization (e.g., Electron Ionization) Separate->Ionize Detect Mass Analysis and Detection (MS) Ionize->Detect Identify Peak Identification (vs. NIST Library) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: HS-GC-MS workflow for this compound quantification.

Detailed Experimental Protocol: HS-GC-MS
  • Sample Preparation:

    • Accurately weigh a representative portion of the sample matrix (e.g., 100 mg of a drug product) into a 20 mL headspace vial.

    • If the matrix is solid, a suitable solvent (e.g., dimethyl sulfoxide) may be added to facilitate the release of volatiles.

    • Spike with an appropriate internal standard (e.g., a deuterated analog of the analyte) for improved precision.[13]

    • Immediately seal the vial with a crimp cap containing a PTFE/silicone septum.

  • Headspace Sampler Conditions:

    • Vial Incubation Temperature: 80°C (This temperature should be optimized to ensure efficient partitioning of the analyte into the headspace without causing sample degradation).

    • Incubation Time: 15 minutes (To allow for equilibrium to be reached between the sample and the headspace).[11]

    • Syringe/Loop Temperature: 90°C (To prevent condensation of the analytes).

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point for separating branched alkanes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold for 5 minutes.

    • Injector Temperature: 250°C (in splitless mode to maximize sensitivity).

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.

      • Identification: Compare the obtained mass spectrum with the NIST Mass Spectral Library for confirmation.[14][15][16][17][18]

Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free sample preparation technique that uses a coated fiber to extract and concentrate analytes from a sample.[19][20][21] For volatile compounds, Headspace SPME (HS-SPME) is particularly effective.[19] The fiber is exposed to the headspace above the sample, where it adsorbs the analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis.

Experimental Workflow: SPME-GC-MS

SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_spme SPME Sampling cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Matrix in Headspace Vial AddSalt Optional: Add Salt (Salting Out Effect) Sample->AddSalt Seal Seal Vial AddSalt->Seal Incubate Incubate and Equilibrate Seal->Incubate ExposeFiber Expose SPME Fiber to Headspace Incubate->ExposeFiber RetractFiber Retract Fiber ExposeFiber->RetractFiber Desorb Thermal Desorption in GC Injector RetractFiber->Desorb Separate Chromatographic Separation (GC) Desorb->Separate Detect Ionization, Mass Analysis, and Detection (MS) Separate->Detect Identify Peak Identification (vs. NIST Library) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Report Report Results Quantify->Report

Caption: SPME-GC-MS workflow for this compound quantification.

Detailed Experimental Protocol: SPME-GC-MS
  • Sample Preparation:

    • Prepare the sample in a headspace vial as described for the HS-GC-MS method.

    • To enhance the partitioning of volatile analytes into the headspace, consider adding salt (e.g., NaCl) to the sample matrix (salting-out effect).[19]

  • SPME Conditions:

    • SPME Fiber: A fiber with a non-polar coating, such as polydimethylsiloxane (PDMS), is suitable for alkanes. The choice of fiber coating can significantly impact selectivity.[21][22]

    • Incubation/Extraction Temperature: 60°C.

    • Incubation Time: 10 minutes.

    • Extraction Time: 20 minutes (with the SPME fiber exposed to the headspace).

    • Agitation: Agitation of the sample during incubation and extraction can accelerate the equilibration process.

  • GC-MS Conditions:

    • Injector Temperature: 250°C for efficient thermal desorption of the analytes from the SPME fiber.

    • Desorption Time: 2 minutes in splitless mode.

    • The GC column, oven temperature program, and MS conditions would be similar to those used for the HS-GC-MS method, with potential for further optimization.

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is suitable for its intended purpose.[23] Key validation parameters, as outlined by the ICH, include accuracy, precision, specificity, linearity, and sensitivity (Limit of Detection and Limit of Quantification).[1][2][3]

Validation_Parameters center Validated Method Accuracy Accuracy (% Recovery) center->Accuracy Closeness to true value Precision Precision (% RSD) center->Precision Reproducibility Specificity Specificity center->Specificity Analyte vs. Matrix Linearity Linearity (R²) center->Linearity Concentration vs. Response LOD LOD center->LOD Lowest detectable amount LOQ LOQ center->LOQ Lowest quantifiable amount

Caption: Key parameters for analytical method validation.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but realistic comparison of the performance of HS-GC-MS and SPME-GC-MS for the quantification of this compound.

Performance ParameterHS-GC-MSSPME-GC-MSRationale for Performance
Accuracy (% Recovery) 95-105%97-103%SPME can provide cleaner extracts, potentially reducing matrix interference and improving accuracy.
Precision (% RSD) < 5%< 3%The automation of SPME can lead to higher reproducibility compared to manual headspace injections.
Linearity (R²) > 0.995> 0.998Both methods can achieve excellent linearity over a defined concentration range.
Limit of Quantification (LOQ) ~10 ng/g~1 ng/gSPME is a concentration technique, generally leading to lower detection and quantification limits.
Specificity HighVery HighBoth methods, when coupled with MS, are highly specific. SPME fiber selection can further enhance specificity.
Throughput HigherLowerHS-GC-MS typically has shorter cycle times as it does not require the fiber desorption step.
Cost per Sample LowerHigherSPME fibers have a limited lifetime and add to the consumable costs.

Conclusion and Recommendations

Both HS-GC-MS and SPME-GC-MS are highly effective methods for the accurate and precise quantification of this compound.

  • HS-GC-MS is a robust, high-throughput, and cost-effective method suitable for routine quality control environments where the expected analyte concentrations are well above the limit of quantification.

  • SPME-GC-MS offers superior sensitivity and precision, making it the method of choice for applications requiring trace-level quantification or when dealing with complex matrices where minimizing interference is critical.[20]

The ultimate choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and budget. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable and defensible data.[23] The principles and protocols outlined in this guide provide a solid foundation for developing and implementing a successful quantification strategy for this compound and other challenging volatile organic compounds.

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Distinguishing Alkane Isomers: A Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is a cornerstone of rigorous scientific inquiry. While alkane isomers share the same molecular formula, their structural differences lead to distinct fingerprints in mass spectrometry analysis. This guide provides an in-depth comparison of the mass fragmentation patterns of alkane isomers, offering the technical insights and experimental data necessary to differentiate them effectively.

Fundamental Principles of Alkane Fragmentation in EI-MS

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. The process begins when a vaporized sample is bombarded with high-energy electrons (typically 70 eV).[1] This interaction dislodges an electron from the molecule, forming a positively charged molecular ion (M+•).[1][2] The excess energy imparted to the molecular ion often causes it to be energetically unstable, leading to fragmentation.[1][3]

The fragmentation of the molecular ion is not random; it follows predictable pathways governed by the principles of carbocation stability. The positive charge in the fragment ions is preferentially located on the fragment that forms the most stable carbocation.[4][5][6] The stability of carbocations follows the order: tertiary > secondary > primary.[4][5][6] This fundamental principle is the key to understanding the differences in mass spectra between straight-chain and branched alkane isomers.

Comparative Analysis: Straight-Chain vs. Branched Alkanes

The structural arrangement of carbon atoms in alkane isomers directly influences their fragmentation patterns. Straight-chain alkanes and their branched counterparts exhibit characteristic differences in their mass spectra, which can be used for their identification.

Molecular Ion Peak Intensity

A general rule in the mass spectrometry of alkanes is that the relative abundance of the molecular ion peak is highest for straight-chain isomers and decreases with increased branching.[7] This is because the branched isomers can more readily form stable tertiary or secondary carbocations upon fragmentation, leading to a less abundant molecular ion.[8]

Fragmentation at Branch Points

Branched alkanes preferentially cleave at the carbon-carbon bonds adjacent to the branch point.[9][10] This is due to the formation of more stable secondary and tertiary carbocations.[9] This preferential fragmentation results in a few dominant, high-intensity peaks in the mass spectrum, which are characteristic of the specific branching pattern.

Homologous Series of Fragments

Straight-chain alkanes typically produce a series of fragment ions separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[9][11] These clusters of peaks generally decrease in intensity as the fragment size increases.[11] While branched alkanes also show this series, the relative intensities of the peaks are significantly different due to the preferential cleavage at branch points.

Case Studies: Butane and Pentane Isomers

To illustrate these principles, let's examine the mass spectra of butane and pentane isomers.

n-Butane vs. Isobutane (2-Methylpropane)

Both n-butane and isobutane have a molecular weight of 58 amu.[12] However, their mass spectra show distinct differences.

m/zIon Fragmentn-Butane Relative Abundance (%)Isobutane Relative Abundance (%)Rationale for Difference
58[C₄H₁₀]⁺• (Molecular Ion)Present, but weakVery weak or absentIncreased branching in isobutane leads to greater fragmentation.[8]
43[C₃H₇]⁺Base Peak Base Peak In isobutane, this corresponds to the highly stable isopropyl cation (secondary carbocation). In n-butane, it is the less stable propyl cation (primary carbocation).[12]
29[C₂H₅]⁺AbundantLess AbundantLoss of an ethyl group is a more favorable fragmentation pathway for the linear n-butane.

Data sourced from the NIST Chemistry WebBook.[13][14]

The most significant difference is the much higher abundance of the m/z 43 peak in isobutane, which is a direct result of the formation of the more stable secondary carbocation.

n-Pentane vs. Isopentane (2-Methylbutane) vs. Neopentane (2,2-Dimethylpropane)

The five-carbon isomers of pentane (molecular weight 72 amu) provide another excellent example of how branching influences fragmentation.

m/zIon Fragmentn-Pentane Rel. Abundance (%)Isopentane Rel. Abundance (%)Neopentane Rel. Abundance (%)Rationale for Difference
72[C₅H₁₂]⁺• (Molecular Ion)Present, but weakVery weakExtremely weak or absentIntensity decreases with increased branching.[2][7]
57[C₄H₉]⁺AbundantBase Peak AbundantIn isopentane, loss of a methyl group forms a stable secondary carbocation. In neopentane, loss of a methyl group forms a tertiary carbocation, but the subsequent fragmentation is very rapid.
43[C₃H₇]⁺Base Peak AbundantAbundantThis is the base peak for n-pentane due to the formation of a propyl cation. In isopentane and neopentane, this fragment is also significant.[2]
41[C₃H₅]⁺AbundantAbundantVery AbundantRearrangement and loss of H₂ from the C₃H₇⁺ fragment is common.

Data sourced from the NIST Chemistry WebBook.[13][15]

The base peak for n-pentane is at m/z 43, while for isopentane it shifts to m/z 57, corresponding to the loss of a methyl radical to form a stable secondary carbocation.[2][16] Neopentane, with its quaternary carbon, shows a very intense peak at m/z 57 due to the formation of the highly stable tert-butyl cation.[4]

Experimental Protocol: Acquiring High-Quality Mass Spectra of Alkane Isomers

To obtain reliable and reproducible mass spectra for comparing alkane isomers, the following protocol is recommended.

Objective: To acquire the electron ionization mass spectra of n-pentane, isopentane, and neopentane for comparative analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • High-purity (>99%) n-pentane, isopentane, and neopentane.

  • High-purity helium carrier gas.

  • Appropriate solvents for sample dilution (e.g., hexane), if necessary.

Procedure:

  • System Preparation and Tuning:

    • Ensure the GC-MS system is clean and has been recently tuned according to the manufacturer's specifications. Perfluorotributylamine (PFTBA) is a common tuning compound.

    • Set the EI source energy to 70 eV.

    • Set the mass analyzer to scan a range appropriate for the analytes (e.g., m/z 10-100).

  • GC Method Development:

    • Install a suitable capillary column (e.g., a non-polar column like DB-1 or HP-5ms).

    • Develop a temperature program that provides good chromatographic separation of the isomers if analyzing a mixture. For individual standards, an isothermal run may be sufficient.

    • Example GC Parameters:

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program: 35 °C for 5 min, then ramp to 100 °C at 10 °C/min.

      • Transfer Line Temperature: 280 °C

  • Sample Preparation:

    • Prepare individual solutions of each isomer at a concentration of approximately 100 ppm in hexane.

    • If analyzing a mixture, prepare a solution containing all three isomers at similar concentrations.

  • Data Acquisition:

    • Inject 1 µL of each standard solution into the GC-MS.

    • Acquire the mass spectra across the chromatographic peaks.

    • For each compound, obtain an averaged mass spectrum from the apex of its chromatographic peak.

  • Data Analysis:

    • Compare the obtained mass spectra of the three pentane isomers.

    • Identify the molecular ion peak and the base peak for each isomer.

    • Analyze the relative abundances of the key fragment ions (e.g., m/z 57, 43, 41, 29).

    • Correlate the observed fragmentation patterns with the known structures of the isomers and the principles of carbocation stability.

Experimental Workflow Diagram

G cluster_prep Sample & System Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Tune MS Tuning (PFTBA) GC_Method Develop GC Method Tune->GC_Method Sample_Prep Prepare Isomer Standards GC_Method->Sample_Prep Injection Inject Sample (1 µL) Sample_Prep->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Spectrum Extract Mass Spectrum Detection->Spectrum Identify_Peaks Identify M+• and Base Peak Spectrum->Identify_Peaks Compare Compare Fragmentation Patterns Identify_Peaks->Compare Correlate Correlate with Structure Compare->Correlate

Caption: GC-MS workflow for alkane isomer analysis.

Conclusion

The differentiation of alkane isomers by mass spectrometry is a clear demonstration of how molecular structure dictates chemical behavior under energetic conditions. By understanding the fundamental principles of electron ionization and the subsequent fragmentation pathways driven by carbocation stability, researchers can confidently identify and distinguish between straight-chain and branched alkanes. The key takeaways are the inverse relationship between branching and molecular ion intensity, and the preferential cleavage at branch points leading to characteristic high-abundance fragment ions. This knowledge, combined with robust experimental methodology, is essential for the accurate structural elucidation required in various scientific and industrial applications.

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A Senior Application Scientist's Guide to Validating GC Methods for Hydrocarbon Analysis in Pharmaceuticals According to EMA Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Trace amounts of hydrocarbons, often present as residual solvents from the manufacturing process, can impact the efficacy and safety of a drug product. Therefore, robust and reliable analytical methods for their detection and quantification are not just a matter of good science, but a regulatory necessity. This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography (GC) method for hydrocarbon analysis, grounded in the principles of the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) guidelines.

The "Why" Behind Rigorous Validation: Adherence to EMA and ICH Standards

The EMA, in alignment with the ICH Q2(R1) guideline on the validation of analytical procedures, mandates a thorough validation process to demonstrate that an analytical method is suitable for its intended purpose.[1][2][3][4] This ensures the consistency and reliability of data, which is critical for regulatory submissions and patient safety. For hydrocarbon analysis, this means the GC method must be proven to be specific, sensitive, accurate, and precise for the target analytes in the drug product matrix.

Core Validation Parameters: A Practical Explanation

Method validation is a systematic process. Here, we delve into the core parameters and the rationale behind each experimental choice in the context of hydrocarbon analysis.

Specificity: Ensuring You See Only What You're Looking For

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] In GC analysis of hydrocarbons, this means demonstrating that the peaks for your target hydrocarbons are well-resolved from any other volatile compounds in the sample.

  • Experimental Approach: This is typically achieved by injecting a blank (diluent), a placebo (drug product matrix without the active pharmaceutical ingredient or hydrocarbons), the active pharmaceutical ingredient (API) solution, and a spiked sample containing the target hydrocarbons. The absence of interfering peaks at the retention times of the target analytes in the blank, placebo, and API chromatograms demonstrates specificity.

Linearity: Establishing a Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5] This is crucial for accurate quantification of hydrocarbons across their expected concentration range.

  • Experimental Approach: A series of standard solutions of the target hydrocarbons at different concentrations (typically 5-6 levels) are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. An R-squared (R²) value of ≥ 0.99 is generally considered acceptable.[1][6][7]

Accuracy: How Close You Are to the True Value

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[8] For hydrocarbon analysis, this demonstrates that the method can accurately quantify the amount of each hydrocarbon in the drug product.

  • Experimental Approach: Accuracy is typically assessed by spiking a placebo with known amounts of the target hydrocarbons at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the added hydrocarbons is then calculated. Acceptance criteria for recovery are typically in the range of 80-120%.

Precision: Repeatability and Reproducibility

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is typically assessed by performing multiple injections (e.g., n=6) of a standard solution at 100% of the test concentration.[4]

  • Intermediate Precision: Expresses the within-laboratory variations, such as on different days, with different analysts, or with different equipment.

  • Experimental Approach: For repeatability, the RSD of the peak areas of the replicate injections is calculated. For intermediate precision, the study is repeated under the varied conditions, and the results are statistically compared. An RSD of ≤ 15% is often acceptable for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Smallest Amounts
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Experimental Approach: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.

  • Experimental Approach: Small changes are made to method parameters such as oven temperature, flow rate, and injection volume, and the effect on the results is observed. The system suitability parameters (e.g., resolution, peak symmetry) should remain within acceptable limits.

The Heart of the Separation: Selecting the Right GC Column

The choice of the GC column is critical for achieving the desired separation of hydrocarbons.[8] The primary factor to consider is the polarity of the stationary phase, which should ideally match the polarity of the analytes. For hydrocarbons, which are non-polar, a non-polar or mid-polar stationary phase is generally preferred.

Common GC Columns for Hydrocarbon Analysis: A Comparative Overview
Column Type (Stationary Phase) Typical Application Performance Characteristics
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1) General purpose analysis of non-polar compounds, including hydrocarbons.Good thermal stability, provides separation based on boiling points.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5, Rtx-5) Slightly more polar than 100% dimethylpolysiloxane, offering a different selectivity for aromatic hydrocarbons.Excellent general-purpose column with a wide range of applications.
6% Cyanopropylphenyl-94% Dimethylpolysiloxane (e.g., DB-624, Rtx-624) Specifically designed for the analysis of volatile organic compounds and residual solvents.Provides good resolution for a wide range of volatile compounds with varying polarities.
Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) For the analysis of polar compounds. Generally not the first choice for hydrocarbons alone, but can be useful if polar impurities are also a concern.High polarity, separates based on polarity and hydrogen bonding interactions.

A Step-by-Step Protocol for GC Method Validation

This protocol outlines a comprehensive approach to validating a GC method for the analysis of a representative set of hydrocarbons (e.g., hexane, heptane, toluene) in a pharmaceutical product.

Materials and Reagents
  • Reference standards of target hydrocarbons

  • High-purity diluent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

  • Drug product placebo

  • Active Pharmaceutical Ingredient (API)

Instrumentation and Chromatographic Conditions (Example)
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow

  • Oven Temperature Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

Validation Experiments

dot

Caption: A streamlined workflow for the validation of a GC method for hydrocarbon analysis.

  • Specificity:

    • Inject the diluent, placebo solution, and API solution.

    • Confirm no interfering peaks are present at the retention times of the target hydrocarbons.

    • Inject a spiked solution to confirm the retention times and resolution of the hydrocarbon peaks.

  • Linearity:

    • Prepare a stock solution containing all target hydrocarbons.

    • Perform serial dilutions to obtain at least five concentration levels (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient (R²).

  • Accuracy:

    • Prepare placebo samples spiked with the target hydrocarbons at three concentration levels (e.g., 80%, 100%, 120%).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery for each hydrocarbon at each level.

  • Precision:

    • Repeatability: Inject a standard solution at 100% of the target concentration six times. Calculate the %RSD of the peak areas.

    • Intermediate Precision: Have a different analyst, on a different day, using a different instrument (if available), repeat the repeatability study. Compare the results from both studies.

  • LOD & LOQ:

    • Determine the signal-to-noise ratio for a series of low-concentration standards.

    • Identify the concentrations that correspond to S/N ratios of approximately 3:1 (LOD) and 10:1 (LOQ).

  • Robustness:

    • Deliberately vary critical method parameters one at a time (e.g., oven temperature ±2°C, flow rate ±10%).

    • Inject a system suitability solution and assess the impact on resolution, peak shape, and retention times.

dot

ExperimentalLogic cluster_objective Primary Objective cluster_parameters Core Validation Parameters (ICH Q2) cluster_experiments Experimental Design Objective Validate GC Method for Hydrocarbon Analysis Specificity Specificity Objective->Specificity Linearity Linearity Objective->Linearity Accuracy Accuracy Objective->Accuracy Precision Precision Objective->Precision LOD_LOQ LOD & LOQ Objective->LOD_LOQ Robustness Robustness Objective->Robustness Spike Spiked Placebo Specificity->Spike assessed by CalCurve Calibration Curve Linearity->CalCurve established via Accuracy->Spike assessed by Replicate Replicate Injections Precision->Replicate determined by LOD_LOQ->CalCurve derived from Vary Vary Method Parameters Robustness->Vary tested by

Caption: Logical relationships between validation parameters and experimental design.

Conclusion: A Foundation of Trustworthy Data

A thoroughly validated GC method for hydrocarbon analysis is a cornerstone of ensuring the quality and safety of pharmaceutical products. By following the principles outlined in the EMA and ICH guidelines and applying a systematic, scientifically sound experimental approach, you can build a robust and reliable method that will withstand regulatory scrutiny and provide confidence in your analytical results. This guide serves as a starting point, and the specific details of your validation study should always be tailored to your product and its manufacturing process.

References

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A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Alkane Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in petrochemical analysis, environmental monitoring, and pharmaceutical development, the gas chromatographic (GC) separation of alkanes is a foundational technique. The success of this analysis, from resolving complex isomers to accurately determining boiling point distributions, hinges on the selection of the correct GC column. This guide provides an in-depth comparison of GC column performance characteristics for alkane separation, grounded in the principles of chromatographic theory and supported by actionable experimental protocols.

The Cornerstone of Separation: The Stationary Phase

The single most important decision in column selection is the choice of the stationary phase, the inner coating of the column that interacts with the sample components.[1] This choice dictates the selectivity of the separation. The guiding principle for separating non-polar analytes like alkanes is simple and powerful: "like dissolves like."[1][2]

Why Non-Polar Phases Reign Supreme for Alkanes

Alkanes are non-polar hydrocarbons, containing only carbon-hydrogen and carbon-carbon single bonds.[1] To achieve separation, a stationary phase is chosen that allows for differential interaction with these molecules.

  • Mechanism of Separation: With a non-polar stationary phase, the primary intermolecular interactions are weak, dispersive van der Waals forces.[1][2][3] These forces increase with the size and surface area of the alkane molecule. Consequently, analytes are separated almost exclusively by their boiling points, with lower boiling point (more volatile) compounds eluting from the column first, followed by higher boiling point compounds.[1][4][5]

  • The Industry Standard: Polydimethylsiloxane (PDMS): The most common non-polar stationary phase is 100% polydimethylsiloxane (PDMS). Columns with this phase (often designated with a "-1" or "-5" suffix, such as DB-1, Rxi-1ms, or ZB-1) are robust, versatile, and provide excellent performance for a wide range of hydrocarbon analyses.[4][6] Variants containing a small percentage of phenyl groups (e.g., 5% phenyl-methyl-polysiloxane) offer a slight increase in polarity and can provide alternate selectivity, but for straight-chain alkane series, 100% PDMS is the authoritative starting point.[3]

Specialty Phases for Specific Alkane Analyses

While PDMS columns cover the majority of applications, certain analyses demand specialized phases:

  • Volatile Alkanes (Gases): For separating very volatile, low-boiling-point alkanes (typically C1-C5), Porous Layer Open Tubular (PLOT) columns are often preferred.[4] These columns, with stationary phases like alumina or porous polymers, offer higher retention for gases that would otherwise elute too quickly on liquid-phase WCOT (Wall-Coated Open Tubular) columns.[1][7]

  • Chiral Alkanes: To separate alkane enantiomers (chiral isomers), a stationary phase containing a chiral selector, most commonly a cyclodextrin derivative, is required.[8] The selection of the specific cyclodextrin (α, β, or γ) depends on the molecular size of the target alkane, as the separation relies on the fit within the cyclodextrin cavity.[8]

The Impact of Column Dimensions on Performance

Beyond the stationary phase, the physical dimensions of the column—length, internal diameter (ID), and film thickness—are critical variables that must be optimized to balance resolution, analysis time, and sample capacity.[9][10][11]

Dimension Effect of Increasing Effect of Decreasing Causality & Rationale
Length (L) ▲ Resolution▲ Analysis Time▲ Cost▼ Resolution▼ Analysis Time▼ CostResolution is proportional to the square root of column length. Doubling the length increases resolution by ~41% but also doubles the analysis time.[10] A 30 m column is a standard starting point, offering a good balance.[1]
Internal Diameter (ID) ▲ Sample Capacity▼ Resolution/Efficiency▼ Sample Capacity▲ Resolution/EfficiencyEfficiency is inversely proportional to the ID. Halving the ID (e.g., 0.25 mm to 0.18 mm) doubles efficiency, allowing for faster analysis or the use of shorter columns.[9][11] However, this comes at the cost of lower sample capacity and requires higher inlet pressures.[9]
Film Thickness (df) ▲ Retention Time▲ Sample Capacity▲ Resolution for Volatiles (k<2)▼ Retention Time▼ Column Bleed▲ Resolution for Late Eluters (k>5)Thicker films (e.g., >0.5 µm) are ideal for highly volatile alkanes, as the increased retention can eliminate the need for sub-ambient oven cooling.[1][11] Thinner films (e.g., 0.25 µm) provide sharper peaks for higher-boiling compounds and have lower bleed, which is crucial for mass spectrometry (MS) detectors.[1]

A Practical Guide to Column Selection for Alkane Analysis

Selecting the optimal column requires considering the specific goals of the analysis. The following decision-making workflow can guide researchers to the most appropriate column configuration.

G cluster_input Analytical Goal cluster_path Decision Path cluster_output Recommended Column Configuration start What is the primary analytical goal? c1 General Purpose C7-C40 Screening start->c1 Broad Range c2 High Resolution of Isomers start->c2 Complex Mixture c3 Fast Analysis / High Throughput start->c3 Speed c4 Volatile Analysis (C1-C5) start->c4 Gaseous Sample c5 Simulated Distillation (e.g., ASTM D2887) start->c5 Boiling Point Distribution o1 Phase: 100% PDMS L: 30 m ID: 0.25 mm df: 0.25 µm c1->o1 o2 Phase: 100% PDMS L: 60 m or longer ID: 0.25 mm or 0.18 mm df: 0.25 µm c2->o2 o3 Phase: 100% PDMS L: 15 m or 20 m ID: 0.18 mm df: 0.18 µm c3->o3 o4 Phase: Alumina or Porous Polymer PLOT L: 30-50 m ID: 0.32 or 0.53 mm c4->o4 o5 Phase: 100% PDMS (SimDist) L: 5-10 m ID: 0.53 mm df: 0.88-2.65 µm c5->o5

Caption: Logical workflow for selecting a GC column for alkane analysis.

Comparative Performance of Common GC Columns

The following table summarizes common column choices for alkane analysis. While manufacturers offer columns with nominally identical phases, subtle differences in manufacturing can lead to performance variations.[4]

Column Type Stationary Phase Typical Dimensions Primary Application Key Performance Characteristics
Standard Non-Polar 100% Dimethylpolysiloxane (PDMS)30 m x 0.25 mm, 0.25 µmGeneral-purpose hydrocarbon and alkane (e.g., C7-C40) analysis.[4]Excellent thermal stability, low bleed, highly inert. Separation is strictly by boiling point.[1][3]
High-Resolution Non-Polar 100% Dimethylpolysiloxane (PDMS)60-100 m x 0.25 mm, 0.25 µmAnalysis of complex mixtures with many isomers (e.g., detailed hydrocarbon analysis).Increased length provides the theoretical plates needed to resolve closely eluting compounds, at the cost of longer run times.[9]
Simulated Distillation (SimDist) 100% Dimethylpolysiloxane (PDMS)5-10 m x 0.53 mm, 0.88-2.65 µmStandardized methods like ASTM D2887 for determining boiling point distribution of petroleum fractions.[12][13][14]Wide-bore ID and thick film handle high sample loads and high flow rates for rapid analysis.[13][15] Often made of durable metal.[12]
PLOT Alumina (Al₂O₃) or Porous Polymer30-50 m x 0.32 mm, 5-10 µmSeparation of light hydrocarbons and permanent gases (C1-C5).[1]High retention and selectivity for very volatile compounds.[1] Susceptible to contamination by water and CO₂.

Experimental Protocol: A Self-Validating Methodology for n-Alkane Analysis

Reproducible and reliable results are contingent on a well-defined experimental protocol. The following methodology provides a robust starting point for the separation of a broad range of n-alkanes (C7-C40).

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC system (or equivalent) with a Flame Ionization Detector (FID).

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane phase (e.g., Restek Rxi-1ms, Agilent DB-1ms).[4]

  • Injector: Split/splitless inlet with an appropriate liner (e.g., single baffle, deactivated).

  • Sample: Standard solution of n-alkanes (C7-C40) in hexane or cyclohexane at ~50 ppm per component.

Step-by-Step GC Parameters and Rationale
  • Carrier Gas Setup:

    • Gas: Helium or Hydrogen.

    • Mode: Constant Flow at 1.2 mL/min.

    • Rationale: Constant flow mode ensures that the linear velocity of the gas remains stable as the oven temperature increases. This maintains optimal separation efficiency across the entire temperature program, leading to more consistent peak shapes and retention times.

  • Inlet Configuration:

    • Temperature: 300 °C.

    • Mode: Split, with a ratio of 100:1.

    • Injection Volume: 1 µL.

    • Rationale: A high inlet temperature ensures the rapid and complete vaporization of all alkanes up to C40. A high split ratio (100:1) is used to introduce a small, precise amount of the sample onto the column, preventing peak broadening and column overload for this concentration range.[4]

  • Oven Temperature Program:

    • Initial Temp: 40 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 320 °C.

    • Final Hold: Hold at 320 °C for 10 minutes.

    • Rationale: The initial hold at a low temperature ensures good focusing of the volatile components (e.g., C7, C8) at the head of the column. The 10 °C/min ramp provides a good balance between separation speed and resolution for the mid-range alkanes.[4] The final hold ensures that the heaviest components (e.g., C40) have fully eluted from the column.

  • Detector Settings (FID):

    • Temperature: 325 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 400 mL/min.

    • Makeup Gas (He): 25 mL/min.

    • Rationale: The FID temperature is set higher than the final oven temperature to prevent condensation of analytes in the detector. The gas flows are set to manufacturer recommendations to ensure a stable and sensitive flame for detecting hydrocarbons.

System Suitability (Self-Validation)

Before analyzing unknown samples, the system's performance must be verified:

  • Resolution Check: The resolution between two late-eluting, adjacent peaks (e.g., C38 and C40) should be calculated. A resolution value (Rs) of >1.5 indicates baseline separation and confirms the column's separating power.

  • Peak Shape: The asymmetry factor for all peaks should be between 0.9 and 1.2. Tailing peaks (<0.9) or fronting peaks (>1.2) can indicate column activity, overload, or improper injection technique.

G cluster_prep Preparation cluster_run Execution cluster_eval Evaluation cluster_final Analysis p1 Prepare C7-C40 Alkane Standard r1 Inject 1 µL of Standard p1->r1 p2 Configure GC Parameters p2->r1 r2 Acquire Data r1->r2 e1 System Suitability Check (Rs > 1.5?) r2->e1 f1 Proceed with Sample Analysis e1->f1 Yes f2 Troubleshoot Method (e.g., check for leaks, trim column) e1->f2 No

Caption: Experimental workflow for a self-validating GC alkane analysis.

Conclusion

The selection of a GC column for alkane separation is a systematic process guided by the chemical properties of the analytes and the desired analytical outcome. For the vast majority of applications, a non-polar 100% PDMS stationary phase is the optimal choice, providing robust and reliable separation based on boiling point. By carefully considering the trade-offs associated with column dimensions—length for resolution, ID for efficiency, and film thickness for retention—and implementing a robust, self-validating experimental protocol, researchers can achieve high-quality, reproducible data for even the most complex alkane mixtures.

References

  • A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. Source: 14th International Conference on Miniaturized Systems for Chemistry and Life Sciences. URL
  • GC Column Selection Guide. Source: Sigma-Aldrich. URL
  • A Researcher's Guide to Selecting the Optimal GC Column for Alkane Separ
  • Unveiling the Power of Non-Polar GC Columns. Source: Chrom Tech, Inc. URL
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  • Gas Chromatography (GC) Column Selection Guide. Source: Sigma-Aldrich. URL
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  • Types of stationary phases in gas chrom
  • Upgrade to a Faster D2887 Analysis with a GC Acceler
  • Non-Polar GC Columns. Source: Thermo Fisher Scientific - UK. URL
  • Using Alternative Carrier Gases with Accelerated ASTM D2887 Simulated Distill
  • Simulated Distillation Analysis of Middle Distillates Using the Accelerated ASTM D2887 Method. Source: Agilent. URL
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A Comparative Guide to 3-Ethyl-4-methylheptane and Other Non-Polar Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the selection of an appropriate non-polar solvent is a critical decision that can significantly impact reaction kinetics, product purity, and the efficiency of separation processes. While traditional non-polar solvents like hexane, heptane, toluene, and cyclohexane are widely utilized, the exploration of alternative solvents with unique property profiles is essential for process optimization and innovation. This guide provides an in-depth comparison of 3-Ethyl-4-methylheptane, a branched C10 alkane, with other commonly used non-polar solvents, offering objective data and experimental insights to inform your solvent selection process.

Introduction to Non-Polar Solvents and the Significance of Molecular Structure

Non-polar solvents are characterized by their low dielectric constants and inability to form strong hydrogen bonds. Their utility lies in their capacity to dissolve non-polar solutes, such as oils, fats, and other hydrocarbons, a principle encapsulated by the adage "like dissolves like."[1] The choice of a non-polar solvent is often dictated by factors such as boiling point, viscosity, density, and safety.

Alkanes, a primary class of non-polar solvents, can be categorized into linear (n-alkanes) and branched isomers. This structural differentiation has a profound impact on their physical properties.[2] Branched alkanes, like this compound, generally exhibit lower boiling points and melting points compared to their linear counterparts of the same carbon number due to reduced surface area and weaker van der Waals forces.[2] This can be advantageous in applications requiring facile solvent removal.

Physicochemical Properties: A Comparative Analysis

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to its appropriate application. The following table summarizes key parameters for this compound and three other commonly used non-polar solvents.

PropertyThis compoundn-HeptaneTolueneCyclohexanen-Decane (for reference)
Molecular Formula C10H22C7H16C7H8C6H12C10H22
Molecular Weight ( g/mol ) 142.28[3]100.21[4]92.1484.16142.28[5]
Boiling Point (°C) 163.1[3]98.4110.680.7174.1[5]
Density (g/cm³ at 20°C) 0.732[3]0.6840.8670.7790.730[5]
Viscosity (cP at 20°C) ~0.8 (estimated)0.42[6]0.59[6]1.0[6]0.92[5]
Flash Point (°C) 86.4[3]-44-2046[5]
Hansen Solubility Parameters (MPa½)
   δD (Dispersion)~15.5 (estimated)15.3[4]18.0[7]16.8[8]15.8 (n-alkane avg.)
   δP (Polar)~0 (estimated)0.0[4]1.4[7]0.0[8]0.0 (n-alkane avg.)
   δH (Hydrogen Bonding)~0 (estimated)0.0[4]2.0[7]0.2[8]0.0 (n-alkane avg.)

Note: Some values for this compound are estimated based on data for similar branched alkanes.

The higher boiling point and flash point of this compound compared to n-heptane and cyclohexane suggest it is less volatile and flammable, which can be a significant safety advantage in a laboratory or industrial setting. Its density is comparable to other alkanes. The branched structure of this compound is expected to result in a slightly higher viscosity compared to its linear counterpart, n-decane, due to more complex intermolecular interactions.

Performance in Key Applications: Extraction and Chromatography

The efficacy of a solvent is best demonstrated through its performance in practical applications. Here, we explore the potential of this compound in two common laboratory techniques: liquid-liquid extraction and normal-phase chromatography.

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. The choice of the extracting solvent is paramount for achieving high recovery of the target analyte. Non-polar solvents are extensively used for the extraction of lipids, essential oils, and other hydrophobic compounds from aqueous matrices or solid natural products.

While direct comparative studies on the extraction efficiency of this compound are limited, its properties suggest it would be an effective solvent for non-polar analytes. Its lower volatility compared to hexane and heptane could reduce solvent loss during extraction and concentration steps.

Experimental Protocol: Determination of Extraction Efficiency of a Non-Polar Solvent for Lipid Extraction from a Natural Product Matrix

This protocol provides a generalized procedure to compare the efficiency of this compound against other non-polar solvents for the extraction of lipids from a solid matrix (e.g., ground seeds).

Materials:

  • Ground seed sample (e.g., sunflower seeds)

  • This compound

  • n-Heptane

  • Hexane

  • Anhydrous sodium sulfate

  • Mortar and pestle or grinder

  • Soxhlet extraction apparatus or sonicator

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation: Grind the seed sample to a fine powder to increase the surface area for extraction. Dry the powder in an oven at a low temperature (e.g., 60°C) to a constant weight to remove moisture.

  • Extraction:

    • Soxhlet Extraction: Accurately weigh a known amount of the dried sample (e.g., 10 g) and place it in a cellulose thimble. Place the thimble in the Soxhlet extractor. Add 250 mL of the chosen solvent (this compound, n-heptane, or hexane) to the boiling flask. Assemble the apparatus and extract for a defined period (e.g., 6 hours) at a rate of 4-5 cycles per hour.

    • Sonication-Assisted Extraction: Accurately weigh a known amount of the dried sample (e.g., 10 g) into an Erlenmeyer flask. Add a known volume of the chosen solvent (e.g., 100 mL). Place the flask in an ultrasonic bath and sonicate for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Solvent Recovery: After extraction, filter the solvent extract to remove any solid particles. Dry the extract over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator under reduced pressure.

  • Quantification: Dry the flask containing the extracted lipid residue in an oven at 105°C to a constant weight. The extraction efficiency is calculated as the mass of the extracted lipid divided by the initial mass of the sample, expressed as a percentage.

Causality Behind Experimental Choices:

  • Grinding the sample increases the surface area, allowing for more efficient contact between the solvent and the lipid-containing matrix.

  • Drying the sample prevents the formation of an azeotrope with the solvent and improves extraction efficiency.

  • Soxhlet extraction provides a continuous extraction with fresh solvent, leading to high extraction yields. Sonication is a faster alternative that uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Using a rotary evaporator allows for gentle removal of the solvent without degrading the extracted lipids.

Logical Relationship of Solvent Properties to Extraction Efficiency

G cluster_solvent Solvent Properties cluster_outcome Extraction Outcome High_Solubility High Solubility of Analyte in Solvent High_Extraction_Efficiency High Extraction Efficiency High_Solubility->High_Extraction_Efficiency Directly increases yield Low_Volatility Low Volatility Low_Volatility->High_Extraction_Efficiency Minimizes solvent loss Good_Mass_Transfer Good Mass Transfer Characteristics Good_Mass_Transfer->High_Extraction_Efficiency Enhances analyte transfer

Caption: Relationship between solvent properties and extraction efficiency.

Normal-Phase Chromatography

In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. The separation is based on the polarity of the analytes, with non-polar compounds eluting first. The choice of the non-polar solvent and its mixture with a more polar modifier is crucial for achieving the desired separation.

The eluent strength of a solvent in normal-phase chromatography refers to its ability to move analytes along the polar stationary phase. For non-polar solvents like alkanes, the eluent strength is very low. The elution of more polar analytes is achieved by adding a small amount of a more polar solvent (e.g., ethyl acetate, isopropanol) to the mobile phase.

Experimental Protocol: Evaluation of Solvent Selectivity in Normal-Phase HPLC

This protocol outlines a procedure to compare the selectivity of this compound with other non-polar solvents in the separation of a mixture of non-polar compounds.

Materials:

  • HPLC system with a quaternary pump, autosampler, and a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

  • Normal-phase HPLC column (e.g., silica, 5 µm, 4.6 x 250 mm).

  • Test mixture of non-polar compounds (e.g., a mixture of polycyclic aromatic hydrocarbons or a mixture of tocopherol isomers).

  • This compound (HPLC grade).

  • n-Heptane (HPLC grade).

  • Cyclohexane (HPLC grade).

  • Isopropanol (HPLC grade) as a polar modifier.

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases for each non-polar solvent being tested. For each solvent, prepare a 99:1 (v/v) mixture with isopropanol. For example, 990 mL of this compound and 10 mL of isopropanol. Degas the mobile phases before use.

  • System Equilibration: Install the normal-phase column and equilibrate the system with the first mobile phase (e.g., 99:1 n-heptane/isopropanol) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Injection: Dissolve the test mixture in the initial mobile phase and inject a fixed volume (e.g., 10 µL) onto the column.

  • Data Acquisition: Record the chromatogram, noting the retention times and peak shapes for each component of the mixture.

  • Solvent Comparison: Sequentially switch to the other mobile phases (e.g., 99:1 this compound/isopropanol and 99:1 cyclohexane/isopropanol), ensuring the system is thoroughly flushed and re-equilibrated between each change. Inject the same test mixture and record the chromatograms.

  • Data Analysis: Compare the chromatograms obtained with each solvent system. Evaluate the resolution between critical peak pairs, the peak symmetry, and the overall analysis time.

Causality Behind Experimental Choices:

  • A refractive index or evaporative light scattering detector is used because many non-polar compounds do not have a UV chromophore.

  • Using a small, fixed percentage of a polar modifier allows for the elution of the test compounds in a reasonable time frame while highlighting the selectivity differences imparted by the primary non-polar solvent.

  • Thorough equilibration between solvent systems is crucial to ensure that the observed differences in retention and selectivity are due to the change in the mobile phase and not a result of incomplete column conditioning.

Workflow for Comparing Non-Polar Solvents in Normal-Phase HPLC

G Start Start Prepare_Mobile_Phases Prepare Mobile Phases (Solvent + Modifier) Start->Prepare_Mobile_Phases Equilibrate_System_1 Equilibrate with Solvent System 1 Prepare_Mobile_Phases->Equilibrate_System_1 Inject_Sample_1 Inject Sample Equilibrate_System_1->Inject_Sample_1 Record_Chromatogram_1 Record Chromatogram 1 Inject_Sample_1->Record_Chromatogram_1 Equilibrate_System_2 Equilibrate with Solvent System 2 Record_Chromatogram_1->Equilibrate_System_2 Inject_Sample_2 Inject Sample Equilibrate_System_2->Inject_Sample_2 Record_Chromatogram_2 Record Chromatogram 2 Inject_Sample_2->Record_Chromatogram_2 Equilibrate_System_3 Equilibrate with Solvent System 3 Record_Chromatogram_2->Equilibrate_System_3 Inject_Sample_3 Inject Sample Equilibrate_System_3->Inject_Sample_3 Record_Chromatogram_3 Record Chromatogram 3 Inject_Sample_3->Record_Chromatogram_3 Compare_Chromatograms Compare Resolution, Selectivity, and Peak Shape Record_Chromatogram_3->Compare_Chromatograms End End Compare_Chromatograms->End

Caption: Step-by-step workflow for HPLC solvent comparison.

Safety and Environmental Considerations

The safety profile of a solvent is a critical factor in its selection. As indicated by their flash points, n-heptane and cyclohexane are highly flammable, while toluene also presents a significant fire hazard. This compound, with its much higher flash point, offers a considerable safety advantage in this regard.

Regarding toxicity, all organic solvents should be handled with appropriate personal protective equipment in a well-ventilated area. While specific toxicity data for this compound is not extensively documented, branched alkanes are generally considered to have low acute toxicity.[9][10][11][12] However, inhalation of high concentrations of any alkane vapor can cause narcotic effects.[5] Toluene has known reproductive and developmental toxicity concerns.

From an environmental perspective, the use of volatile organic compounds (VOCs) is increasingly regulated. The lower volatility of this compound may make it a more environmentally friendly choice compared to more volatile solvents.

Conclusion and Future Outlook

This compound presents itself as a viable alternative to traditional non-polar solvents, particularly in applications where a higher boiling point, lower volatility, and improved safety profile are desired. Its performance in extraction and chromatography is expected to be comparable to other alkanes, with the potential for unique selectivity due to its branched structure.

While direct comparative performance data is currently limited, the physicochemical properties of this compound suggest that it is a promising candidate for further investigation by researchers and process chemists. The experimental protocols provided in this guide offer a framework for conducting such comparative studies in your own laboratory. As the demand for safer and more sustainable solvents continues to grow, the exploration of less common, branched alkanes like this compound will undoubtedly play an important role in the future of chemical and pharmaceutical development.

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Introduction: The Analytical Challenge of a Non-Polar Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Method Validation for the Trace Analysis of 3-Ethyl-4-methylheptane

This compound is a volatile organic compound (VOC) and a branched-chain alkane. Its presence at trace levels in complex matrices, such as environmental samples or biological fluids, can be of significant interest to researchers. As an isomeric alkane, its detection and accurate quantification are challenging due to its non-polar nature, high volatility, and potential for co-elution with structurally similar compounds. Therefore, the development and validation of robust analytical methods are paramount to ensure data integrity and reliability in research and drug development settings.

This guide provides a comprehensive comparison of two common analytical techniques for the trace analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). We will delve into the core principles of method validation, provide detailed experimental protocols, and present a comparative analysis of their performance based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable method for the trace-level quantification of this and similar volatile compounds.

Pillar 1: The Foundation of Trustworthy Analysis - Core Validation Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For trace analysis, this process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH). The core parameters, as outlined in the ICH Q2(R1) guideline, form a self-validating system where each parameter contributes to the overall picture of the method's performance and reliability.

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment, etc.).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

cluster_0 Method Validation Core Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct analyte measurement Linearity Linearity Linearity->Accuracy Underpins accurate quantitation LOQ LOQ Linearity->LOQ Defines lower limit of reliable range Precision Precision Precision->Accuracy Consistent results support accuracy LOD LOD LOQ->LOD LOQ > LOD Robustness Robustness Robustness->Precision Method stability

Caption: Inter-relationships of core method validation parameters.

Primary Method: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Rationale for Selection: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. The coupling of Gas Chromatography's separation power with Mass Spectrometry's high selectivity and sensitivity makes it ideal for trace analysis in complex matrices. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting VOCs from a sample matrix and concentrating them onto a coated fiber, thereby enhancing detection limits.

Experimental Protocol
  • Sample Preparation (HS-SPME):

    • Place 5 mL of the liquid sample (e.g., plasma, urine, water) into a 20 mL headspace vial.

    • Add a magnetic stir bar and seal the vial with a PTFE/silicone septum cap.

    • Place the vial in a heating block or autosampler agitator set to 60°C.

    • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes with agitation at 250 rpm.

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, and desorb for 5 minutes in splitless mode.

    • Gas Chromatograph:

      • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp 1: Increase to 150°C at 10°C/min.

        • Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for trace analysis, using characteristic ions for this compound (e.g., m/z 57, 71, 85, 113). Full scan mode can be used for initial method development and specificity checks.

      • Mass Range (Full Scan): 40-300 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

Sample Sample in Vial SPME HS-SPME Extraction (60°C, 30 min) Sample->SPME Desorption Thermal Desorption in GC Inlet (250°C) SPME->Desorption Separation GC Separation (DB-5ms column) Desorption->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (SIM/Scan Mode) Ionization->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for HS-SPME-GC-MS analysis.

Alternative Method: Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID)

Rationale for Selection: GC-FID is a robust and cost-effective alternative to GC-MS. The Flame Ionization Detector is highly sensitive to hydrocarbons and exhibits a wide linear range. While it lacks the specificity of a mass spectrometer, for well-separated peaks and in matrices where interferences are minimal, GC-FID can be a highly reliable quantitative tool. The sample preparation can be the same as for GC-MS, allowing for direct comparison of the detection techniques.

Experimental Protocol
  • Sample Preparation (HS-SPME):

    • The protocol is identical to the one described for HS-SPME-GC-MS.

  • GC-FID Analysis:

    • Injection and GC Separation: The injection and GC separation parameters are identical to those described for the GC-MS method.

    • Flame Ionization Detector:

      • Temperature: 280°C.

      • Hydrogen Flow: 40 mL/min.

      • Air Flow: 400 mL/min.

      • Makeup Gas (Helium or Nitrogen): 25 mL/min.

Sample Sample in Vial SPME HS-SPME Extraction (60°C, 30 min) Sample->SPME Desorption Thermal Desorption in GC Inlet (250°C) SPME->Desorption Separation GC Separation (DB-5ms column) Desorption->Separation Detection Flame Ionization Detection (280°C) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Workflow for HS-GC-FID analysis.

Performance Comparison Guide

The choice between GC-MS and GC-FID depends on the specific requirements of the analysis. The following table summarizes the expected performance of each method based on typical validation data for trace-level hydrocarbon analysis.

Validation Parameter HS-SPME-GC-MS HS-GC-FID Commentary
Specificity Excellent Good MS provides mass spectral data for positive identification, confirming identity. FID relies solely on retention time, which is less specific.
Linearity (R²) > 0.995> 0.998Both techniques exhibit excellent linearity. FID often has a wider linear dynamic range.
Range (ng/mL) 0.1 - 1000.5 - 1000The specific range depends on the sample matrix and instrument sensitivity.
Accuracy (% Recovery) 90 - 110%90 - 110%Accuracy is highly dependent on proper calibration and sample preparation for both methods.
Precision (% RSD) < 10%< 5%FID can sometimes offer slightly better precision due to its simpler design and lower noise.
LOD (ng/mL) ~0.03~0.15GC-MS in SIM mode is generally more sensitive than GC-FID for targeted compounds.
LOQ (ng/mL) ~0.1~0.5The higher sensitivity of GC-MS allows for a lower limit of quantitation.
Robustness Good Excellent FID is a very robust detector, less prone to contamination and requiring less maintenance than a mass spectrometer.
Cost (Instrument) High Moderate GC-MS systems are significantly more expensive to purchase and maintain.
Throughput Moderate High FID methods can sometimes have shorter run times and require less data processing.

Conclusion and Recommendations

Both HS-SPME-GC-MS and HS-GC-FID are powerful techniques for the trace analysis of this compound. The choice between them should be guided by the specific goals of the research:

  • For Confirmatory Analysis and High Specificity: When unambiguous identification of the analyte is critical, especially in complex matrices or for regulatory submissions, HS-SPME-GC-MS is the superior choice. Its ability to provide mass spectral information is invaluable for distinguishing the target analyte from isomers and other interfering compounds.

  • For High-Throughput Screening and Routine Quantification: When the identity of the analyte is already established and the primary goal is rapid and precise quantification in a relatively clean matrix, HS-GC-FID is a highly effective and economical option. Its robustness and wide linear range make it ideal for routine laboratory use.

Ultimately, a well-validated method, regardless of the detector used, is the key to producing reliable and defensible scientific data. The validation parameters and protocols outlined in this guide provide a framework for researchers to develop and implement a method that is fit for their specific purpose.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Ethyl-4-methylheptane. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and environmental responsibility within the laboratory.

Pre-Disposal Safety and Chemical Characterization

A foundational principle of laboratory safety is understanding the materials in use. This compound is a branched-chain alkane with specific physical properties and hazards that dictate its handling and disposal.

Physical and Chemical Properties

A thorough understanding of the chemical's properties is the first step in a risk-based approach to disposal.

PropertyValueSource
CAS Number 52896-91-0[1][2]
Molecular Formula C₁₀H₂₂[1][3]
Molecular Weight 142.28 g/mol [1][3]
Boiling Point 163.1 - 167 °C at 760 mmHg[1][4]
Flash Point 86.4 °C[1][2]
Density 0.732 g/cm³[1][2]
Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety data for similar hydrocarbons, this compound is classified as a flammable liquid.[5][6] The primary risks associated with this compound are flammability and aspiration toxicity.

  • H226: Flammable liquid and vapour. [5]

  • H304: May be fatal if swallowed and enters airways. [5]

Therefore, the following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or glasses compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[7]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[7][8]

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing are required to prevent skin exposure.[7][8]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

Waste Characterization and Regulatory Framework

The Resource Conservation and Recovery Act (RCRA) provides the legal framework for managing hazardous waste in the United States.[10] A critical step in disposal is determining if this compound waste is considered hazardous under RCRA regulations.

The primary characteristic that qualifies this chemical as hazardous waste is its ignitability . A liquid waste with a flash point of less than 60°C (140°F) is defined as an ignitable hazardous waste (EPA waste code D001). While the flash point of this compound is listed as 86.4°C, it is crucial to consider if it is mixed with other solvents that could lower the flashpoint. For the purposes of this guide, and adhering to the principle of caution, it should be treated as an ignitable hazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for collecting, storing, and disposing of this compound waste.

Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.

  • Designate a Waste Stream: Establish a dedicated waste container for non-halogenated organic solvents.

  • Avoid Mixing: Do not mix this compound waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids, bases, or oxidizers.[6][11]

    • Aqueous waste.[11]

    • Heavy metal waste.[12]

The rationale for segregating non-halogenated from halogenated waste is to facilitate proper treatment and incineration, as halogenated compounds can produce more toxic byproducts if not incinerated at appropriate temperatures.

Container Selection and Labeling
  • Container Compatibility: Use a container made of a material compatible with hydrocarbons, such as a high-density polyethylene (HDPE) carboy or the original manufacturer's container. The container must have a tightly fitting cap to prevent the release of flammable vapors.[11][13]

  • Hazardous Waste Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". If it's a mixture, list all components.

    • The appropriate hazard pictograms (e.g., flammable).

    • The accumulation start date (the date the first waste was added).[13]

On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator.

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[6][8] It is best practice to store it in a secondary containment bin within a flammable liquids cabinet.

  • Container Management: Keep the waste container closed at all times except when adding waste.[11][13] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste disposal company.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste manifest documentation and pickup.[7][14] Under no circumstances should hazardous waste be poured down the drain or disposed of in regular trash.[14][15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Ensure Ventilation and Evacuate: Ensure the area is well-ventilated.[7][8] If the spill is large or in a poorly ventilated space, evacuate the immediate area.

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area.[6][8][9]

  • Don PPE: Before attempting to clean the spill, wear the recommended personal protective equipment.

  • Contain and Absorb: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill.[6][9]

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it into a sealable, properly labeled hazardous waste container for disposal.[6][9]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting protocol.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill Protocol start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe spill Spill Occurs segregate Segregate Waste: Non-Halogenated Organics Only ppe->segregate container Select Compatible Container (e.g., HDPE Carboy) segregate->container label_waste Label Container Immediately: - 'Hazardous Waste' - Chemical Name - Accumulation Date container->label_waste store Store in Satellite Accumulation Area: - Closed Container - Secondary Containment - Flammable Cabinet label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Waste Manifest Documentation contact_ehs->manifest end_node End: Licensed Vendor Disposes of Waste manifest->end_node evacuate Evacuate & Ventilate Area Remove Ignition Sources spill->evacuate Yes absorb Contain with Inert Absorbent evacuate->absorb collect_spill Collect as Hazardous Waste absorb->collect_spill report_spill Report to Supervisor & EHS collect_spill->report_spill

Caption: Decision workflow for the safe disposal of this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemsrc. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2025, March 6). Management of Oil and Gas Exploration and Production Waste.
  • Chemister.ru. (n.d.). This compound.
  • OurEnergyPolicy. (2013, July 8). Can The EPA Regulate Oil and Gas Under RCRA?
  • ISHN.com. (2015, June 30). Understanding the RCRA Exclusion for oil and gas E&P.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • UK Science Technician Community. (2025, November 17). Disposal of Testing for Alkane/Alkene.
  • U.S. Environmental Protection Agency. (2025, July 25). Summary of the Resource Conservation and Recovery Act.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.

Sources

Navigating the Unseen Risks: A Comprehensive Guide to Personal Protective Equipment for 3-Ethyl-4-methylheptane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel and lesser-documented chemical entities is a cornerstone of operational excellence and personnel safety. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 3-Ethyl-4-methylheptane. As a dedicated partner in your scientific endeavors, we aim to empower your team with the knowledge to manage chemical hazards effectively, ensuring both scientific integrity and a secure laboratory environment.

Deconstructing the Hazard: Understanding this compound

To select the appropriate PPE, we must first understand the intrinsic properties and anticipated hazards of this compound. Based on its chemical structure and data from analogous compounds, we can deduce the following key characteristics:

PropertyInferred Value/ClassificationImplication for Handling
Chemical Class Alkane, Volatile Organic Compound (VOC)Potential for rapid vaporization, creating an inhalation hazard.[1]
Physical State LiquidRisk of splashes and direct skin/eye contact.
Flammability Likely Flammable Liquid (Category 3)Poses a significant fire and explosion risk. Must be handled away from ignition sources.[2]
Health Hazards Aspiration Hazard (Category 1), Potential for Skin and Eye Irritation, Dizziness, and Nausea upon inhalation.[1][2]Requires protection against inhalation, skin, and eye exposure. Ingestion could be fatal.

Core Principles of PPE Selection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all prescription but a dynamic process guided by a thorough risk assessment of the specific procedures being undertaken. The hierarchy of controls dictates that engineering and administrative controls should be the primary means of risk mitigation, with PPE serving as the final, crucial barrier.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Least Effective

Figure 1. Hierarchy of Controls for Chemical Safety.

Essential PPE for Handling this compound

Based on the anticipated hazards, the following PPE is mandated for all procedures involving this compound.

Respiratory Protection: Guarding Against Invisible Threats

Due to its volatility, an organic vapor respirator is essential to prevent the inhalation of harmful fumes.

  • Minimum Requirement: A half-mask respirator equipped with organic vapor (OV) cartridges.

  • For Higher Concentrations or Spills: A full-face respirator with OV cartridges or a Powered Air-Purifying Respirator (PAPR) should be utilized.

  • Cartridge Change Schedule: A cartridge change-out schedule must be in place, as per OSHA regulations.[3]

Eye and Face Protection: A Shield Against Splashes

Direct contact with this compound can cause serious eye irritation.

  • Standard Operations: Chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes.

  • Splash-Intensive Procedures: When transferring larger volumes or in situations with a higher risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.

Hand Protection: The First Point of Contact

Prolonged skin contact with alkanes can lead to irritation and dermatitis.[1]

  • Glove Selection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable for incidental contact with alkanes.

  • Glove Inspection and Replacement: Always inspect gloves for signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.

Protective Clothing: A Barrier for the Body

To protect against accidental spills and splashes, appropriate body coverage is necessary.

  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Apron: For procedures involving larger quantities, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Body Protection: In the event of a large spill or emergency response, a chemical-resistant suit may be required.

Operational Plans: From Handling to Disposal

A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the fume hood is functioning correctly.

  • Donning PPE:

    • Wash hands thoroughly.

    • Don protective clothing (lab coat, apron if necessary).

    • Don respiratory protection, ensuring a proper seal.

    • Don eye and face protection.

    • Don gloves, ensuring they overlap the cuffs of the lab coat.

  • Chemical Handling:

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]

    • Keep containers tightly closed when not in use.[4]

  • Doffing PPE:

    • Remove gloves first, peeling them off without touching the outside surface.

    • Remove face shield and goggles.

    • Remove protective clothing.

    • Remove respirator.

    • Wash hands thoroughly.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Wash Hands Don2 2. Protective Clothing Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Eye/Face Protection Don3->Don4 Don5 5. Gloves Don4->Don5 Handle Chemical Handling (in Fume Hood) Don5->Handle Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Protective Clothing Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5 Handle->Doff1

Figure 2. Standard Operating Procedure for PPE Donning and Doffing.
Emergency Spill Response

In the event of a spill, immediate and decisive action is critical.

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: If safe to do so, close the sash of the fume hood and shut down any potential ignition sources.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (less than 100 mL within a fume hood):

    • Don appropriate PPE, including a respirator.

    • Contain the spill using a non-combustible absorbent material like sand or vermiculite.[5]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.

  • Large Spills (outside a fume hood or greater than 100 mL):

    • Evacuate the laboratory immediately and call your institution's emergency response team.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (gloves, absorbent pads, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Never dispose of flammable liquids down the drain.[6]

Conclusion: Fostering a Culture of Safety

The responsible use of personal protective equipment is a tangible commitment to the well-being of your research team and the integrity of your scientific pursuits. By understanding the hazards of this compound and implementing the comprehensive PPE and handling protocols outlined in this guide, you can confidently navigate the challenges of working with this and other novel chemical compounds. Our commitment is to provide you with the critical information you need to operate safely and effectively, solidifying our role as your trusted partner in scientific discovery.

References

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids.
  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • OSHA Training School. (2024, July 28). Safe Handling of Flammable Liquids: Key Safety Tips.
  • Risk & Safety Solutions. (n.d.). OSHA Limits for Flammable Liquids.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Criteria Documents: Alkanes (C5-C8).
  • Iowa State University, Environmental Health and Safety. (n.d.). Spills, Leaks, and Releases.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.